Product packaging for 5-Methoxycarbonyl methyl uridine(Cat. No.:CAS No. 29428-50-0)

5-Methoxycarbonyl methyl uridine

カタログ番号: B127866
CAS番号: 29428-50-0
分子量: 316.26 g/mol
InChIキー: YIZYCHKPHCPKHZ-PNHWDRBUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Methoxycarbonylmethyluridine (mcm5U) is a chemically modified nucleoside that occurs naturally as a constituent of transfer RNA (tRNA), originally isolated from baker's yeast [1] . It is a derivative of 5-carboxymethyluridine and is characterized by a methoxycarbonylmethyl group attached to the 5-position of the uracil ring [3] . This modification is found at the wobble position (U34) in the anticodon loop of specific tRNAs [4] . The mcm5U modification, and its further modified forms, play a critical role in ensuring the efficiency and fidelity of messenger RNA (mRNA) decoding during protein synthesis [4] . The presence of mcm5U is crucial for proper gene expression, influencing cellular growth, metabolism, and the response to oxidative stress [4] . Lack of this modification can lead to increased protein aggregation [7] . The biogenesis of mcm5U involves a multi-step enzymatic pathway. A key enzyme in its formation is the ALKBH8-TRM112 complex in humans (and its homolog Trm9 in yeast), which catalyzes the methylation step to form mcm5U [5] [8] . Researchers utilize 5-Methoxycarbonylmethyluridine as a critical tool for probing RNA function and dynamics, studying RNA metabolism, and elucidating the complex roles of epitranscriptomic modifications in various biological processes and disease states [2] [1] . Please Note: This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O8 B127866 5-Methoxycarbonyl methyl uridine CAS No. 29428-50-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O8/c1-21-7(16)2-5-3-14(12(20)13-10(5)19)11-9(18)8(17)6(4-15)22-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZYCHKPHCPKHZ-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183642
Record name 5-Methoxycarbonylmethyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29428-50-0
Record name Methyl 1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29428-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxycarbonylmethyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxycarbonylmethyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Role of 5-Methoxycarbonylmethyluridine (mcm⁵U) in Transfer RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for maintaining translational fidelity and efficiency. Among the more than 100 known modifications, those at the wobble position (34) of the anticodon are particularly critical for accurate decoding of the genetic code. This technical guide provides a comprehensive overview of the function of 5-methoxycarbonylmethyluridine (mcm⁵U), a highly conserved modification found at U34 in a specific subset of tRNAs. We will delve into its biosynthesis, its crucial role in codon recognition and the maintenance of the reading frame, and its implications in cellular stress responses and human diseases. This guide also presents detailed experimental protocols for the detection and functional analysis of mcm⁵U-modified tRNA, along with quantitative data on its impact on translation, to serve as a valuable resource for researchers in molecular biology, drug development, and related fields.

Introduction

The accurate translation of the genetic information encoded in messenger RNA (mRNA) into a functional proteome is a fundamental process in all living organisms. Transfer RNAs act as adaptor molecules in this process, delivering the correct amino acid to the ribosome corresponding to each mRNA codon. The fidelity of this process is heavily reliant on the precise interaction between the mRNA codon and the tRNA anticodon. This interaction is fine-tuned by a vast array of post-transcriptional modifications on tRNA molecules.

5-methoxycarbonylmethyluridine (mcm⁵U) is a complex chemical modification found at the wobble uridine (B1682114) (U34) of tRNAs that decode codons in split-codon boxes, such as those for Arginine, Glutamic acid, Glycine, Glutamine, and Lysine.[1][2] This modification is crucial for preventing translational errors and ensuring the efficient synthesis of proteins. Deficiencies in the mcm⁵U modification pathway have been linked to a range of cellular defects and human diseases, including neurological disorders and cancer, highlighting its importance in maintaining cellular homeostasis.

The Biosynthesis of 5-methoxycarbonylmethyluridine (mcm⁵U)

The formation of mcm⁵U is a multi-step enzymatic process that involves the sequential action of several highly conserved protein complexes. The pathway begins with the formation of a 5-carboxymethyluridine (B57136) (cm⁵U) intermediate, which is subsequently methylated to yield mcm⁵U.

The initial and essential step is catalyzed by the Elongator complex , a highly conserved six-subunit complex (Elp1-6).[3][4] Elongator is responsible for adding the carboxymethyl group to the uridine at position 34. Following this, the methyltransferase Trm9 (in yeast) or its human homolog ALKBH8 , in complex with Trm112 , catalyzes the final methylation step, converting cm⁵U to mcm⁵U, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][5]

In some tRNAs, mcm⁵U can be further modified. For instance, a subsequent thiolation at position 2 of the uridine base by the Ncs2/Ncs6 complex results in the formation of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U).[6] Another modification involves the hydroxylation of mcm⁵U to form (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U) by the dioxygenase domain of ALKBH8.[7]

Biosynthesis_of_mcm5U U34 Uridine-34 in tRNA cm5U 5-carboxymethyluridine (cm⁵U) U34->cm5U mcm5U 5-methoxycarbonylmethyluridine (mcm⁵U) cm5U->mcm5U mcm5s2U 5-methoxycarbonylmethyl- 2-thiouridine (mcm⁵s²U) mcm5U->mcm5s2U mchm5U (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U) mcm5U->mchm5U Elongator Elongator Complex (Elp1-6) Elongator->U34 Trm9_ALKBH8 Trm9/ALKBH8-Trm112 (Methyltransferase) Trm9_ALKBH8->cm5U Ncs2_Ncs6 Ncs2/Ncs6 (Thiolase) Ncs2_Ncs6->mcm5U ALKBH8_dioxy ALKBH8 (Dioxygenase domain) ALKBH8_dioxy->mcm5U SAM SAM -> SAH SAM->Trm9_ALKBH8 Sulfur_donor Sulfur Donor Sulfur_donor->Ncs2_Ncs6 O2_2OG O₂, 2-oxoglutarate O2_2OG->ALKBH8_dioxy

Biosynthesis pathway of mcm⁵U and its derivatives.

The Function of mcm⁵U in Translation

The primary function of mcm⁵U is to ensure the fidelity and efficiency of translation by promoting correct codon-anticodon pairing at the ribosomal A-site.

Codon Recognition and Wobble Pairing

The mcm⁵U modification at the wobble position (U34) of the tRNA anticodon is critical for the accurate reading of codons ending in purines (A and G). It achieves this by sterically restricting the conformation of the anticodon loop, which enhances the pairing with the cognate codon and prevents mispairing with near-cognate codons. This "restricted wobbling" is essential for maintaining the correct reading frame and preventing the synthesis of erroneous proteins.

Translational Efficiency

By stabilizing the codon-anticodon interaction, mcm⁵U modification increases the rate of cognate tRNA selection by the ribosome, thereby enhancing the overall efficiency of protein synthesis. Studies in yeast have shown that the absence of mcm⁵U leads to a significant decrease in the translation of mRNAs enriched in codons that are read by mcm⁵U-containing tRNAs.[2]

Quantitative Impact of mcm⁵U on Translation

The presence of mcm⁵U has a quantifiable impact on various aspects of translation. The following table summarizes key quantitative findings from studies on the effects of mcm⁵U deficiency.

ParameterOrganism/SystemObservation in mcm⁵U-deficient cellsFold Change/PercentageReference
Protein Levels of AGA/GAA Codon-Enriched Genes Saccharomyces cerevisiaeDecreased protein expressionDown-regulated[2]
Ribosome Pausing at AGA/GAA Codons Saccharomyces cerevisiaeIncreased ribosome occupancyIncreased[2]
Sensitivity to DNA Damaging Agents (MMS) Saccharomyces cerevisiae (trm9Δ)Increased sensitivityIncreased[1]
Relative Abundance of mcm⁵U in response to Oxidative Stress Saccharomyces cerevisiaeReduction in mcm⁵s²U levelsDecreased[8]

Role in Cellular Stress Response and Disease

The mcm⁵U modification pathway is intricately linked to cellular stress responses. The absence of mcm⁵U and its derivatives sensitizes cells to various stressors, including DNA damaging agents and oxidative stress.[1][6] This is, in part, due to the inefficient translation of key stress response proteins whose mRNAs are enriched in codons recognized by mcm⁵U-modified tRNAs.

In humans, mutations in the genes encoding for the Elongator complex and ALKBH8 have been associated with several diseases. These include neurodevelopmental disorders, such as intellectual disability and microcephaly, as well as an increased predisposition to certain types of cancer. These pathologies underscore the critical role of mcm⁵U-mediated translational regulation in normal human development and health.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the function of 5-methoxycarbonylmethyluridine in tRNA.

Detection and Quantification of mcm⁵U by HPLC-Coupled Mass Spectrometry

This protocol describes the quantitative analysis of modified ribonucleosides in tRNA using a liquid chromatography-mass spectrometry (LC-MS) approach.[8][9][10]

6.1.1. tRNA Isolation and Purification

  • Cell Culture and Harvesting: Grow cells to the desired density and harvest by centrifugation. For yeast, this is typically mid-log phase.

  • Total RNA Extraction: Lyse cells and extract total RNA using a standard method such as hot acid phenol-chloroform extraction.

  • tRNA Purification: Isolate total tRNA from the total RNA sample by size-exclusion or anion-exchange high-performance liquid chromatography (HPLC).

6.1.2. Enzymatic Hydrolysis of tRNA

  • To 1-5 µg of purified tRNA, add a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and bacterial alkaline phosphatase) in a suitable buffer.

  • Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the tRNA into individual ribonucleosides.

  • Filter the resulting ribonucleoside mixture to remove enzymes before LC-MS analysis.

6.1.3. LC-MS Analysis

  • Chromatographic Separation: Inject the ribonucleoside sample onto a reversed-phase C18 HPLC column. Use a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile) to separate the different ribonucleosides.

  • Mass Spectrometry Detection: Couple the HPLC eluent to a triple quadrupole mass spectrometer operating in positive ion mode.

  • Quantification: Use dynamic multiple reaction monitoring (MRM) to detect and quantify each modified ribonucleoside based on its specific parent-to-product ion transition. The quantity of mcm⁵U can be determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

HPLC_MS_Workflow start Cell Culture harvest Cell Harvesting start->harvest rna_extraction Total RNA Extraction harvest->rna_extraction tRNA_purification tRNA Purification (HPLC) rna_extraction->tRNA_purification hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_purification->hydrolysis lc_separation HPLC Separation of Nucleosides hydrolysis->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification of mcm⁵U ms_detection->quantification

Workflow for the quantification of mcm⁵U in tRNA.
In Vitro Translation Assay to Assess Codon Recognition Efficiency

This assay measures the efficiency of translation of a specific codon by a purified tRNA.[11][12]

6.2.1. Preparation of Components

  • Ribosomes: Purify 70S (prokaryotic) or 80S (eukaryotic) ribosomes from a suitable source (e.g., E. coli or rabbit reticulocytes).

  • mRNA Template: Synthesize an mRNA template containing the codon of interest (e.g., AAA for Lysine) using in vitro transcription.

  • tRNA: Purify the specific tRNA isoacceptor with and without the mcm⁵U modification. This can be achieved by overexpressing the tRNA in wild-type and mcm⁵U-deficient (e.g., trm9Δ) yeast strains, followed by purification.[13][14][15]

  • Aminoacyl-tRNA Synthetase: Purify the cognate aminoacyl-tRNA synthetase to charge the tRNA with its corresponding amino acid.

  • Translation Factors: Purify the necessary initiation, elongation, and termination factors.

6.2.2. Translation Reaction

  • Set up the translation reaction in a suitable buffer containing all the prepared components, including an energy-regenerating system (ATP, GTP, creatine (B1669601) phosphate, and creatine kinase).

  • Initiate the reaction by adding the mRNA template.

  • Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C).

  • Take aliquots at different time points and quench the reaction.

6.2.3. Analysis of Translation Product

  • The translation product is typically a dipeptide or tripeptide containing a radiolabeled amino acid.

  • Separate the product from unreacted amino acids by electrophoresis or chromatography.

  • Quantify the amount of product formed over time to determine the rate and efficiency of translation for the mcm⁵U-modified versus unmodified tRNA.

Ribosome Profiling

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation. It can be used to assess the impact of mcm⁵U deficiency on the translation of all mRNAs in the cell.[16][17][18][19]

6.3.1. Preparation of Ribosome-Protected mRNA Fragments

  • Treat cells with a translation inhibitor (e.g., cycloheximide) to stall ribosomes on the mRNA.

  • Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Treat the lysate with RNase to digest the mRNA that is not protected by the ribosomes.

  • Isolate the monosomes by sucrose (B13894) gradient centrifugation.

  • Extract the ribosome-protected mRNA fragments (footprints).

6.3.2. Library Preparation and Sequencing

  • Ligate adapters to the 3' and 5' ends of the footprints.

  • Reverse transcribe the footprints into cDNA.

  • Amplify the cDNA by PCR to generate a sequencing library.

  • Sequence the library using a high-throughput sequencing platform.

6.3.3. Data Analysis

  • Align the sequencing reads to the reference genome or transcriptome.

  • The density of reads at each codon reflects the ribosome occupancy at that position.

  • By comparing the ribosome profiles of wild-type and mcm⁵U-deficient cells, one can identify codons and genes where translation is altered due to the absence of the modification.

Conclusion and Future Directions

The 5-methoxycarbonylmethyluridine modification in tRNA is a key player in ensuring the accuracy and efficiency of protein synthesis. Its complex biosynthesis and critical role in codon recognition highlight the intricate layers of regulation involved in translation. The link between mcm⁵U deficiency and human disease opens up new avenues for therapeutic intervention. A deeper understanding of the regulation of the mcm⁵U biosynthetic pathway and its interplay with other cellular processes will be crucial for developing novel strategies to target diseases associated with translational dysregulation. Future research should focus on elucidating the precise molecular mechanisms by which mcm⁵U and its derivatives modulate ribosome dynamics and the differential translation of specific mRNA transcripts in various cellular contexts. The development of high-resolution structural studies of the ribosome in complex with mcm⁵U-modified tRNAs will provide further insights into its mechanism of action.

References

role of mcm5U in translational fidelity and efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 5-methoxycarbonylmethyluridine (mcm5U) in Translational Fidelity and Efficiency

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the accuracy and efficiency of protein synthesis. Among the more than 100 known modifications, those at the wobble position (U34) of the anticodon are particularly important for decoding the genetic message. This guide focuses on 5-methoxycarbonylmethyluridine (mcm5U), a complex modification found at the U34 position in a specific subset of tRNAs in eukaryotes. The absence of mcm5U, often due to mutations in the enzymatic pathways responsible for its synthesis, leads to significant defects in translation, including reduced efficiency (ribosomal pausing) and decreased fidelity (frameshifting and misreading). These defects can cause proteotoxic stress and have been linked to various human diseases, including neurological disorders and cancer. This document details the biosynthesis of mcm5U, its precise roles in enhancing translational efficiency and maintaining fidelity, quantitative effects of its absence, and key experimental protocols for its study.

The Biosynthesis of mcm5U

The formation of mcm5U is a multi-step enzymatic process. The pathway is initiated by the highly conserved Elongator complex, which is composed of six subunits (Elp1-Elp6).[1][2] Elongator is responsible for the first step: the formation of a carboxymethyl (cm5U) intermediate at the wobble uridine (B1682114).[1][3][4]

Following this initial step, the pathway bifurcates. The cm5U intermediate can be converted to 5-carbamoylmethyluridine (B1230082) (ncm5U) by an uncharacterized enzyme, or it can be methylated to form mcm5U.[3] This crucial methylation step is catalyzed by a heterodimeric methyltransferase complex composed of Trm9 (in yeast) or its human homolog ALKBH8, and a stabilizing partner protein, Trm112.[5][6][7] In mammals, ALKBH8 is a bifunctional enzyme that not only possesses methyltransferase activity but also an AlkB-like dioxygenase domain that can further hydroxylate mcm5U to (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U).[8][9]

For a subset of tRNAs, including those for Lysine (UUU), Glutamine (UUG), and Glutamic acid (UUC), the mcm5U modification is a prerequisite for a subsequent thiolation at the C2 position, creating the hypermodified nucleoside 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).[3][7][10][11] This thiolation step is catalyzed by complexes such as Ncs2/Ncs6 (also known as Ctu1/Ctu2).[4][11] The complete pathway underscores a complex enzymatic cascade required to produce a fully modified wobble uridine.

mcm5U_Biosynthesis U34 tRNA(U34) Elongator Elongator Complex (Elp1-6) U34->Elongator cm5U tRNA(cm5U) Trm9_ALKBH8 Trm9/ALKBH8 + Trm112 cm5U->Trm9_ALKBH8 Unknown Unknown Enzyme cm5U->Unknown mcm5U tRNA(mcm5U) Ncs2_Ncs6 Ncs2/Ncs6 (Ctu1/Ctu2) mcm5U->Ncs2_Ncs6 ALKBH8_Ox ALKBH8 (Oxygenase) mcm5U->ALKBH8_Ox (Mammals) ncm5U tRNA(ncm5U) mcm5s2U tRNA(mcm5s2U) mchm5U tRNA((S)-mchm5U) Elongator->cm5U Trm9_ALKBH8->mcm5U Unknown->ncm5U Ncs2_Ncs6->mcm5s2U ALKBH8_Ox->mchm5U

Caption: The enzymatic pathway for mcm5U biosynthesis.

Role of mcm5U in Translational Efficiency

The primary function of mcm5U and its derivatives is to optimize codon recognition, thereby enhancing the speed and efficiency of translation.[2][12] The wobble position (34) of the tRNA anticodon pairs with the third position of the mRNA codon. Modifications at U34 are crucial for stabilizing this interaction, particularly for codons ending in a purine (B94841) (A or G).

The absence of mcm5U weakens the binding of the tRNA to its cognate codon in the ribosome's A-site.[13] This suboptimal interaction leads to ribosomal pausing or stalling at codons that are decoded by mcm5U-dependent tRNAs (e.g., AAA for Lys, CAA for Gln).[10][13][14] Such pausing slows the overall rate of protein synthesis and can lead to a general disruption of protein homeostasis.[15] In yeast, the severe growth defects associated with Elongator mutants (which lack mcm5U) can be suppressed by overexpressing the specific tRNAs that normally carry this modification, highlighting that the primary defect is in translation efficiency.[12][16]

Caption: mcm5U modification promotes efficient codon recognition.

Role of mcm5U in Translational Fidelity

Beyond efficiency, mcm5U is a critical determinant of translational fidelity, primarily by preventing +1 ribosomal frameshifting.[13][17][18] A +1 frameshift occurs when the ribosome advances four bases on the mRNA instead of three, leading to the synthesis of a non-functional, truncated protein from an altered reading frame.

The absence of the mcm5 modification, or the related mcm5s2U, significantly increases the rate of +1 frameshifting, particularly at slippery sequences involving codons decoded by the hypomodified tRNA.[13][18] This is thought to occur because the weakened codon-anticodon interaction in the A-site allows the tRNA to slip into an alternative reading frame. Studies in Saccharomyces cerevisiae have shown that loss of either the mcm5 or the s2 component of the full modification elevates +1 frameshift rates, and the simultaneous loss of both has a synergistic and more severe effect.[13][18] This demonstrates that both chemical parts of the modification independently contribute to maintaining the correct reading frame.[13]

While the primary role of mcm5U appears to be in promoting efficient reading of cognate codons rather than preventing mis-sense errors, this enhanced efficiency indirectly promotes fidelity.[16] By ensuring rapid and stable binding to the correct codon, the modification reduces the kinetic window of opportunity for misreading or frameshifting events to occur.

Table 1: Quantitative Effects of mcm5U Hypomodification on Translational Fidelity
OrganismMutantReporter SystemMeasured EffectFold ChangeReference
S. cerevisiaeelp3Δ (lacks mcm5)Ty1-lacZ +1 frameshift reporterIncreased +1 frameshifting~2-3 fold[13]
S. cerevisiaencs2Δ (lacks s2)Ty1-lacZ +1 frameshift reporterIncreased +1 frameshifting~2-3 fold[13]
S. cerevisiaeelp3Δ ncs2Δ (lacks mcm5 and s2)Ty1-lacZ +1 frameshift reporterSynergistic increase in +1 frameshifting~10-15 fold[13]
S. cerevisiaetrm9Δ (lacks methyl group of mcm5)Dual luciferase +1 frameshift reporterIncreased +1 frameshiftingNot specified[17]

Note: Fold changes are approximate values derived from published data and may vary based on the specific reporter context.

Key Experimental Methodologies

Studying the role of mcm5U requires a combination of techniques to analyze tRNA modification status, quantify translational effects, and measure fidelity.

Analysis of tRNA Modification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying tRNA modifications.

Protocol Outline:

  • tRNA Isolation: Isolate total RNA from wild-type and mutant cells (e.g., elp3Δ or trm9Δ) and enrich for the small RNA fraction.

  • Enzymatic Digestion: Digest the purified tRNA to single nucleosides using enzymes like nuclease P1 and bacterial alkaline phosphatase.

  • LC Separation: Separate the resulting nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column.

  • MS/MS Detection: Analyze the eluate using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific mass transitions are used to detect and quantify each nucleoside (e.g., for mcm5U, the transition is m/z 317 to 185).[6]

  • Quantification: Compare the peak areas of modified nucleosides (like cm5U and mcm5U) between wild-type and mutant samples to determine the effect of the gene deletion.[6][7][9]

Frameshift Reporter Assays

These assays, typically using dual-luciferase or lacZ reporters, are used to quantify the frequency of ribosomal frameshifting in vivo.

Protocol Outline:

  • Construct Design: A reporter gene (e.g., firefly luciferase) is placed downstream of a "slippery sequence" known to induce frameshifting. The reporter is in the +1 frame relative to the upstream gene (e.g., Renilla luciferase).

  • Transformation: The reporter plasmid is transformed into wild-type and tRNA modification-deficient yeast strains.

  • Cell Culture and Lysis: Cells are grown under defined conditions and then lysed to release the reporter proteins.

  • Enzymatic Assay: The activities of both luciferases are measured using a luminometer.

  • Calculate Frameshift Frequency: The ratio of firefly to Renilla luciferase activity is calculated. An increase in this ratio in mutant strains compared to wild-type indicates a higher rate of +1 frameshifting.[13]

Ribosome Profiling

This powerful technique provides a snapshot of ribosome positions on all mRNAs in the cell, allowing for the identification of sites of translational pausing.

Protocol Outline:

  • Inhibit Translation: Treat cells with an elongation inhibitor like cycloheximide (B1669411) to freeze ribosomes on mRNAs.

  • Nuclease Digestion: Lyse the cells and digest the unprotected mRNA with RNase I, leaving only the ribosome-protected mRNA fragments (footprints).

  • Isolate Ribosome-Footprint Complexes: Isolate the 80S monosome complexes by sucrose (B13894) gradient centrifugation.

  • Library Preparation: Extract the mRNA footprints, convert them to cDNA, and prepare a library for high-throughput sequencing.

  • Sequencing and Analysis: Sequence the library and map the reads back to the transcriptome. An accumulation of reads at specific codons in mutant cells indicates ribosome stalling.[10]

Experimental_Workflow cluster_rna Modification Analysis cluster_protein Fidelity Assay cluster_ribo Efficiency Analysis start Yeast Strains (WT vs. elp3Δ/trm9Δ) rna_path Total RNA Isolation start->rna_path protein_path Protein Extraction start->protein_path ribo_path Translation Inhibition (CHX) start->ribo_path tRNA_enrich tRNA Purification rna_path->tRNA_enrich reporter_assay Luciferase/ LacZ Assay protein_path->reporter_assay nuclease RNase Footprinting ribo_path->nuclease digest Digestion to Nucleosides tRNA_enrich->digest lcms LC-MS/MS Analysis digest->lcms result_mod Quantify cm5U, mcm5U, mcm5s2U lcms->result_mod result_fidelity Calculate +1 Frameshift Rate reporter_assay->result_fidelity monosome Monosome Isolation nuclease->monosome seq High-Throughput Sequencing monosome->seq result_eff Map Ribosome Stalling Sites seq->result_eff

References

An In-Depth Technical Guide to the Eukaryotic Biosynthesis of 5-Methoxycarbonylmethyluridine (mcm5U)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway of 5-methoxycarbonylmethyluridine (mcm5U), a crucial modified nucleoside found at the wobble position of certain tRNAs in eukaryotes. Understanding this pathway is critical for research in translation fidelity, cellular stress responses, and the development of novel therapeutics targeting these processes.

The Core Biosynthesis Pathway of 5-methoxycarbonylmethyluridine (mcm5U)

The synthesis of mcm5U is a multi-step enzymatic process primarily involving two key protein complexes: the Elongator complex and the Trm9/ALKBH8 methyltransferase. The pathway begins with a uridine (B1682114) at the wobble position (U34) of a specific tRNA molecule and culminates in the formation of the mature mcm5U modification.

The initial and essential step is catalyzed by the highly conserved six-subunit Elongator complex (composed of Elp1-6). This complex is responsible for the formation of an intermediate, 5-carboxymethyluridine (B57136) (cm5U), on the target tRNA.[1][2][3][4][5] While the Elongator complex has been implicated in various cellular processes, its primary role in yeast is the formation of side chains on uridines at the wobble position in tRNA.[4]

Following the action of the Elongator complex, the cm5U intermediate is then methylated to form mcm5U. This reaction is catalyzed by a heterodimeric methyltransferase complex. In yeast, this complex consists of the Trm9 enzymatic subunit and the Trm112 structural protein.[6][7] In mammals, the functional homolog is the ALKBH8 enzyme, which also requires interaction with a small accessory protein, TRM112, to form a functional tRNA methyltransferase.[8][9][10] This methylation step utilizes S-adenosylmethionine (SAM) as the methyl donor.[6]

There is an alternative pathway for the cm5U intermediate, which can be converted to 5-carbamoylmethyluridine (B1230082) (ncm5U) by an uncharacterized enzyme.[2] The presence of either the mcm5 or ncm5 side chain is a prerequisite for further modifications, such as the 2-thiolation that forms 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).

Biosynthesis_of_mcm5U tRNA_U34 tRNA(U34) Elongator Elongator Complex (Elp1-6) tRNA_U34->Elongator cm5U tRNA(cm5U34) Trm9_ALKBH8 Trm9/ALKBH8-TRM112 Complex cm5U->Trm9_ALKBH8 Unknown_Enzyme Unknown Enzyme cm5U->Unknown_Enzyme mcm5U tRNA(mcm5U34) ncm5U tRNA(ncm5U34) Elongator->cm5U Trm9_ALKBH8->mcm5U SAH S-adenosylhomocysteine (SAH) Trm9_ALKBH8->SAH Unknown_Enzyme->ncm5U SAM S-adenosylmethionine (SAM) SAM->Trm9_ALKBH8

Figure 1. Biosynthesis pathway of 5-methoxycarbonylmethyluridine (mcm5U).

Quantitative Data on the mcm5U Biosynthesis Pathway

While extensive research has been conducted on the enzymes involved in mcm5U biosynthesis, detailed kinetic parameters are not always readily available in a consolidated format. The following table summarizes the available quantitative data for the key enzymes in this pathway. It is important to note that kinetic parameters can vary depending on the specific substrates and experimental conditions.

Enzyme/ComplexOrganismSubstrate(s)KmkcatCatalytic Efficiency (kcat/Km)Reference(s)
Elongator Complex Data not availableData not availableData not availableData not availableData not available
Trm9/ALKBH8 Thermococcus kodakaraensis (Trm10, a related tRNA methyltransferase)tRNA-G0.18 ± 0.04 µM(3.9 ± 0.3) x 10-3 min-1~0.022 µM-1min-1[11]
Thermococcus kodakaraensis (Trm10)tRNA-A0.25 ± 0.04 µM(7.8 ± 0.4) x 10-3 min-1~0.031 µM-1min-1[11]
Thermococcus kodakaraensis (Trm10)S-adenosylmethionine (SAM)3-6 µM--[11]
Substrate Concentration
S-adenosylmethionine (SAM)Rat Liver Tissue-50 – 100 nmol/g--[12]
Human Plasma-50-150 nmol/L--[13]

Note: Kinetic data for the Elongator complex is currently not well-defined in the literature. The data for Trm10, a related tRNA methyltransferase, is provided as a reference.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of mcm5U biosynthesis.

Purification of Total tRNA from Eukaryotic Cells

This protocol is essential for obtaining the substrate for in vitro modification assays and for the analysis of in vivo modification status.

Materials:

  • Yeast cells or other eukaryotic cells

  • Phenol (water-saturated)

  • Chloroform

  • Isopropanol (B130326)

  • Ethanol (70% and 100%)

  • DE52 cellulose (B213188)

  • DE52 binding buffer (e.g., 0.1 M Tris-HCl, pH 7.5, 10 mM MgCl2, 0.3 M NaCl)

  • tRNA elution buffer (e.g., 0.1 M Tris-HCl, pH 7.5, 10 mM MgCl2, 1 M NaCl)

  • Nuclease-free water

Procedure:

  • Cell Lysis: Harvest cells and resuspend in a suitable lysis buffer. Perform phenol-chloroform extraction to remove proteins and lipids.

  • RNA Precipitation: Precipitate the total RNA from the aqueous phase using isopropanol or ethanol.

  • DE52 Column Chromatography:

    • Prepare a DE52 cellulose column.

    • Dissolve the RNA pellet in DE52 binding buffer and load it onto the column.

    • Wash the column with DE52 binding buffer to remove DNA and other contaminants.

    • Elute the tRNA with tRNA elution buffer.

  • tRNA Precipitation and Quantification: Precipitate the eluted tRNA with ethanol, wash the pellet with 70% ethanol, and resuspend in nuclease-free water. Quantify the tRNA concentration using a spectrophotometer.

In Vitro Reconstitution of mcm5U Biosynthesis

This protocol allows for the study of the enzymatic activity of the Elongator and Trm9/ALKBH8 complexes in a controlled environment.

Materials:

  • Purified total tRNA (from a strain lacking mcm5U, e.g., trm9Δ yeast)

  • Purified Elongator complex

  • Purified Trm9/ALKBH8-TRM112 complex

  • S-adenosylmethionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Radiolabeled [3H]-SAM (for activity measurement)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified tRNA, Elongator complex, Trm9/ALKBH8-TRM112 complex, and SAM (including a trace amount of radiolabeled SAM) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30°C for yeast enzymes) for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., phenol-chloroform).

  • tRNA Precipitation: Precipitate the tRNA from the aqueous phase.

  • Activity Measurement: If using radiolabeled SAM, measure the incorporation of the radiolabel into the tRNA using a scintillation counter.

  • Analysis of Modification: The resulting tRNA can be digested into nucleosides and analyzed by HPLC-MS to confirm the formation of mcm5U.

Experimental_Workflow cluster_purification tRNA Purification cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis cell_lysis Cell Lysis rna_precipitation RNA Precipitation cell_lysis->rna_precipitation de52_column DE52 Chromatography rna_precipitation->de52_column tRNA_quantification tRNA Quantification de52_column->tRNA_quantification reaction_setup Reaction Setup tRNA_quantification->reaction_setup incubation Incubation reaction_setup->incubation quenching Reaction Quenching incubation->quenching reconstitution_precipitation tRNA Precipitation quenching->reconstitution_precipitation activity_measurement Activity Measurement (Scintillation Counting) reconstitution_precipitation->activity_measurement hplc_ms HPLC-MS Analysis reconstitution_precipitation->hplc_ms

Figure 2. Experimental workflow for in vitro reconstitution and analysis.
HPLC-MS Analysis of Modified Nucleosides

This is the gold-standard method for identifying and quantifying modified nucleosides in a tRNA sample.

Materials:

Procedure:

  • tRNA Digestion:

    • Incubate the tRNA sample with nuclease P1 to digest it into 5'-mononucleotides.

    • Subsequently, treat with bacterial alkaline phosphatase to dephosphorylate the mononucleotides into nucleosides.

  • HPLC Separation:

    • Inject the digested sample into the HPLC system.

    • Separate the nucleosides using a gradient of ammonium acetate buffer and acetonitrile on a C18 column.

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is directly introduced into the mass spectrometer.

    • Identify and quantify the nucleosides based on their specific mass-to-charge ratios and retention times. Standard curves with known amounts of modified nucleosides are used for absolute quantification.

Conclusion

The biosynthesis of 5-methoxycarbonylmethyluridine is a fundamental pathway in eukaryotes that ensures the fidelity and efficiency of protein translation. This technical guide has outlined the core enzymatic steps, provided available quantitative data, and detailed the essential experimental protocols for its study. Further research into the kinetic properties of the Elongator complex and the regulatory mechanisms governing this pathway will undoubtedly provide deeper insights into its biological significance and potential as a therapeutic target.

References

The Enigmatic Fifth Base: A Technical Guide to 5-Methoxycarbonylmethyluridine (mcm5U) in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring translational fidelity and efficiency. Among the more than 150 known modifications, 5-methoxycarbonylmethyluridine (mcm5U) stands out for its crucial role at the wobble position of the tRNA anticodon. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and multifaceted significance of mcm5U. We delve into the intricate enzymatic pathways responsible for its synthesis, its impact on codon recognition and protein translation, and its implications in cellular stress responses and disease. This document further presents a compilation of quantitative data, detailed experimental protocols for its detection and analysis, and visual representations of its biochemical pathway and analytical workflows to serve as a comprehensive resource for the scientific community.

Discovery and Chemical Identity

First identified as a constituent of yeast tRNA, 5-methoxycarbonylmethyluridine (mcm5U) is a hypermodified pyrimidine (B1678525) nucleoside.[1] It is a derivative of uridine (B1682114), characterized by the addition of a methoxycarbonylmethyl group at the C5 position of the uracil (B121893) base.

Chemical Structure:

  • IUPAC Name: methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate[1][2]

  • Molecular Formula: C12H16N2O8[1][3]

  • Molecular Weight: 316.26 g/mol [1][3]

  • CAS Number: 29428-50-0[1][3]

The Biosynthetic Pathway of mcm5U

The formation of mcm5U at the wobble position (position 34) of specific tRNAs is a multi-step enzymatic process primarily elucidated in yeast.[4] The pathway begins with a uridine residue and involves the sequential action of several key enzyme complexes.

The initial and crucial step is catalyzed by the highly conserved Elongator complex, which is composed of six subunits (Elp1-Elp6). This complex is responsible for adding a carboxymethyl group to the uridine, forming the intermediate 5-carboxymethyluridine (B57136) (cm5U).[5] Following this, the methyltransferase Trm9, in a complex with Trm112, utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the carboxyl group of cm5U, yielding the final mcm5U modification.[6] In some tRNAs, particularly those decoding codons for Lys, Gln, and Glu, the mcm5U can be further modified to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).[4]

mcm5U_Biosynthesis U34 Uridine-34 in tRNA cm5U 5-Carboxymethyluridine (cm5U) U34->cm5U Elongator Complex (Elp1-Elp6) mcm5U 5-Methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U Trm9/ALKBH8-Trm112 SAM S-Adenosyl-L-methionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH LCMS_Workflow start Cell/Tissue Sample tRNA_iso tRNA Isolation start->tRNA_iso tRNA_pur tRNA Purification (PAGE/HPLC) tRNA_iso->tRNA_pur hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_pur->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end Relative Abundance of mcm5U data_analysis->end mcm5U_Signaling Nutrient_status Nutrient Availability Elongator_Trm9 Elongator & Trm9/ALKBH8 Activity Nutrient_status->Elongator_Trm9 mcm5U_levels mcm5U Levels in tRNA Elongator_Trm9->mcm5U_levels Translation_Fidelity Translational Fidelity and Efficiency mcm5U_levels->Translation_Fidelity TOR_Signaling TOR Pathway mcm5U_levels->TOR_Signaling influences Protein_Homeostasis Protein Homeostasis Translation_Fidelity->Protein_Homeostasis Stress_Response Stress Response Pathways (e.g., GAAC) Translation_Fidelity->Stress_Response perturbation activates TOR_Signaling->Elongator_Trm9 regulates

References

An In-depth Technical Guide to the Enzymes in 5-Methoxycarbonylmethyluridine (mcm mcm⁵U) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 5-methoxycarbonylmethyluridine (mcm⁵U), a crucial modification of the wobble uridine (B1682114) in transfer RNA (tRNA). Understanding the enzymes involved in this pathway is critical for research in gene translation, cellular stress responses, and the development of novel therapeutics targeting these processes.

The Biosynthetic Pathway of 5-Methoxycarbonylmethyluridine (mcm⁵U)

The synthesis of mcm⁵U is a two-step enzymatic process that occurs at the wobble position (U34) of specific tRNAs. This modification is essential for accurate and efficient protein translation. The pathway involves two key multi-protein complexes: the Elongator complex and the Trm9/Trm112 methyltransferase complex (or its human homolog, ALKBH8/TRM112).

The established biosynthetic pathway is as follows:

  • Carboxymethylation of Uridine: The Elongator complex catalyzes the formation of the intermediate 5-carboxymethyluridine (B57136) (cm⁵U) from uridine at the wobble position of the tRNA.[1][2][3][4][5][6][7][8]

  • Methylation of cm⁵U: The Trm9/Trm112 complex (in yeast) or the ALKBH8/TRM112 complex (in mammals) then methylates cm⁵U to produce the final mcm⁵U modification.[1][2][3][4][9][10][11]

An alternative pathway involving 5-carbamoylmethyluridine (B1230082) (ncm⁵U) as an intermediate has been proposed, though the precise sequence of these reactions is still under investigation.[2][3]

mcm5U_synthesis_pathway cluster_elongator Step 1: Carboxymethylation cluster_trm9 Step 2: Methylation Uridine Uridine (in tRNA) cm5U 5-carboxymethyluridine (cm⁵U) Uridine->cm5U Elongator Elongator Complex (Elp1-Elp6) Elongator->Uridine mcm5U 5-methoxycarbonylmethyluridine (mcm⁵U) Trm9_Trm112 Trm9/Trm112 or ALKBH8/TRM112 Trm9_Trm112->cm5U_2 cm5U_2->mcm5U

Biosynthetic pathway of 5-methoxycarbonylmethyluridine (mcm⁵U).

Core Enzymes and Their Functions

The Elongator Complex

The Elongator complex is a highly conserved multi-subunit complex responsible for the initial and essential step in mcm⁵U synthesis.[5][7][8] It is composed of six subunits, Elp1 through Elp6, which form a functional holoenzyme.[12] The Elp3 subunit harbors the catalytic activity, which is dependent on acetyl-CoA.[11][13]

  • Function: Catalyzes the formation of 5-carboxymethyluridine (cm⁵U) from a uridine residue at the wobble position of tRNA.[1][2][3][4]

  • Subunits: Elp1, Elp2, Elp3, Elp4, Elp5, Elp6.[12]

  • Cofactors: Acetyl-CoA.[11]

Trm9/Trm112 and ALKBH8/TRM112 Complexes

This heterodimeric methyltransferase complex is responsible for the final step in mcm⁵U biosynthesis.

  • In Yeast (Trm9/Trm112): Trm9 is the catalytic subunit that transfers a methyl group from S-adenosyl-L-methionine (SAM) to cm⁵U. Trm112 is a crucial accessory protein that stabilizes Trm9 and is required for its enzymatic activity.[1][2][3][9][10][11]

  • In Mammals (ALKBH8/TRM112): ALKBH8 is the human homolog of Trm9 and contains both a methyltransferase domain and an AlkB-like dioxygenase domain.[1][4][14] The methyltransferase domain, in complex with TRM112 (the human homolog of Trm112), carries out the methylation of cm⁵U to mcm⁵U.[4][12][15] The dioxygenase domain can further hydroxylate mcm⁵U in certain tRNAs.[14]

Quantitative Data on Enzyme Activity

While detailed kinetic studies are ongoing, specific Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for the enzymes in the mcm⁵U synthesis pathway are not consistently reported in a simple tabular format across the literature. The available quantitative data is summarized below.

Enzyme/ComplexOrganismSubstrate(s)ParameterValueReference(s)
ALKBH8-MT/TRM112 HumanAlkbh8-/- mouse liver tRNAMethyltransferase ActivityTitration-dependent increase in mcm⁵U with a corresponding decrease in cm⁵U. At 100 pmol of enzyme, the ratio of mcm⁵U to cm⁵U is approximately 1:1.[12]
Elongator Complex (ELP123 variants) HumantRNAGln(UUG), Acetyl-CoAAcetyl-CoA Hydrolysis RateWild-type: ~0.18 min-1. Various mutants show a 3-4 fold reduction in activity.[9]

Experimental Protocols

In Vitro Methyltransferase Assay for Trm9/Trm112 and ALKBH8/TRM112

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a tRNA substrate.

Workflow:

methyltransferase_assay_workflow substrate_prep Prepare Substrate: tRNA from trm9Δ or Alkbh8-/- cells reaction_setup Set up Reaction: - Enzyme (Trm9/Trm112 or  ALKBH8/TRM112) - Substrate tRNA - [³H]-SAM - Reaction Buffer substrate_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation precipitation Precipitate tRNA (e.g., with ethanol) incubation->precipitation scintillation Quantify Radioactivity: Scintillation Counting precipitation->scintillation

Workflow for the in vitro methyltransferase assay.

Detailed Methodology:

  • Substrate Preparation:

    • Isolate total tRNA from a yeast strain with a deletion of the TRM9 gene (trm9Δ) or from an Alkbh8 knockout mouse model. This tRNA will have cm⁵U but not mcm⁵U, serving as an ideal substrate.[16]

    • Alternatively, total tRNA from a wild-type source can be treated by saponification to convert mcm⁵U to cm⁵U, though this can lead to some tRNA degradation.[16]

  • Reaction Mixture: Prepare the following reaction mixture on ice in a final volume of 50 µL:

    • 50 mM Phosphate Buffer (pH 7.5)

    • 0.1 mM EDTA

    • 10 mM MgCl₂

    • 10 mM NH₄Cl

    • 0.1 mg/mL Bovine Serum Albumin (BSA)

    • 10 µM S-adenosyl-L-methionine (SAM), including [³H-methyl]-SAM (specific activity of ~0.87 Ci/mmol)

    • 1.5 pmol of purified Trm9/Trm112 or ALKBH8/TRM112 complex

    • 1.5 µM total tRNA (substrate)

  • Reaction Incubation:

    • Initiate the reaction by adding the substrate tRNA to the mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction and tRNA Precipitation:

    • Stop the reaction by adding 2.5 volumes of ice-cold 99% ethanol (B145695).

    • Incubate at -20°C to precipitate the tRNA.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the tRNA.

  • Quantification:

    • Carefully remove the supernatant.

    • Wash the tRNA pellet with 70% ethanol to remove unincorporated [³H]-SAM.

    • Resuspend the pellet in nuclease-free water.

    • Measure the incorporated radioactivity using a scintillation counter.

Analysis of Modified Nucleosides by LC-MS/MS

This method allows for the direct identification and quantification of cm⁵U and mcm⁵U in a tRNA sample.

Workflow:

lc_ms_workflow tRNA_isolation Isolate Total tRNA digestion Enzymatic Digestion to Nucleosides (e.g., Nuclease P1, Alkaline Phosphatase) tRNA_isolation->digestion separation HPLC Separation of Nucleosides digestion->separation detection Mass Spectrometry (MS/MS) Detection and Quantification separation->detection

Workflow for LC-MS/MS analysis of modified nucleosides.

Detailed Methodology:

  • tRNA Isolation:

    • Isolate total RNA from cells or tissues using a standard RNA extraction method (e.g., TRIzol or a commercial kit).

    • Purify the tRNA from the total RNA. This can be achieved by size-exclusion chromatography or other methods that separate small RNAs.[1][2][9]

  • Enzymatic Digestion to Nucleosides:

    • To approximately 10 µg of purified tRNA, add a mixture of nuclease P1 and bacterial alkaline phosphatase in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).

    • Incubate at 37°C for at least 2 hours to ensure complete digestion of the tRNA into individual nucleosides.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the nucleosides using a reversed-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[3]

    • Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions for cm⁵U and mcm⁵U.

Elongator Complex Activity Assay (Acetyl-CoA Hydrolysis)

This assay indirectly measures the activity of the Elongator complex by quantifying the hydrolysis of acetyl-CoA, which is dependent on the presence of the tRNA substrate.[14]

Detailed Methodology:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing:

      • 0.3 µM of purified Elongator complex (or its subcomplexes like ELP123)

      • 2 µM of a suitable tRNA substrate (e.g., human bulk tRNA)

      • 100 µM Acetyl-CoA

      • Reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

    • Incubate the reaction at 37°C for 3 hours.

  • Sample Preparation for Quantification:

    • Filter the reaction mixture through a 3 kDa molecular weight cutoff filter to separate the proteins from the smaller molecules, including unreacted acetyl-CoA and the product, coenzyme A (CoA).

    • Collect the flow-through.

  • Quantification of Acetyl-CoA:

    • Quantify the amount of remaining acetyl-CoA in the flow-through using a commercial Acetyl-CoA Assay Kit, following the manufacturer's instructions.

    • The activity of the Elongator complex is determined by the decrease in acetyl-CoA concentration compared to a no-enzyme control.

Conclusion

The synthesis of 5-methoxycarbonylmethyluridine is a fundamental biological process governed by the sequential actions of the Elongator and Trm9/Trm112 (or ALKBH8/TRM112) complexes. The experimental protocols detailed in this guide provide a robust framework for investigating the function of these enzymes. Further research to elucidate the precise kinetic parameters and regulatory mechanisms of this pathway will be invaluable for understanding its role in health and disease, and for the development of targeted therapeutic strategies.

References

The Elongator Complex: A Linchpin in tRNA Modification and Translational Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Elongator complex, a highly conserved six-subunit protein ensemble (Elp1-Elp6), plays a pivotal role in eukaryotic gene expression through its essential function in the post-transcriptional modification of transfer RNA (tRNA). Specifically, Elongator catalyzes the initial and rate-limiting step in the formation of 5-methoxycarbonylmethyluridine (mcm5U) and its derivatives at the wobble position (U34) of specific tRNAs. This modification is critical for accurate and efficient translation of messenger RNA (mRNA), ensuring proteome integrity. Dysregulation of the Elongator complex is implicated in a spectrum of human pathologies, including neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. This guide provides a comprehensive technical overview of the Elongator complex's function in mcm5U formation, detailing its molecular mechanism, subunit architecture, and the experimental methodologies used to investigate its activity.

Introduction to the Elongator Complex and mcm5U Formation

The fidelity of protein synthesis relies on the precise recognition of mRNA codons by the corresponding tRNA anticodons. The wobble hypothesis allows for some flexibility in the third base of the codon, and this flexibility is often modulated by chemical modifications of the anticodon loop, particularly at the U34 position. The mcm5U modification and its thiolated derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are crucial for the efficient decoding of codons ending in A and G, particularly for amino acids such as Lysine, Glutamine, and Glutamic acid.[1][2]

The Elongator complex is the key enzymatic machinery responsible for initiating the mcm5U biosynthetic pathway.[2] It is composed of two subcomplexes: a catalytic core subcomplex (Elp1, Elp2, and Elp3) and an accessory subcomplex (Elp4, Elp5, and Elp6).[3] The catalytic activity resides within the Elp3 subunit, which harbors a radical S-adenosyl-L-methionine (SAM) domain and a putative histone acetyltransferase (HAT) domain.[2]

The Molecular Mechanism of Elongator-Mediated mcm5U Formation

The formation of mcm5U is a multi-step process that begins with the Elongator-dependent modification of U34 on target tRNAs. The currently accepted model posits that Elongator catalyzes the formation of an intermediate, 5-carboxymethyluridine (B57136) (cm5U).[2] This reaction is thought to involve the radical SAM domain of Elp3, which utilizes S-adenosylmethionine as a cofactor.

Following the formation of cm5U, subsequent enzymatic steps are carried out by other proteins. The methyltransferase complex Trm9/Trm112 is responsible for the methylation of the carboxyl group to yield mcm5U.[3] In some tRNAs, a further thiolation step at the 2-position of the uridine (B1682114) ring, catalyzed by the Ncs2/Ncs6 complex, leads to the formation of mcm5s2U.[3]

Figure 1: The mcm5U tRNA modification pathway.

Architecture of the Elongator Complex

Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the eukaryotic Elongator complex, revealing its intricate architecture.[1][4][5][6][7] The complex is a dodecamer, containing two copies of each of the six subunits. The Elp1, Elp2, and Elp3 subunits form a stable core, while the Elp4, Elp5, and Elp6 subunits assemble into a hexameric ring-like structure that associates with the core.

The large Elp1 subunit acts as a scaffold for the complex, interacting with both Elp2 and Elp3.[3] Elp2 appears to be crucial for the structural integrity of the core complex. The catalytic Elp3 subunit is positioned at the heart of the core, where it can access the tRNA substrate. The Elp4/5/6 subcomplex is thought to play a role in tRNA binding and release.[7]

Figure 2: Architecture of the Elongator complex.

Regulation of Elongator Activity

The activity of the Elongator complex is tightly regulated to meet the cell's translational demands. This regulation occurs through various mechanisms, including post-translational modifications and interactions with other cellular factors. For instance, in yeast, the TORC1 and TORC2 signaling pathways have been shown to reciprocally regulate Elongator activity in response to nutrient availability.[8] Furthermore, the Elongator complex has been linked to the Cdc42-dependent mitogen-activated protein kinase (MAPK) pathway, suggesting a role in coordinating cell growth and signaling with translational capacity.[9][10]

Quantitative Analysis of mcm5U Formation

The functional consequence of Elongator deficiency is a significant reduction in the levels of mcm5U and mcm5s2U modified tRNAs. This reduction can be quantified using various analytical techniques, providing insights into the severity of the defect and its correlation with disease phenotypes.

Condition Organism/Cell Type Elongator Subunit Affected Modification Measured Reduction in Modification Level Reference
Familial Dysautonomia (FD)Human Brain TissueELP1 (IKAP)mcm5s2UReduced levels observed[10]
Familial Dysautonomia (FD)Human Fibroblast Cell LinesELP1 (IKAP)mcm5s2UReduced levels observed[10]
FD Fibroblasts + RECTASHuman Fibroblast Cell LinesELP1 (IKAP)mcm5s2URecovery of modification levels[11]
elp3Δ mutantSaccharomyces cerevisiaeELP3mcm5U and mcm5s2UComplete or near-complete loss[12]
elpc-1 mutantCaenorhabditis elegansELPC-1 (Elp1 homolog)mcm5s2UNot detected[9]
elp6 mutantMus musculus (mouse)ELP6Not specified, but implied reductionAssociated with neurodegeneration[7]

Experimental Protocols

Analysis of tRNA Modifications by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the levels of modified nucleosides, including mcm5U and its derivatives, in total tRNA extracts.

Methodology:

  • tRNA Isolation: Isolate total tRNA from cells or tissues using standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • tRNA Digestion: Digest the purified tRNA to single nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Separation: Separate the resulting nucleosides by reversed-phase HPLC on a C18 column using a gradient of a suitable buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Detection and Quantification: Detect the nucleosides using a diode array detector (DAD) to monitor absorbance at specific wavelengths (e.g., 254 nm and 314 nm for thiolated nucleosides). Quantify the amount of each modified nucleoside by integrating the peak area and comparing it to a standard curve of known nucleosides.

Analysis of tRNA Modifications by Mass Spectrometry (MS)

Objective: To identify and quantify modified nucleosides with high sensitivity and specificity.

Methodology:

  • tRNA Isolation and Digestion: Follow the same procedure as for HPLC analysis.

  • LC-MS/MS Analysis: Couple the HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

  • Data Acquisition: Acquire data in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific modified nucleosides, or in data-dependent acquisition (DDA) mode for untargeted analysis.

  • Data Analysis: Identify modified nucleosides based on their specific precursor and fragment ion masses. Quantify the abundance of each modification by integrating the area of the corresponding chromatographic peak.

γ-Toxin Cleavage Assay for mcm5s2U Detection

Objective: To specifically detect the presence of the mcm5s2U modification in tRNA. The γ-toxin from Kluyveromyces lactis is an endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification at the 3'-side of the wobble uridine.

Methodology:

  • tRNA Isolation: Isolate total RNA from the cells of interest.

  • γ-Toxin Treatment: Incubate the isolated RNA with purified γ-toxin under appropriate buffer conditions.

  • Analysis of Cleavage Products:

    • Northern Blotting: Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE), transfer to a membrane, and probe with a labeled oligonucleotide specific for the tRNA of interest. The appearance of a cleavage product indicates the presence of mcm5s2U.

    • Primer Extension: Use a radiolabeled primer that anneals downstream of the cleavage site and perform reverse transcription. The presence of a shorter cDNA product indicates cleavage.

    • Quantitative RT-PCR (qRT-PCR): Design primers that flank the cleavage site. Cleavage will prevent the amplification of a full-length product, leading to a decrease in the PCR signal, which can be quantified.

In Vitro Reconstitution of Elongator Activity

Objective: To biochemically reconstitute the mcm5U formation activity of the Elongator complex in a controlled in vitro system.

Methodology:

  • Protein Expression and Purification: Individually express and purify all six subunits of the Elongator complex (Elp1-Elp6) using a suitable expression system (e.g., insect cells or E. coli).

  • Complex Reconstitution: Mix the purified subunits in stoichiometric amounts to allow for the assembly of the holo-Elongator complex. The assembly can be confirmed by size-exclusion chromatography or native gel electrophoresis.

  • In Vitro Modification Assay:

    • Substrate: Use in vitro transcribed, unmodified tRNA specific for an amino acid that is normally modified with mcm5U (e.g., tRNA-Lys(UUU)).

    • Reaction: Incubate the reconstituted Elongator complex with the tRNA substrate, S-adenosylmethionine (SAM), and acetyl-CoA in a suitable reaction buffer.

    • Analysis: Analyze the formation of the cm5U or mcm5U modification using HPLC or mass spectrometry as described above. For a more direct readout, radiolabeled precursors (e.g., [3H]-SAM) can be used, and the incorporation of radioactivity into the tRNA can be measured.

Conclusion and Future Directions

The Elongator complex stands as a critical regulator of translational efficiency and proteome stability through its fundamental role in mcm5U tRNA modification. The elucidation of its structure and function has provided significant insights into the intricate mechanisms governing gene expression. The strong association of Elongator dysfunction with human diseases underscores its importance as a potential therapeutic target. Future research will likely focus on further dissecting the regulatory networks that control Elongator activity, identifying small molecule modulators of its function, and exploring the full extent of its impact on cellular physiology and pathology. The continued development and application of advanced analytical and biochemical techniques will be instrumental in advancing our understanding of this essential molecular machine.

References

The Role of Trm9 and ALKBH8 in mcm5U Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the enzymatic machinery responsible for the 5-methoxycarbonylmethyluridine (mcm5U) modification of tRNA at the wobble position. It focuses on the functions of tRNA methyltransferase 9 (Trm9) and its mammalian homolog, AlkB Homolog 8 (ALKBH8), detailing their biochemical roles, the pathways they participate in, and the methodologies used to study them.

Core Concepts: The mcm5U Methylation Pathway

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble uridine (B1682114) (U34) of the anticodon loop, are crucial for ensuring the accuracy and efficiency of protein translation.[1][2][3][4] The mcm5U modification and its derivatives are found in tRNAs decoding specific arginine and glutamic acid codons.[2] The biogenesis of mcm5U is a multi-step process involving a conserved family of enzymes.

1.1 Yeast Trm9: The Archetype Methyltransferase

In Saccharomyces cerevisiae, the final step in the formation of 5-methylcarbonylmethyluridine (mcm5U) and its 2-thiolated derivative (mcm5s2U) is catalyzed by the Trm9 protein.[2][5] Trm9 functions as an S-adenosyl methionine (SAM)-dependent methyltransferase.[2][5] It acts upon the precursor molecule, 5-carboxymethyluridine (B57136) (cm5U), which is synthesized by the Elongator complex.[6][7] For its activity, Trm9 forms a stable, functional complex with a small accessory protein, Trm112.[8][9] The absence of Trm9 leads to the loss of mcm5U and mcm5s2U modifications, which impairs the translation of specific mRNAs enriched in AGA and GAA codons, particularly those involved in the DNA damage response.[2][6][10][11]

1.2 Mammalian ALKBH8: A Multifunctional Homolog

In mammals, the functional homolog of yeast Trm9 is ALKBH8.[1][5][12][13] ALKBH8 is a multi-domain protein comprising:

  • An N-terminal RNA recognition motif (RRM).[12]

  • A central AlkB-like 2-oxoglutarate- and iron-dependent dioxygenase domain.[12][14]

  • A C-terminal methyltransferase (MT) domain, which shares sequence homology with yeast Trm9.[12][15]

The C-terminal MT domain of ALKBH8 catalyzes the same reaction as Trm9: the SAM-dependent methylation of cm5U to form mcm5U.[1][12][13][16] Similar to its yeast counterpart, the methyltransferase activity of ALKBH8 requires interaction with the accessory protein TRM112 to form a functional heterodimeric complex.[8][12] This ALKBH8-mediated methylation is a prerequisite for the subsequent formation of derivative modifications like 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) and 5-methoxycarbonylmethyl-2′-O-methyluridine (mcm5Um).[5][12][17]

Beyond its methyltransferase function, the AlkB domain of ALKBH8 possesses a distinct enzymatic activity, catalyzing the hydroxylation of mcm5U to form (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U) in specific tRNAs, such as tRNA-Gly(UCC).[8][15][18]

The overall pathway for the biosynthesis of mcm5U and its derivatives is a highly conserved process critical for translational fidelity and cellular stress responses.

mcm5U_Pathway cluster_0 Biosynthesis Pathway of mcm5U and Derivatives U34 Wobble Uridine (U34) in tRNA Elongator Elongator Complex cm5U cm5U Trm9_ALKBH8 Trm9/ALKBH8-MT + TRM112 + SAM mcm5U mcm5U Thiolase Thiolase (e.g., Ncs2/Ncs6) mcm5U->Thiolase Thiolation Ribose_MT 2'-O-ribose Methyltransferase mcm5U->Ribose_MT 2'-O-ribose Methylation ALKBH8_Oxy ALKBH8 Oxygenase Domain mcm5U->ALKBH8_Oxy Hydroxylation mcm5s2U mcm5s2U mcm5Um mcm5Um mchm5U (S)-mchm5U Elongator->cm5U Carboxymethylation Trm9_ALKBH8->mcm5U Methylation Thiolase->mcm5s2U Ribose_MT->mcm5Um ALKBH8_Oxy->mchm5U

Caption: Biosynthesis pathway of mcm5U and its derivatives.

Quantitative Data: Impact of ALKBH8 Deficiency

Analysis of tRNA from Alkbh8 knockout (Alkbh8-/-) mice reveals a complete loss of mcm5U and its derivatives, confirming ALKBH8's essential role.[12] In the absence of ALKBH8, the precursor cm5U accumulates, alongside other aberrantly modified uridines such as ncm5U.[12]

Table 1: Wobble Uridine Modifications in Liver tRNA from Wild-Type vs. Alkbh8-/- Mice

Nucleoside ModificationChemical FormulaWild-Type (WT)Alkbh8-/-Fold Change
mcm5U (5-methoxycarbonylmethyluridine)C12H16N2O8DetectedAbsentN/A
mcm5Um (5-methoxycarbonylmethyl-2'-O-methyluridine)C13H18N2O8DetectedAbsentN/A
mcm5s2U (5-methoxycarbonylmethyl-2-thiouridine)C12H16N2O7SDetectedAbsentN/A
cm5U (5-carboxymethyluridine)C11H14N2O8TraceAccumulates>10x Increase
ncm5U (5-carbamoylmethyluridine)C11H15N3O7DetectedIncreased~2-3x Increase

Data summarized from findings reported in Songe-Møller et al., 2010.[12]

Functional Roles and Signaling Pathways

The Trm9/ALKBH8 pathway is a critical regulatory node linking translational control to cellular stress responses.

3.1 Regulation of Translation and the DNA Damage Response

The mcm5U modification at the wobble position enhances codon-anticodon pairing, ensuring efficient translation of mRNAs containing a high frequency of specific codons, namely AGA (arginine) and GAA (glutamic acid).[2][10][11] Many proteins involved in the DNA damage response and other stress-response pathways are encoded by transcripts enriched in these codons.[1][2]

Consequently, cells lacking Trm9 or ALKBH8 exhibit hypersensitivity to DNA-damaging agents like methyl methanesulfonate (B1217627) (MMS) and gamma irradiation.[1][2][5] This sensitivity arises from the inefficient translation of key DNA damage response proteins, leading to a compromised ability to cope with genotoxic stress.[1][2][19] In human cells, the expression of ALKBH8 itself can be induced by DNA damage in a manner dependent on the ATM kinase, further highlighting its integral role in this pathway.[19]

DNA_Damage_Response cluster_1 Trm9/ALKBH8-Mediated Stress Response DNA_Damage DNA Damage (e.g., MMS, IR) Trm9_ALKBH8 Trm9 / ALKBH8 DNA_Damage->Trm9_ALKBH8 Induces Expression tRNA_mod tRNAArg(UCU) & tRNAGlu(UUC) Modification (mcm5U) Trm9_ALKBH8->tRNA_mod Catalyzes Translation Enhanced Translation of AGA/GAA-rich mRNAs tRNA_mod->Translation Enables Proteins Stress Response Proteins (e.g., RNR1, RNR3, YEF3) Translation->Proteins Increases Levels Survival Cell Survival & Genome Stability Proteins->Survival Promotes

Caption: Role of Trm9/ALKBH8 in the DNA damage response pathway.

3.2 Selenoprotein Synthesis

ALKBH8 plays a specialized role in the synthesis of selenoproteins, which are critical antioxidant enzymes. The selenocysteine-specific tRNA, tRNA[Ser]Sec, contains mcm5U or mcm5Um at the wobble position. This modification is essential for the proper recoding of the UGA stop codon to allow for the incorporation of selenocysteine.[12] In Alkbh8-/- mice, tRNA[Ser]Sec is aberrantly modified, leading to reduced expression of selenoproteins like glutathione (B108866) peroxidase 1 (Gpx1).[12]

Experimental Protocols

Studying Trm9 and ALKBH8 function requires specific biochemical and molecular biology techniques to analyze tRNA modifications and enzyme activity.

4.1 Quantification of tRNA Modifications by LC-MS/MS

This is the gold standard for identifying and quantifying nucleoside modifications.

  • Objective: To quantify the absolute or relative levels of cm5U, mcm5U, and other modifications in a total tRNA sample.

  • Methodology:

    • tRNA Isolation: Extract total RNA from cells or tissues using TRIzol or similar methods, followed by purification of the tRNA fraction using anion-exchange chromatography or specialized kits.

    • tRNA Digestion: Digest 1-5 µg of purified tRNA to single nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase.

    • LC Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC), often with a C18 reverse-phase column.

    • MS/MS Detection: Analyze the eluate by tandem mass spectrometry (MS/MS). Nucleosides are identified and quantified based on their specific retention times and mass-to-charge (m/z) transitions in multiple reaction monitoring (MRM) mode.

      • cm5U transition: m/z 303 → 171[1]

      • mcm5U transition: m/z 317 → 185[1]

  • Data Analysis: Quantify peak areas for each nucleoside and normalize to the areas of canonical, unmodified nucleosides (e.g., adenosine, guanosine) to determine relative abundance.

4.2 In Vitro tRNA Methyltransferase Assay

This assay directly measures the enzymatic activity of the Trm9/ALKBH8-TRM112 complex.

  • Objective: To demonstrate that purified ALKBH8-MT/TRM112 complex can methylate a cm5U-containing tRNA substrate.

  • Methodology:

    • Enzyme Preparation: Co-express and purify the recombinant ALKBH8 methyltransferase domain (ALKBH8-MT) along with its cofactor, TRM112.

    • Substrate Preparation: Isolate total tRNA from Alkbh8-/- mice or trm9Δ yeast, which is naturally enriched in the cm5U substrate.[9][12] Alternatively, commercial tRNA (e.g., from calf liver) can be treated with sodium hydroxide (B78521) (saponification) to convert endogenous mcm5U to cm5U.[9][12]

    • Reaction: Incubate the purified enzyme complex (e.g., 100 pmol) with the substrate tRNA (e.g., 3-5 µg) in a reaction buffer containing the methyl donor S-adenosylmethionine (SAM). For detection, radiolabeled [3H]SAM is often used.

    • Analysis: If using a radiolabel, the reaction products are separated (e.g., by precipitating the tRNA), and the incorporation of the [3H]methyl group is measured using scintillation counting. Alternatively, the reaction can be performed with unlabeled SAM and the product (mcm5U) formation can be directly measured by LC-MS/MS as described above.[17]

Experimental_Workflow cluster_workflow Workflow for tRNA Modification Analysis Start Cells or Tissue (WT vs. Knockout) Isolate_tRNA Isolate Total tRNA Start->Isolate_tRNA Digest Digest to Nucleosides (Nuclease P1, BAP) Isolate_tRNA->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantify Quantify mcm5U, cm5U, etc. LC_MS->Quantify

Caption: General workflow for quantitative analysis of tRNA modifications.

Implications for Drug Development

The central role of ALKBH8 in mediating survival under genotoxic stress makes it a potential target for cancer therapy.[5][16] By inhibiting ALKBH8, cancer cells may become more susceptible to DNA-damaging chemotherapeutics or radiation. The inefficient translation of stress response proteins following ALKBH8 inhibition could prevent the cell from mounting an effective survival response, leading to apoptosis. Furthermore, another human Trm9 homolog, KIAA1456 (also known as TRMT9B or hTRM9L), has been implicated as a potential tumor suppressor, suggesting a broader role for this enzyme family in cancer biology.[5]

Conclusion

Trm9 and its mammalian ortholog ALKBH8 are highly conserved methyltransferases that, in complex with TRM112, catalyze the final, critical step in the biosynthesis of mcm5U at the wobble position of specific tRNAs. This modification is not merely a structural feature but a key regulatory mark that enables the efficient translation of a subset of proteins required for cellular homeostasis and survival, particularly in response to DNA damage. The multifunctional nature of ALKBH8, which also possesses a dioxygenase activity, adds another layer of complexity to its regulatory functions. A thorough understanding of these enzymes and their pathways provides significant opportunities for basic research and the development of novel therapeutic strategies.

References

The Cellular Landscape of 5-Methoxycarbonylmethyluridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxycarbonylmethyluridine (mcm5U) is a critical post-transcriptional modification of the wobble uridine (B1682114) in transfer RNA (tRNA), playing a pivotal role in the fidelity and efficiency of protein translation. This technical guide provides a comprehensive overview of the cellular localization of mcm5U, detailing its presence in distinct subcellular compartments, the biosynthetic pathway responsible for its formation, and the experimental methodologies employed to study its distribution. Quantitative data from the literature are summarized to provide a comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the techniques used to elucidate the cellular landscape of this important tRNA modification.

Cellular Localization of 5-Methoxycarbonylmethyluridine

The primary cellular localization of 5-methoxycarbonylmethyluridine is within transfer RNA (tRNA) molecules at the wobble position (U34) of the anticodon. These mcm5U-modified tRNAs are found in two major subcellular compartments: the cytoplasm and mitochondria .

The presence of mcm5U and its thiolated derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), in both cytosolic and mitochondrial tRNAs underscores their importance in regulating protein synthesis in both of these critical cellular environments.[1][2] While it is established that mcm5U exists in both compartments, a detailed quantitative breakdown of its relative abundance in the cytoplasm versus mitochondria is not extensively documented in the current scientific literature. Such a quantitative understanding would be invaluable for dissecting the specific roles of this modification in cytosolic and mitochondrial translation.

Quantitative Data on Subcellular Distribution

Currently, there is a notable absence of specific quantitative data in the literature that directly compares the concentration or proportion of mcm5U-containing tRNA between the cytoplasm and mitochondria. While methods for the quantitative analysis of tRNA modifications exist, they have not yet been extensively applied to provide a definitive subcellular quantitative profile for mcm5U.

The tables below present a conceptual framework for how such data, once obtained, could be structured for clear comparison.

Table 1: Hypothetical Quantitative Distribution of mcm5U-containing tRNA

Cellular CompartmentPercentage of Total Cellular mcm5U-tRNA
CytoplasmData Not Available
MitochondriaData Not Available
NucleusData Not Available
OtherData Not Available

Table 2: Quantification of Specific mcm5U-containing tRNA Isoacceptors in Subcellular Fractions

tRNA IsoacceptorCytoplasmic Abundance (relative units)Mitochondrial Abundance (relative units)
tRNA-Arg-UCUData Not AvailableData Not Available
tRNA-Glu-UUCData Not AvailableData Not Available
tRNA-Gly-UCCData Not AvailableData Not Available
tRNA-Lys-UUUData Not AvailableData Not Available
tRNA-Gln-UUGData Not AvailableData Not Available

Biosynthesis of 5-Methoxycarbonylmethyluridine

The formation of mcm5U is a multi-step enzymatic process that occurs as part of tRNA maturation. The biosynthetic pathway is highly conserved in eukaryotes and involves a series of enzymatic modifications to the uridine at the wobble position.

The synthesis begins with the action of the Elongator complex , a highly conserved six-subunit complex (Elp1-6), which is responsible for an early step in the formation of the 5-carboxymethyluridine (B57136) (cm5U) intermediate.[3][4] Following this, the Trm9/Trm112 complex in yeast, or its human homolog ALKBH8/TRMT112 , catalyzes the methylation of the carboxyl group of cm5U to generate mcm5U.[3][4] In some tRNAs, mcm5U can be further modified by the addition of a thiol group to form 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), a reaction catalyzed by the Ctu1/Ctu2 (also known as Ncs6/Ncs2) complex.[5]

Biosynthesis_of_mcm5U cluster_pathway Biosynthetic Pathway of mcm5U and mcm5s2U U34 Uridine (U34) in pre-tRNA cm5U 5-carboxymethyluridine (cm5U) U34->cm5U Elongator Complex (Elp1-6) mcm5U 5-methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U Trm9/ALKBH8 + Trm112/TRMT112 invis1 mcm5U->invis1 mcm5s2U 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) invis1->mcm5s2U Ctu1/Ctu2 (Ncs6/Ncs2) invis2

Caption: Biosynthesis of mcm5U and mcm5s2U.

Experimental Protocols

The study of the cellular localization of 5-methoxycarbonylmethyluridine relies on a combination of techniques for cellular fractionation and RNA analysis.

Cellular Fractionation for tRNA Analysis

This protocol describes a method for separating a cell lysate into cytoplasmic and mitochondrial fractions to analyze the distribution of mcm5U-containing tRNA.

Materials:

  • Cell lysis buffer (e.g., hypotonic buffer)

  • Mitochondria isolation buffer

  • Dounce homogenizer

  • Centrifuge

  • RNA extraction kit (e.g., TRIzol)

Procedure:

  • Cell Lysis: Harvest cultured cells and resuspend in ice-cold hypotonic lysis buffer. Allow cells to swell on ice.

  • Homogenization: Lyse the cells using a Dounce homogenizer. The number of strokes should be optimized to ensure cell lysis without disrupting mitochondrial integrity.

  • Nuclear Pelletting: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasm and mitochondria.

  • Mitochondrial Pelletting: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytoplasmic fraction.

  • RNA Extraction: Isolate total RNA from the cytoplasmic supernatant and the mitochondrial pellet separately using a suitable RNA extraction method.

  • Quantification of mcm5U: Analyze the extracted RNA for the presence and quantity of mcm5U using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or specialized tRNA sequencing methods.[6][7][8]

Cellular_Fractionation_Workflow start Cultured Cells lysis Cell Lysis (Hypotonic Buffer) start->lysis homogenization Dounce Homogenization lysis->homogenization centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenization->centrifuge1 supernatant1 Supernatant (Cytoplasm + Mitochondria) centrifuge1->supernatant1 pellet1 Pellet (Nuclei) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation (10,000 x g) supernatant1->centrifuge2 supernatant2 Supernatant (Cytoplasmic Fraction) centrifuge2->supernatant2 pellet2 Pellet (Mitochondrial Fraction) centrifuge2->pellet2 rna_extraction1 RNA Extraction supernatant2->rna_extraction1 rna_extraction2 RNA Extraction pellet2->rna_extraction2 analysis1 Quantitative Analysis (LC-MS/MS) rna_extraction1->analysis1 analysis2 Quantitative Analysis (LC-MS/MS) rna_extraction2->analysis2

Caption: Workflow for Cellular Fractionation.

In Situ Hybridization (Conceptual Protocol)

While no specific in situ hybridization (ISH) studies for mcm5U have been identified, this conceptual protocol outlines how such an experiment could be designed to visualize the subcellular localization of mcm5U-containing tRNA. This would require a probe that can specifically recognize tRNA containing this modification.

Materials:

  • Tissue or cell samples fixed on slides

  • Hybridization buffer

  • Labeled oligonucleotide probe specific for a mcm5U-containing tRNA

  • Wash buffers

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix and permeabilize cells or tissue sections on slides to preserve cellular morphology and allow probe entry.

  • Probe Hybridization: Apply a fluorescently labeled oligonucleotide probe designed to be complementary to a specific tRNA species known to contain mcm5U. The hybridization conditions (temperature, salt concentration) would need to be optimized for specificity.

  • Washing: Wash the slides extensively to remove any unbound or non-specifically bound probe.

  • Imaging: Visualize the localization of the fluorescent signal using a fluorescence microscope. Co-staining with markers for specific organelles (e.g., mitochondrial dyes, nuclear stains) would allow for precise subcellular localization.

In_Situ_Hybridization_Workflow start Fixed Cells/Tissue on Slide permeabilization Permeabilization start->permeabilization hybridization Hybridization with Fluorescent Probe permeabilization->hybridization washing Washing to Remove Unbound Probe hybridization->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis and Subcellular Localization imaging->analysis

Caption: In Situ Hybridization Workflow.

Immunofluorescence (Feasibility)

Direct visualization of 5-methoxycarbonylmethyluridine using immunofluorescence is currently not feasible due to the lack of commercially available antibodies that specifically recognize this modified nucleoside.[3] The development of such an antibody would be a significant advancement for the field, enabling precise and high-resolution imaging of mcm5U within cells.

Conclusion and Future Directions

5-methoxycarbonylmethyluridine is a vital tRNA modification with a confirmed presence in both the cytoplasm and mitochondria. While its biosynthetic pathway is well-characterized, a significant gap exists in our understanding of its quantitative subcellular distribution. Future research efforts should focus on applying quantitative techniques, such as mass spectrometry-based methods, to fractionated cells to determine the precise concentrations of mcm5U-containing tRNAs in different compartments. Furthermore, the development of specific probes for in situ hybridization or antibodies for immunofluorescence would provide powerful tools for visualizing the dynamic localization of this modification in response to various cellular conditions and in the context of disease. A deeper understanding of the cellular landscape of mcm5U will undoubtedly provide critical insights into the regulation of protein synthesis and its implications for human health.

References

An In-depth Technical Guide to 5-methoxycarbonylmethyluridine (mcm⁵U) in tRNA Isoacceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the modified ribonucleoside 5-methoxycarbonylmethyluridine (mcm⁵U), a critical component of transfer RNA (tRNA) that plays a pivotal role in the accuracy and efficiency of protein synthesis. This document delves into the biogenesis of mcm⁵U, its distribution across various tRNA isoacceptors, its functional implications in health and disease, and detailed experimental protocols for its study.

Introduction to 5-methoxycarbonylmethyluridine (mcm⁵U)

5-methoxycarbonylmethyluridine (mcm⁵U) is a post-transcriptional modification found at the wobble position (U34) of the anticodon in specific tRNAs. This modification is crucial for accurate codon recognition and the maintenance of the translational reading frame. The presence of mcm⁵U and its derivatives, such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), is essential for the proper decoding of genetic information, and defects in their biosynthesis are linked to a range of human diseases, including neurological disorders and cancer.[1][2]

The mcm⁵U modification is part of a larger family of modifications at the U34 position that fine-tune the decoding properties of tRNA. These modifications ensure that the correct amino acid is incorporated into the growing polypeptide chain, thereby maintaining proteostasis and cellular health.[1][3]

Biogenesis of mcm⁵U

The biosynthesis of mcm⁵U is a multi-step enzymatic process primarily involving the Elongator complex and the Trm9/Trm112 methyltransferase complex.

The Elongator complex, composed of six subunits (Elp1-Elp6), is responsible for the initial modification of uridine (B1682114) at the wobble position, forming a 5-carboxymethyluridine (B57136) (cm⁵U) intermediate.[4] Subsequently, the Trm9/Trm112 complex, a heterodimeric methyltransferase, catalyzes the final step, which is the methylation of the carboxyl group of cm⁵U to generate mcm⁵U.[3][5][6][7] In some tRNAs, mcm⁵U can be further modified to mcm⁵s²U by the addition of a sulfur group.[3]

// Nodes U34 [label="Uridine (U34)\nin pre-tRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Elongator [label="Elongator Complex\n(Elp1-Elp6)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cm5U [label="5-carboxymethyluridine\n(cm⁵U)", fillcolor="#FBBC05", fontcolor="#202124"]; Trm9_Trm112 [label="Trm9/Trm112\nMethyltransferase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mcm5U [label="5-methoxycarbonylmethyluridine\n(mcm⁵U)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiolation [label="Thiolation Enzymes\n(e.g., Ncs2/Ncs6)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mcm5s2U [label="5-methoxycarbonylmethyl-2-thiouridine\n(mcm⁵s²U)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges U34 -> Elongator [style=dashed]; Elongator -> cm5U; cm5U -> Trm9_Trm112 [style=dashed]; Trm9_Trm112 -> mcm5U; mcm5U -> Thiolation [style=dashed]; Thiolation -> mcm5s2U; } Biogenesis of 5-methoxycarbonylmethyluridine (mcm⁵U) in tRNA.

Distribution of mcm⁵U in tRNA Isoacceptors

The mcm⁵U modification and its derivatives are not universally present in all tRNAs but are restricted to specific isoacceptors, primarily those decoding codons in split-codon boxes. The presence of these modifications is essential for preventing wobble pairing with non-cognate codons.

OrganismtRNA IsoacceptorModificationReference
Saccharomyces cerevisiaetRNA-Arg(UCU)mcm⁵U/mcm⁵s²U[8]
Saccharomyces cerevisiaetRNA-Glu(UUC)mcm⁵s²U[8]
Saccharomyces cerevisiaetRNA-Lys(UUU)mcm⁵s²U[9]
Saccharomyces cerevisiaetRNA-Gln(UUG)mcm⁵s²U[9]
Escherichia colitRNA-Ala1mcmo⁵U[10]
Escherichia colitRNA-Ser1mcmo⁵U[10]
Escherichia colitRNA-Pro3mcmo⁵U[10]
Escherichia colitRNA-Thr4mcmo⁵U[10]
Homo sapienstRNA-Gly(UCC)mchm⁵U[11]

Note: mcmo⁵U (5-methoxycarbonylmethoxyuridine) is a related modification found in bacteria. mchm⁵U (5-methoxycarbonylhydroxymethyluridine) is a further modification of mcm⁵U.

Functional Role of mcm⁵U in Translation

The primary function of mcm⁵U at the wobble position is to ensure the fidelity and efficiency of translation. By modifying the uridine base, mcm⁵U restricts its pairing ability, primarily promoting pairing with adenosine (B11128) (A) and guanosine (B1672433) (G) in the third position of the codon while preventing misreading of pyrimidine-ending codons. This precise decoding is critical for the synthesis of functional proteins. The absence of mcm⁵U can lead to translational frameshifting and the production of aberrant proteins.[12][13]

Experimental Protocols

Total tRNA Isolation from Mammalian Cells

This protocol describes a method for the isolation of total tRNA from mammalian cells, which can then be used for various downstream analyses.

Materials:

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS. Harvest the cells by scraping or trypsinization, followed by centrifugation at 300 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of TRIzol reagent per 5-10 x 10⁶ cells. Pipette up and down to lyse the cells.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Add 1 µL of glycogen as a carrier. Mix and incubate at room temperature for 10 minutes.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet of RNA will be visible.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

Quantitative Analysis of mcm⁵U by HPLC-MS/MS (B15284909)

This protocol outlines the general steps for the quantification of mcm⁵U in a total tRNA sample using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

Procedure:

  • tRNA Digestion:

    • To 1-5 µg of purified total tRNA, add Nuclease P1 in an ammonium acetate buffer (pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.

  • HPLC Separation:

    • Inject the digested sample onto a C18 reversed-phase HPLC column.

    • Elute the nucleosides using a gradient of acetonitrile in an aqueous solution containing a low concentration of formic acid.

  • MS/MS Detection and Quantification:

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to specifically detect the transition of the protonated molecular ion of mcm⁵U to its characteristic product ion.

    • Quantify the amount of mcm⁵U by comparing the peak area to that of a known amount of a stable isotope-labeled internal standard or by using a standard curve generated with a pure mcm⁵U standard.[2][14]

// Nodes start [label="Purified total tRNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; digestion [label="Enzymatic Digestion\n(Nuclease P1 & BAP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="HPLC Separation\n(C18 Column)", fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="Tandem Mass Spectrometry\n(MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="Quantification of mcm⁵U", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> digestion; digestion -> hplc; hplc -> ms; ms -> quantification; } Workflow for HPLC-MS/MS analysis of mcm⁵U in tRNA.

Detection of mcm⁵U-family Modifications by γ-toxin Cleavage Assay

The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs containing the mcm⁵s²U modification 3' to the modified base.[1][6] This assay can be used as an indirect method to assess the status of the mcm⁵U biosynthetic pathway.

Materials:

  • Purified total RNA

  • Recombinant γ-toxin

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)

  • RNA loading dye

  • Urea-polyacrylamide gel

  • Northern blotting apparatus and reagents

  • Labeled DNA probe specific for the tRNA of interest

Procedure:

  • γ-toxin Reaction:

    • Incubate 5-10 µg of total RNA with purified γ-toxin in the reaction buffer.

    • Incubate at 30°C for 15-30 minutes.

  • Gel Electrophoresis:

    • Stop the reaction by adding RNA loading dye containing formamide.

    • Separate the RNA fragments on a denaturing urea-polyacrylamide gel.

  • Northern Blotting:

    • Transfer the RNA from the gel to a nylon membrane.

    • UV crosslink the RNA to the membrane.

  • Hybridization and Detection:

    • Hybridize the membrane with a 5'-radiolabeled or fluorescently labeled DNA probe specific to the tRNA of interest.

    • Wash the membrane to remove unbound probe.

    • Detect the signal using autoradiography or fluorescence imaging. Cleavage of the tRNA will result in the appearance of shorter fragments.[5][10]

// Nodes start [label="Total RNA containing\nmcm⁵s²U-modified tRNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubation with γ-toxin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; electrophoresis [label="Urea-PAGE\nElectrophoresis", fillcolor="#FBBC05", fontcolor="#202124"]; blotting [label="Northern Blotting", fillcolor="#34A853", fontcolor="#FFFFFF"]; hybridization [label="Hybridization with\nSpecific Probe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="Detection of\nCleavage Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> incubation; incubation -> electrophoresis; electrophoresis -> blotting; blotting -> hybridization; hybridization -> detection; } Workflow for the γ-toxin cleavage assay.

In Vitro Transcription and Modification of tRNA

This protocol allows for the generation of specific tRNAs and their subsequent modification in a controlled environment.

Materials:

  • Linearized plasmid DNA or PCR product containing the tRNA gene under a T7 promoter

  • T7 RNA polymerase

  • Ribonucleoside triphosphates (rNTPs)

  • Transcription buffer

  • DNase I

  • Purified Elongator complex

  • Purified Trm9/Trm112 complex

  • S-adenosyl methionine (SAM)

  • ATP

Procedure:

  • In Vitro Transcription:

    • Set up a transcription reaction containing the DNA template, T7 RNA polymerase, rNTPs, and transcription buffer.[15][16]

    • Incubate at 37°C for 2-4 hours.

    • Treat with DNase I to remove the DNA template.

    • Purify the transcribed tRNA using phenol-chloroform extraction and ethanol precipitation, or by gel electrophoresis.

  • In Vitro Modification:

    • In a reaction buffer containing ATP and other necessary cofactors, incubate the purified, unmodified tRNA with the purified Elongator complex to generate the cm⁵U intermediate.

    • Following a purification step, incubate the cm⁵U-modified tRNA with the purified Trm9/Trm112 complex and SAM to produce the final mcm⁵U-modified tRNA.[17]

    • The efficiency of the modification can be assessed by HPLC-MS/MS.

Conclusion

The 5-methoxycarbonylmethyluridine modification is a vital component of the translational machinery, ensuring the fidelity and efficiency of protein synthesis. Understanding its biogenesis, distribution, and function is crucial for elucidating the complex mechanisms of gene expression and for the development of novel therapeutic strategies targeting diseases associated with tRNA modification defects. The experimental protocols provided in this guide offer a starting point for researchers to investigate the intricate world of mcm⁵U and its impact on cellular biology.

References

The Crossroads of Translation and Cellular Defense: A Technical Guide to the Connection Between 5-methoxycarbonylmethyluridine and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical link between the tRNA modification 5-methoxycarbonylmethyluridine (mcm5U) and the cellular response to oxidative stress. Dysregulation of this intricate relationship is increasingly implicated in a range of pathologies, including neurodegenerative diseases, highlighting its potential as a therapeutic target. This document provides a comprehensive overview of the core molecular mechanisms, detailed experimental protocols, and quantitative data to facilitate further research and drug development in this burgeoning field.

Core Concepts: 5-methoxycarbonylmethyluridine at the Helm of Translational Fidelity

5-methoxycarbonylmethyluridine (mcm5U) is a highly conserved post-transcriptional modification found at the wobble position (U34) of specific tRNAs in eukaryotes. This modification, along with its 2-thiolated counterpart, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), is crucial for maintaining translational fidelity and efficiency. By ensuring accurate codon recognition and stabilizing the codon-anticodon interaction, these modifications are essential for the correct synthesis of proteins.

The biogenesis of mcm5U is a multi-step enzymatic process. It begins with the Elongator complex, a highly conserved six-subunit complex (Elp1-6), which is responsible for the initial carboxymethylation of uridine (B1682114). Subsequent methylation is carried out by the Trm9-Trm112 complex in yeast or its mammalian homolog, ALKBH8, to form the final mcm5U modification.[1][2][3]

The Nexus: Oxidative Stress and the Fate of mcm5U

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, poses a significant threat to cellular integrity.[4][5][6][7] ROS can damage a wide array of biomolecules, including nucleic acids. Recent evidence has illuminated a direct and dynamic interplay between oxidative stress and tRNA modifications, particularly those at the wobble position.

Under conditions of oxidative stress, the mcm5s2U modification is particularly vulnerable to damage. Studies have shown that exposure of eukaryotic cells to oxidizing agents such as hydrogen peroxide (H₂O₂), sodium arsenite (NaAsO₂), and sodium hypochlorite (B82951) (NaClO) leads to the desulfuration of mcm5s2U.[8][9][10][11] This process results in the formation of mcm5U and other derivatives, thereby altering the landscape of tRNA modifications within the cell.[8][9][11] This oxidative damage to tRNA can impair its function, leading to altered translation of genetic information.[8][9][11]

Beyond direct damage, the cellular machinery responsible for tRNA modifications also responds to oxidative stress. The levels of certain tRNA modifications, including mcm5U, can be dynamically regulated to fine-tune the translational response to stress.[12] This reprogramming of the tRNA epitranscriptome allows for the selective translation of mRNAs encoding crucial stress-response proteins, such as those involved in antioxidant defense and DNA repair.[12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the impact of oxidative stress on mcm5U and related tRNA modifications.

Table 1: Effect of Oxidative Stress on mcm5s2U Desulfuration Products in Human Cell Lines [8][9]

Cell LineOxidizing Agent (IC₅₀ concentration)mcm5H2U Level (% of total modified nucleosides)cm5H2U Level (% of total modified nucleosides)
HEK293H₂O₂Present3-5%
NaAsO₂Present3-5%
NaClOPresent3-5%
HeLaH₂O₂Present3-5%
NaAsO₂Present3-5%
NaClOPresent3-5%
A375H₂O₂Present3-5%
NaAsO₂Present3-5%
NaClOPresent3-5%
Note: The presence of mcm5H2U and cm5H2U indicates desulfuration of the parent 2-thiouridine (B16713) modifications. The cm5H2U modification was not detected in untreated cells.

Table 2: Time-Dependent Decrease of mcm5s2U Levels Under H₂O₂-Induced Oxidative Stress [8][9]

Time of H₂O₂ Exposure (hours)Observation
2Highest decrease in mcm5s2U level and appearance of desulfuration products
4Sustained decrease in mcm5s2U and presence of desulfuration products
6Levels begin to stabilize

Table 3: Loss of mcm5s2U-tRNAGlu in Saccharomyces cerevisiae under H₂O₂ Stress [8]

H₂O₂ Concentration (mM)Estimated Loss of mcm5s2U-tRNAGlu (%)
up to 50~80%

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the link between mcm5U and oxidative stress.

Induction of Oxidative Stress in Cell Culture

Objective: To expose eukaryotic cells to a controlled level of oxidative stress to study its effects on tRNA modifications.

Materials:

  • Eukaryotic cell line of interest (e.g., HEK293, HeLa, Saccharomyces cerevisiae)

  • Appropriate cell culture medium and supplements

  • Oxidizing agents: Hydrogen peroxide (H₂O₂), Sodium arsenite (NaAsO₂), Sodium hypochlorite (NaClO)

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • MTT assay kit for determining cell viability and IC₅₀ values

Protocol:

  • Cell Culture: Culture the chosen cell line under standard conditions to reach the mid-logarithmic growth phase.

  • Determination of IC₅₀: To determine the appropriate concentration of the oxidizing agent that induces stress without causing widespread cell death, perform an MTT assay.

    • Seed cells in a 96-well plate at a suitable density.

    • After 24 hours, treat the cells with a range of concentrations of the chosen oxidizing agent (e.g., H₂O₂: 0-100 mM; NaAsO₂: 0-100 mM; NaClO: 0-10 mM).[15]

    • Incubate for a defined period (e.g., 1-2 hours or longer, depending on the experimental design).[15]

    • Perform the MTT assay according to the manufacturer's instructions to determine the cell viability.

    • Calculate the IC₅₀ value, which is the concentration of the oxidant that causes 50% inhibition of cell growth.

  • Induction of Oxidative Stress for tRNA Analysis:

    • Culture cells to the mid-logarithmic phase.

    • Expose the cells to the predetermined IC₅₀ concentration of the oxidizing agent for the desired duration (e.g., 2-4 hours).

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Proceed immediately to tRNA isolation.

Isolation and Hydrolysis of tRNA

Objective: To extract total tRNA from cells and hydrolyze it into individual ribonucleosides for subsequent analysis.

Materials:

  • Cell pellet from the oxidative stress experiment

  • TRIzol reagent or other RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • Nuclease-free water

  • Enzymes for hydrolysis: Nuclease P1, bacterial alkaline phosphatase

  • Ammonium (B1175870) acetate (B1210297) buffer

Protocol:

  • Total RNA Isolation: Isolate total RNA from the cell pellet using TRIzol reagent according to the manufacturer's protocol.

  • tRNA Enrichment (Optional but Recommended): For higher purity, tRNA can be enriched from the total RNA sample, for example, by size-exclusion chromatography or polyacrylamide gel electrophoresis (PAGE).

  • tRNA Hydrolysis:

    • Resuspend the tRNA sample in nuclease-free water.

    • Add Nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

    • Add bacterial alkaline phosphatase and ammonium acetate buffer and incubate at 37°C for another 2 hours to dephosphorylate the mononucleotides into ribonucleosides.

    • The resulting mixture of ribonucleosides is now ready for LC-MS/MS analysis.[][17]

Quantification of tRNA Modifications by LC-MS/MS

Objective: To identify and quantify the levels of mcm5U and its related modifications in hydrolyzed tRNA samples.

Materials:

  • Hydrolyzed ribonucleoside mixture

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate chromatography column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., ammonium acetate and acetonitrile (B52724) gradient)

  • Reference standards for all nucleosides to be quantified

Protocol:

  • Sample Preparation: Filter the hydrolyzed nucleoside mixture to remove any particulate matter.

  • LC Separation: Inject the sample into the LC system. The nucleosides are separated based on their hydrophobicity by reverse-phase chromatography.

  • MS/MS Detection: The separated nucleosides are introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

    • Specific precursor-to-product ion transitions for each nucleoside of interest (e.g., mcm5U, mcm5s2U, mcm5H2U) are monitored.

  • Quantification: The abundance of each nucleoside is determined by integrating the area under the peak in the chromatogram. Absolute quantification can be achieved by creating a standard curve using known concentrations of the reference standards.[8][][17]

Gamma-Toxin Endonuclease Assay for mcm5s2U Detection

Objective: To specifically detect the presence and relative abundance of the mcm5s2U modification in tRNA.

Materials:

  • Total RNA or purified tRNA

  • Recombinant gamma-toxin from Kluyveromyces lactis

  • Reaction buffer

  • Northern blotting apparatus and reagents OR qRT-PCR system and reagents

  • Probes or primers specific for the tRNA of interest (e.g., tRNAGlu(UUC))

Protocol:

  • Gamma-Toxin Cleavage Reaction:

    • Incubate the RNA sample with purified gamma-toxin in the appropriate reaction buffer. The endonuclease specifically cleaves the anticodon loop of tRNAs containing the mcm5s2U modification.[14][18][19]

    • A control reaction without the enzyme should be run in parallel.

  • Analysis of Cleavage Products:

    • Northern Blotting:

      • Separate the RNA from the cleavage reaction on a denaturing polyacrylamide gel.

      • Transfer the RNA to a membrane.

      • Hybridize with a radiolabeled probe specific for the tRNA of interest to visualize both the full-length and cleaved tRNA fragments. The ratio of cleaved to full-length tRNA provides a measure of the mcm5s2U modification level.[14][18]

    • Quantitative RT-PCR (qRT-PCR):

      • Design primers that amplify the full-length tRNA.

      • Perform qRT-PCR on the RNA from the cleavage reaction.

      • Cleavage by gamma-toxin will prevent the amplification of the full-length tRNA. The decrease in the amount of full-length tRNA, as measured by the increase in the Ct value, is proportional to the level of mcm5s2U modification.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows described in this guide.

cluster_0 Biosynthesis of mcm5U cluster_1 Impact of Oxidative Stress cluster_2 Cellular Consequences Uridine Uridine at wobble position (U34) cm5U 5-carboxymethyluridine (cm5U) Uridine->cm5U Elongator Complex (Elp1-6) mcm5U 5-methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U Trm9-Trm112 (yeast) ALKBH8 (mammals) mcm5s2U 5-methoxycarbonylmethyl- 2-thiouridine (mcm5s2U) Damaged_tRNA mcm5U & other desulfurated products mcm5s2U->Damaged_tRNA Altered_Translation Altered Translation of specific mRNAs Damaged_tRNA->Altered_Translation Impaired function Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->mcm5s2U Desulfuration Stress_Response Modulated Stress Response Altered_Translation->Stress_Response

Caption: Molecular pathway of mcm5U biosynthesis and its disruption by oxidative stress.

cluster_0 Cell Culture and Stress Induction cluster_1 tRNA Processing cluster_2 Analysis A 1. Culture Cells B 2. Induce Oxidative Stress (e.g., H₂O₂) A->B C 3. Harvest Cells B->C D 4. Isolate Total RNA C->D E 5. Hydrolyze tRNA to Nucleosides D->E F 6. LC-MS/MS Analysis E->F G 7. Quantify tRNA Modifications F->G

Caption: Experimental workflow for analyzing tRNA modifications under oxidative stress.

cluster_0 tRNA Treatment cluster_1 Detection of Cleavage cluster_2 Logical Fork A 1. Isolate Total RNA B 2. Incubate with Gamma-Toxin A->B C Northern Blot B->C D qRT-PCR B->D Or OR B->Or C1 Visualize full-length and cleaved tRNA C->C1 D1 Quantify decrease in full-length tRNA D->D1 Or->C Or->D

References

The Critical Role of 5-methoxycarbonylmethyluridine in Neurological Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are crucial for the fidelity and efficiency of protein translation. Among these, the wobble uridine (B1682114) modification 5-methoxycarbonylmethyluridine (mcm5U) has emerged as a critical player in the intricate processes of neurological development and function. This technical guide provides an in-depth examination of the role of mcm5U, detailing its biosynthesis, its impact on protein translation, and the profound neurological consequences that arise from its deficiency. We summarize key quantitative data from cellular and animal models, provide detailed experimental protocols for studying mcm5U, and illustrate the associated molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development, aiming to accelerate the understanding and therapeutic targeting of mcm5U-related neurological disorders.

Introduction

The development of the nervous system is a highly orchestrated process involving precise regulation of gene expression at multiple levels. While transcriptional control has long been a central focus, the importance of translational regulation via tRNA modifications is increasingly recognized. 5-methoxycarbonylmethyluridine (mcm5U) is a complex modification found at the wobble position (U34) of certain tRNAs, which is essential for the accurate decoding of specific codons during protein synthesis.

The biosynthesis of mcm5U is a multi-step enzymatic process initiated by the highly conserved Elongator complex. Deficiencies in this pathway, often due to mutations in the genes encoding the Elongator subunits, lead to a reduction or absence of mcm5U and the related 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) modification. This hypomodification of tRNA results in translational dysregulation, causing proteotoxic stress, protein aggregation, and ultimately, the development of severe neurological disorders.[1][2] A growing body of evidence links defects in mcm5U synthesis to a spectrum of devastating human diseases, including Familial Dysautonomia (FD), intellectual disability, epilepsy, and amyotrophic lateral sclerosis (ALS).[3]

This guide will delve into the core molecular mechanisms connecting mcm5U to neurological health, presenting the current state of knowledge in a structured and accessible format for the scientific community.

The Biosynthesis of 5-methoxycarbonylmethyluridine

The formation of mcm5U on the wobble uridine of tRNA is a sequential process involving several key enzymatic players. The pathway begins with the action of the Elongator complex, a multi-subunit machinery that is highly conserved across eukaryotes.

Elongator Complex: This complex is composed of six subunits, Elp1 through Elp6, which form two subcomplexes: a catalytic core (Elp123) and an accessory subcomplex (Elp456).[4] The Elongator complex is responsible for the initial modification of uridine at the wobble position to form 5-carboxymethyluridine (B57136) (cm5U).[5]

Subsequent Methylation: Following the formation of cm5U, the methyltransferase ALKBH8 (in mammals) catalyzes the methylation of the carboxyl group to yield 5-methoxycarbonylmethyluridine (mcm5U).[6] In some tRNAs, mcm5U can be further modified to mcm5s2U through the action of a thiolase.[3]

mcm5U_Biosynthesis cluster_tRNA tRNA U34 Uridine (U34) cm5U 5-carboxymethyluridine (cm5U) U34->cm5U Acetyl-CoA mcm5U 5-methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U S-adenosyl methionine mcm5s2U 5-methoxycarbonylmethyl- 2-thiouridine (mcm5s2U) mcm5U->mcm5s2U Sulfur source Elongator Elongator Complex (Elp1-6) Elongator->U34 ALKBH8 ALKBH8 (Methyltransferase) ALKBH8->cm5U Thiolase Thiolase Thiolase->mcm5U

Biosynthesis of mcm5U and mcm5s2U.

Impact on Protein Translation and Neurological Function

The mcm5U modification at the wobble position of tRNA is critical for maintaining translational fidelity and efficiency. It ensures the correct recognition of codons, particularly those ending in A or G.[7]

Codon-Biased Translational Dysregulation: In the absence of mcm5U, tRNAs are unable to efficiently decode their cognate codons. This leads to ribosome stalling and a reduction in the synthesis of proteins encoded by mRNAs that are enriched in these specific codons.[2] This codon-biased translational inefficiency can have a profound impact on the cellular proteome.

Proteotoxic Stress and Neurological Consequences: The disruption of protein homeostasis, or "proteostasis," is a key consequence of mcm5U deficiency. The reduced synthesis of certain proteins, coupled with the potential for increased production of misfolded proteins due to translational errors, can trigger the unfolded protein response (UPR) and lead to the formation of protein aggregates.[1] These aggregates are a hallmark of many neurodegenerative diseases and are thought to contribute to neuronal dysfunction and death.

The neurological processes that are particularly vulnerable to this translational dysregulation include:

  • Neuronal migration and cortical development: Proper formation of the cerebral cortex relies on the timely and accurate synthesis of a multitude of proteins.[3]

  • Axon guidance and maintenance: The growth and stability of axons are dependent on the efficient translation of cytoskeletal and signaling proteins.[8]

  • Synaptic function: The synthesis of synaptic proteins is essential for neurotransmission and plasticity.

Quantitative Data on mcm5U Deficiency in Neurological Models

Several studies have provided quantitative data on the impact of mcm5U deficiency in various models of neurological disorders. These data underscore the critical link between this tRNA modification and neurological health.

Table 1: Reduction of mcm5s2U Levels in Elongator Mutant Models

Model SystemGene Knockdown/MutationTissue/Cell Type% Reduction of mcm5s2U (compared to control)Reference
Mus musculusElp3 knockout (tamoxifen-induced)Spinal Cord72%[3]
Mus musculusElp3 knockout (tamoxifen-induced)Brain75%[3]
NSC34 cellsElp3 shRNAMotor neuron-like cells60%[3]

Table 2: Proteomic Alterations in the Brain of a WDR45 Knockout Mouse Model Note: WDR45 is involved in autophagy, a process often dysregulated in neurodegenerative diseases with protein aggregation, which can be exacerbated by translational defects.

Brain RegionNumber of Significantly Changed ProteinsReference
Prefrontal Cortex (PFC)67[9]
Hippocampus (HIP)12[9]
Midbrain (MIB)185[9]

Table 3: Phenotypic Data from Familial Dysautonomia (FD) Patient-derived Cells Note: FD is caused by a mutation in the ELP1 gene.

Cell TypePhenotypeQuantitative FindingReference
Sensory NeuronsImpaired specificationSignificant decrease in BRN3A+/TUJ1+ cells in severe FD vs. mild FD and controls[10]
Autonomic NeuronsImpaired specificationSignificant decrease in TH+/TUJ1+ cells in severe FD vs. mild FD and controls[10]

Experimental Protocols

A variety of experimental techniques are employed to study the role of mcm5U in neurological development. Below are detailed methodologies for key experiments.

Quantitative Analysis of tRNA Modifications by HPLC-Coupled Mass Spectrometry

This method allows for the precise quantification of modified nucleosides in tRNA.[11][12]

1. tRNA Isolation and Purification:

  • Isolate total RNA from neuronal cells or brain tissue using a standard Trizol-based method.
  • Purify tRNA from the total RNA using multi-dimensional HPLC.[11]

2. Enzymatic Hydrolysis of tRNA:

  • Digest the purified tRNA to individual ribonucleosides using a cocktail of enzymes, including nuclease P1 and calf intestine alkaline phosphatase.
  • Incubate the reaction at 37°C for 2-4 hours.

3. HPLC Separation:

  • Separate the ribonucleosides using a reversed-phase HPLC column (e.g., C18 column).
  • Employ a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to elute the nucleosides.

4. Mass Spectrometry Analysis:

  • Couple the HPLC system to a tandem quadrupole mass spectrometer (QQQ-MS).
  • Use dynamic multiple reaction monitoring (DMRM) to detect and quantify specific modified nucleosides based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

5. Data Analysis:

  • Quantify the amount of each modified nucleoside by integrating the area under the peak in the chromatogram.
  • Normalize the levels of modified nucleosides to the levels of canonical nucleosides (A, U, G, C) to account for variations in sample loading.

start [label="Neuronal Cells or\nBrain Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rna_extraction [label="Total RNA Extraction", fillcolor="#FFFFFF"]; trna_purification [label="tRNA Purification (HPLC)", fillcolor="#FFFFFF"]; hydrolysis [label="Enzymatic Hydrolysis", fillcolor="#FFFFFF"]; hplc_separation [label="HPLC Separation", fillcolor="#FFFFFF"]; ms_analysis [label="Mass Spectrometry (QQQ-MS)", fillcolor="#FFFFFF"]; data_analysis [label="Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> rna_extraction; rna_extraction -> trna_purification; trna_purification -> hydrolysis; hydrolysis -> hplc_separation; hplc_separation -> ms_analysis; ms_analysis -> data_analysis; }

Workflow for HPLC-MS analysis of tRNA modifications.
γ-Toxin tRNA Cleavage Assay

This assay is used to monitor the presence of the mcm5s2U modification, which relies on the initial mcm5U modification.[13][14]

1. Recombinant γ-Toxin Purification:

  • Express and purify recombinant γ-toxin from E. coli.

2. In Vitro tRNA Cleavage Reaction:

  • Isolate total RNA from the cells or tissue of interest.
  • Incubate the total RNA with purified γ-toxin in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT) at 30°C for 15-30 minutes.

3. Analysis of Cleavage Products:

  • Northern Blotting:
  • Separate the RNA from the cleavage reaction on a denaturing polyacrylamide gel.
  • Transfer the RNA to a nylon membrane.
  • Hybridize the membrane with a radiolabeled probe specific for the tRNA of interest to visualize the full-length and cleaved tRNA fragments.
  • Quantitative RT-PCR (qRT-PCR):
  • Perform reverse transcription on the RNA from the cleavage reaction using a primer that anneals downstream of the anticodon loop.
  • Use qPCR with primers that span the cleavage site to quantify the amount of full-length tRNA remaining. A decrease in the qPCR signal indicates cleavage and the presence of mcm5s2U.

Ribosome Profiling

Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[15][16]

1. Cell Lysis and Ribosome Footprinting:

  • Lyse cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
  • Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

2. Ribosome Recovery:

  • Isolate the monosomes (single ribosomes with their protected mRNA fragment) by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.

3. Library Preparation:

  • Extract the ribosome-protected mRNA fragments (footprints).
  • Ligate adapters to the 3' and 5' ends of the footprints.
  • Perform reverse transcription and PCR to generate a cDNA library for high-throughput sequencing.

4. Sequencing and Data Analysis:

  • Sequence the cDNA library.
  • Align the sequencing reads to a reference transcriptome to determine the density and position of ribosomes on each mRNA.
  • Calculate translational efficiency for each gene by normalizing the ribosome footprint density to the corresponding mRNA abundance (determined by parallel RNA-seq).

Signaling Pathways Implicated in mcm5U-Related Neuropathology

The translational dysregulation caused by mcm5U deficiency can impact various cellular signaling pathways. The c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses, is one such pathway that is often implicated.

JNK Signaling Pathway: The JNK pathway is a mitogen-activated protein kinase (MAPK) cascade that is activated by a variety of cellular stresses, including proteotoxic stress.[4][17] In the context of mcm5U deficiency, the accumulation of misfolded proteins can lead to the activation of the JNK pathway. RACK1, a ribosomal protein, can act as a scaffold to bring JNK to the ribosome under stress conditions.[18] Activated JNK can then phosphorylate downstream targets, leading to either adaptive responses or, in cases of chronic stress, apoptosis.

JNK_Signaling cluster_upstream Upstream Activators cluster_jnk_cascade JNK Cascade cluster_downstream Downstream Effects mcm5U_deficiency mcm5U Deficiency translational_dysregulation Translational Dysregulation mcm5U_deficiency->translational_dysregulation proteotoxic_stress Proteotoxic Stress (Misfolded Proteins) translational_dysregulation->proteotoxic_stress MAP3K MAPKKK (e.g., ASK1) proteotoxic_stress->MAP3K activates MAP2K MAPKK (MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates apoptosis Apoptosis JNK->apoptosis can lead to transcription Altered Transcription (e.g., AP-1) cJun->transcription

Hypothetical activation of the JNK pathway by mcm5U deficiency.

Conclusion and Future Directions

The tRNA modification 5-methoxycarbonylmethyluridine is a vital component of the cellular machinery that ensures accurate and efficient protein synthesis. Its role in neurological development is underscored by the severe consequences of its deficiency. The link between mutations in the Elongator complex, the loss of mcm5U, and a range of neurodevelopmental and neurodegenerative disorders is now firmly established.

Future research in this area should focus on several key aspects:

  • Identification of the full spectrum of translationally-affected proteins: Comprehensive proteomic and ribosome profiling studies in more refined cellular and animal models will be crucial to identify all the proteins whose synthesis is dependent on mcm5U.

  • Elucidation of downstream signaling pathways: A deeper understanding of how translational dysregulation leads to the activation of specific stress and cell death pathways will be critical for identifying therapeutic targets.

  • Development of therapeutic strategies: The knowledge gained from studying the mcm5U pathway could lead to the development of novel therapies for Elongator-related neurological disorders. These could include strategies to enhance the expression or activity of the Elongator complex, or to mitigate the downstream consequences of translational dysregulation.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the critical role of 5-methoxycarbonylmethyluridine in neurological health and disease. Continued investigation into this fundamental biological process holds great promise for improving the lives of individuals affected by these devastating disorders.

References

An In-depth Technical Guide to the Impact of 5-methoxycarbonylmethyluridine (mcm5U) on Protein Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining cellular function, ensuring the fidelity and efficiency of protein synthesis. Among the more than 170 known RNA modifications, those occurring at the wobble position (U34) of the tRNA anticodon are paramount for accurate codon decoding.[1][2] This guide focuses on 5-methoxycarbonylmethyluridine (mcm5U) and its 2-thiolated derivative, mcm5s2U, complex modifications found in eukaryotes at the U34 position of tRNAs decoding A-ending codons for lysine, glutamine, and glutamic acid.[3][4][5]

The biogenesis of mcm5U is a multi-step enzymatic process initiated by the highly conserved Elongator complex.[6][7] This modification is not merely decorative; it is fundamental to proteostasis. Its presence ensures proper codon-anticodon interaction, preventing ribosomal pausing and maintaining the flow of translation.[8][9] Consequently, deficiencies in the mcm5U pathway lead to significant translational defects, characterized by reduced protein synthesis, codon-specific ribosome accumulation, and an increased rate of amino acid misincorporation.[9][10][11] These primary defects cascade into severe secondary consequences for protein homeostasis, including widespread protein misfolding, aggregation, and the induction of proteotoxic stress.[3][4][8] This disruption of the proteome has been implicated in various human diseases, including neurodegenerative disorders.[12][13]

This document provides a comprehensive overview of the mcm5U pathway, its role in translation, and the profound impact of its absence on protein homeostasis. It includes quantitative data on the effects of mcm5U deficiency, detailed experimental protocols for studying tRNA modifications and their functional consequences, and visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Chapter 1: The mcm5U Modification in Eukaryotic tRNA

In eukaryotes, the wobble uridine (B1682114) (position 34) in the anticodons of tRNALys(UUU), tRNAGln(UUG), and tRNAGlu(UUC) is frequently hypermodified to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).[4][10] This modification is a composite of two distinct chemical groups added to the uridine base: the 5-methoxycarbonylmethyl (mcm5) group at the C5 position and a 2-thio (s2) group at the C2 position.[11] The mcm5 moiety is the focus of this guide. These modifications are crucial for the accurate and efficient decoding of their respective A-ending codons (AAA, CAA, GAA).[4] The presence of mcm5U and its derivatives restricts the wobble pairing capacity of the anticodon, thereby enhancing translational fidelity and preventing misreading of near-cognate codons.[6][9]

Chapter 2: The Biosynthesis of mcm5U

The formation of mcm5U is a complex, multi-step enzymatic pathway that is highly conserved in eukaryotes.[7] It begins with the action of the Elongator complex, a six-subunit protein complex (Elp1-Elp6).[6]

  • Step 1: Carboxymethylation. The Elongator complex, in conjunction with accessory proteins (Kti11, Kti12, etc.), catalyzes the formation of a 5-carboxymethyluridine (B57136) (cm5U) intermediate on the target tRNA.[7][14][15] This initial step is believed to use acetyl-CoA as a substrate.[14]

  • Step 2: Methylation. The cm5U intermediate is then methylated by a heterodimeric methyltransferase complex composed of the enzymatic subunit Trm9 (ALKBH8 in humans) and a structural protein, Trm112.[3][14][16] This reaction uses S-adenosyl methionine (SAM) as the methyl donor, converting cm5U to mcm5U.[16]

  • Step 3 (Optional): Thiolation. For a subset of tRNAs (tRNALys, tRNAGln, tRNAGlu), the mcm5U modification can be further processed by the addition of a sulfur group at the C2 position.[3] This thiolation step is catalyzed by a separate pathway involving proteins such as Urm1, Uba4, Ncs2, and Ncs6, resulting in the final mcm5s2U nucleoside.[3][5]

Mutations in any of the genes involved in this pathway, such as the ELP or TRM9 genes, lead to the complete or partial loss of these modifications, resulting in significant cellular phenotypes.[6][15]

mcm5U_Biosynthesis cluster_0 tRNA Maturation at Wobble Position (U34) U34 Uridine-34 in tRNA cm5U cm5U (5-carboxymethyluridine) U34->cm5U Elongator Complex (Elp1-6) + Kti proteins mcm5U mcm5U (5-methoxycarbonylmethyluridine) cm5U->mcm5U Trm9/Trm112 (Methyltransferase) mcm5s2U mcm5s2U (5-methoxycarbonylmethyl-2-thiouridine) mcm5U->mcm5s2U Ncs2/Ncs6 Pathway (Thiolase)

Caption: The enzymatic pathway for mcm5U and mcm5s2U biosynthesis.

Chapter 3: The Role of mcm5U in Translational Fidelity and Efficiency

The modifications at the wobble position of tRNA act as a "third code" to ensure the accuracy and efficiency of translating mRNA codons into protein.[17][18] The mcm5U modification plays a pivotal role in this process by optimizing the structure of the anticodon loop.[17]

  • Enhanced Codon Recognition: The bulky mcm5 side chain provides structural rigidity to the anticodon, promoting stable base pairing with the third nucleotide of A-ending codons (GAA, AAA, CAA) while sterically hindering mispairing with near-cognate codons.[4][9] This discrimination is essential for maintaining translational fidelity.

  • Prevention of Ribosomal Pausing: In the absence of mcm5U, the hypomodified tRNA is less efficient at decoding its cognate codons. This leads to increased rejection rates during codon recognition, causing ribosomes to pause or stall at these specific codons.[5][8] Ribosome profiling studies have consistently shown an accumulation of ribosomes at AAA, CAA, and GAA codons in yeast mutants lacking mcm5U or mcm5s2U.[8][11] This pausing disrupts the rhythm of elongation, reduces the overall rate of protein synthesis, and can trigger downstream quality control pathways.

mcm5U_Translational_Impact Logical Flow: Impact of mcm5U on Protein Synthesis cluster_WT Wild-Type State cluster_Mutant Deficient State mcm5U_present mcm5U Modification Present tRNA_stable Optimal tRNA Anticodon Structure mcm5U_present->tRNA_stable efficient_decoding Efficient & Accurate Codon Recognition tRNA_stable->efficient_decoding smooth_translation Smooth Translation Elongation efficient_decoding->smooth_translation homeostasis Protein Homeostasis Maintained smooth_translation->homeostasis mcm5U_absent mcm5U Modification Absent tRNA_unstable Suboptimal tRNA Anticodon Structure mcm5U_absent->tRNA_unstable inefficient_decoding Inefficient Decoding & Misreading tRNA_unstable->inefficient_decoding ribosome_pausing Ribosome Pausing at AAA, CAA, GAA codons inefficient_decoding->ribosome_pausing stress Proteotoxic Stress & Aggregation ribosome_pausing->stress

Caption: Logical relationship between mcm5U status and protein homeostasis.

Chapter 4: Consequences of mcm5U Deficiency on Protein Homeostasis

The translational defects caused by the loss of mcm5U have severe downstream consequences, leading to a breakdown in cellular protein homeostasis (proteostasis).

  • Protein Misfolding and Aggregation: Ribosomal pausing can lead to the co-translational misfolding of nascent polypeptide chains.[8] The accumulation of these faulty proteins overwhelms the cellular chaperone and degradation machinery, resulting in the formation of protein aggregates.[3][4] Accumulation of protein aggregates is a hallmark of yeast cells lacking mcm5s2U modifications.[3][8] This phenotype is not limited to a few specific proteins but appears to be a global consequence of the translational defect.[4]

  • Reduced Protein Levels: The overall inefficiency of translation in mcm5U-deficient mutants leads to a general decrease in cellular protein levels.[10] This can have wide-ranging effects on cellular growth, metabolism, and stress resistance.[10][19]

Quantitative Data on mcm5U Deficiency

The following tables summarize key quantitative findings from studies on yeast mutants lacking mcm5U and/or s2U modifications.

Table 1: Impact of mcm5U/s2U Deficiency on Protein Levels and Growth

Mutant Strain Modification(s) Lost Phenotype Quantitative Effect Reference(s)
elp3Δ mcm5U, ncm5U, mcm5s2U Temperature Sensitivity Synergistic sensitivity when combined with uba4Δ or urm1Δ [10]
elp3Δuba4Δ mcm5U, s2U Global Protein Levels Drastically decreased cellular protein levels [10]
elp3Δuba4Δ mcm5U, s2U Growth Defect Partially rescued by overexpression of tRNALys(UUU) [10]

| elp3Δ, urm1Δ | mcm5U, s2U | Prion Protein Synthesis | Impaired synthesis of Gln-rich prion Rnq1 |[3] |

Table 2: Ribosome Occupancy Changes in mcm5U/s2U Deficient Mutants

Mutant Strain Modification(s) Lost Codons Affected Observation Reference(s)
elp3Δ, urm1Δ mcm5U, s2U AAA (Lys), CAA (Gln) Demonstrated ribosome pausing at these codons [8]
ncs2Δelp6Δ mcm5U, s2U Not specified Increased ribosomal pausing [5]
ncs6Δ, uba4Δ s2U AAA (Lys), CAA (Gln), GAA (Glu) Increased ribosome occupancy (A-site pausing) [11]

| trm9Δ (mouse) | mcm5U | Not specified | Induced ribosomal pausing |[5][9] |

Chapter 5: mcm5U and the Cellular Stress Response

A breakdown in proteostasis triggers cellular stress responses, most notably the Unfolded Protein Response (UPR), which originates in the endoplasmic reticulum (ER).[20][21] The UPR aims to restore homeostasis by reducing protein synthesis, increasing protein folding capacity, and degrading misfolded proteins.[20][22][23]

Intriguingly, the relationship between mcm5U deficiency and the UPR is not straightforward. While the accumulation of protein aggregates would be expected to strongly induce the UPR, some studies in yeast have shown the opposite. Mutants lacking combinations of mcm5s2U and other tRNA modifications (e.g., elp6 ncs2, elp3 deg1) exhibit reduced basal UPR activation and a diminished capacity to initiate the UPR upon ER stress.[5] This is measured by a decrease in the splicing of HAC1 mRNA, a key event for UPR induction.[5] This suggests that the protein aggregation caused by these tRNA modification defects may be primarily cytosolic, or that the translational defects somehow impair the cell's ability to mount a proper UPR, a finding that warrants further investigation.

UPR_Pathway cluster_UPR Unfolded Protein Response (UPR) in ER cluster_defect ER_Stress ER Stress (Unfolded Proteins) IRE1 IRE1 Sensor ER_Stress->IRE1 PERK PERK Sensor ER_Stress->PERK ATF6 ATF6 Sensor ER_Stress->ATF6 HAC1_splicing HAC1 mRNA Splicing IRE1->HAC1_splicing UPR_Activation UPR Target Gene Expression PERK->UPR_Activation ATF6->UPR_Activation HAC1_splicing->UPR_Activation Homeostasis_Restore Restore Proteostasis UPR_Activation->Homeostasis_Restore Defect mcm5U Deficiency (e.g., elp3Δ) Defect->HAC1_splicing Suppresses

Caption: The UPR pathway and the suppressive effect of mcm5U deficiency.

Chapter 6: Key Experimental Methodologies

Studying the impact of mcm5U requires a combination of techniques from molecular biology, biochemistry, and systems biology.

Protocol 1: Analysis of tRNA Modifications by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying tRNA modifications.

  • tRNA Isolation: Isolate total RNA from wild-type and mutant cells. Further purify for tRNA using anion-exchange chromatography or size-exclusion columns.

  • tRNA Digestion: Digest the purified tRNA to single nucleosides using a cocktail of enzymes, such as nuclease P1 followed by bacterial alkaline phosphatase.[15]

  • Chromatographic Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC).[15]

  • Mass Spectrometry: Analyze the eluting nucleosides by tandem mass spectrometry. Identify and quantify mcm5U, cm5U, and other modifications based on their specific mass-to-charge ratios and fragmentation patterns.[24]

  • Data Analysis: Compare the abundance of specific modified nucleosides between wild-type and mutant samples, normalizing to a canonical, unmodified nucleoside like guanosine (B1672433) (G).

Protocol 2: Ribosome Profiling (Ribo-Seq)

Ribo-Seq provides a snapshot of ribosome positions on all mRNAs in a cell, revealing sites of translational pausing at single-nucleotide resolution.[25][26]

  • Cell Lysis & Ribosome Stabilization: Lyse cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

  • Nuclease Digestion: Treat the lysate with RNase I to digest all mRNA not protected by ribosomes. This generates "ribosome footprints," which are typically ~28-30 nucleotides long.

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) by sucrose (B13894) density gradient centrifugation or size-exclusion chromatography.[25][26]

  • Footprint RNA Extraction: Dissociate the ribosomes and extract the protected RNA fragments.

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription, and PCR amplify to create a cDNA library for sequencing.

  • Deep Sequencing: Sequence the library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Determine the position of the ribosomal A-site for each read length.[11] Calculate ribosome occupancy at each codon to identify sites of pausing by comparing read density in mutant vs. wild-type samples.[11]

RiboSeq_Workflow start 1. Cell Lysis with Cycloheximide digest 2. RNase I Digestion start->digest isolate 3. Isolate Monosomes (Sucrose Gradient) digest->isolate extract 4. Extract Ribosome Footprints (~28 nt) isolate->extract library 5. Sequencing Library Preparation extract->library sequence 6. Deep Sequencing library->sequence analysis 7. Align Reads & Analyze Ribosome Occupancy sequence->analysis end Identify Codon-Specific Pausing Sites analysis->end

Caption: A simplified workflow for a ribosome profiling experiment.
Protocol 3: γ-Toxin Endonuclease Assay for mcm5s2U Detection

The γ-toxin from Kluyveromyces lactis is an endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification, providing a powerful tool to assay its presence.[14][27]

  • Total RNA Extraction: Isolate total RNA from the cells of interest.

  • In Vitro Toxin Treatment: Incubate the total RNA with purified γ-toxin. The toxin will cleave target tRNAs (e.g., tRNAGln, tRNALys) between U34 and U35 only if the mcm5s2U modification is present.[7]

  • Analysis of Cleavage: Detect the tRNA cleavage products using one of two methods:

    • Northern Blot: Separate the RNA on a denaturing polyacrylamide gel, transfer to a membrane, and probe with a radiolabeled oligonucleotide specific to the 5' or 3' fragment of the target tRNA.[14][27]

    • Quantitative PCR (qPCR): Perform a targeted reverse transcription followed by qPCR. The cleavage will prevent the amplification of a product spanning the anticodon loop.[14][27]

  • Interpretation: The presence of cleavage products (or a reduction in qPCR signal) indicates the presence of the mcm5s2U modification. This assay can be used to compare modification status across different strains or to validate the function of putative tRNA modification enzymes.[14]

Protocol 4: Quantitative Proteomics using Mass Spectrometry

Unbiased, data-independent analysis (DIA) mass spectrometry can quantify thousands of proteins to assess the global impact of mcm5U deficiency on the proteome.[28][29][30]

  • Protein Extraction and Digestion: Extract total protein from wild-type and mutant cells. Digest the proteins into peptides using an enzyme like trypsin.[28]

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a mass spectrometer operating in DIA mode. This method systematically fragments all peptides within a given mass range, providing a comprehensive dataset.

  • Data Analysis: Use specialized software to analyze the complex DIA data. Identify peptides and quantify their corresponding proteins by comparing their signal intensities across samples.[28]

  • Differential Expression Analysis: Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the mutant cells compared to wild-type, revealing global changes in the proteome.

Chapter 7: Implications for Drug Development

The central role of the mcm5U pathway in maintaining protein homeostasis makes it a compelling area for therapeutic exploration, particularly in diseases characterized by proteotoxic stress, such as many neurodegenerative diseases.[12][31][32]

  • Targeting Protein Aggregation: Since defects in mcm5U synthesis lead to protein aggregation, understanding this link could provide new strategies. For instance, enhancing chaperone activity or the ubiquitin-proteasome system in conjunction with therapies targeting other pathways might alleviate the proteotoxicity seen in certain conditions.

  • Cancer Therapeutics: The Elongator complex and other components of the mTOR signaling pathway are involved in cell growth and proliferation and are often deregulated in cancer.[33] While direct targeting of tRNA modification might be challenging due to its essential nature, modulating the activity of enzymes like Trm9/ALKBH8 could be a viable strategy in specific cancer contexts.[33][34][35]

  • Neurological Disorders: The link between Elongator mutations, tRNA modification defects, and neurological diseases is becoming increasingly clear.[2][12] Therapeutic strategies could aim to stabilize the Elongator complex, bypass the translational bottleneck by delivering modified tRNAs, or target downstream pathways that are dysregulated as a consequence of the primary defect.[34][36][37] Further research is needed to validate these pathways as druggable targets and to develop specific modulators.

References

Methodological & Application

Synthesis of 5-Methoxycarbonylmethyluridine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxycarbonylmethyluridine (mcm⁵U) is a modified nucleoside found in the wobble position of tRNA, playing a crucial role in the accurate translation of the genetic code.[1][2][3][] Its presence and modification state are linked to various cellular processes and diseases, making it a significant target for research in molecular biology and drug development.[1] This document provides detailed protocols for the chemical synthesis of 5-methoxycarbonylmethyluridine, targeting researchers, scientists, and professionals in drug development. The protocols are based on established methodologies, including a stereoselective approach starting from 5-formyluridine (B1218883).

Chemical Synthesis Overview

The chemical synthesis of 5-methoxycarbonylmethyluridine can be achieved through several routes. A prevalent and modern approach involves the diastereoselective organocatalytic synthesis starting from 5-formyluridine. This method offers control over stereochemistry, which is crucial for studying the specific biological functions of the different isomers.[1][5][6] An alternative pathway begins with a 5-malonate ester derivative of uridine.[7][8]

This protocol will focus on the stereoselective synthesis from 5-formyluridine, which involves the following key steps:

  • Protection of the sugar hydroxyl groups.

  • Diastereoselective cyanosilylation of the 5-formyl group.

  • Pinner reaction to form the methyl ester.

  • Deprotection to yield the final product.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of 5-methoxycarbonylmethyluridine and its derivatives.

StepStarting MaterialProductYield (%)Reference
Protection of 5-formyl-2',3'-O-isopropylideneuridine5-formyl-2',3'-O-isopropylideneuridine5'-O-tert-butyldimethylsilyl-5-formyl-2',3'-O-isopropylideneuridine91%[5]
Diastereoselective Cyanosilylation and Pinner Reaction (Separated Diastereomers)Protected 5-formyluridine(S)-5-methoxycarbonylhydroxymethyluridine60%[5]
Diastereoselective Cyanosilylation and Pinner Reaction (Separated Diastereomers)Protected 5-formyluridine(R)-5-methoxycarbonylhydroxymethyluridine15%[5]
Hydrolysis to Carboxylic Acid(S)-5-methoxycarbonylhydroxymethyluridine(S)-5-carboxyhydroxymethyluridine88%[5]
Hydrolysis to Carboxylic Acid(R)-5-methoxycarbonylhydroxymethyluridine(R)-5-carboxyhydroxymethyluridine80%[5]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 5-Methoxycarbonylhydroxymethyluridine from 5-Formyluridine

This protocol describes a diastereoselective synthesis of (R)- and (S)-5-methoxycarbonylhydroxymethyluridines (mchm⁵U), which are closely related to the target compound.[1][5][6]

Step 1: Synthesis of 5′-O-tert-butyldimethylsilyl-5-formyl-2′,3′-O-isopropylideneuridine (8)

  • To a solution of 5-formyl-2',3'-O-isopropylideneuridine (1 equivalent) in acetonitrile (B52724) (ACN), add imidazole (B134444) (1.2 equivalents).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/acetone solvent system. A yield of 91% has been reported for this step.[5]

Step 2: Diastereoselective Cyanosilylation

  • Dissolve the protected 5-formyluridine (8) (1 equivalent) in an appropriate solvent (e.g., acetonitrile).

  • Add a chiral ligand and a catalyst, such as titanium tetraisopropoxide [Ti(OiPr)₄], to induce diastereoselectivity.[5]

  • Add trimethylsilyl (B98337) cyanide (TMSCN) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor by TLC.

  • After the reaction is complete, work up the mixture to isolate the diastereomerically enriched TMS-protected cyanohydrins.

Step 3: Pinner Reaction to form (S)- and (R)-mchm⁵U

  • Convert the obtained cyanohydrins to the corresponding methyl esters via a Pinner reaction. This involves treatment with an acidic methanol (B129727) solution.

  • The acidic conditions will also cleave the silyl (B83357) and isopropylidene protecting groups.

  • Separate the resulting diastereomers, (S)-5-methoxycarbonylhydroxymethyluridine (1) and (R)-5-methoxycarbonylhydroxymethyluridine (2), using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Reported yields for the isolated diastereomers are 60% for (S)-1 and 15% for (R)-2.[5]

Step 4: Hydrolysis to (S)- and (R)-chm⁵U (Optional)

  • To obtain the corresponding carboxylic acids, hydrolyze the methyl esters.

  • Dissolve the purified methyl ester (e.g., (S)-mchm⁵U) in a 1 N aqueous HCl solution.

  • Stir the mixture for 24 hours at 40 °C.[5]

  • Remove the solvent under reduced pressure.

  • Co-evaporate the residue with water multiple times to remove excess HCl.

  • Purify the crude product by RP-HPLC using water as the eluent to yield the final carboxylic acid. Reported yields are 88% for (S)-chm⁵U and 80% for (R)-chm⁵U.[5]

Visualizations

Chemical Synthesis Workflow

A 5-Formyluridine B Protection of Hydroxyl Groups (e.g., TBDMSCl, Imidazole) A->B C Protected 5-Formyluridine B->C D Diastereoselective Cyanosilylation (TMSCN, Chiral Catalyst) C->D E Diastereomerically Enriched Cyanohydrins D->E F Pinner Reaction (Acidic Methanol) E->F G Mixture of (S)- and (R)-mchm5U F->G H HPLC Separation G->H I (S)-5-methoxycarbonyl- hydroxymethyluridine H->I J (R)-5-methoxycarbonyl- hydroxymethyluridine H->J

Caption: Chemical synthesis workflow for 5-methoxycarbonylhydroxymethyluridine.

Biosynthetic Pathway of (S)-mchm⁵U

U Uridine in tRNA Elongator Elongator Complex U->Elongator cm5U 5-carboxymethyluridine (cm5U) ALKBH8_MT ALKBH8 (Methyltransferase Domain) cm5U->ALKBH8_MT mcm5U 5-methoxycarbonylmethyluridine (mcm5U) ALKBH8_Oxy ALKBH8 (Oxygenase Domain) mcm5U->ALKBH8_Oxy Smchm5U (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U) Elongator->cm5U ALKBH8_MT->mcm5U ALKBH8_Oxy->Smchm5U

Caption: Biosynthetic pathway of (S)-mchm⁵U in mammals.[1][5]

References

Application Notes and Protocols for the Detection of 5-methoxycarbonylmethyluridine (mcm⁵U) in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-methoxycarbonylmethyluridine (mcm⁵U) is a post-transcriptional modification found at the wobble position (U34) of certain tRNAs in all domains of life. This modification, along with its 2-thiouridine (B16713) derivative (mcm⁵s²U), is crucial for accurate and efficient protein translation by facilitating codon-anticodon interactions.[1][2] The presence and levels of mcm⁵U have been implicated in various cellular processes, including stress responses and neurodevelopment.[1] Consequently, accurate detection and quantification of mcm⁵U in tRNA are essential for understanding its biological roles and for the development of therapeutics targeting tRNA modification pathways.

This document provides detailed application notes and protocols for the primary methods used to detect and quantify mcm⁵U in tRNA, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Overview of Detection Methods

Several methods are available for the detection of mcm⁵U in tRNA, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used method for the separation and quantification of modified nucleosides from digested tRNA samples.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity, specificity, and ability to provide structural information, allowing for unambiguous identification and quantification of mcm⁵U.[1][4][5][6][7]

  • Enzymatic Methods (e.g., γ-toxin endonuclease assay): While primarily used for the detection of the related mcm⁵s²U modification, the principles of using modification-dependent enzymes can be adapted for specific detection contexts.[8][9][10]

  • Thin-Layer Chromatography (TLC): A classic method that can be used for the separation of radiolabeled nucleosides, though it is generally more labor-intensive and less quantitative than HPLC-based methods.[1]

  • Antibody-based Methods (e.g., Immuno-Northern Blotting): These methods utilize antibodies specific to a particular modified nucleoside.[11][12][13] However, the availability of high-affinity, specific antibodies for mcm⁵U can be a limitation.[1]

II. Data Presentation: Comparison of Detection Methods

The following table summarizes the key quantitative parameters of the primary methods for mcm⁵U detection.

Method Principle Sensitivity Throughput Instrumentation Advantages Limitations
HPLC-UV Separation of nucleosides by reverse-phase chromatography and detection by UV absorbance.[3]Moderate (microgram range of tRNA)[4]ModerateHPLC system with a UV detectorRobust, quantitative, well-established.Co-elution of similar nucleosides can occur, requiring careful optimization.
LC-MS/MS Separation by HPLC followed by mass analysis for identification and fragmentation for structural confirmation.[4][5]High (nanogram to picogram range)[14]Moderate to HighHPLC system coupled to a tandem mass spectrometerHighly specific and sensitive, provides structural confirmation, can analyze complex mixtures.[4][14]Requires specialized and expensive instrumentation and expertise.[1]

III. Experimental Workflows and Signaling Pathways

A. Biosynthesis of mcm⁵U at the Wobble Position

The formation of the mcm⁵ side chain at the wobble uridine (B1682114) is a multi-step enzymatic process. The Elongator complex is required for the initial formation of the 5-carboxymethyluridine (B57136) (cm⁵U) intermediate. Subsequently, the Trm9/Trm112 methyltransferase complex catalyzes the final step of methyl esterification to form mcm⁵U.[2][3]

Uridine Uridine in tRNA Elongator_Complex Elongator Complex (Elp1-Elp6) Uridine->Elongator_Complex Multiple steps cm5U cm⁵U (5-carboxymethyluridine) Elongator_Complex->cm5U Formation of carboxymethyl group Trm9_Trm112 Trm9/Trm112 Complex cm5U->Trm9_Trm112 Methyl esterification mcm5U mcm⁵U (5-methoxycarbonylmethyluridine) Trm9_Trm112->mcm5U

Caption: Biosynthetic pathway of mcm⁵U modification in tRNA.

B. Experimental Workflow for mcm⁵U Detection by LC-MS/MS

The general workflow for analyzing mcm⁵U involves the isolation of total tRNA, its enzymatic digestion into individual nucleosides, followed by separation and detection using LC-MS/MS.[4][5]

cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture / Tissue tRNA_Isolation Total tRNA Isolation Cell_Culture->tRNA_Isolation tRNA_Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->tRNA_Digestion HPLC_Separation HPLC Separation tRNA_Digestion->HPLC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) HPLC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for the detection of mcm⁵U by LC-MS/MS.

IV. Experimental Protocols

A. Protocol 1: Isolation of Total tRNA from Yeast Cells

This protocol is adapted for the isolation of total tRNA from Saccharomyces cerevisiae.

Materials:

Procedure:

  • Cell Harvest: Harvest yeast cells from the culture by centrifugation at 1,000 x g for 3 minutes at room temperature.[15]

  • Lysis: Resuspend the cell pellet in an equal volume of phenol and vortex vigorously for 30 minutes at room temperature to lyse the cells.[15]

  • Phase Separation: Add an equal volume of chloroform and vortex for an additional 15 minutes. Centrifuge at 12,000 x g for 20 minutes at 4°C to separate the phases.[15]

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the total RNA and transfer it to a new tube.

  • Phenol-Chloroform Extraction: Perform a second extraction by adding an equal volume of phenol:chloroform (1:1) to the aqueous phase, vortexing, and centrifuging as before. Collect the aqueous phase.

  • RNA Precipitation: Precipitate the RNA from the aqueous phase by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C overnight or -80°C for 3 hours.[15]

  • Pelleting and Washing: Pellet the RNA by centrifugation at 12,000 x g for 20 minutes at 4°C. Wash the pellet with 70% ethanol, and then air-dry the pellet briefly.[15]

  • DE52 Chromatography (Optional but Recommended): Resuspend the RNA pellet in DE52 binding buffer and apply it to a pre-equilibrated DE52 cellulose column. Wash the column with binding buffer, and then elute the tRNA with the tRNA elution buffer.[15]

  • Final Precipitation: Precipitate the eluted tRNA with isopropanol, wash with 70% ethanol, and resuspend in nuclease-free water.[15]

  • Quantification: Determine the concentration and purity of the tRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

B. Protocol 2: Enzymatic Digestion of tRNA to Nucleosides

This protocol describes the complete digestion of tRNA into its constituent nucleosides for subsequent analysis.

Materials:

  • Isolated total tRNA (0.5-10 µg)[14]

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)

  • Nuclease P1 buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 5.3)

  • Alkaline Phosphatase buffer

  • Nuclease-free water

  • Heating block or water bath

Procedure:

  • Initial Denaturation: In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of tRNA in nuclease-free water. Heat at 95°C for 5 minutes and then immediately place on ice to denature the tRNA.

  • Nuclease P1 Digestion: Add Nuclease P1 to a final concentration of 1-2 units per µg of tRNA. Incubate at 37°C for 2-4 hours.[3]

  • Dephosphorylation: Add alkaline phosphatase (e.g., BAP or CIP) to a final concentration of 0.1-0.2 units per µg of tRNA. Adjust buffer conditions as per the enzyme manufacturer's recommendation. Incubate at 37°C for 1-2 hours.[3]

  • Enzyme Inactivation: Inactivate the enzymes by heating at 95°C for 5 minutes.

  • Sample Preparation for Analysis: Centrifuge the sample to pellet any denatured protein. The supernatant, containing the nucleosides, can be directly used for HPLC or LC-MS/MS analysis or stored at -20°C.

C. Protocol 3: HPLC Analysis of mcm⁵U

This protocol provides a general framework for the separation of nucleosides by reverse-phase HPLC.

Materials and Instrumentation:

  • Digested tRNA sample

  • HPLC system with a C18 or C30 reverse-phase column

  • UV detector

  • Mobile Phase A: Ammonium acetate or ammonium formate (B1220265) buffer (e.g., 10 mM, pH 5.3)

  • Mobile Phase B: Acetonitrile or methanol

  • Nucleoside standards (including mcm⁵U)

Procedure:

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95-100% Mobile Phase A).

  • Sample Injection: Inject the digested tRNA sample (typically 20-50 µL) onto the column.

  • Chromatographic Separation: Separate the nucleosides using a gradient of Mobile Phase B. A typical gradient might be from 0% to 40% Mobile Phase B over 40-60 minutes. The exact gradient will need to be optimized based on the column and system used.

  • Detection: Monitor the elution of nucleosides using a UV detector, typically at 254 nm or 260 nm.[3]

  • Identification and Quantification: Identify the mcm⁵U peak by comparing its retention time to that of a pure mcm⁵U standard. Quantify the amount of mcm⁵U by integrating the peak area and comparing it to a standard curve generated with known concentrations of the mcm⁵U standard.

D. Protocol 4: LC-MS/MS Analysis of mcm⁵U

This protocol outlines the steps for sensitive and specific detection of mcm⁵U using LC-MS/MS.

Materials and Instrumentation:

  • Digested tRNA sample

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • Reverse-phase column suitable for nucleoside separation

  • Mobile phases as for HPLC, but using MS-compatible buffers (e.g., ammonium formate or formic acid)

  • mcm⁵U standard

Procedure:

  • LC Separation: Perform chromatographic separation as described in the HPLC protocol, using MS-compatible mobile phases. A typical run time is around 15 minutes.[4][5]

  • Mass Spectrometry Analysis:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Use dynamic Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer.[4] This involves monitoring a specific precursor-to-product ion transition for mcm⁵U.

      • Precursor Ion (m/z): The mass-to-charge ratio of the protonated mcm⁵U molecule.

      • Product Ion (m/z): The mass-to-charge ratio of a characteristic fragment ion produced by collision-induced dissociation (CID) of the precursor ion.

    • High-Resolution MS: Alternatively, use a high-resolution mass spectrometer to accurately measure the mass of the mcm⁵U nucleoside.

  • Identification: Confirm the identity of mcm⁵U by matching both the retention time and the mass spectrum (or MRM transition) with those of a pure standard.

  • Quantification: Quantify the amount of mcm⁵U by integrating the area of the chromatographic peak from the MRM transition or the extracted ion chromatogram and comparing it to a standard curve.

V. Concluding Remarks

The detection and quantification of 5-methoxycarbonylmethyluridine in tRNA are critical for advancing our understanding of the epitranscriptome's role in health and disease. While several methods exist, LC-MS/MS offers the highest sensitivity and specificity for this purpose. The protocols provided herein offer a comprehensive guide for researchers to accurately measure mcm⁵U levels in their biological samples. Careful sample preparation and optimization of the chosen analytical method are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Quantitative Analysis of 5-methoxycarbonylmethyluridine (mcm5U) using HPLC-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxycarbonylmethyluridine (mcm5U) is a post-transcriptional modification found in the wobble position (U34) of certain transfer RNAs (tRNAs). This modification is crucial for maintaining the structural integrity of the anticodon loop, ensuring accurate and efficient protein translation, and mediating cellular responses to stress.[1][2] Aberrant levels of mcm5U have been implicated in various human diseases, including cancer and neurological disorders, highlighting its potential as a valuable biomarker for disease diagnosis, prognosis, and monitoring treatment efficacy.[1][3]

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as a powerful and highly quantitative technique for the analysis of tRNA modifications like mcm5U.[4][5][6] This method offers high sensitivity and specificity, allowing for the precise quantification of mcm5U in complex biological samples.[7][8] These application notes provide a detailed protocol for the quantitative analysis of mcm5U using HPLC-MS, intended for researchers, scientists, and professionals in drug development.

Signaling and Biogenesis Pathway of mcm5U

The biosynthesis of mcm5U is a multi-step enzymatic process. It begins with the formation of 5-carboxymethyluridine (B57136) (cm5U), which is then methylated to generate mcm5U.[2] In eukaryotes, the Elongator complex is responsible for the initial step of creating cm5U.[9] Subsequently, the methyltransferase complex, consisting of Trm9 and Trm112 in yeast, catalyzes the final methylation step to produce mcm5U.[2] In some tRNAs, mcm5U can be further modified to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).[5]

mcm5U_Biogenesis Uridine Uridine in tRNA Elongator Elongator Complex cm5U 5-carboxymethyluridine (cm5U) Trm9_Trm112 Trm9/Trm112 (Yeast) mcm5U 5-methoxycarbonylmethyluridine (mcm5U) Thiolase Ncs2-Ncs6 Thiolase mcm5s2U 5-methoxycarbonylmethyl- 2-thiouridine (mcm5s2U) Elongator->cm5U Acetyl-CoA Trm9_Trm112->mcm5U S-adenosylmethionine Thiolase->mcm5s2U

Figure 1: Biosynthetic pathway of mcm5U and related modifications.

Experimental Workflow for mcm5U Quantification

The quantitative analysis of mcm5U by HPLC-MS involves a series of steps, starting from the isolation of total RNA from biological samples to the final data analysis.[4] The general workflow includes tRNA purification, enzymatic hydrolysis of tRNA into individual ribonucleosides, separation of these ribonucleosides by reversed-phase HPLC, and their detection and quantification by tandem mass spectrometry.[4][7]

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Cells, Tissues, Biofluids) RNA_Isolation Total RNA Isolation Biological_Sample->RNA_Isolation tRNA_Purification tRNA Purification (e.g., HPLC-based size exclusion) RNA_Isolation->tRNA_Purification Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides (Nuclease P1, Alkaline Phosphatase) tRNA_Purification->Enzymatic_Hydrolysis HPLC_Separation Reversed-Phase HPLC Separation Enzymatic_Hydrolysis->HPLC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection and Quantification HPLC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: Experimental workflow for mcm5U analysis by HPLC-MS.

Experimental Protocols

This protocol is adapted from established methods for the quantitative analysis of modified ribonucleosides in tRNA.[4][6][10]

Materials and Reagents
  • Biological Samples: Cultured cells, tissues, or biofluids.

  • RNA Isolation Kit: (e.g., TRIzol, RNeasy Kit).

  • Enzymes: Nuclease P1, Calf Intestinal Alkaline Phosphatase.

  • HPLC System: With a C18 reversed-phase column.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for Multiple Reaction Monitoring (MRM).

  • Solvents: HPLC-grade water, acetonitrile, and formic acid.

  • Standards: Commercially available mcm5U standard.

  • Internal Standard: A stable isotope-labeled nucleoside (e.g., [¹⁵N₅]-2'-deoxyadenosine) is recommended for accurate quantification.[10]

Protocol
  • tRNA Isolation and Purification:

    • Isolate total RNA from the biological sample using a standard RNA isolation kit according to the manufacturer's instructions.

    • Purify tRNA from the total RNA pool. HPLC-based size-exclusion chromatography is an effective method.[4]

    • Quantify the purified tRNA using a Bioanalyzer or a similar instrument to ensure accuracy.[10]

  • Enzymatic Hydrolysis of tRNA:

    • To 5-10 µg of purified tRNA, add nuclease P1 (e.g., 2 Units) in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add alkaline phosphatase (e.g., 0.5 Units) and an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.3).

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.[10]

    • Add an internal standard at a known concentration.

    • Filter the resulting nucleoside mixture through a 0.22 µm filter before HPLC-MS analysis.

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Gradient: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to separate the nucleosides. A 15-minute run time is often sufficient.[4]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Detection and Quantification:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions for mcm5U:

      • Precursor Ion (Q1): m/z 317.1 [M+H]⁺.[11]

      • Product Ion (Q3): m/z 185.1 (corresponding to the base).[11]

    • Optimize other MS parameters (e.g., collision energy, declustering potential) using the mcm5U standard.

  • Data Analysis:

    • Integrate the peak areas for the mcm5U MRM transition and the internal standard.

    • Calculate the ratio of the mcm5U peak area to the internal standard peak area.

    • Generate a standard curve using known concentrations of the mcm5U standard to determine the absolute concentration in the samples.

    • Alternatively, for relative quantification, compare the peak area ratios between different sample groups.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different experimental conditions or sample groups.

Sample GroupReplicatemcm5U / Internal Standard (Peak Area Ratio)Mean RatioStandard DeviationFold Change (vs. Control)
Control 10.850.870.0281.00
20.89
30.86
Treatment A 11.251.280.0421.47
21.32
31.27
Treatment B 10.450.470.0210.54
20.48
30.46
Mutant Strain 10.120.110.0100.13
20.10
30.11

This table presents hypothetical data for illustrative purposes.

Discussion and Applications

The quantitative analysis of mcm5U by HPLC-MS provides valuable insights into the regulation of tRNA modifications and their role in cellular physiology and disease. This methodology can be applied to:

  • Biomarker Discovery and Validation: Quantify changes in mcm5U levels in patient samples to assess its potential as a diagnostic, prognostic, or predictive biomarker.[3]

  • Drug Development: Evaluate the on-target and off-target effects of drug candidates on tRNA modification pathways.

  • Fundamental Research: Investigate the role of mcm5U in gene expression, protein synthesis, and cellular stress responses.[5][12]

The high precision and quantitative nature of this HPLC-MS protocol make it a critical tool for advancing our understanding of the epitranscriptome and its implications for human health.[4][8]

References

Application Notes and Protocols for Enzymatic Digestion of tRNA for mcm5U Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNA (tRNA) molecules undergo extensive post-transcriptional modifications that are crucial for their structure, stability, and function in protein synthesis.[1][2] One such modification, 5-methoxycarbonylmethyluridine (mcm5U), and its 2-thiolated derivative (mcm5s2U), are found at the wobble position (U34) of certain tRNAs and play a critical role in accurate and efficient mRNA decoding.[3][4] Dysregulation of these modifications has been implicated in various cellular stress responses and human diseases.[3][5]

Accurate quantification of mcm5U is essential for understanding its biological roles and for the development of potential therapeutic interventions. A robust and widely used method for this analysis involves the enzymatic digestion of total tRNA into its constituent nucleosides, followed by separation and quantification using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6][][8]

This application note provides a detailed protocol for the enzymatic digestion of tRNA for the subsequent analysis of the mcm5U modification. The protocol covers tRNA isolation, complete enzymatic digestion to single nucleosides, and preparation for downstream quantitative analysis.

Principle of the Assay

The protocol is based on a two-step enzymatic digestion of purified tRNA. First, Nuclease P1, a single-strand specific endonuclease, hydrolyzes the phosphodiester bonds in the tRNA molecule, yielding 5'-mononucleotides.[9][10] Subsequently, bacterial alkaline phosphatase (BAP) is used to dephosphorylate the 5'-mononucleotides to their corresponding nucleosides.[11][12] This complete digestion is essential for accurate separation and quantification of the individual nucleosides, including mcm5U, by downstream analytical methods such as HPLC or LC-MS.

Experimental Workflow

The overall experimental workflow for the enzymatic digestion of tRNA for mcm5U analysis is depicted below.

Workflow cluster_0 tRNA Preparation cluster_1 Enzymatic Digestion cluster_2 Analysis Cell_Culture Cell Culture/ Tissue Sample Total_RNA_Isolation Total RNA Isolation Cell_Culture->Total_RNA_Isolation tRNA_Purification tRNA Purification Total_RNA_Isolation->tRNA_Purification Nuclease_P1_Digestion Nuclease P1 Digestion tRNA_Purification->Nuclease_P1_Digestion Dephosphorylation Dephosphorylation (Bacterial Alkaline Phosphatase) Nuclease_P1_Digestion->Dephosphorylation Analysis HPLC or LC-MS Analysis Dephosphorylation->Analysis

Caption: Experimental workflow for tRNA digestion and mcm5U analysis.

Materials and Reagents

  • tRNA Isolation:

    • DEAE-Cellulose (DE52)

    • Binding Buffer (e.g., 0.1 M Tris-HCl pH 7.5, 0.2 M NaCl)

    • Washing Buffer (e.g., 0.1 M Tris-HCl pH 7.5, 0.3 M NaCl)

    • Elution Buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 M NaCl)

    • Isopropanol (B130326)

    • 70% Ethanol (B145695)

    • Nuclease-free water

  • Enzymatic Digestion:

    • Nuclease P1 (from Penicillium citrinum)

    • 10 mM ZnCl₂

    • Bacterial Alkaline Phosphatase (BAP)

    • 0.5 M Tris-HCl, pH 8.3

    • Nuclease-free water

Experimental Protocols

tRNA Isolation from Yeast Cells

This protocol is adapted for the purification of total tRNA from yeast cells.[1]

  • Cell Harvest: Harvest yeast cells from a 100 mL culture at OD₆₀₀ = 1 by centrifugation at 1,000 x g for 3 minutes at room temperature.

  • Cell Lysis: Resuspend the cell pellet in an appropriate lysis buffer and perform total RNA extraction using a standard method (e.g., hot acid phenol-chloroform extraction).

  • tRNA Purification using DE52 Cellulose (B213188):

    • Resuspend the total RNA pellet in DE52 binding buffer.

    • Load the RNA solution onto a pre-equilibrated DE52 cellulose column.

    • Wash the column with DE52 washing buffer to remove smaller RNA species.

    • Elute the tRNA with tRNA elution buffer.

  • tRNA Precipitation:

    • Add 1 volume of isopropanol to the eluted tRNA and incubate at -20°C for at least 3 hours.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the tRNA.

    • Wash the pellet with 1 mL of 70% ethanol and centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Resuspension and Quantification:

    • Air dry the tRNA pellet and dissolve it in nuclease-free water.

    • Quantify the tRNA concentration using a Qubit RNA Broad Range kit or similar method.

    • Store the purified tRNA at -80°C.

Enzymatic Digestion of tRNA to Nucleosides

This two-step protocol ensures the complete digestion of tRNA to single nucleosides.[1][11]

Step 1: Nuclease P1 Digestion

  • Prepare the following reaction mixture in a microcentrifuge tube:

    • 50 µg of purified tRNA

    • 5 µL of 10 mM ZnCl₂

    • 10 µL of Nuclease P1 solution (e.g., 1 U/µL)

    • Nuclease-free water to a final volume of 50 µL

  • Incubate the reaction at 37°C for 16 hours.

Step 2: Dephosphorylation with Bacterial Alkaline Phosphatase (BAP)

  • To the 50 µL Nuclease P1 digestion reaction, add 20 µL of 0.5 M Tris-HCl, pH 8.3.

  • Add an appropriate amount of Bacterial Alkaline Phosphatase (e.g., 10 Units).[5]

  • Incubate the mixture at 37°C for 2 hours.

  • The digested sample is now ready for analysis by HPLC or LC-MS. For long-term storage, samples can be kept at -20°C.

Data Presentation

The following table summarizes the key quantitative parameters for the enzymatic digestion protocol.

ParameterValueUnitNotes
tRNA Input 50µgCan be scaled depending on the required yield and downstream sensitivity.
Nuclease P1 10UnitsEnsure complete hydrolysis of phosphodiester bonds.
Nuclease P1 Incubation Time 16hoursOvernight incubation is recommended for complete digestion.[1]
Nuclease P1 Incubation Temp. 37°COptimal temperature for Nuclease P1 activity.
Bacterial Alkaline Phosphatase 10UnitsSufficient for complete dephosphorylation.
BAP Incubation Time 2hours
BAP Incubation Temp. 37°COptimal temperature for BAP activity.
Expected Yield ~100%%The protocol is designed for complete digestion of the input tRNA.

Logical Relationship of Key Components in tRNA Digestion

The successful digestion of tRNA to individual nucleosides for mcm5U analysis relies on the sequential action of specific enzymes and the presence of necessary cofactors. The logical relationship between these key components is illustrated in the diagram below.

Logical_Relationship tRNA Purified tRNA NucleaseP1 Nuclease P1 tRNA->NucleaseP1 Mononucleotides 5'-Mononucleotides NucleaseP1->Mononucleotides ZnCl2 ZnCl₂ (Cofactor) ZnCl2->NucleaseP1 BAP Bacterial Alkaline Phosphatase Mononucleotides->BAP Nucleosides Nucleosides (including mcm5U) BAP->Nucleosides Analysis HPLC / LC-MS Analysis Nucleosides->Analysis

References

Application Notes & Protocols for Northern Blot Analysis of mcm5U-dependent tRNA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Transfer RNA (tRNA) molecules undergo a multitude of post-transcriptional modifications that are crucial for their structure, stability, and function in protein synthesis. One such modification, 5-methoxycarbonylmethyluridine (mcm5U) and its 2-thiolated derivative (mcm5s2U), located at the wobble position (U34) of the anticodon in specific tRNAs, plays a vital role in accurate and efficient codon recognition.[1][2][3] Deficiencies in these modifications have been linked to translational defects and cellular stress responses.[1][4][5]

Recent studies have highlighted that tRNA cleavage is a regulated process, generating tRNA-derived fragments (tRFs) with diverse biological roles. The modification status of tRNA can influence its susceptibility to cleavage. This document provides detailed protocols for the application of northern blot analysis to specifically investigate tRNA cleavage that is dependent on the presence of the mcm5U modification. This technique allows for the detection and quantification of full-length tRNAs and their cleavage products, providing insights into the mechanisms of tRNA metabolism and its role in cellular homeostasis and disease.

A specific and powerful method to study mcm5s2U-dependent cleavage involves the use of the γ-toxin endonuclease from the yeast Kluyveromyces lactis. This enzyme specifically recognizes and cleaves tRNAs containing the mcm5s2U modification at the 3'-end of the modified nucleotide in the anticodon loop.[1][6][7] Coupling γ-toxin treatment with northern blot analysis provides a robust assay to assess the mcm5s2U status of tRNAs.[1][6][7]

Key Applications

  • Assessing tRNA Modification Status: Quantifying the levels of mcm5U/mcm5s2U-modified tRNAs in different cell types or under various experimental conditions.

  • Investigating tRNA Integrity and Stability: Studying the impact of cellular stress, drug treatment, or genetic mutations on the stability of specific tRNA isoacceptors.

  • Characterizing tRNA Cleavage Pathways: Identifying and characterizing the endonucleases and cellular pathways responsible for mcm5U-dependent tRNA cleavage.

  • Drug Discovery and Development: Screening for compounds that modulate tRNA modification or cleavage, which may have therapeutic potential.

  • Biomarker Discovery: Investigating the potential of specific tRNA fragments generated through mcm5U-dependent cleavage as biomarkers for disease.

Experimental Workflow & Protocols

Overall Experimental Workflow

The general workflow for analyzing mcm5U-dependent tRNA cleavage by northern blotting involves total RNA isolation, optional enzymatic treatment with γ-toxin, separation of RNA by denaturing polyacrylamide gel electrophoresis (PAGE), transfer to a membrane, hybridization with a specific probe, and signal detection and quantification.

Northern Blot Workflow for mcm5U-dependent tRNA Cleavage A Total RNA Isolation from cells or tissues B Optional: γ-toxin Treatment A->B C Denaturing Urea-PAGE B->C D Electrotransfer to Nylon Membrane C->D E UV Crosslinking D->E G Prehybridization E->G F Probe Labeling (e.g., Biotin (B1667282), 32P) H Hybridization with Specific Probe F->H G->H I Washing H->I J Signal Detection I->J K Data Quantification and Analysis J->K

Caption: Workflow for mcm5U-dependent tRNA cleavage analysis.

Protocol 1: Total RNA Isolation

High-quality total RNA is essential for successful northern blot analysis. Standard methods using TRIzol or similar reagents are suitable.[8]

  • Cell Lysis: Lyse cells directly in the culture dish using a TRIzol-based reagent.

  • Phase Separation: Add chloroform, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.

  • RNA Wash: Wash the RNA pellet with 75% ethanol (B145695) to remove salts and other impurities.

  • RNA Solubilization: Air-dry the pellet and resuspend in RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio). Assess RNA integrity by denaturing agarose (B213101) gel electrophoresis.

Protocol 2: γ-toxin Treatment for mcm5s2U-dependent Cleavage

This protocol is adapted from methods described for using γ-toxin to probe mcm5s2U status.[9]

  • Reaction Setup: In an RNase-free tube, combine the following on ice:

    • Total RNA: 5-10 µg

    • 10X Reaction Buffer (100 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 500 mM NaCl, 10 mM DTT): 2 µL

    • Purified γ-toxin: ~14 µg

    • RNase-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction at 30°C for 15-30 minutes.

  • Reaction Stop: Stop the reaction by adding an equal volume of 2X RNA loading dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).

  • Denaturation: Heat the samples at 70-95°C for 5 minutes immediately before loading on the gel.[8]

Protocol 3: Denaturing Urea-PAGE and Electrotransfer

tRNAs and their fragments are small and require high-resolution separation.

  • Gel Preparation: Prepare a 10-15% polyacrylamide gel containing 7-8 M urea (B33335) in 1X TBE buffer.[10]

  • Electrophoresis: Pre-run the gel to equilibrate the temperature. Load the denatured RNA samples and run the gel at a constant voltage until the bromophenol blue dye reaches the bottom.[8]

  • Electrotransfer: Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) using a semi-dry transfer apparatus.[10] Transfer is typically performed in 0.5X or 1X TBE buffer.

  • Crosslinking: After transfer, UV-crosslink the RNA to the membrane to immobilize it.[10]

Protocol 4: Probe Design and Labeling

Probes should be designed to be complementary to the specific tRNA of interest. For detecting cleavage fragments, probes targeting the 5' or 3' ends of the tRNA can be used.

  • Probe Type: DNA oligonucleotides (20-40 nt) are commonly used.

  • Labeling: Probes can be end-labeled with radioactive isotopes (e.g., ³²P) using T4 polynucleotide kinase or with non-radioactive labels such as biotin or digoxigenin. Non-radioactive methods often utilize terminal deoxynucleotidyl transferase (TdT) to add a tail of labeled nucleotides, which can enhance sensitivity.[11][12]

Protocol 5: Hybridization and Detection

  • Prehybridization: Incubate the membrane in a hybridization buffer (e.g., PerfectHyb, QuikHyb) for at least 30 minutes at the hybridization temperature (typically 42-68°C, depending on the probe and buffer).[13] This step blocks non-specific binding sites on the membrane.

  • Hybridization: Add the labeled probe to fresh hybridization buffer and incubate with the membrane overnight at the appropriate temperature.[10]

  • Washing: Wash the membrane with buffers of decreasing salt concentration and increasing stringency to remove unbound probe. A typical wash series might include:

    • 2X SSC, 0.1% SDS at room temperature.

    • 0.1X SSC, 0.1% SDS at a higher temperature (e.g., 65°C).[13]

  • Signal Detection:

    • Radioactive Probes: Expose the membrane to a phosphor screen or X-ray film.

    • Non-radioactive Probes: If using biotinylated probes, incubate with a streptavidin-HRP conjugate followed by a chemiluminescent substrate. Detect the signal using a CCD camera-based imager.[11][12]

  • Stripping and Reprobing: Membranes can be stripped of the probe by washing with a boiling solution of low-concentration SDS and then reprobed with a different probe (e.g., for a loading control like 5S rRNA).[14]

Data Presentation and Quantification

The intensity of the bands corresponding to the full-length tRNA and its cleavage fragments can be quantified using densitometry software (e.g., ImageJ). The cleavage efficiency can be calculated as the ratio of the fragment signal to the total signal (fragment + full-length tRNA).

Table 1: Quantification of mcm5U-dependent tRNA-Glu Cleavage
ConditionFull-Length tRNA-Glu (Relative Intensity)5' tRNA-Glu Fragment (Relative Intensity)% Cleavage
Control (- γ-toxin) 100 ± 5.2< 1.0< 1%
Control (+ γ-toxin) 22 ± 3.178 ± 4.578%
Trm9Δ (- γ-toxin) 98 ± 6.0< 1.0< 1%
Trm9Δ (+ γ-toxin) 95 ± 5.84 ± 1.24%
Drug Treatment (+ γ-toxin) 55 ± 4.745 ± 3.945%
Data are representative and presented as mean ± SD from three independent experiments. The Trm9Δ mutant lacks the methyltransferase responsible for the 'mcm5' part of the modification, leading to resistance to γ-toxin cleavage.[1]

Signaling and Mechanistic Pathways

The mcm5U modification pathway is complex, involving multiple enzyme complexes. The Elongator complex is required for the initial steps of forming the cm5U intermediate.[1] Subsequently, the Trm9/Trm112 methyltransferase complex catalyzes the final methylation step to form mcm5U.[1] This modification can be further thiolated to mcm5s2U. Cellular stress conditions can lead to the upregulation or activation of ribonucleases, such as angiogenin (B13778026) in mammals, which can cleave tRNAs in the anticodon loop, leading to the generation of tRNA halves.[15] The presence of mcm5s2U can render the tRNA susceptible to specific cleavage by enzymes like γ-toxin.

mcm5U_tRNA_Cleavage_Pathway cluster_modification tRNA Wobble Uridine Modification cluster_cleavage tRNA Cleavage cluster_toxin Experimental Probe U34 Wobble Uridine (U34) in pre-tRNA cm5U cm5U Intermediate U34->cm5U Elongator Complex mcm5U mcm5U Modification cm5U->mcm5U Trm9/Trm112 Methyltransferase mcm5s2U mcm5s2U Modification mcm5U->mcm5s2U Thiolation Enzymes (e.g., Ncs2/Ncs6) mcm5s2U_tRNA Mature mcm5s2U-tRNA mcm5s2U->mcm5s2U_tRNA tRNA Maturation Stress Cellular Stress (e.g., Oxidative, Nutrient Deprivation) RNase Ribonucleases (e.g., Angiogenin) Stress->RNase Activation Cleavage Anticodon Loop Cleavage RNase->Cleavage Fragments tRNA Halves (tiRNAs) Cleavage->Fragments mcm5s2U_tRNA->Cleavage Increased Susceptibility Ytoxin_cleavage Specific Cleavage at mcm5s2U mcm5s2U_tRNA->Ytoxin_cleavage Ytoxin γ-toxin (exogenous) Ytoxin->Ytoxin_cleavage

Caption: Pathway of mcm5U modification and subsequent tRNA cleavage.

Troubleshooting

ProblemPotential CauseSolution
No or Weak Signal Poor RNA quality or quantityVerify RNA integrity on a gel. Use sufficient amount of starting material (5-10 µg total RNA).
Inefficient transferStain the gel after transfer with ethidium (B1194527) bromide to check for remaining RNA. Stain the membrane with methylene (B1212753) blue to visualize transferred RNA.[10]
Low probe specific activityEnsure probe labeling reaction was successful. For non-radioactive probes, increase the number of incorporated labels.[12]
Inefficient hybridizationOptimize hybridization temperature and time. Ensure hybridization buffer components are correct.
High Background Insufficient blockingIncrease prehybridization time. Add blocking agents like sheared salmon sperm DNA or yeast RNA to the prehybridization buffer.[8]
Inadequate washingIncrease the stringency of the washes (higher temperature, lower salt concentration).
Probe concentration too highReduce the amount of probe used in the hybridization step.
Smeared Bands RNA degradationUse RNase-free reagents and sterile techniques throughout the procedure. Check RNA integrity before starting.
Multiple Non-specific Bands Probe cross-hybridizationDesign probes with high specificity. Increase hybridization and wash stringency.
This table provides common issues and solutions for tRNA northern blotting.[12]

Conclusion

Northern blot analysis remains a powerful and reliable technique for the direct detection and quantification of specific RNA molecules. When applied to the study of mcm5U-dependent tRNA cleavage, it provides invaluable insights into the complex interplay between tRNA modifications, RNA stability, and cellular stress responses. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate this important area of RNA biology.

References

Application Notes and Protocols: In Vitro Reconstitution of 5-Methoxycarbonylmethyluridine (mcm5U) tRNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Application Notes

The post-transcriptional modification of transfer RNA (tRNA) is a critical process across all domains of life, ensuring translational fidelity and efficiency. One such modification, 5-methoxycarbonylmethyluridine (mcm5U), is found at the wobble position (U34) of the anticodon loop in specific tRNAs. This modification is crucial for the accurate decoding of mRNA codons and plays a significant role in cellular stress responses.[1][2]

The biosynthesis of mcm5U is a multi-step enzymatic process. It begins with the formation of an intermediate, 5-carboxymethyluridine (B57136) (cm5U), a reaction catalyzed by the highly conserved, six-subunit Elongator complex (Elp1-Elp6).[1][3][4] Subsequently, the cm5U intermediate is methylated to form the final mcm5U modification. This final step is catalyzed by a heterodimeric methyltransferase complex, which in yeast consists of Trm9 and Trm112, and in humans is comprised of their homologs, ALKBH8 and TRMT112.[1][4][5] This terminal methylation reaction utilizes S-adenosylmethionine (SAM) as the methyl donor.[4]

The in vitro reconstitution of the mcm5U modification pathway serves as a powerful tool for:

  • Biochemical Characterization: Elucidating the kinetic parameters and substrate specificity of the Elongator and Trm9/ALKBH8 complexes.

  • Drug Discovery: Developing high-throughput screens to identify inhibitors of these enzymes, which are potential targets for novel therapeutics, particularly in areas like cancer and neurological disorders where Elongator function is implicated.[3][6]

  • Mechanistic Studies: Investigating the precise molecular mechanisms of each step in the modification pathway and the interplay between the different enzymatic components.

  • Validation of Function: Confirming the enzymatic activity of putative modification enzymes from various organisms.[1][7]

This document provides a detailed overview of the key protocols required to reconstitute the terminal methylation step of mcm5U synthesis in vitro, from enzyme purification and substrate preparation to the final modification assay and analysis.

II. Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic pathway for mcm5U formation and the general experimental workflow for its in vitro reconstitution.

mcm5U_Pathway cluster_tRNA tRNA Anticodon Loop U34 Uridine (U34) cm5U cm5U U34->cm5U Step 1 mcm5U mcm5U cm5U->mcm5U Step 2 Elongator Elongator Complex (Elp1-Elp6) Elongator->U34 Trm9 Trm9/Trm112 Complex (or ALKBH8/TRMT112) Trm9->cm5U SAH S-Adenosyl- homocysteine (SAH) Trm9->SAH SAM S-Adenosylmethionine (SAM) SAM->Trm9

Caption: The two-step enzymatic pathway for the formation of mcm5U at the wobble position of tRNA.

Experimental_Workflow cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage P1 Protein Expression & Purification (e.g., His-Trm9/Trm112 in E. coli) E1 In Vitro Modification Reaction (Enzyme + tRNA + SAM) P1->E1 P2 Substrate tRNA Preparation (Total tRNA from S. cerevisiae trm9Δ strain) P2->E1 A1 tRNA Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) E1->A1 A2 HPLC Analysis (Quantification of mcm5U) A1->A2

Caption: Experimental workflow for the in vitro reconstitution and analysis of mcm5U modification.

III. Data Presentation

Table 1: Key Enzymes in mcm5U Biosynthesis
Enzyme ComplexOrganism (Example)Subunit CompositionFunction
Elongator S. cerevisiae / HumanElp1-Elp6 / ELP1-ELP6Catalyzes the formation of 5-carboxymethyluridine (cm5U) on tRNA.[1][8]
Trm9/Trm112 S. cerevisiaeTrm9 (catalytic), Trm112 (structural)Catalyzes the final methylation of cm5U to mcm5U using SAM as a methyl donor.[4][9]
ALKBH8/TRMT112 HumanALKBH8 (catalytic), TRMT112 (structural)Human homolog of the Trm9/Trm112 complex with the same methyltransferase function.[1][5]
Table 2: Typical Reaction Components for In Vitro mcm5U Methylation Assay
ComponentStock ConcentrationFinal ConcentrationPurpose
HEPES-KOH, pH 7.51 M50 mMBuffer to maintain pH
KCl1 M100 mMSalt for ionic strength
MgCl₂1 M10 mMDivalent cation, often required for enzyme activity and tRNA folding
2-Mercaptoethanol1 M7 mMReducing agent to prevent oxidation
S-adenosylmethionine (SAM)10 mM1 mMMethyl group donor
cm5U-containing tRNA10 µM (10 pmol/µl)1 µM (10 pmol in 10 µl)Substrate for the methylation reaction
Purified Trm9/Trm1121 µM (1 pmol/µl)100 nM (1 pmol in 10 µl)Enzyme catalyst
Nuclease-free H₂O-To final volumeSolvent
Note: These concentrations are based on a similar in vitro methylation system and should be optimized for specific experimental conditions.[10]

IV. Experimental Protocols

Protocol 1: Expression and Purification of Trm9/Trm112 Complex

This protocol describes the co-expression of His-tagged Trm9 and untagged Trm112 in E. coli to purify the functional heterodimeric complex.[4][9]

1. Expression: a. Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two compatible plasmids: one encoding N-terminally His-tagged Trm9 and the other encoding untagged Trm112. b. Grow the cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Incubate the culture for 16-18 hours at 18°C with shaking. e. Harvest the cells by centrifugation and store the pellet at -80°C.

2. Lysis and Affinity Chromatography: a. Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/ml lysozyme). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. d. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer (without lysozyme). e. Wash the column extensively with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). f. Elute the His-Trm9/Trm112 complex with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

3. Size Exclusion Chromatography (Optional but Recommended): a. Concentrate the eluted fractions using a centrifugal filter unit. b. Further purify the complex by size exclusion chromatography (e.g., using a Superdex 200 column) equilibrated with Storage Buffer (20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1 mM DTT). c. Pool the fractions containing the purified complex, assess purity by SDS-PAGE, and determine the concentration. d. Add glycerol (B35011) to 20% (v/v), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Preparation of cm5U-Containing tRNA Substrate

The ideal substrate for the in vitro methylation assay is tRNA that contains the cm5U intermediate but lacks the final mcm5U modification. This can be readily obtained by isolating total tRNA from an S. cerevisiae strain with a deletion in the TRM9 gene (trm9Δ).[4][8]

1. Yeast Culture and Harvest: a. Grow the S. cerevisiae trm9Δ strain in 1 liter of YPD medium at 30°C to late-log phase. b. Harvest the cells by centrifugation at 4,000 x g for 10 minutes. c. Wash the cell pellet once with nuclease-free water.

2. Total tRNA Isolation: a. Resuspend the yeast pellet in an equal volume of Extraction Buffer (10 mM Sodium Acetate (B1210297) pH 5.0, 1 mM EDTA). b. Add an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5). c. Lyse the cells by vigorous vortexing with glass beads for 10-15 minutes at 4°C. d. Separate the phases by centrifugation at 12,000 x g for 15 minutes at 4°C. e. Transfer the upper aqueous phase to a new tube. f. Repeat the phenol:chloroform extraction until the interface is clear. g. Precipitate the RNA by adding 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol (B145695). Incubate at -20°C for at least 1 hour. h. Pellet the tRNA by centrifugation at 15,000 x g for 30 minutes at 4°C. i. Wash the pellet with 70% ethanol, air-dry briefly, and resuspend in nuclease-free water. j. Determine the concentration and purity (A₂₆₀/A₂₈₀ ratio) using a spectrophotometer. Store at -80°C.

Protocol 3: In Vitro mcm5U Modification Assay

This protocol describes the setup of the enzymatic reaction to methylate the cm5U-containing tRNA substrate.

1. Reaction Setup: a. In a 10 µl reaction volume, combine the components as listed in Table 2. It is recommended to prepare a master mix of the buffer, salts, and SAM. b. Add the cm5U-containing tRNA substrate (e.g., 10 pmol). c. Initiate the reaction by adding the purified Trm9/Trm112 enzyme complex (e.g., 1 pmol). d. As a negative control, set up a parallel reaction without the enzyme or without SAM.

2. Incubation: a. Incubate the reaction mixture at 37°C for 1 hour.[10] Note: Time and temperature may require optimization.

3. tRNA Recovery: a. Stop the reaction by adding an equal volume of acid phenol:chloroform. b. Vortex and centrifuge to separate phases. c. Transfer the aqueous phase to a new tube. d. Precipitate the tRNA with sodium acetate and ethanol as described in Protocol 2, step 2g-h. e. Resuspend the final tRNA pellet in nuclease-free water for analysis.

Protocol 4: Analysis of mcm5U Formation by HPLC

This is a direct method to detect and quantify the formation of the mcm5U nucleoside.

1. tRNA Digestion: a. To the recovered tRNA from Protocol 3, add Nuclease P1 (to a final concentration of ~2 units in 50 µl of 10 mM Ammonium Acetate, pH 5.3). b. Incubate at 37°C for 2 hours. c. Add Bacterial Alkaline Phosphatase (BAP) (to a final concentration of ~2 units in 50 µl of 100 mM Tris-HCl, pH 8.0). d. Incubate at 37°C for an additional 2 hours.[4]

2. HPLC Analysis: a. Filter the digested nucleoside mixture through a 0.22 µm filter. b. Inject the sample onto a C18 reverse-phase HPLC column. c. Separate the nucleosides using a gradient of a suitable mobile phase (e.g., Buffer A: 50 mM Ammonium Acetate, pH 5.3; Buffer B: Acetonitrile/Methanol). d. Monitor the elution profile at 254 nm. e. Compare the retention time of the peaks from the reaction sample to that of a known mcm5U standard. f. Quantify the amount of mcm5U formed by integrating the peak area and comparing it to the control reaction. The disappearance of the cm5U peak and the appearance of a new mcm5U peak indicate successful in vitro modification.[4]

References

Application Notes and Protocols: Generating and Studying mcm5U Deficient Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation. One such modification, the 5-methoxycarbonylmethyluridine (mcm5U) found at the wobble position (U34) of certain tRNAs, plays a crucial role in maintaining translational fidelity and efficiency. In the budding yeast Saccharomyces cerevisiae, the absence of mcm5U leads to a variety of phenotypes, including slow growth, increased sensitivity to cellular stressors, and defects in protein homeostasis. These characteristics make mcm5U deficient yeast strains valuable tools for studying the fundamental biology of translation, the cellular stress response, and for screening potential therapeutic compounds that may target tRNA modification pathways.

This document provides detailed protocols for generating mcm5U deficient yeast strains and for studying the resulting cellular and molecular phenotypes.

Biological Pathway for mcm5U Synthesis

The biosynthesis of mcm5U and its 2-thiolated derivative, mcm5s2U, is a multi-step enzymatic process. In yeast, this pathway is primarily carried out by two key protein complexes: the Elongator complex and the Trm9/Trm112 methyltransferase complex.[1][2][3][4][5] The Elongator complex is responsible for the initial modification of uridine (B1682114) at the wobble position, forming a 5-carboxymethyluridine (B57136) (cm5U) intermediate.[3][5] Subsequently, the Trm9/Trm112 complex catalyzes the methylation of cm5U to form mcm5U.[4][6][7] A further modification to mcm5s2U can occur on specific tRNAs.[2][8] Disruption of any of the non-essential subunits of these complexes can lead to a deficiency in mcm5U.

mcm5U_synthesis_pathway U34 Uridine (U34) in pre-tRNA cm5U 5-carboxymethyluridine (cm5U) U34->cm5U Acetyl-CoA mcm5U 5-methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U S-adenosyl- methionine mcm5s2U 5-methoxycarbonylmethyl- 2-thiouridine (mcm5s2U) mcm5U->mcm5s2U Thiolation Elongator Elongator Complex (Elp1-Elp6) Elongator->U34 Trm9_Trm112 Trm9/Trm112 Complex Trm9_Trm112->cm5U Ncs_enzymes Ncs2/Ncs6 Ncs_enzymes->mcm5U

Caption: Biosynthesis pathway of mcm5U and mcm5s2U modifications in yeast.

Generating mcm5U Deficient Yeast Strains

The most common method for generating mcm5U deficient yeast is through targeted gene deletion of components of the Elongator or Trm9/Trm112 complexes. Deletion of genes such as ELP3 (a subunit of the Elongator complex) or TRM9 will result in the loss of mcm5U modifications.[1][8]

Protocol: Gene Deletion via Homologous Recombination

This protocol describes the generation of a gene deletion mutant using a PCR-based strategy with a selectable marker.

Materials:

  • Yeast strain (e.g., BY4741)

  • Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)

  • High-fidelity DNA polymerase

  • Oligonucleotides (forward and reverse primers with homology to the target gene and the marker plasmid)

  • Lithium Acetate (LiAc)/Polyethylene Glycol (PEG) transformation reagents

  • Yeast extract-peptone-dextrose (YPD) medium

  • Selective medium (e.g., YPD + G418 for kanMX6 marker)

Procedure:

  • Primer Design: Design PCR primers to amplify the selectable marker cassette from the plasmid. The 5' ends of the primers should contain 40-50 base pairs of homology to the regions immediately upstream and downstream of the target gene's open reading frame (ORF). The 3' ends should be complementary to the marker cassette sequence.

  • PCR Amplification: Perform PCR using the designed primers and the marker plasmid as a template to generate the deletion cassette.

  • Purify PCR Product: Purify the PCR product using a standard PCR purification kit.

  • Yeast Transformation: a. Grow an overnight culture of the wild-type yeast strain in YPD medium. b. Inoculate a fresh culture and grow to mid-log phase (OD600 ≈ 0.8-1.0). c. Harvest cells by centrifugation and wash with sterile water. d. Resuspend cells in a solution of 0.1 M LiAc. e. Incubate for 15 minutes at 30°C. f. Add the purified PCR product, single-stranded carrier DNA, and PEG/LiAc solution. g. Vortex and incubate for 30-45 minutes at 30°C. h. Heat shock the cells at 42°C for 15-25 minutes. i. Pellet the cells, remove the supernatant, and resuspend in sterile water. j. Plate the cell suspension onto selective agar (B569324) plates.

  • Selection and Verification: a. Incubate plates at 30°C for 2-3 days until colonies appear. b. Isolate genomic DNA from putative transformants. c. Verify the correct integration of the deletion cassette by analytical PCR using primers flanking the target gene locus and internal to the marker cassette.

gene_deletion_workflow cluster_prep Cassette Preparation cluster_transform Yeast Transformation cluster_verify Verification primer_design 1. Design Primers pcr 2. PCR Amplification of Marker primer_design->pcr purify 3. Purify PCR Product pcr->purify transform 5. LiAc/PEG Transformation purify->transform culture 4. Grow Yeast Culture culture->transform plate 6. Plate on Selective Media transform->plate gDNA_iso 7. Isolate Genomic DNA plate->gDNA_iso verify_pcr 8. Verification by PCR gDNA_iso->verify_pcr

Caption: Workflow for generating a gene deletion mutant in yeast.

Studying mcm5U Deficient Yeast Strains

The absence of mcm5U leads to a range of measurable phenotypes. Below are protocols for key experiments to characterize these strains.

Analysis of tRNA Modification Status

To confirm the loss of the mcm5U modification, direct analysis of the tRNA is necessary. Northern blotting is a reliable method to assess changes in tRNA modification that result in altered electrophoretic mobility.

This protocol is adapted for the analysis of small RNAs like tRNA.[9][10][11][12]

Materials:

  • Total RNA isolated from yeast strains (wild-type and mutant)

  • 10% Acrylamide/8 M Urea (B33335) denaturing polyacrylamide gel

  • TBE buffer (Tris-borate-EDTA)

  • Hybond-N+ nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Radiolabeled or DIG-labeled oligonucleotide probe complementary to the tRNA of interest

  • Wash buffers

  • Phosphorimager or chemiluminescence detection system

Procedure:

  • RNA Isolation: Isolate total RNA from yeast cultures grown to mid-log phase using a hot phenol (B47542) or equivalent method.

  • Gel Electrophoresis: a. Load equal amounts of total RNA (10-20 µg) per lane on a 10% acrylamide/8 M urea denaturing polyacrylamide gel. b. Run the gel in 1x TBE buffer until the bromophenol blue dye reaches the bottom.

  • Transfer: a. Transfer the RNA from the gel to a Hybond-N+ membrane using a semi-dry or wet electroblotting apparatus. b. UV crosslink the RNA to the membrane.

  • Hybridization: a. Pre-hybridize the membrane in hybridization buffer at 37-42°C for at least 1 hour. b. Add the labeled oligonucleotide probe and hybridize overnight at the same temperature.

  • Washing and Detection: a. Wash the membrane with low and high stringency wash buffers to remove unbound probe. b. Expose the membrane to a phosphor screen or apply chemiluminescent substrate and image the blot. A shift in the mobility of the tRNA from the mutant strain compared to the wild-type indicates a change in modification status.

Analysis of Translational Phenotypes

The primary consequence of mcm5U deficiency is a defect in translation. Ribosome profiling is a powerful technique to assess genome-wide changes in translation.[13][14][15][16]

This protocol provides a general overview of the ribosome profiling workflow.[13][14]

Materials:

  • Yeast cultures (wild-type and mutant)

  • Cycloheximide (B1669411)

  • Lysis buffer

  • Sucrose (B13894) gradient solutions

  • RNase I

  • RNA purification kits

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cell Lysis and Ribosome Isolation: a. Treat yeast cultures with cycloheximide to arrest translating ribosomes. b. Harvest cells and lyse them under conditions that preserve ribosome integrity. c. Treat the lysate with RNase I to digest mRNA not protected by ribosomes, generating ribosome-protected fragments (RPFs).

  • Monosome Fractionation: a. Layer the treated lysate onto a sucrose density gradient. b. Separate the monosome fraction by ultracentrifugation.

  • RPF Isolation and Library Preparation: a. Extract RNA from the collected monosome fraction. b. Purify the RPFs (typically 28-30 nucleotides in length). c. Prepare a sequencing library from the RPFs. This involves ligation of adapters, reverse transcription, and PCR amplification.

  • Sequencing and Data Analysis: a. Sequence the library on a next-generation sequencing platform. b. Align the sequencing reads to the yeast genome. c. Analyze the distribution of ribosome footprints along transcripts to identify changes in translation efficiency and ribosome occupancy at specific codons.

ribosome_profiling_workflow cluster_sample_prep Sample Preparation cluster_isolation Isolation cluster_sequencing Sequencing & Analysis arrest 1. Arrest Translation (Cycloheximide) lyse 2. Cell Lysis arrest->lyse rnase 3. RNase I Digestion lyse->rnase gradient 4. Sucrose Gradient Centrifugation rnase->gradient monosome 5. Collect Monosome Fraction gradient->monosome extract_rpf 6. Extract RPFs monosome->extract_rpf library_prep 7. Library Preparation extract_rpf->library_prep sequencing 8. Next-Gen Sequencing library_prep->sequencing analysis 9. Data Analysis sequencing->analysis

Caption: Workflow for ribosome profiling in yeast.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for mcm5U deficient yeast strains.

Table 1: Phenotypic Consequences of mcm5U Deficiency

PhenotypeMutant StrainObservationReference
Growth Defectelp3ΔReduced growth rate compared to wild-type.[8][8]
tuc1ΔSlower growth than wild-type, but less severe than elp3Δ.[8][8]
elp3Δ tuc1ΔSynthetic lethal, indicating essentiality of the combined modifications.[8][8]
Stress Sensitivityelp3ΔIncreased sensitivity to DNA damaging agents and high temperature.[17][17]

Table 2: tRNA Modification and Translation Effects

AnalysisMutant StrainObservationReference
tRNA Modificationelp3ΔAbsence of mcm5U and mcm5s2U in tRNAs.[1][8][1][8]
trm9ΔAbsence of mcm5U and mcm5s2U, with accumulation of ncm5U and ncm5s2U.[4][18][4][18]
tRNA Aminoacylationelp3ΔNo significant change in the charging levels of hypomodified tRNAs.[8][8]
Codon OccupancyElongator mutantsIncreased ribosome density at AAA, CAA, and GAA codons.[19][19]

Conclusion

The generation and study of mcm5U deficient yeast strains provide a powerful system for dissecting the role of tRNA modifications in translation and cellular physiology. The protocols and data presented here offer a comprehensive guide for researchers to utilize these strains in their investigations, from fundamental biological discovery to the development of novel therapeutic strategies.

References

Application of CRISPR/Cas9 to Study mcm5U Modifying Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The post-transcriptional modification of transfer RNA (tRNA), particularly at the wobble position, is crucial for accurate and efficient protein translation. One such critical modification is 5-methoxycarbonylmethyluridine (mcm5U), which is found at the wobble position (U34) of several tRNAs. This modification is essential for proper codon recognition and the maintenance of translational fidelity. The biosynthesis of mcm5U is a multi-step process involving a cascade of enzymes. Key protein complexes involved in this pathway include the Elongator complex, which is responsible for the initial carboxymethylation of uridine (B1682114), and the TRM9/TRM112 complex, which subsequently methylates the carboxyl group.

The advent of CRISPR/Cas9 technology has revolutionized the study of these mcm5U modifying enzymes. This powerful gene-editing tool allows for the precise knockout, knockdown, or introduction of specific mutations in the genes encoding these enzymes. By disrupting the function of these enzymes, researchers can elucidate their specific roles in the mcm5U biosynthetic pathway, understand the downstream consequences of mcm5U hypomodification on cellular processes, and identify potential therapeutic targets for diseases associated with dysfunctional tRNA modification, such as cancer and neurological disorders.

CRISPR/Cas9-mediated knockout of genes encoding Elongator subunits (e.g., ELP3) or methyltransferases (e.g., TRM9) has been shown to lead to a loss of mcm5U modifications in specific tRNAs. This, in turn, can result in a variety of cellular phenotypes, including translational defects, increased protein aggregation, and impaired cell growth.[1][2][3][4][5] For instance, CRISPR-based screens have identified RNA modifying enzymes, including those in the mcm5U pathway, as essential for the survival of certain cancer cells, highlighting their potential as therapeutic targets.[6]

The application of CRISPR/Cas9 in this field enables:

  • Functional Genomics: Precisely knocking out or mutating genes to confirm their role in mcm5U biosynthesis.

  • Disease Modeling: Creating cellular and animal models that mimic human diseases caused by defects in tRNA modification.

  • Drug Discovery: Identifying and validating mcm5U modifying enzymes as potential drug targets and screening for compounds that modulate their activity.

  • Pathway Elucidation: Dissecting the complex regulatory networks that control tRNA modification levels in response to cellular stress and environmental cues.

This document provides detailed protocols for the application of CRISPR/Cas9 to study mcm5U modifying enzymes, along with methods for the quantitative analysis of mcm5U levels.

Data Presentation

Table 1: Summary of Quantitative Data from CRISPR/Cas9 Studies on RNA Modifying Enzymes

Gene TargetCRISPR/Cas9 StrategyCell Line/OrganismKey Quantitative FindingAnalytical MethodReference
NSUN2Knockdown via CRISPR/Cas9HEK293 cells1185 differentially methylated genes and 790 differentially expressed genes identified.RNA-BisSeq and RNA-Seq[4]
ALKBH4Genetic ablation via CRISPRHEK293T cells1.7- to 1.9-fold increase in DNMT1 protein levels in knockout cells.Quantitative Proteomics (SILAC)[7]
ELP3Deletion mutantSaccharomyces cerevisiaeAbolished formation of mcm5U in ochre suppressor tRNATyr.Phenotypic suppression assay[1]
TRMT112CRISPR/Cas9 knockout screenMultiple myeloma cell linesIdentified as essential for myeloma cell survival.MAGeCK software analysis of sgRNA depletion[6]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of an mcm5U Modifying Enzyme (e.g., ELP3) in a Human Cell Line

This protocol describes the generation of a stable knockout cell line for a gene involved in mcm5U synthesis using a lentiviral CRISPR/Cas9 system.

1. sgRNA Design and Cloning:

  • Design two to four single guide RNAs (sgRNAs) targeting an early exon of the target gene (e.g., ELP3) using a publicly available design tool. Ensure high on-target scores and minimal off-target effects.
  • Synthesize and anneal complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
  • Ligate the annealed oligos into the linearized lentiviral vector.
  • Transform the ligated product into competent E. coli and select for positive clones.
  • Verify the sequence of the sgRNA insert by Sanger sequencing.

2. Lentivirus Production:

  • Co-transfect HEK293T cells with the sequence-verified lentiviral vector containing the sgRNA and packaging plasmids (e.g., psPAX2 and pMD2.G).
  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
  • Concentrate the lentivirus by ultracentrifugation or a commercially available concentration reagent.
  • Titer the virus to determine the optimal multiplicity of infection (MOI).

3. Transduction of Target Cells:

  • Plate the target human cell line (e.g., HEK293T, HeLa) at an appropriate density.
  • Transduce the cells with the lentivirus at the predetermined MOI in the presence of polybrene.
  • Incubate for 24-48 hours.

4. Selection of Knockout Cells:

  • After transduction, select for cells that have integrated the CRISPR/Cas9 machinery by adding the appropriate selection agent (e.g., puromycin) to the culture medium.
  • Maintain selection for 3-7 days until a stable population of resistant cells is established.

5. Validation of Knockout:

  • Genomic DNA Analysis: Isolate genomic DNA from the selected cell population. Amplify the target region by PCR and analyze for insertions and deletions (indels) using methods like Tracking of Indels by Decomposition (TIDE) or Next-Generation Sequencing (NGS).
  • Protein Expression Analysis: Perform Western blotting to confirm the absence of the target protein.
  • Single Cell Cloning: To obtain a clonal knockout cell line, perform single-cell sorting or limiting dilution. Expand individual clones and validate the knockout at both the genomic and protein levels.

Protocol 2: Quantitative Analysis of mcm5U Modification by Mass Spectrometry

This protocol outlines the steps for quantifying mcm5U levels in total tRNA isolated from wild-type and knockout cells.

1. tRNA Isolation:

  • Harvest cells (wild-type and knockout) and isolate total RNA using a TRIzol-based method or a commercial kit.
  • Isolate the small RNA fraction, including tRNA, using a specialized kit or by size-selective precipitation.

2. tRNA Digestion:

  • Digest the purified tRNA to single nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

3. LC-MS/MS Analysis:

  • Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) on the digested nucleosides.
  • Use a C18 reversed-phase column for chromatographic separation.
  • Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify the canonical nucleosides (A, C, G, U) and the modified nucleoside mcm5U.
  • Generate a standard curve for each nucleoside using pure standards of known concentrations to ensure accurate quantification.

4. Data Analysis:

  • Calculate the amount of mcm5U relative to the total amount of uridine or another stable canonical nucleoside.
  • Compare the relative abundance of mcm5U between the wild-type and knockout cell lines to determine the effect of the gene knockout on mcm5U levels.

Mandatory Visualization

mcm5U_Pathway Uridine Uridine in tRNA cm5U cm5U Uridine->cm5U Carboxymethylation mcm5U mcm5U cm5U->mcm5U Methylation mcm5s2U mcm5s2U mcm5U->mcm5s2U Thiolation Elongator Elongator Complex (ELP1-6) Elongator->Uridine TRM9_TRM112 TRM9/TRM112 TRM9_TRM112->cm5U Thiolase Thiolase (NCS2/NCS6) Thiolase->mcm5U

Caption: Biosynthetic pathway of mcm5U and related modifications on tRNA.

CRISPR_Workflow cluster_design 1. Design & Cloning cluster_delivery 2. Delivery cluster_selection 3. Selection & Validation cluster_analysis 4. Analysis sgRNA_design sgRNA Design for mcm5U Enzyme Gene cloning Clone sgRNA into Lentiviral Vector sgRNA_design->cloning lentivirus Lentivirus Production cloning->lentivirus transduction Transduction of Target Cells lentivirus->transduction selection Puromycin Selection transduction->selection validation Validate Knockout (Genomic & Protein) selection->validation tRNA_iso tRNA Isolation validation->tRNA_iso ms_analysis LC-MS/MS for mcm5U Quantification tRNA_iso->ms_analysis

Caption: Experimental workflow for CRISPR/Cas9-mediated knockout and analysis.

Logical_Relationship CRISPR CRISPR/Cas9 Knockout of mcm5U Modifying Enzyme LossOfEnzyme Loss of Enzyme Function CRISPR->LossOfEnzyme mcm5U_decrease Decreased mcm5U Levels in tRNA LossOfEnzyme->mcm5U_decrease Translation_defects Translational Defects (e.g., frameshifting, stalling) mcm5U_decrease->Translation_defects Phenotype Cellular Phenotype (e.g., reduced proliferation, stress sensitivity) Translation_defects->Phenotype

Caption: Logical flow from gene knockout to cellular phenotype.

References

Developing Antibodies for 5-methoxycarbonylmethyluridine (mcm5U) Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxycarbonylmethyluridine (mcm5U) is a post-transcriptionally modified nucleoside found in RNA, particularly in the wobble position of the anticodon of certain tRNAs. This modification plays a crucial role in the accuracy and efficiency of protein synthesis by ensuring correct codon recognition. The detection and quantification of mcm5U are of significant interest in various fields, including molecular biology, diagnostics, and drug development, as alterations in RNA modifications have been linked to several diseases. This document provides detailed application notes and protocols for the development and characterization of antibodies specific to mcm5U, enabling its detection in biological samples.

The development of a specific antibody against a small molecule like mcm5U, which is a hapten, requires its conjugation to a larger carrier protein to elicit a robust immune response. This guide outlines the essential steps from hapten synthesis and immunogen preparation to antibody production, purification, and application in common immunoassays.

Workflow for Developing and Applying Anti-mcm5U Antibodies

Antibody Development Workflow cluster_Antigen_Prep Antigen Preparation cluster_Antibody_Prod Antibody Production cluster_Application Antibody Application mcm5U_hapten mcm5U Hapten Synthesis conjugation Conjugation to Carrier Protein (KLH) mcm5U_hapten->conjugation Linker chemistry immunogen mcm5U-KLH Immunogen conjugation->immunogen immunization Immunization of Host Animal immunogen->immunization fusion Hybridoma Production (Cell Fusion) immunization->fusion screening Screening of Hybridoma Clones fusion->screening ELISA cloning Monoclonal Antibody Production screening->cloning purification Antibody Purification cloning->purification characterization Characterization (Affinity, Specificity) purification->characterization elisa ELISA characterization->elisa if Immunofluorescence characterization->if

Caption: Workflow for mcm5U antibody development and application.

Experimental Protocols

Protocol 1: Preparation of mcm5U-KLH Conjugate

This protocol describes the conjugation of a synthesized 5-methoxycarbonylmethyluridine (mcm5U) hapten to Keyhole Limpet Hemocyanin (KLH) using a carbodiimide (B86325) crosslinker. This method is suitable for haptens containing a carboxyl group for conjugation to the amine groups on the carrier protein.[1]

Materials:

  • 5-methoxycarbonylmethyluridine (mcm5U) hapten with a carboxyl-containing linker arm

  • Mariculture Keyhole Limpet Hemocyanin (mcKLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for enhancing efficiency)

  • Conjugation Buffer (e.g., 0.1 M MES, pH 4.7)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting spin columns

  • ddH₂O

Procedure:

  • Prepare mcKLH Solution: Dissolve 2 mg of mcKLH in 200 µL of ddH₂O to make a 10 mg/mL solution. Do not vortex.[1]

  • Prepare Hapten Solution: Dissolve 2 mg of the mcm5U hapten in 450 µL of Conjugation Buffer.[1]

  • Combine Hapten and Carrier: Mix the 450 µL of hapten solution with the 200 µL of mcKLH solution.

  • Prepare EDC Solution: Immediately before use, dissolve 10 mg of EDC in 1 mL of ddH₂O.

  • Initiate Conjugation: Add 50 µL of the freshly prepared EDC solution to the KLH-hapten mixture. If using NHS, it should be added to the reaction mixture prior to the EDC.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification of the Conjugate: a. Prepare a desalting spin column by removing the storage solution and equilibrating the column with PBS according to the manufacturer's instructions. b. Apply the reaction mixture to the center of the resin bed. c. Centrifuge the column at 1,000 x g for 2 minutes to collect the purified mcm5U-KLH conjugate.[1]

  • Confirmation of Conjugation: The conjugation can be confirmed by UV-Vis spectrophotometry, looking for a shift in the absorbance spectrum compared to the unconjugated KLH and hapten. The ratio of hapten to carrier can be estimated if the molar extinction coefficients are known.

Protocol 2: Monoclonal Antibody Production

This protocol provides a general overview of monoclonal antibody production using hybridoma technology following immunization with the mcm5U-KLH conjugate.[2][3][4]

Procedure:

  • Immunization: a. Emulsify the mcm5U-KLH conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts). b. Immunize mice (e.g., BALB/c) with 50-100 µg of the conjugate per mouse via intraperitoneal or subcutaneous injection. c. Administer booster injections every 2-3 weeks. d. Monitor the antibody titer in the serum by performing an indirect ELISA against mcm5U conjugated to a different carrier protein (e.g., BSA) to avoid antibodies against KLH.

  • Cell Fusion: a. Three days after the final boost, sacrifice the mouse with the highest antibody titer and aseptically remove the spleen. b. Prepare a single-cell suspension of splenocytes. c. Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).[4]

  • Selection of Hybridomas: a. Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will not survive, and unfused splenocytes have a limited lifespan.

  • Screening: a. Screen the supernatants from the hybridoma cultures for the presence of the desired anti-mcm5U antibodies using an indirect ELISA.

  • Cloning: a. Clone the positive hybridoma cultures by limiting dilution to obtain monoclonal cell lines.[3]

  • Antibody Production and Purification: a. Expand the selected monoclonal hybridoma clones in vitro in serum-free medium. b. Purify the monoclonal antibodies from the cell culture supernatant using Protein A or Protein G affinity chromatography.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for mcm5U Detection

This indirect competitive ELISA protocol is designed for the quantitative detection of mcm5U in a sample.

Materials:

  • Anti-mcm5U monoclonal antibody

  • mcm5U-BSA conjugate (for coating)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • HRP-conjugated secondary antibody (anti-mouse IgG)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • mcm5U standard

  • Microplate reader

Procedure:

  • Coating: a. Dilute the mcm5U-BSA conjugate to 1-10 µg/mL in Coating Buffer. b. Add 100 µL of the diluted conjugate to each well of a 96-well microplate. c. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition: a. Prepare serial dilutions of the mcm5U standard and the samples. b. In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-mcm5U primary antibody for 1 hour at room temperature. c. Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. d. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: a. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. b. Stop the reaction by adding 100 µL of Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of mcm5U in the sample.

Protocol 4: Immunofluorescence (IF) for Cellular Localization of mcm5U

This protocol details the detection of mcm5U in cultured cells using immunofluorescence.[5][6][7]

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA, 10% normal goat serum in PBS)

  • Anti-mcm5U primary antibody

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Preparation: Grow cells to 60-80% confluency on sterile coverslips in a petri dish or multi-well plate.[5]

  • Fixation: a. Aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: a. Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: a. Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[8]

  • Primary Antibody Incubation: a. Dilute the anti-mcm5U primary antibody to its optimal concentration in Blocking Buffer. b. Incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: a. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. b. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining: a. Incubate the cells with DAPI solution for 5 minutes to stain the nuclei. b. Wash twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the characterization and application of an anti-mcm5U antibody.

Table 1: Characterization of Anti-mcm5U Monoclonal Antibody

ParameterResultMethod
Antibody Isotype IgG1, kappa light chainIsotyping ELISA
Binding Affinity (K_D) 5.3 pMSurface Plasmon Resonance
Specificity No cross-reactivity with U, m5U, or other common modified nucleosidesCompetitive ELISA, Dot Blot

Table 2: Quantitative Analysis of mcm5U by Competitive ELISA

Samplemcm5U Concentration (ng/mL)Standard Deviation
Control Cell Line Lysate 15.2± 1.8
Treated Cell Line Lysate 45.8± 4.2
Purified tRNA 120.5± 9.7

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of mcm5U in the context of tRNA function and its impact on protein translation.

mcm5U in Translation tRNA_gene tRNA Gene pre_tRNA pre-tRNA tRNA_gene->pre_tRNA Transcription mature_tRNA Mature tRNA pre_tRNA->mature_tRNA Processing processing tRNA Processing Enzymes mcm5U_tRNA mcm5U-modified tRNA mature_tRNA->mcm5U_tRNA mcm5U_synthesis mcm5U Synthesis Pathway mcm5U_synthesis->mcm5U_tRNA Modification ribosome Ribosome mcm5U_tRNA->ribosome protein Protein Synthesis ribosome->protein Translation mRNA mRNA Codon mRNA->ribosome

Caption: Role of mcm5U modification in tRNA maturation and translation.

References

Application Notes and Protocols for tRNA Modification Analysis Using Nanopore Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNA (tRNA) molecules are central to protein synthesis and are subject to a wide array of post-transcriptional modifications that are crucial for their structure, function, and regulation. Dysregulation of tRNA modifications has been implicated in various diseases, including cancer and neurological disorders, making them a key area of interest for both basic research and therapeutic development. Traditional methods for tRNA analysis, such as microarray and standard RNA-sequencing, often struggle to directly detect these modifications. Direct RNA sequencing using Oxford Nanopore Technologies (ONT) offers a powerful solution by enabling the sequencing of native tRNA molecules, thereby preserving modification information. This technology allows for the simultaneous quantification of tRNA abundance and the identification of modifications on a single-molecule level.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the analysis of tRNA modifications using nanopore sequencing, tailored for researchers, scientists, and professionals in drug development.

Key Applications

  • Comprehensive tRNA Profiling: Simultaneously quantify the abundance of all tRNA isoacceptors and isodecoders in a sample.

  • Epitranscriptomic Mapping: Identify and map dozens of different tRNA modifications in a single experiment.[5][6]

  • Disease Biomarker Discovery: Investigate the role of tRNA modification dynamics in pathological conditions.[7][8]

  • Drug Development and Target Validation: Assess the impact of small molecule inhibitors on tRNA-modifying enzymes and the broader tRNA epitranscriptome.

  • Analysis of Aminoacylation Status: A specialized protocol, aa-tRNA-seq, allows for the simultaneous analysis of tRNA sequence, modifications, and aminoacylation state.[9][10][11]

Experimental Workflow Overview

The general workflow for nanopore-based tRNA modification analysis involves several key stages, from sample preparation to data analysis. The following diagram illustrates the typical experimental pipeline.

Nanopore tRNA Sequencing Workflow cluster_prep Sample & Library Preparation cluster_seq Sequencing cluster_analysis Data Analysis TotalRNA Total RNA Extraction Deacylation tRNA Deacylation TotalRNA->Deacylation SizeSelection Small RNA Size Selection (17-200 nt) Deacylation->SizeSelection AdapterLigation1 Splint Adapter Ligation (5' & 3' ends) SizeSelection->AdapterLigation1 Purification1 Purification AdapterLigation1->Purification1 AdapterLigation2 Sequencing Adapter Ligation Purification1->AdapterLigation2 Purification2 Final Library Purification AdapterLigation2->Purification2 Sequencing Nanopore Sequencing (e.g., MinION, GridION) Purification2->Sequencing Basecalling Basecalling (e.g., Dorado) Sequencing->Basecalling Alignment Alignment to tRNA References Basecalling->Alignment Quantification tRNA Abundance Quantification Alignment->Quantification ModificationDetection Modification Detection (Basecalling Errors / Raw Signal) Alignment->ModificationDetection Downstream Downstream Analysis (Differential Expression, etc.) Quantification->Downstream ModificationDetection->Downstream

A high-level overview of the nanopore tRNA sequencing workflow.

Quantitative Data Summary

The advancements in nanopore sequencing chemistries have significantly improved the throughput and accuracy of tRNA sequencing. The tables below summarize key quantitative data comparing the performance of different chemistries and analysis approaches.

Table 1: Performance Comparison of Nanopore Direct RNA Sequencing Chemistries for tRNA Sequencing
ParameterRNA002 ChemistryRNA004 ChemistryFold ImprovementReference
Sequencing Throughput
Reads per Pore per Minute~1-5~10-50~10x
Alignment Rate
Median Alignment Rate (All Reads)56.8%88.6%1.56x[5]
Median Alignment Rate (Reads ≥105 nt)77.2%97.9%1.27x[5]
Accuracy
Per-read Median Accuracy~93%~97%-
Table 2: Basecalling Error Rates at Known tRNA Modification Sites (RNA004 Chemistry)
ModificationBasecalling Error Frequency (Sum of Mismatch, Insertion, Deletion)Predominant Error TypeReference
m1A (1-methyladenosine)HighMismatch[5]
m1G (1-methylguanosine)HighMismatch[5]
D (Dihydrouridine)ModerateMismatch[5]
Ψ (Pseudouridine)ModerateMismatch (U to C)[12]
m7G (7-methylguanosine)HighMismatch[5]
t6A (N6-threonylcarbamoyladenosine)HighMismatch[5]
Wybutosine (yW)HighMismatch[7]

Note: Error rates can be influenced by the specific basecaller and model used.

Experimental Protocols

Protocol 1: Total tRNA Modification Analysis using Nano-tRNAseq

This protocol is adapted from the Nano-tRNAseq method and is suitable for the comprehensive analysis of tRNA abundance and modifications from total RNA.[1][3][4]

Materials:

  • Total RNA sample (at least 10 µg with RIN > 7)

  • Deacylation Buffer

  • Small RNA enrichment kit (e.g., SPRI beads for tRNA)

  • Splint adapters (custom designed for tRNA)[13][14]

  • T4 RNA Ligase 2

  • Nuclease-free water

  • Oxford Nanopore Technologies (ONT) Direct RNA Sequencing Kit (e.g., SQK-RNA004)

  • Agilent Bioanalyzer or equivalent for quality control

Procedure:

  • tRNA Deacylation:

    • To a tube containing at least 10 µg of total RNA, add Deacylation Buffer.

    • Incubate as recommended by the buffer manufacturer to remove amino acids from the 3' end of tRNAs.

  • Small RNA Enrichment:

    • Perform a size selection to enrich for small RNAs in the range of 17-200 nucleotides. This step is crucial to remove larger RNA species like mRNA and rRNA. tRNA-specific SPRI beads can be used for optimized recovery.[15]

  • First Adapter Ligation (Splint Ligation):

    • Prepare a ligation reaction mix containing the size-selected small RNA (250-500 ng), custom splint adapters, T4 RNA Ligase 2, and the appropriate reaction buffer.

    • These adapters are designed to ligate specifically to the 5' phosphate (B84403) and 3' CCA ends of mature tRNAs.[13][14][16]

    • Incubate the reaction according to the ligase manufacturer's instructions.

  • Purification:

    • Purify the ligation product to remove unligated adapters and enzymes. This can be done using denaturing PAGE gel purification or magnetic beads.[14][17]

  • Second Adapter Ligation (Sequencing Adapter):

    • Ligate the ONT sequencing adapter (RMX from the Direct RNA Sequencing Kit) to the 5' end of the splint adapter-ligated tRNA molecules using T4 DNA Ligase.[14][17]

  • Final Library Purification:

    • Perform a final purification of the library using magnetic beads to remove any remaining contaminants.

    • Elute the final library in the elution buffer provided with the sequencing kit.

  • Library Quantification and Quality Control:

    • Quantify the final library concentration using a Qubit fluorometer.

    • Assess the size distribution of the library using an Agilent Bioanalyzer to confirm the presence of the correctly adapted tRNA molecules.

  • Nanopore Sequencing:

    • Prime a nanopore flow cell (e.g., R9.4.1 or R10.4.1) according to the ONT protocol.

    • Load the prepared tRNA library onto the flow cell and start the sequencing run using the MinKNOW software. It is recommended to deactivate live basecalling and save the raw signal data in .pod5 format for more controlled downstream analysis.[18]

Protocol 2: Analysis of Aminoacylated tRNA using aa-tRNA-seq

This protocol, termed aa-tRNA-seq, enables the simultaneous analysis of tRNA sequence, modifications, and aminoacylation status.[9][10][11] It employs a chemical ligation step to capture the charged amino acid.

Materials:

  • Total RNA extracted under acidic conditions to preserve aminoacylation

  • 5'-phosphorimidazolide activated 3' adapter

  • Splint oligonucleotide

  • 1-(2-Hydroxyethyl)imidazole (HEI) catalyst

  • T4 RNA Ligase 2

  • 5' splint adapter

  • ONT Direct RNA Sequencing Kit

Procedure:

  • Chemical Ligation of 3' Adapter:

    • In a two-step, one-pot reaction, perform a chemical ligation to attach a 5'-phosphorimidazolide activated adapter to the 3' end of charged tRNAs. This reaction is guided by a splint oligonucleotide and catalyzed by HEI. This embeds the amino acid between the tRNA and the adapter.[10]

  • Enzymatic Ligation of 5' Adapter:

    • Following the chemical ligation, add a 5' splint adapter, T4 RNA Ligase 2, and reaction buffer to the same tube to ligate an adapter to the 5' end of all tRNAs (both charged and uncharged).

  • Sequencing Adapter Ligation and Library Preparation:

    • Proceed with the ligation of the ONT sequencing adapter and final library purification as described in Protocol 1 (steps 5-7).

  • Nanopore Sequencing:

    • Sequence the library as described in Protocol 1 (step 8). The embedded amino acid will cause characteristic distortions in the ionic current, which can be used to determine the aminoacylation status and identity of the attached amino acid.[9][10]

Data Analysis Pipeline

A robust bioinformatics pipeline is essential for extracting meaningful information from nanopore tRNA sequencing data.

tRNA Data Analysis Pipeline cluster_mod Modification Analysis Approaches RawSignal Raw Signal Data (.pod5) Basecalling Basecalling (Dorado) - Include modification calling models (optional) RawSignal->Basecalling Demultiplexing Demultiplexing (if barcoded) Basecalling->Demultiplexing Filtering Read Filtering (Length and Quality) Demultiplexing->Filtering Alignment Alignment (e.g., minimap2) - To custom tRNA reference database Filtering->Alignment Abundance Abundance Estimation Alignment->Abundance Modification Modification Analysis Alignment->Modification ErrorBased Basecalling Error Analysis (Mismatch, Insertion, Deletion rates) Modification->ErrorBased SignalBased Direct Signal Analysis (e.g., MoDorado, Remora) Modification->SignalBased

A detailed workflow for the analysis of nanopore tRNA sequencing data.

Key Steps:

  • Basecalling: Convert the raw electrical signal data (.pod5 files) into nucleotide sequences (FASTQ format) using a basecaller like Dorado. For improved performance with short reads, it was previously necessary to reprocess raw data with customized settings, though recent versions of MinKNOW and Dorado have improved short read capture.[1][4][15] The latest versions of Dorado can also be used to call for specific modifications like m6A and pseudouridine (B1679824) directly from the raw signal.[7][12]

  • Alignment: Align the basecalled reads to a comprehensive tRNA reference sequence database for the organism of interest. Tools like minimap2 are commonly used for this purpose.[19]

  • Quantification: Count the number of reads aligning to each tRNA isoacceptor and isodecoder to determine their relative abundance.

  • Modification Detection:

    • Basecalling Error Analysis: RNA modifications can cause systematic errors (mismatches, insertions, and deletions) in the basecalled sequence.[7][20] By comparing the error profile of native tRNA reads to that of an in vitro transcribed (unmodified) control, it is possible to identify the locations of modifications.[5]

    • Direct Signal Analysis: More advanced methods utilize tools like MoDorado or Remora to analyze the raw ionic current signal directly, which can provide a more sensitive and specific detection of modifications without relying on basecalling errors.[2][21]

Signaling Pathways and Logical Relationships

The analysis of tRNA modifications can provide insights into various cellular signaling pathways. For instance, under stress conditions, the expression and modification patterns of tRNAs can be altered, impacting the translation of specific transcripts involved in the stress response.

tRNA Modification Signaling Stress Cellular Stress (e.g., Oxidative Stress, Nutrient Deprivation) Signaling Signaling Pathways (e.g., TOR, GCN2) Stress->Signaling activates TME tRNA Modifying Enzyme Regulation Signaling->TME regulates tRNA_Mod Altered tRNA Modification Profile TME->tRNA_Mod results in Translation Codon-biased Translational Control tRNA_Mod->Translation impacts Response Cellular Response (e.g., Proliferation, Apoptosis) Translation->Response modulates

Logical relationship of tRNA modifications in cellular stress response.

Conclusion

Nanopore direct RNA sequencing has emerged as a transformative technology for the study of tRNA biology. Its ability to provide simultaneous information on tRNA abundance and modification status at the single-molecule level opens up new avenues for research and drug development. The protocols and data presented in these application notes offer a comprehensive guide for implementing this powerful technique to explore the dynamic world of the tRNA epitranscriptome. As the technology continues to evolve, further improvements in accuracy and data analysis tools will undoubtedly deepen our understanding of the critical roles tRNA modifications play in health and disease.

References

Application Notes and Protocols for the Study of 5-methoxycarbonylmethyluridine (mcm5U) in Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The post-transcriptional modification of transfer RNA (tRNA) is a critical regulatory layer in gene expression. One such modification, 5-methoxycarbonylmethyluridine (mcm5U), and its thiolated derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are found at the wobble position (U34) of specific tRNAs, including those for Glutamine, Lysine, and Glutamic acid.[1][2] These modifications are essential for accurate and efficient decoding of messenger RNA (mRNA) during protein synthesis.[1][3] Dysregulation of the mcm5U pathway has been linked to various human diseases, including cancer and neurological disorders, making it a target of significant research interest.[4][5]

The study of mcm5U modifications can be challenging due to their complex biosynthetic pathway and the technical expertise required for their detection.[3][6] These application notes provide a comprehensive experimental workflow, from cell culture to quantitative analysis and functional validation, to facilitate the investigation of mcm5U in human cell lines. The protocols described herein include state-of-the-art methods such as liquid chromatography-mass spectrometry (LC-MS), the γ-toxin endonuclease cleavage assay, and immuno-northern blotting.

Overall Experimental Workflow

The investigation of mcm5U involves a multi-step process that begins with the preparation of cellular models and culminates in functional assays. The general workflow is outlined below.

Experimental Workflow for mcm5U Study cluster_prep Phase 1: Cellular Model Preparation cluster_extraction Phase 2: Sample Preparation cluster_analysis Phase 3: mcm5U Detection & Quantification cluster_functional Phase 4: Functional Analysis CellCulture Human Cell Line Culture (e.g., HeLa, HEK293T) Perturbation Genetic/Chemical Perturbation (e.g., ALKBH8 KO/KD, Stress Induction) CellCulture->Perturbation RNA_Isolation Total RNA/tRNA Isolation Perturbation->RNA_Isolation ReporterAssay Codon-Specific Reporter Assays Perturbation->ReporterAssay Proteomics Proteomic Analysis Perturbation->Proteomics Phenotype Phenotypic Assays (Viability, Stress Response) Perturbation->Phenotype LCMS LC-MS/MS (Quantitative) RNA_Isolation->LCMS GammaToxin γ-Toxin Assay + qRT-PCR (Semi-Quantitative) RNA_Isolation->GammaToxin INB Immuno-Northern Blot (Qualitative) RNA_Isolation->INB

Caption: General experimental workflow for the investigation of mcm5U tRNA modifications in human cell lines.

mcm5U Biosynthesis Pathway

The formation of mcm5U and mcm5s2U is a multi-step enzymatic process. The pathway begins with the Elongator complex, which forms the precursor 5-carboxymethyluridine (B57136) (cm5U). This is followed by a methylation step catalyzed by the ALKBH8-TRM112 complex.[3][4][7] A subsequent thiolation step produces the final mcm5s2U modification.[3]

mcm5U Biosynthesis Pathway U34 Uridine-34 in tRNA cm5U cm5U (5-carboxymethyluridine) U34->cm5U Step 1 mcm5U mcm5U (5-methoxycarbonylmethyluridine) cm5U->mcm5U Step 2 mcm5s2U mcm5s2U (5-methoxycarbonylmethyl-2-thiouridine) mcm5U->mcm5s2U Step 3 Elongator Elongator Complex (ELP1-6) Elongator->cm5U ALKBH8 ALKBH8-TRM112 (Methyltransferase) ALKBH8->mcm5U Thiolase Ncs2/Ncs6 Complex (Thiolase) Thiolase->mcm5s2U

Caption: Key enzymatic steps in the biosynthesis of mcm5U and mcm5s2U at wobble uridine (B1682114) (U34).

Experimental Protocols

Protocol 1: Total RNA and tRNA Isolation from Human Cell Lines

This protocol describes the extraction of high-quality total RNA, followed by the enrichment of the small RNA fraction containing tRNA.

Materials:

  • Human cell lines (e.g., HeLa, HEK293T, or a specific cancer cell line)

  • Phosphate-buffered saline (PBS), sterile

  • TRIzol™ Reagent

  • Chloroform (B151607)

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (in nuclease-free water)

  • Nuclease-free water

  • Ion-exchange chromatography columns (e.g., DEAE cellulose) or commercial tRNA isolation kits

Procedure:

  • Cell Harvesting: Culture cells to 70-80% confluency in appropriate vessels (e.g., 15-cm dishes).[8] Aspirate the culture medium, wash cells once with cold PBS, and then lyse the cells directly in the dish by adding 1 mL of TRIzol™ Reagent per 10 cm² of culture surface area.

  • Phase Separation: Transfer the cell lysate to a microfuge tube. Add 0.2 mL of chloroform per 1 mL of TRIzol™ used.[8] Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase (containing RNA) to a new tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ used. Mix and incubate at room temperature for 10 minutes.

  • RNA Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet should be visible.[8]

  • Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.[8]

  • Drying and Resuspension: Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the total RNA pellet in nuclease-free water.

  • tRNA Enrichment (Optional but Recommended for LC-MS): Purify tRNA from the total RNA sample using ion-exchange chromatography or a specialized commercial kit according to the manufacturer's instructions.[8][9] This step significantly improves the sensitivity of subsequent analyses.

Protocol 2: Quantitative Analysis of mcm5U by HPLC-Coupled Mass Spectrometry (LC-MS/MS)

This method provides precise quantification of modified ribonucleosides from isolated tRNA.[10][11]

Materials:

  • Purified tRNA (from Protocol 1)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium acetate (B1210297) buffer (pH 5.3)

  • LC-MS system (e.g., UHPLC coupled to a triple-quadrupole mass spectrometer)

  • Reversed-phase C18 column

  • Mobile phase A: Aqueous solution with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Nucleoside standards (U, C, G, A, and mcm5U)

Procedure:

  • tRNA Hydrolysis: a. In a microfuge tube, digest 1-5 µg of purified tRNA to individual ribonucleosides using a mixture of Nuclease P1 and BAP. b. Incubate the reaction at 37°C for at least 6 hours, up to overnight.[11]

  • Sample Preparation: After digestion, centrifuge the sample to pellet any undigested material or enzyme. Transfer the supernatant containing the nucleosides to an HPLC vial for analysis.

  • LC-MS/MS Analysis: a. Inject the sample onto a reversed-phase HPLC column. b. Separate the ribonucleosides using a gradient of mobile phases A and B. A typical run time is 15-20 minutes.[10][11] c. Perform detection using a mass spectrometer operating in dynamic multiple reaction monitoring (DMRM) mode.[11] d. Identify and quantify individual ribonucleosides by their specific retention time and mass transition.[11]

  • Data Analysis: a. Generate standard curves for absolute quantification using pure nucleoside standards. b. Calculate the amount of mcm5U relative to one of the canonical nucleosides (e.g., Adenosine) to normalize for sample loading. c. For robust quantification, perform analyses with technical duplicates for each of at least three biological replicates.[10]

Protocol 3: Analysis of mcm5s2U via γ-Toxin Endonuclease Assay

This assay utilizes the γ-toxin from Kluyveromyces lactis, an endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification, to assess its presence.[3][6][12] The cleavage can be detected by Northern blot or, more conveniently, by quantitative RT-PCR (qRT-PCR).[3][12]

Materials:

  • Total RNA or purified tRNA (from Protocol 1)

  • Recombinant γ-toxin

  • Reaction buffer for γ-toxin

  • qRT-PCR reagents (Reverse transcriptase, specific primers, SYBR Green mix)

  • Real-time PCR system

Procedure:

  • γ-Toxin Treatment: a. Incubate 1-2 µg of RNA with purified γ-toxin in the appropriate reaction buffer. b. As a control, incubate an identical amount of RNA with buffer only (no enzyme). c. The reaction is typically carried out at 37°C for 30-60 minutes.

  • Reverse Transcription (RT): a. Perform reverse transcription on both the toxin-treated and control RNA samples. Use a primer that anneals downstream of the anticodon loop of the target tRNA (e.g., tRNA-Glu-UUC).[3] b. This reaction will generate a mixture of full-length cDNAs (from uncleaved tRNA) and truncated cDNAs (from cleaved tRNA).

  • Quantitative PCR (qPCR): a. Perform qPCR using primers that span the γ-toxin cleavage site in the anticodon loop.[3] b. The presence of mcm5s2U leads to tRNA cleavage, resulting in less full-length cDNA template for amplification. Therefore, a lower amount of PCR product (higher Ct value) in the toxin-treated sample compared to the control indicates the presence of the modification.

  • Data Analysis: a. Calculate the change in Ct value (ΔCt) between the toxin-treated and untreated samples. b. A larger ΔCt corresponds to a higher level of mcm5s2U modification. Compare the ΔCt values between different experimental conditions (e.g., wild-type vs. knockout cells) to determine relative changes in modification levels.

Protocol 4: Functional Analysis via Dual-Luciferase Reporter Assay

This assay measures the translational efficiency of codons that are decoded by mcm5U-containing tRNAs (e.g., AAA for Lysine, CAA for Glutamine).[2][13]

Materials:

  • Dual-luciferase reporter plasmid (e.g., psiCHECK™-2)

  • Reporter constructs: one with a wild-type sequence and another containing multiple repeats of a specific codon (e.g., 12xAAA) inserted between the Renilla and Firefly luciferase genes.

  • Human cell lines of interest

  • Lipofectamine™ or other transfection reagent

  • Dual-Luciferase® Reporter Assay System

Procedure:

  • Transfection: Co-transfect the human cell lines (e.g., wild-type vs. ALKBH8-knockdown) with the codon-specific reporter plasmid.

  • Cell Lysis: After 24-48 hours of expression, lyse the cells using the passive lysis buffer provided with the assay system.

  • Luminescence Measurement: a. Measure the Firefly luciferase activity in the cell lysate. b. Add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously activate the Renilla luciferase reaction. Measure the Renilla luminescence.

  • Data Analysis: a. For each sample, calculate the ratio of Renilla to Firefly luciferase activity. This normalization controls for transfection efficiency. b. A decrease in the Renilla/Firefly ratio for the codon-specific reporter in cells lacking mcm5U (e.g., ALKBH8-knockdown) compared to wild-type cells indicates reduced translational efficiency for that specific codon.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to allow for easy comparison between experimental groups.

Table 1: Quantification of mcm5U/A Ratio by LC-MS/MS in Control vs. ALKBH8 Knockdown Cells

Cell Line ConditionBiological Replicatemcm5U/A Ratio (x 10⁻³)Mean ± SDp-value
Control (Scrambled shRNA)12.452.51 ± 0.11<0.001
22.62
32.47
ALKBH8 Knockdown10.310.28 ± 0.04
20.25
30.29

Table 2: Functional Analysis of AAA Codon Translation using Dual-Luciferase Assay

Cell Line ConditionReporter ConstructNormalized Luciferase Ratio (Renilla/Firefly)Mean ± SDFold Change (vs. Control)
Control (Scrambled shRNA)Wild-Type1.051.02 ± 0.04-
12xAAA Codons0.880.90 ± 0.03-
ALKBH8 KnockdownWild-Type1.010.99 ± 0.050.97
12xAAA Codons0.350.33 ± 0.040.37

References

Animal Models for In Vivo Studies of 5-methoxycarbonylmethyluridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxycarbonylmethyluridine (mcm5U) is a post-transcriptional modification found at the wobble position (U34) of certain transfer RNAs (tRNAs) in mammals. This modification is crucial for the accurate and efficient decoding of messenger RNA (mRNA) during protein synthesis. The enzyme AlkB Homolog 8 (ALKBH8) has been identified as the tRNA methyltransferase responsible for the final step in the biosynthesis of mcm5U.[1][2] Deficiencies in this pathway have been linked to reduced synthesis of selenoproteins, which are critical for regulating redox homeostasis.[3][4]

These application notes provide a comprehensive overview of the primary animal model used to study the in vivo effects of mcm5U deficiency—the Alkbh8 knockout mouse. As there is limited research on the exogenous administration of 5-methoxycarbonylmethyluridine as a therapeutic agent, this document focuses on the established model for studying its endogenous role and the consequences of its absence. A concluding section offers general protocols for the in vivo administration of nucleoside analogs, which may serve as a starting point for future studies involving exogenous mcm5U.

The Alkbh8 Knockout Mouse: A Model for mcm5U Deficiency

The most relevant animal model for studying the in vivo function of 5-methoxycarbonylmethyluridine is the Alkbh8 knockout (Alkbh8-/-) mouse. These mice lack the methyltransferase responsible for converting the precursor 5-carboxymethyluridine (B57136) (cm5U) to mcm5U on specific tRNAs.[1][2] This results in a complete loss of mcm5U and its derivatives, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) and 5-methoxycarbonylmethyl-2′-O-methyluridine (mcm5Um).[1]

While Alkbh8-/- mice are viable and appear outwardly normal, they exhibit significant molecular changes, most notably a reduced ability to synthesize selenoproteins.[1] This is because the selenocysteine-specific tRNA (tRNASec) requires the mcm5U derivative for efficient recoding of the UGA stop codon to insert selenocysteine (B57510) into growing polypeptide chains.[1][3] Consequently, this model is invaluable for investigating the downstream physiological effects of impaired selenoprotein synthesis and oxidative stress regulation.[4][5]

Data Presentation: Quantitative Analysis in Alkbh8-/- Mice

The following tables summarize the key quantitative findings from studies using the Alkbh8-/- mouse model, providing a clear comparison between knockout and wild-type (WT) animals.

Table 1: Relative Abundance of Wobble Uridine (B1682114) Modifications in Liver tRNA

Nucleoside ModificationWild-Type (Alkbh8+/+)Knockout (Alkbh8-/-)Fold ChangeReference
mcm5U PresentAbsent / Below DetectionN/A[1][5]
cm5U (precursor)Low / Trace LevelsSignificantly AccumulatedN/A[1][5]
mcm5s2U PresentAbsentN/A[1]
mcm5Um PresentAbsentN/A[1]

Data is compiled from LC-MS/MS analyses of total tRNA isolated from mouse liver tissue.

Table 2: Selenoprotein Expression and Activity in Liver

ParameterWild-Type (Alkbh8+/+)Knockout (Alkbh8-/-)% Reduction in KOReference
GPX1 Protein Level 100%~50%~50%[1][3]
TXNRD1 Protein Level 100%~75%~25%[1][3]
Glutathione (B108866) Peroxidase Activity Normalized to 100%~50%~50%[1][3]
UGA Stop Codon Recoding Normalized to 100%~60%~40%[1]

GPX1: Glutathione Peroxidase 1; TXNRD1: Thioredoxin Reductase 1. Protein levels were assessed by 75Se labeling and phosphorimaging. Enzyme activity was measured via biochemical assays. UGA recoding efficiency was determined using a Dual-Luciferase reporter assay.

Signaling and Biosynthetic Pathways

The following diagrams illustrate the biosynthetic pathway of mcm5U and the experimental workflow for utilizing the Alkbh8-/- mouse model.

mcm5U_Biosynthesis cluster_0 tRNA Modification Pathway cluster_1 Key Enzyme cluster_2 Consequence of ALKBH8 KO U34 Wobble Uridine (U34) cm5U 5-carboxymethyluridine (cm5U) U34->cm5U Elongator Complex mcm5U 5-methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U ALKBH8 (Methyltransferase) mcm5s2U 5-methoxycarbonylmethyl- 2-thiouridine (mcm5s2U) mcm5U->mcm5s2U Thiolation enzymes mcm5Um 5-methoxycarbonylmethyl- 2'-O-methyluridine (mcm5Um) mcm5U->mcm5Um 2'-O-methylation ALKBH8_node ALKBH8 KO_effect Pathway Blocked in Alkbh8-/- Mice

Biosynthesis of mcm5U and its derivatives.

experimental_workflow cluster_animal_model Animal Model Generation & Housing cluster_experiment Experimental Procedures cluster_analysis Downstream Analysis arrow arrow genotyping 1. Genotyping of Mice (Alkbh8+/+, Alkbh8-/-) housing 2. Animal Housing & Care tissue_collection 3. Tissue Collection (e.g., Liver, Brain) housing->tissue_collection tRNA_extraction 4a. Total tRNA Isolation tissue_collection->tRNA_extraction protein_extraction 4b. Protein Extraction tissue_collection->protein_extraction lcms 5a. LC-MS/MS Analysis (Quantify mcm5U, cm5U) tRNA_extraction->lcms selenoprotein_analysis 5b. Selenoprotein Analysis (Western Blot, 75Se Labeling) protein_extraction->selenoprotein_analysis activity_assay 5c. Enzyme Activity Assays (e.g., GPX Activity) protein_extraction->activity_assay

Experimental workflow for studying Alkbh8-/- mice.

Experimental Protocols

Protocol 1: Generation and Maintenance of Alkbh8-/- Mice

This protocol is based on methodologies described in studies creating ALKBH8-deficient models.[5][6]

  • Generation: Alkbh8-/- mice are typically generated using a gene-trap mutagenesis approach. An insertion vector is introduced into an intron (e.g., intron 7) of the Alkbh8 gene in embryonic stem cells. This insertion creates a fusion transcript with a premature stop codon, leading to a truncated, non-functional protein lacking the critical methyltransferase domain.[6]

  • Genotyping:

    • Extract genomic DNA from tail biopsies or ear punches.

    • Perform Polymerase Chain Reaction (PCR) using a three-primer strategy to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) genotypes.

      • Primer 1 (Forward): Binds to a sequence upstream of the gene-trap insertion site.

      • Primer 2 (Reverse WT): Binds to a sequence within the trapped intron, present only in the wild-type allele.

      • Primer 3 (Reverse KO): Binds to a sequence within the insertion vector.

    • Analyze PCR products via agarose (B213101) gel electrophoresis. The wild-type allele will yield a band with Primer 1 + Primer 2, while the knockout allele will yield a different sized band with Primer 1 + Primer 3.

  • Husbandry: House mice in a specific-pathogen-free facility with a standard 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

Protocol 2: Analysis of tRNA Modifications by LC-MS/MS

This protocol outlines the analysis of tRNA modifications from mouse tissues.[1]

  • tRNA Isolation:

    • Homogenize ~100 mg of frozen tissue (e.g., liver) in a suitable lysis buffer.

    • Isolate total RNA using a phenol-chloroform extraction method (e.g., TRIzol) or a commercial RNA isolation kit.

    • Enrich for small RNAs, including tRNA, using a purification kit or precipitation methods.

  • tRNA Digestion:

    • Digest 1-5 µg of the enriched tRNA fraction to single nucleosides.

    • Incubate the tRNA with Nuclease P1 (removes 5'-monophosphates) at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside 3'-monophosphates.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for mcm5U, cm5U, and other nucleosides of interest.

    • Quantify the modified nucleosides by comparing their peak areas to those of the canonical nucleosides (A, C, G, U).

Protocol 3: Assessment of Selenoprotein Expression

This protocol details methods to measure the functional consequence of mcm5U loss on selenoprotein synthesis.[1][3]

  • 75Se Labeling in Vivo:

    • Administer 75Se-selenite to mice via intraperitoneal injection.

    • After a labeling period (e.g., 48 hours), sacrifice the animals and harvest tissues.[3]

    • Prepare protein lysates from the tissues of interest (e.g., liver).

    • Separate proteins by SDS-PAGE.

    • Expose the gel to a phosphor screen and quantify the radiolabeled selenoprotein bands (e.g., GPX1, TXNRD1) using a phosphorimager.[3]

  • Glutathione Peroxidase (GPX) Activity Assay:

    • Prepare cytosolic extracts from liver tissue.

    • Measure GPX activity using a spectrophotometric assay that couples the reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) by GPX to the oxidation of NADPH by glutathione reductase.

    • Monitor the decrease in NADPH absorbance at 340 nm.

    • Normalize the activity to the total protein concentration in the extract.[1]

Application Notes: Considerations for Future Studies

While the Alkbh8-/- model is ideal for studying the loss-of-function effects of mcm5U, researchers may be interested in exploring the pharmacological potential of exogenously administered 5-methoxycarbonylmethyluridine or its analogs. As this is an emerging area, detailed protocols are not yet established. However, general principles from studies of other nucleoside analogs can be applied.[7][8]

Hypothetical Protocol: In Vivo Administration of a Nucleoside Analog
  • Formulation: Dissolve the nucleoside analog in a biocompatible vehicle such as sterile saline, phosphate-buffered saline (PBS), or dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline.[7] The final concentration of DMSO should be kept low to avoid toxicity.

  • Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile.

    • Intraperitoneal (IP) Injection: Commonly used for systemic delivery in rodents. Offers good absorption into the bloodstream.[7]

    • Intravenous (IV) Injection: Provides 100% bioavailability and rapid distribution.

    • Oral Gavage: Suitable for testing oral bioavailability but may be limited by first-pass metabolism.

    • Drinking Water: Useful for long-term, continuous administration.[8]

  • Dosage and Dosing Schedule:

    • Dosages for nucleoside analogs can vary widely (from <1 mg/kg to >100 mg/kg) depending on the compound's potency, toxicity, and metabolic stability.[7][9]

    • Initial dose-ranging studies are critical to determine the maximum tolerated dose (MTD).

    • The dosing schedule can range from a single injection to daily or weekly administrations over several weeks.[7]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Collect blood samples at various time points post-administration to measure plasma concentrations of the compound and its metabolites using LC-MS/MS.

    • Collect tissues of interest to assess drug distribution and target engagement (e.g., incorporation into tRNA, restoration of selenoprotein levels in a relevant disease model).

By leveraging the established Alkbh8-/- mouse model and adapting general protocols for nucleoside analog administration, researchers can build a robust framework for the comprehensive in vivo study of 5-methoxycarbonylmethyluridine and its potential therapeutic applications.

References

Application Notes & Protocols: Investigating the Role of 5-Methoxycarbonylmethyluridine (mcm5U) in Specific Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: The Role of mcm5U in Translational Regulation

Introduction to mcm5U

5-methoxycarbonylmethyluridine (mcm5U) is a post-transcriptional modification found at the wobble position (U34) of certain transfer RNAs (tRNAs), particularly those decoding codons for arginine, lysine, glutamine, and glutamic acid.[1] This modification is part of the broader epitranscriptome, which plays a critical role in fine-tuning gene expression. The mcm5U modification, and its thiolated derivative 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s²U), are crucial for ensuring the efficiency and fidelity of mRNA translation.[2][3] By optimizing codon-anticodon interactions, these modifications enable the efficient translation of specific transcripts, particularly under conditions of cellular stress.[4][5] Dysregulation of the mcm5U pathway has been implicated in a range of human diseases, including cancer and neurological disorders, making it a compelling area for research and therapeutic development.[2][6][7]

The mcm5U Biosynthesis Pathway

The formation of mcm5U is a multi-step enzymatic process. The pathway begins with the Elongator complex, a six-subunit protein complex (Elp1-Elp6), which is responsible for forming the 5-carboxymethyluridine (B57136) (cm5U) intermediate on the wobble uridine.[8][9] Following this initial step, the Trm9/Trm112 methyltransferase complex catalyzes the final methyl esterification of cm5U to produce mcm5U.[1][2][9] In some tRNAs, mcm5U can be further modified by thiolase enzymes like Ctu1/Ctu2 to generate mcm5s²U.[8][10] This intricate pathway highlights multiple potential points for regulatory control of gene expression.

mcm5U_Biosynthesis_Pathway cluster_pathway mcm5U Biosynthesis cluster_inputs Key Inputs Uridine Uridine (U34 in tRNA) cm5U cm5U Uridine->cm5U Elongator Complex (Elp1-Elp6) mcm5U mcm5U cm5U->mcm5U Trm9/Trm112 Complex mcm5s2U mcm5s2U mcm5U->mcm5s2U Thiolase (e.g., Ctu1/2) AcetylCoA Acetyl-CoA AcetylCoA->Uridine SAM SAM SAM->cm5U Cysteine Cysteine Cysteine->mcm5U

Caption: The enzymatic pathway for mcm5U and mcm5s²U synthesis.

Mechanism: Codon-Biased Translation

The primary mechanism through which mcm5U influences gene expression is codon-biased translation. The modification enhances the tRNA's ability to decode specific codons, particularly those ending in A in mixed codon boxes, such as the AGA codon for arginine and GAA for glutamic acid.[1][5] During cellular stress, such as DNA damage or oxidative stress, the levels of certain tRNA modifications, including mcm5U, can change.[1][4] An increase in mcm5U levels enhances the translation of mRNAs that are enriched in these specific codons.[1][11] These transcripts often encode proteins critical for the stress response, allowing the cell to rapidly produce protective proteins without altering transcription.[2][4]

Codon_Biased_Translation Stress Cellular Stress (e.g., DNA Damage) Trm9 Increased Trm9 Activity Stress->Trm9 mcm5U_levels Increased mcm5U on tRNA Trm9->mcm5U_levels tRNA_Arg tRNA-Arg(UCU) tRNA-Glu(UUC) mcm5U_levels->tRNA_Arg modifies mRNA mRNA with specific codons (e.g., AGA, GAA) tRNA_Arg->mRNA decodes efficiently Protein Enhanced Translation of Stress-Response Proteins (e.g., RNR1) mRNA->Protein Response Cell Cycle Progression & DNA Repair Protein->Response

Caption: Logical flow of mcm5U-mediated codon-biased translation.

Relevance in Disease and Drug Development

The hijacking of translational mechanisms is a hallmark of many cancers.[6] Elevated levels of tRNA modifying enzymes and the resulting changes in modifications like mcm5U can promote the synthesis of tumor-driving proteins, supporting proliferation and chemoresistance.[4][6] Conversely, defects in the mcm5U pathway are linked to neurological disorders, highlighting the importance of translational fidelity for proper neurodevelopment.[2][7] Therefore, the enzymes in the mcm5U biosynthesis pathway, such as those in the Elongator and Trm9/Trm112 complexes, represent potential targets for therapeutic intervention. Modulating the activity of these enzymes could selectively impact the translation of proteins involved in disease progression.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on mcm5U, demonstrating its dynamic regulation and impact on gene expression.

Parameter MeasuredCellular ContextOrganismQuantitative FindingReference
mcm5U Modification LevelS-phase vs. G1/G2 phasesS. cerevisiae~2-fold increase in S-phase[1]
Rnr1 Protein Levelstrm9Δ mutant vs. Wild-TypeS. cerevisiaeReduced Rnr1 levels in trm9Δ[1]
Reporter Gene Expression(P)mcm5 promoter vs. (P)cmvHuman cancer cell lines55.8% relative intensity to CMV[12]

Note: The (P)mcm5 promoter study refers to the gene MCM5, not the mcm5U modification, but is included to prevent confusion between the two similarly named entities often found in literature searches.

Experimental Protocols

Protocol: Quantification of mcm5s²U-tRNA Levels via γ-Toxin Cleavage and qRT-PCR

This protocol provides a rapid and sensitive method to quantify the relative levels of mcm5s²U-modified tRNA, a closely related derivative of mcm5U. It utilizes the γ-toxin endonuclease, which specifically cleaves tRNA 3' to the mcm5s²U modification.[2][13] The resulting cleavage can be quantified by quantitative real-time PCR (qRT-PCR).

Workflow Diagram

Protocol_Workflow start Start: Total RNA from cell samples step1 1. RNA Isolation start->step1 step2 2. γ-Toxin Treatment (Incubate RNA with purified γ-toxin) step1->step2 step3 3. Reverse Transcription (Using primer downstream of anticodon) step2->step3 step4 4. qRT-PCR Amplification (Quantify full-length tRNA) step3->step4 end Result: Relative level of mcm5s²U-modified tRNA step4->end

References

Application Notes and Protocols for Studying the Effect of 5-Methoxycarbonylmethyluridine (mcm5U) on Codon Recognition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. One such crucial modification is 5-methoxycarbonylmethyluridine (mcm5U), found at the wobble position (U34) of specific tRNAs, including those for arginine, glutamic acid, and glycine.[1][2] This modification is essential for accurate codon recognition, particularly for codons ending in A and G within mixed codon boxes.[1] The absence of mcm5U, often resulting from mutations in enzymes like Trm9, can lead to translational defects, protein aggregation, and cellular stress.[2] These application notes provide an overview of key techniques and detailed protocols to investigate the functional role of mcm5U in codon recognition, translation dynamics, and overall proteostasis.

Ribosome Profiling (Ribo-seq) to Assess Global Translation Effects

Application Note: Ribosome profiling, or Ribo-seq, is a powerful high-throughput sequencing technique that provides a "snapshot" of all translating ribosomes in a cell at a specific moment.[3][4] By sequencing the mRNA fragments protected by ribosomes, it allows for the precise determination of ribosome positions on a transcript with nucleotide resolution.[3][4]

For studying mcm5U, Ribo-seq is invaluable for:

  • Identifying Codon-Specific Pausing: Comparing ribosome occupancy at specific codons between wild-type cells and cells lacking mcm5U (e.g., trm9Δ mutants) can reveal which codons are decoded more slowly in the absence of the modification.[5] A higher density of ribosome footprints at a particular codon indicates slower decoding and ribosome stalling.

  • Quantifying Translation Efficiency (TE): By normalizing ribosome footprint counts to corresponding mRNA abundance (measured by parallel RNA-seq), the TE of each gene can be calculated. This can uncover which specific transcripts, often those enriched in mcm5U-dependent codons, are translationally downregulated when the modification is absent.[6]

  • Discovering Context-Dependent Effects: Ribo-seq can reveal that the decoding defect is not uniform for all instances of a codon but can be influenced by neighboring codons, highlighting the importance of codon context.[5]

Data Presentation: Codon Occupancy Changes

The following table summarizes typical quantitative data obtained from a ribosome profiling experiment comparing a wild-type strain with a mutant lacking mcm5U and related modifications (ncs2Δelp6Δ). The data represents the log2 fold change in ribosome A-site occupancy, where a positive value indicates slower decoding in the mutant.

CodonCognate tRNA ModificationLog2 Fold Change (mutant/WT)p-valueReference
AAA mcm5s2U> 0.5< 0.01[5]
CAA mcm5s2U> 0.5< 0.01[5]
AGA mcm5U~ 0.1> 0.05[5]
GGA mcm5U< 0.1> 0.05[5]
AGG mcm5U (wobble)> 0.1< 0.05[5]
GGG mcm5U (wobble)> 0.1< 0.05[5]

Note: Data is illustrative, based on findings that mcm5s2U-dependent codons (AAA, CAA) are most strongly affected, while some mcm5U-dependent G-ending codons that rely on wobble decoding also show significant slowing.[5]

Experimental Protocol: Ribosome Profiling

This protocol is adapted from standard yeast ribosome profiling procedures.

  • Cell Culture and Harvest:

    • Grow wild-type and mcm5U-deficient (e.g., trm9Δ) yeast strains in appropriate media to mid-log phase (OD600 ~0.6).

    • Rapidly halt translation by adding cycloheximide (B1669411) to a final concentration of 100 µg/mL and immediately harvesting cells by filtration or centrifugation in the presence of cycloheximide.

    • Flash-freeze cell pellets in liquid nitrogen and store at -80°C.

  • Cell Lysis and Nuclease Digestion:

    • Grind frozen cell pellets under cryogenic conditions (e.g., using a mortar and pestle with liquid nitrogen or a freezer mill).

    • Resuspend the resulting powder in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, and RNase inhibitors).

    • Clarify the lysate by centrifugation.

    • Treat the supernatant with RNase I to digest mRNA not protected by ribosomes. The amount of RNase I and digestion time must be carefully optimized.

  • Ribosome Isolation:

    • Load the nuclease-treated lysate onto a sucrose (B13894) density gradient (e.g., 10-50%).

    • Separate monosomes from polysomes, ribosomal subunits, and other cellular components by ultracentrifugation.

    • Fractionate the gradient and collect the monosome peak, which contains the ribosome-protected mRNA fragments (footprints).

  • Footprint Purification and Library Preparation:

    • Extract RNA from the collected monosome fraction using phenol-chloroform extraction or a suitable kit.

    • Isolate ribosome footprints (typically ~28-30 nt) by size selection using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Dephosphorylate the 3' ends and ligate a 3' adapter.

    • Reverse transcribe the footprints into cDNA.

    • Circularize the cDNA and linearize it by PCR to add 5' and 3' sequencing adapters.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Remove adapter sequences and filter reads based on quality.

    • Align reads to the reference genome or transcriptome.

    • Map the 5' end of each footprint to determine the ribosome's A-site position.

    • Calculate codon occupancy, ribosome density, and translation efficiency for each gene.

Visualization: Ribosome Profiling Workflow

Ribosome_Profiling_Workflow cluster_cell_prep Cell Preparation cluster_footprinting Footprint Generation cluster_sequencing Sequencing & Analysis A 1. Cell Culture (WT vs. mcm5U-deficient) B 2. Halt Translation (e.g., Cycloheximide) A->B C 3. Cell Lysis B->C D 4. RNase I Digestion (Degrades unprotected mRNA) C->D E 5. Isolate Monosomes (Sucrose Gradient) D->E F 6. Extract RNA Footprints E->F G 7. Library Preparation (Adapters, RT, PCR) F->G H 8. Deep Sequencing G->H I 9. Data Analysis (Alignment, Codon Occupancy) H->I

Caption: Workflow for ribosome profiling to assess codon occupancy.

Dual-Luciferase Reporter Assays for Codon-Specific Translation Analysis

Application Note: While Ribo-seq provides a global view, reporter assays offer a controlled method to test the translational efficiency of specific codon sequences. A dual-luciferase system is commonly used, where a test sequence (e.g., a series of specific codons) is inserted between the coding sequences for a primary reporter (e.g., Firefly luciferase) and a normalization control (e.g., Renilla luciferase).[1]

The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of the translational efficiency across the inserted codon tract. By comparing these ratios in wild-type versus mcm5U-deficient cells, one can directly quantify the impact of the modification on the translation of specific codons, such as AGA (arginine) or GAA (glutamic acid), which are read by mcm5U-containing tRNAs.[1]

Data Presentation: Codon-Specific Translation Efficiency

This table shows representative data from a dual-luciferase reporter assay testing the effect of mcm5U deficiency (trm9Δ) on the translation of specific codon runs.

Codon Run InsertedWild-Type (FF/RL Ratio)trm9Δ Mutant (FF/RL Ratio)Relative Translation Efficiency (trm9Δ/WT)Reference
4x AGA (Arg)1.00 ± 0.080.65 ± 0.060.65[1]
4x AGG (Arg)0.98 ± 0.070.95 ± 0.090.97[1]
4x GAA (Glu)1.02 ± 0.090.71 ± 0.050.70[1]
4x GAG (Glu)1.05 ± 0.101.01 ± 0.080.96[1]
Control (No Insert)1.00 ± 0.050.99 ± 0.060.99[1]

Note: Data is illustrative, showing that codons decoded by mcm5U-modified tRNAs (AGA, GAA) exhibit reduced translation efficiency in the mutant, while synonymous codons (AGG, GAG) are largely unaffected.[1]

Experimental Protocol: Dual-Luciferase Reporter Assay

  • Plasmid Construction:

    • Use a dual-luciferase reporter plasmid (e.g., pJD375) containing Renilla luciferase (control) and Firefly luciferase (reporter) coding sequences.

    • Synthesize DNA oligonucleotides encoding repeats of the codons of interest (e.g., 4x AGA).

    • Clone these codon run sequences into the linker region between the Renilla and Firefly luciferase genes.

  • Yeast Transformation and Culture:

    • Transform the reporter plasmids into both wild-type and mcm5U-deficient (trm9Δ) yeast strains.

    • Grow transformed cells overnight in selective media (e.g., SD-Ura).

    • Dilute the cultures into fresh, rich media (e.g., YPD) and grow to mid-log phase.

  • Cell Lysis and Luciferase Assay:

    • Harvest cells by centrifugation and wash them.

    • Lyse the cells using a suitable method (e.g., glass bead disruption) in passive lysis buffer.

    • Clarify the lysate by centrifugation.

    • Measure Firefly and Renilla luciferase activities sequentially in the same lysate sample using a dual-luciferase assay kit and a luminometer.

  • Data Analysis:

    • For each sample, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity (FF/RL).

    • Normalize the FF/RL ratios of the codon-run constructs to the FF/RL ratio of a control construct with no insert.

    • Compare the normalized ratios between wild-type and mutant strains to determine the relative translation efficiency.

Visualization: Dual-Luciferase Reporter System Logic

Dual_Luciferase_System cluster_construct Reporter mRNA Construct cluster_process Translation & Measurement promoter Promoter renilla Renilla Luc linker Codon Run (e.g., 4x AGA) firefly Firefly Luc terminator Terminator translation Translation in WT vs. mcm5U-deficient cells firefly->translation measurement Measure Luciferase Activity (Firefly / Renilla) translation->measurement

Caption: Logic of the dual-luciferase reporter assay.

In Vitro Kinetic Analysis of Decoding

Application Note: To dissect the specific molecular steps affected by mcm5U, in vitro translation systems and kinetic analyses are employed. These cell-free systems allow for precise control over all components of the translation machinery (ribosomes, tRNAs, factors).[7][8] By using purified tRNAs with or without the mcm5U modification, researchers can directly measure the rates of fundamental decoding steps.

A common approach is a quench-flow kinetic assay to measure the rate of dipeptide formation.[9] This experiment measures how quickly an aminoacyl-tRNA (e.g., [14C]Lys-tRNA(Lys)) binds to the ribosomal A-site containing its cognate codon and forms the first peptide bond with an initiator tRNA (fMet-tRNA). Comparing the rates obtained with fully modified versus hypomodified tRNA reveals the kinetic contribution of mcm5U to tRNA selection and peptide bond formation. The primary function of mcm5U is thought to improve the efficiency of reading cognate codons rather than preventing missense errors.[10]

Experimental Protocol: Kinetic Analysis of Dipeptide Formation

  • Preparation of Components:

    • Purify 70S ribosomes, initiation factors (IFs), and elongation factors (EFs) from a suitable source (e.g., E. coli).

    • Prepare initiator f[3H]Met-tRNA(fMet).

    • Prepare [14C]Lys-tRNA(Lys) using tRNA isolated from both wild-type (containing mcm5s2U, a related modification) and mutant strains (containing the mcm5U intermediate or being fully unmodified).[9]

    • Synthesize an mRNA template with a start codon followed by a codon of interest (e.g., AAA for lysine).

  • Formation of Initiation Complexes (ICs):

    • Incubate 70S ribosomes, the mRNA template, and f[3H]Met-tRNA(fMet) with initiation factors and GTP to form stable 70S ICs.

  • Kinetic Measurement (Quench-Flow):

    • Rapidly mix the 70S ICs with a ternary complex consisting of EF-Tu, GTP, and the [14C]Lys-tRNA(Lys) (either modified or unmodified) in a quench-flow apparatus.

    • Allow the reaction to proceed for various short time intervals (milliseconds to seconds).

    • Quench the reaction at each time point with a strong base (e.g., KOH) to hydrolyze the ester linkage between the dipeptide and tRNA.

  • Product Analysis:

    • Separate the resulting fMet-[14C]Lys dipeptide from the unreacted [14C]Lys using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Quantify the amount of dipeptide formed at each time point using scintillation counting of the 3H and 14C labels.

  • Data Analysis:

    • Plot the concentration of dipeptide formed against time.

    • Fit the data to a single or double exponential function to determine the observed rate constants (k_obs) for dipeptide formation.

    • Compare the kinetic parameters obtained with modified and unmodified tRNAs to determine the effect of mcm5U on the decoding rate.

Visualization: Mechanism of mcm5U in Codon Recognition

Codon_Recognition cluster_ribosome Ribosome A-Site cluster_anticodon_modified With mcm5U cluster_anticodon_unmodified Without mcm5U codon mRNA Codon (e.g., AGA) mcm5U_AC tRNA Anticodon (UCU with mcm5U) mcm5U_AC->codon Optimized Wobble Pairing (Efficient & Stable) fast_decoding Fast & Accurate Decoding mcm5U_AC->fast_decoding unmod_AC tRNA Anticodon (Unmodified UCU) unmod_AC->codon Suboptimal Pairing (Inefficient & Unstable) slow_decoding Slow / Stalled Decoding unmod_AC->slow_decoding

Caption: Role of mcm5U in optimizing anticodon-codon pairing.

References

Troubleshooting & Optimization

Technical Support Center: HPLC-MS Analysis of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC-MS analysis of modified nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering detailed troubleshooting steps and experimental protocols.

Issue 1: Poor or No Signal for Modified Nucleosides

Q1: I am not seeing a signal for my target modified nucleoside, or the signal intensity is very low. What are the potential causes and how can I troubleshoot this?

A1: Low or absent signal intensity is a frequent issue in HPLC-MS analysis of modified nucleosides, often stemming from problems in sample preparation, chromatography, or mass spectrometer settings.[1]

Troubleshooting Workflow:

start Start: Poor/No Signal sample_prep 1. Verify Sample Preparation start->sample_prep chromatography 2. Optimize Chromatography digestion Incomplete Enzymatic Digestion? sample_prep->digestion Check ms_settings 3. Check MS Settings retention Poor Retention? chromatography->retention Check ionization Inefficient Ionization? ms_settings->ionization Check resolution Problem Resolved degradation Analyte Degradation? digestion->degradation No check_digestion Review digestion protocol. Increase enzyme concentration or incubation time. digestion->check_digestion Yes filtration Analyte Adsorption to Filter? degradation->filtration No stabilize Use enzyme inhibitors (e.g., THU for deaminases). Maintain samples at low temperature. degradation->stabilize Yes filtration->chromatography No change_filter Test different filter materials (e.g., regenerated cellulose). Or omit filtration if possible. filtration->change_filter Yes check_digestion->resolution stabilize->resolution change_filter->resolution mobile_phase Suboptimal Mobile Phase? retention->mobile_phase No optimize_retention Select appropriate column (e.g., C18, HILIC). Adjust gradient. retention->optimize_retention Yes mobile_phase->ms_settings No optimize_mobile_phase Adjust pH and buffer concentration. Test different organic solvents. mobile_phase->optimize_mobile_phase Yes optimize_retention->resolution optimize_mobile_phase->resolution mrm Incorrect MRM Transitions? ionization->mrm No tune_ionization Optimize ESI parameters (e.g., spray voltage, gas flow). Check for ion suppression. ionization->tune_ionization Yes mrm->resolution No, consult instrument specialist optimize_mrm Infuse a standard of the nucleoside to determine optimal precursor/product ions and collision energy. mrm->optimize_mrm Yes tune_ionization->resolution optimize_mrm->resolution

Caption: Troubleshooting workflow for poor or no signal in HPLC-MS.

Potential Causes and Solutions:

  • Incomplete Nucleic Acid Digestion: For accurate quantification, RNA/DNA must be completely digested to individual nucleosides. Incomplete digestion will result in a lower-than-expected signal for the target nucleoside.

    • Solution: Review your digestion protocol. Consider increasing the enzyme concentration (e.g., Nuclease P1, Alkaline Phosphatase) or extending the incubation time.[2]

  • Analyte Degradation: Some modified nucleosides are chemically unstable. For instance, 1-methyladenosine (B49728) (m¹A) can undergo Dimroth rearrangement to N⁶-methyladenosine (m⁶A) at alkaline pH.[3] Additionally, endogenous enzymes in biological samples can degrade analytes.[4]

    • Solution: Ensure the pH of your sample preparation and mobile phase is appropriate for your analyte's stability. For biological samples, consider adding enzyme inhibitors, such as tetrahydrouridine (B1681287) (THU) to inhibit deaminase activity.[4]

  • Adsorption to Filtration Membranes: Hydrophobic modified nucleosides can adsorb to certain filter materials, such as polyethersulfone (PES), leading to sample loss.[3][5]

    • Solution: Test different filter materials. Composite regenerated cellulose (B213188) (CRC) filters have been shown to have minimal impact on the quantification of modified nucleosides.[3][5] Alternatively, if your sample is clean, you may omit the filtration step.

  • Suboptimal Chromatography: Poor retention on the HPLC column can lead to the analyte eluting in the void volume with matrix components, causing ion suppression.

    • Solution: Optimize your chromatographic method. This includes selecting an appropriate column (C18 is common, but for very polar nucleosides, HILIC might be better) and adjusting the mobile phase composition (organic solvent, buffer, pH).[6][7][8][9]

  • Inefficient Ionization or Incorrect MS Parameters: The settings on the mass spectrometer must be optimized for your specific analyte.

    • Solution: Infuse a pure standard of your modified nucleoside to optimize ionization source parameters and to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.[2][10]

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Q2: My chromatogram shows peaks that are tailing, fronting, or split. What could be causing this and how do I fix it?

A2: Poor peak shape can compromise resolution and quantification. The causes are often related to the column, mobile phase, or sample characteristics.

Troubleshooting Workflow:

start Start: Poor Peak Shape peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting peak_splitting Peak Splitting start->peak_splitting secondary_interactions Secondary Interactions with Silica? peak_tailing->secondary_interactions column_overload_front Column Overload? peak_fronting->column_overload_front clogged_frit Clogged Column Frit? peak_splitting->clogged_frit resolution Problem Resolved column_overload_tail Column Overload? secondary_interactions->column_overload_tail No adjust_ph Adjust mobile phase pH to suppress silanol (B1196071) interactions. secondary_interactions->adjust_ph Yes column_overload_tail->resolution No dilute_sample_tail Dilute sample. column_overload_tail->dilute_sample_tail Yes adjust_ph->resolution dilute_sample_tail->resolution temp_issue Temperature Mismatch? column_overload_front->temp_issue No dilute_sample_front Dilute sample. column_overload_front->dilute_sample_front Yes temp_issue->resolution No preheat_mp Pre-heat mobile phase or use a column oven. temp_issue->preheat_mp Yes dilute_sample_front->resolution preheat_mp->resolution solvent_mismatch Sample Solvent Mismatch? clogged_frit->solvent_mismatch No backflush Backflush column. If unresolved, replace column. clogged_frit->backflush Yes residual_org Residual Organic Solvent in Sample? solvent_mismatch->residual_org No reconstitute Reconstitute sample in initial mobile phase. solvent_mismatch->reconstitute Yes residual_org->resolution No evaporate Ensure complete evaporation of organic solvents from sample before reconstitution. residual_org->evaporate Yes backflush->resolution reconstitute->resolution evaporate->resolution

Caption: Troubleshooting common chromatographic peak shape issues.

Potential Causes and Solutions:

  • Peak Tailing:

    • Cause: Secondary interactions between the basic nucleoside and acidic free silanol groups on the silica-based column packing.

    • Solution: Adjust the pH of the mobile phase. Using a buffer with a pH between 3 and 7 can help suppress these interactions.[7] Using a highly pure, end-capped column can also minimize this effect.

  • Peak Fronting:

    • Cause: Often a sign of column overload.

    • Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was too concentrated.[1]

  • Peak Splitting:

    • Cause 1: A partially blocked column inlet frit can cause the sample to be distributed unevenly onto the column.

    • Solution 1: Disconnect the column and backflush it according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

    • Cause 2: The sample is dissolved in a solvent much stronger than the initial mobile phase.

    • Solution 2: Evaporate the sample and reconstitute it in the initial mobile phase.[11][12]

    • Cause 3: Residual organic solvents (e.g., ethanol (B145695) from RNA precipitation) in the sample can interfere with early eluting, polar compounds like pseudouridine.[3]

    • Solution 3: Ensure all organic solvents are thoroughly removed (e.g., by vacuum centrifugation) before reconstituting the sample in the aqueous mobile phase.[3]

Issue 3: Difficulty Separating Isomeric Modified Nucleosides

Q3: I am unable to distinguish between isomeric modified nucleosides (e.g., 3-methylcytidine (B1283190) and N⁴-methylcytidine) as they co-elute and have the same m/z ratio. How can I resolve them?

A3: Separating structural isomers is a significant challenge because they have the same exact mass.[13] Resolution depends almost entirely on optimizing the chromatographic separation.

Troubleshooting Workflow:

start Start: Co-elution of Isomers column_chem 1. Evaluate Column Chemistry start->column_chem test_columns Test columns with different stationary phases (e.g., C18, Phenyl, Porous Graphitic Carbon). column_chem->test_columns mobile_phase_opt 2. Optimize Mobile Phase gradient Modify Gradient Slope mobile_phase_opt->gradient other_params 3. Adjust Other Parameters flow_rate Decrease Flow Rate other_params->flow_rate resolution Problem Resolved test_columns->mobile_phase_opt ph Adjust Mobile Phase pH gradient->ph solvent Change Organic Solvent (e.g., Acetonitrile (B52724) vs. Methanol) ph->solvent solvent->other_params temperature Change Column Temperature flow_rate->temperature temperature->resolution

Caption: Logical steps for resolving co-eluting isomeric nucleosides.

Potential Causes and Solutions:

  • Insufficient Chromatographic Selectivity: The primary reason for co-elution is that the column and mobile phase combination does not provide enough selectivity to differentiate between the subtle structural differences of the isomers.

    • Solution 1: Change Column Chemistry: This is the most critical factor. Different stationary phases interact with analytes differently. If a standard C18 column is not working, consider alternatives.[13]

      • Porous Graphitic Carbon (PGC): Excellent for separating polar and structurally similar compounds.[8][11]

      • Phenyl Phases: Offer alternative selectivity through pi-pi interactions.[6][7]

      • HILIC Phases: Useful for very polar nucleosides.[9]

    • Solution 2: Optimize Mobile Phase:

      • Adjust pH: The ionization state of nucleosides can be altered by changing the mobile phase pH, which in turn affects their retention and selectivity.[6][7]

      • Modify Gradient: A shallower gradient provides more time for the isomers to separate.

      • Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity.[14]

    • Solution 3: Adjust Temperature and Flow Rate: Lowering the flow rate can increase column efficiency. Changing the column temperature can also affect selectivity.

Comparison of Common HPLC Columns for Nucleoside Analysis:

Column TypePrinciple of SeparationBest ForPotential Issues
Reversed-Phase C18 Hydrophobic interactionsGeneral purpose, good for many common nucleosides.[15]Poor retention of very polar nucleosides; may not resolve all isomers.
Porous Graphitic Carbon (PGC) Polar retention and shape selectivityHighly polar compounds and structural isomers.[8][11]Can have long equilibration times.
Phenyl-Hexyl Hydrophobic and pi-pi interactionsAromatic nucleosides, provides alternative selectivity to C18.[6][7]May not be suitable for all nucleosides.
HILIC Hydrophilic partitioningVery polar nucleosides that are poorly retained on C18.[9][16]Sensitive to water content in the sample; potential for peak tailing.[16]

Experimental Protocols

Protocol 1: General Nucleic Acid Digestion to Nucleosides

This protocol describes the enzymatic digestion of RNA or DNA to single nucleosides for HPLC-MS analysis.[2]

Materials:

  • Purified RNA or DNA sample

  • Nuclease P1 or Nuclease S1

  • Bacterial Alkaline Phosphatase (BAP) or Fast AP

  • 10x Reaction Buffer for the chosen phosphatase

  • LC-MS grade water

  • Incubator at 37°C

  • Heating block at 95°C

Procedure:

  • In a microcentrifuge tube, dissolve 1-5 µg of nucleic acid in LC-MS grade water to a final volume of 35 µL.

  • Add 1 µL of Nuclease S1 (or equivalent).

  • Gently vortex and spin down the sample.

  • Incubate at 37°C overnight.

  • The next day, add 5 µL of 10x Fast AP Buffer and 1 µL of Fast AP.

  • Bring the total volume to 50 µL with LC-MS grade water.

  • Gently vortex, spin down, and incubate at 37°C for 1 hour.

  • Inactivate the enzymes by heating the sample at 95°C for 5 minutes.

  • Centrifuge the sample to pellet any denatured protein.

  • Filter the supernatant through a 0.22 µm syringe filter (preferably regenerated cellulose) into an autosampler vial.[2]

  • The sample is now ready for injection into the HPLC-MS system.

Protocol 2: Optimization of MS/MS Parameters for a Modified Nucleoside

This protocol outlines the steps to determine the optimal mass spectrometry parameters for a specific modified nucleoside using direct infusion.[10]

Materials:

  • Pure standard of the modified nucleoside of interest (~1 ng/µL in 50:50 water:methanol).

  • Syringe pump.

  • Mass spectrometer with ESI source.

Procedure:

  • Tune the Mass Spectrometer: Begin by tuning and calibrating the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.[1]

  • Infuse the Standard: Set up the syringe pump to infuse the nucleoside standard directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Parent Ion (MS1):

    • Acquire data in full scan mode (MS1) to identify the protonated molecular ion [M+H]⁺ of your nucleoside.

    • Optimize the ion source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) to maximize the intensity of this precursor ion.

  • Optimize Fragmentation (MS2):

    • Switch to product ion scan mode, selecting your [M+H]⁺ ion as the precursor.

    • Vary the collision energy (CE) over a range (e.g., 5-50 V) to find the energy that produces the most stable and abundant product ions. The most common fragmentation is the loss of the ribose or deoxyribose sugar.

  • Select MRM Transitions:

    • Identify the 2-3 most intense and specific product ions from the fragmentation spectrum.

    • Set up MRM transitions using the m/z of the precursor ion and your selected product ions. For each transition, use the optimal collision energy determined in the previous step.[10]

  • Verify in LC-MS Mode: Incorporate these optimized MRM transitions into your LC-MS method and inject a standard to confirm the retention time and signal intensity.

References

Technical Support Center: Optimizing Mass Spectrometry for mcm5U Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-methoxycarbonylmethyluridine (mcm5U). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization, answer frequently asked questions, and offer solutions to common challenges encountered during the LC-MS/MS analysis of this important RNA modification.

Frequently Asked Questions (FAQs)

Q1: What is 5-methoxycarbonylmethyluridine (mcm5U) and why is its detection important?

A1: 5-methoxycarbonylmethyluridine (mcm5U) is a post-transcriptional modification found in the wobble position of the anticodon of certain transfer RNAs (tRNAs). This modification is crucial for accurate and efficient protein translation by ensuring correct codon recognition.[1][2] Altered levels of mcm5U have been linked to various cellular stress responses and are implicated in several human diseases, including neurological and metabolic disorders, making its accurate quantification essential for biomedical research.[2][3]

Q2: What is the recommended analytical method for quantifying mcm5U?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the identification and quantification of mcm5U.[4][5] This technique offers high sensitivity, allowing for detection down to the attomole level, and high specificity, which is necessary to distinguish mcm5U from other structurally similar RNA modifications.[4] While other methods like thin-layer chromatography (TLC) exist, they are often more labor-intensive and lack the quantitative precision of LC-MS/MS.[1]

Q3: What are the primary challenges associated with the mass spectrometric analysis of mcm5U?

A3: The main challenges include the low physiological abundance of mcm5U within complex biological samples, the potential for co-elution with isomeric or isobaric nucleoside modifications, and the risk of ion suppression or matrix effects from the sample matrix, which can interfere with signal intensity and reproducibility.[4][6][7] Proper sample preparation, optimized chromatography, and the use of stable isotope-labeled internal standards are critical to overcoming these challenges.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Q: Why am I observing no peak or a very low signal for my mcm5U analyte?

A: This is a common issue that can stem from multiple sources across the experimental workflow.[7][8]

  • Sample Preparation:

    • Incomplete Hydrolysis: Ensure your RNA sample is completely digested into individual nucleosides. Inefficient enzymatic activity from nucleases (like Nuclease P1) and phosphatases can lead to poor recovery.[4]

    • Sample Degradation: RNA and modified nucleosides can be unstable. Avoid prolonged sample preparation times and keep samples cold.[6]

    • Low Concentration: The concentration of mcm5U in your digest may be below the instrument's limit of detection.[9] Consider starting with a larger amount of total RNA.

  • Liquid Chromatography (LC) System:

    • Leaks: Check for any leaks in the LC system, as this can lead to loss of sensitivity.[8]

    • Column Issues: The analytical column may be compromised or not suitable for retaining a polar compound like mcm5U. A C18 column is typically recommended.[10]

    • Retention Time Shift: The mcm5U peak may have shifted outside of your scheduled Multiple Reaction Monitoring (MRM) window. Perform a full scan or widen the acquisition window to check for shifts in retention time.[11]

  • Mass Spectrometer (MS) Settings:

    • Incorrect Parameters: Verify that the ion source parameters (e.g., gas flows, temperature, voltages) are correctly set. Improper settings can lead to inefficient ionization.[9]

    • Ionization Mode: mcm5U is typically analyzed in positive electrospray ionization (ESI) mode. Ensure you are using the correct polarity.

    • Instrument Contamination: A dirty ion source or ion optics can significantly suppress the signal. Regular cleaning and maintenance are crucial.[11]

    • Tuning and Calibration: The mass spectrometer may require tuning and calibration to ensure it is operating at optimal performance.[7]

Q: How do I select and optimize the best MS/MS transitions for mcm5U?

A: The process involves using a pure mcm5U standard.

  • Identify the Precursor Ion: Infuse the standard into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺). For mcm5U, this is m/z 317.1 .[12]

  • Find Product Ions: Perform a product ion scan on the m/z 317.1 precursor. The most characteristic fragmentation is the cleavage of the glycosidic bond, which separates the ribose sugar from the modified base.[13] This yields key product ions at approximately m/z 185.1 (base + sidechain) and m/z 153.1 (base).[12]

  • Optimize Collision Energy (CE): For each selected transition (e.g., 317.1 -> 185.1), systematically vary the collision energy to find the voltage that produces the most stable and intense product ion signal.[14] A typical starting point is to test energies between 10-40 V.

Q: My chromatographic peak shape is poor (e.g., broad, split, or tailing). What can I do?

A: Poor peak shape is usually related to the chromatography or ion source conditions.

  • Check the LC Column: Contaminants on the column can lead to peak distortion.[7] Try washing the column with a strong solvent or replace it if it's old.

  • Optimize the Gradient: An improperly optimized LC gradient can cause peak broadening. Ensure the gradient is shallow enough to provide good separation for polar nucleosides.[15]

  • Adjust Ion Source Conditions: Suboptimal gas flows or temperatures in the ESI source can sometimes contribute to peak broadening.[7]

Q: My results are not reproducible between injections. What are the likely causes?

A: Lack of reproducibility often points to system instability or variability in sample preparation.

  • Use an Internal Standard: The most effective way to correct for variability is to use a stable isotope-labeled (SIL) internal standard for mcm5U. The SIL standard is added at the beginning of the sample preparation process and corrects for differences in sample handling, matrix effects, and instrument response.[6]

  • Check System Stability: Ensure the LC flow rate and column temperature are stable. Perform regular checks for leaks in the system.[8]

  • Consistent Sample Handling: Ensure every sample is processed identically, from RNA isolation and hydrolysis to the final dilution step.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful detection of mcm5U.

Table 1: Key Mass Spectrometry Identifiers for mcm5U

ParameterValueReference
Compound Name5-methoxycarbonylmethyluridine
Abbreviationmcm5U
Chemical FormulaC₁₁H₁₆N₂O₈[12]
Monoisotopic Mass316.0907 Da[12]
Precursor Ion ([M+H]⁺)m/z 317.0985[12]
Recommended IonizationPositive Mode ESI

Table 2: Recommended MRM Transitions for mcm5U Quantification

Precursor Ion (Q1)Product Ion (Q3)Common UseCollision Energy (CE)
m/z 317.1m/z 185.1QuantifierEmpirically Optimized
m/z 317.1m/z 153.1QualifierEmpirically Optimized
m/z 317.1m/z 125.1QualifierEmpirically Optimized
Note: Collision energy must be optimized for your specific instrument model and configuration to achieve the best signal intensity. The product ions listed are based on published fragmentation data.[12][13]

Detailed Experimental Protocol

This protocol provides a general framework for the LC-MS/MS analysis of mcm5U from total RNA.

1. RNA Digestion to Nucleosides This procedure enzymatically digests RNA into its constituent nucleosides.[4]

  • To 1-5 µg of total RNA in a clean microfuge tube, add a stable isotope-labeled internal standard.

  • Add Nuclease P1 buffer and 1-2 units of Nuclease P1.

  • Incubate at 37 °C for 2 hours.

  • Add ammonium (B1175870) bicarbonate buffer and 1-2 units of bacterial alkaline phosphatase.

  • Incubate at 37 °C for an additional 2 hours.

  • Centrifuge the sample to pellet any debris and transfer the supernatant containing the nucleosides to an LC-MS vial for analysis.

2. Liquid Chromatography (LC) Separation

  • LC System: An Agilent 1100 series or equivalent HPLC/UHPLC system.[15]

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade water, pH 5.3.[16]

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 40 °C.[16][17]

  • Flow Rate: 200 µL/min.

  • Injection Volume: 5-10 µL.

  • Example Gradient:

    • 0-2 min: 0% B

    • 2-6 min: 0% to 30% B

    • 6-7 min: 30% to 95% B

    • 7-11 min: Hold at 95% B (column wash)

    • 11-11.5 min: 95% to 0% B

    • 11.5-16 min: Hold at 0% B (re-equilibration) Note: This gradient is a starting point and should be optimized for your specific system to ensure separation from other nucleosides.[15]

3. Mass Spectrometry (MS) Detection

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[15]

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.

  • Source Parameters:

    • Gas Temperature: Optimize (e.g., 300-350 °C).

    • Gas Flow: Optimize (e.g., 8-12 L/min).

    • Nebulizer Pressure: Optimize (e.g., 35-45 psi).

    • Capillary Voltage: Optimize (e.g., 3500-4500 V). Note: Optimal source parameters are instrument-dependent and must be tuned using an mcm5U standard.[14]

Visualized Workflows and Logic Diagrams

The following diagrams illustrate the experimental process and a troubleshooting decision path.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis RNA_Sample RNA Sample + Internal Standard Hydrolysis Enzymatic Hydrolysis (Nuclease + Phosphatase) RNA_Sample->Hydrolysis LC LC Separation (C18 Column) Hydrolysis->LC ESI ESI Source (Positive Ionization) LC->ESI MS Tandem MS (MRM Mode) ESI->MS Data Data Acquisition & Analysis MS->Data

Caption: General experimental workflow for mcm5U analysis.

troubleshooting_logic Start Problem: Low or No mcm5U Signal Check_Sample Investigate Sample Prep Start->Check_Sample Check_LC Investigate LC System Start->Check_LC Check_MS Investigate MS System Start->Check_MS Sample_1 Verify RNA concentration & integrity Check_Sample->Sample_1 Sample_2 Confirm enzyme activity (fresh enzymes) Check_Sample->Sample_2 Sample_3 Check for sample degradation Check_Sample->Sample_3 LC_1 Check for leaks (fittings, seals) Check_LC->LC_1 LC_2 Inspect column performance (run standard) Check_LC->LC_2 LC_3 Verify mobile phase (pH, composition) Check_LC->LC_3 LC_4 Confirm retention time (widen MRM window) Check_LC->LC_4 MS_1 Tune & Calibrate Instrument Check_MS->MS_1 MS_2 Clean ion source & optics Check_MS->MS_2 MS_3 Optimize source parameters (gas, temp, voltage) Check_MS->MS_3 MS_4 Confirm MRM transitions & collision energy Check_MS->MS_4

Caption: Troubleshooting logic for low or no mcm5U signal.

References

Technical Support Center: Chemical Synthesis of mcm5U Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 5-methoxycarbonylmethyluridine (mcm5U) nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What is the most common general strategy for the chemical synthesis of mcm5U?

A1: A prevalent strategy involves a multi-step process that typically starts with a commercially available uridine (B1682114) or a protected uridine derivative. The core of the synthesis is the introduction of the methoxycarbonylmethyl group at the C5 position of the uracil (B121893) base. This is often achieved by first synthesizing the C5-carboxymethyluridine (cm5U) intermediate, followed by esterification to yield mcm5U. A common route involves the C5-alkylation of a protected uridine derivative.

Q2: Why are protecting groups necessary for mcm5U synthesis?

A2: Protecting groups are crucial to temporarily mask reactive functional groups on the uridine molecule, such as the hydroxyl groups on the ribose sugar and the imide proton on the uracil base.[1] This ensures that the desired chemical transformation, C5-alkylation, occurs selectively without unwanted side reactions at these other sites. The choice of protecting groups is critical and depends on their stability to the reaction conditions and the ease of their removal without affecting the final product.

Q3: What are some common protecting groups used for the ribose hydroxyls?

A3: For the 2' and 3'-hydroxyl groups of the ribose, cyclic acetals like isopropylidene or silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are frequently employed.[2] The 5'-hydroxyl group is often protected with a dimethoxytrityl (DMT) group, especially if the nucleoside is intended for use in phosphoramidite (B1245037) chemistry for oligonucleotide synthesis.

Q4: How is the methoxycarbonylmethyl group introduced at the C5 position?

A4: The introduction of the C5 side chain can be achieved through various C-C bond-forming reactions. One common approach is the palladium-catalyzed coupling of a C5-halogenated uridine derivative with a suitable reagent.[3] Another method involves the reaction of a C5-mercuriuridine derivative with an appropriate alkylating agent.[4] A two-step approach involves first creating 5-carboxymethyluridine (B57136) (cm5U), which is then esterified to mcm5U using methanol (B129727) under acidic conditions, a reaction known as Fischer esterification.[5]

Q5: My final mcm5U product appears to be degrading. What are the stability considerations?

A5: The methyl ester of mcm5U can be susceptible to hydrolysis, especially under basic or strongly acidic conditions during work-up or purification. It is also sensitive to temperature. For long-term storage, it is recommended to keep the compound at -20°C.[6] During purification, it is advisable to use neutral or slightly acidic conditions and avoid prolonged exposure to high temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of C5-alkylation - Incomplete reaction. - Inefficient activation of the C5 position. - Steric hindrance from bulky protecting groups. - Inappropriate solvent or temperature.- Monitor the reaction progress using TLC or LC-MS and increase the reaction time if necessary. - Ensure the use of an effective catalyst and reaction conditions for the chosen C5-functionalization method (e.g., palladium catalyst for cross-coupling). - Consider using smaller protecting groups on the ribose moiety if steric hindrance is suspected.[2] - Optimize the solvent and temperature based on literature procedures for similar C5-alkylations of uridine.
Multiple products observed by TLC/LC-MS after C5-alkylation - Side reactions at the ribose hydroxyls or the N3 position of the uracil base due to inadequate protection. - Over-alkylation or other undesired reactions of the starting material or product.- Verify the complete protection of all reactive sites before proceeding with the C5-alkylation step.[1] - Re-purify the protected starting material to ensure high purity. - Adjust the stoichiometry of the reagents to minimize side reactions.
Difficulty in removing protecting groups - The chosen protecting group is too stable for the deprotection conditions. - Incomplete deprotection reaction. - The deprotection conditions are too harsh and are degrading the mcm5U product.- Select orthogonal protecting groups that can be removed under mild conditions that do not affect the final product.[1] - Increase the reaction time or the concentration of the deprotecting agent, while carefully monitoring for product degradation. - Use milder deprotection reagents. For example, for silyl ethers, use a fluoride (B91410) source like TBAF in THF.
Hydrolysis of the methyl ester during purification - Use of basic or strongly acidic mobile phases in chromatography. - Prolonged purification times.- Use a neutral or slightly acidic buffer system for HPLC purification. - Work quickly and at low temperatures during purification steps. - Consider using flash column chromatography on silica (B1680970) gel with a non-polar to polar solvent gradient as a faster alternative to HPLC for initial purification.
Co-elution of mcm5U with starting material or byproducts during purification - Similar polarity of the compounds.- Optimize the chromatographic conditions. For reverse-phase HPLC, adjust the gradient of the organic solvent and the pH of the aqueous mobile phase. - Consider using a different type of stationary phase (e.g., a different C18 column or a phenyl-hexyl column). - If possible, derivatize the impurity to alter its retention time.

Experimental Protocols

Protocol 1: Synthesis of 2',3',5'-Tri-O-benzoyl-5-methoxycarbonylmethyl-2-thiouridine (A Precursor Analog to mcm5U)

This protocol is adapted from the synthesis of a closely related analogue and illustrates the key steps of base modification and glycosylation.[4][7]

Step 1: Synthesis of 2-Thio-5-carboxymethyluracil Methyl Ester

  • Start with 2-thiouracil (B1096) and introduce the carboxymethyl methyl ester group at the C5 position. This can be achieved through a multi-step synthesis involving initial functionalization of the C5 position followed by building the side chain.

Step 2: Preparation of the Mercuric Salt

  • The 2-thio-5-carboxymethyluracil methyl ester is converted to its mercuric salt to facilitate the subsequent glycosylation reaction.

Step 3: Glycosylation

  • The mercuric salt of the modified uracil base is condensed with 2,3,5-tri-O-benzoyl-D-ribosyl chloride.

  • The reaction is typically carried out in an inert solvent.

Step 4: Deprotection and Purification

  • The benzoyl protecting groups are removed from the ribose sugar using a suitable method, such as treatment with methanolic ammonia.

  • The final product is purified by chromatography.

Protocol 2: General Procedure for Fischer Esterification of 5-Carboxymethyluridine (cm5U)

This protocol outlines the esterification of the precursor cm5U to mcm5U.[5]

  • Dissolve 5-carboxymethyluridine (cm5U) in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or HCl).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the resulting mcm5U by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow Uridine Uridine ProtectedUridine Protected Uridine (e.g., with TBDMS, Isopropylidene) Uridine->ProtectedUridine Protection of -OH groups C5_Functionalized C5-Functionalized Uridine (e.g., C5-Halogenated) ProtectedUridine->C5_Functionalized C5-Functionalization cm5U_Protected Protected 5-Carboxymethyluridine (cm5U) C5_Functionalized->cm5U_Protected C5-Alkylation mcm5U_Protected Protected 5-Methoxycarbonylmethyluridine (mcm5U) cm5U_Protected->mcm5U_Protected Esterification mcm5U mcm5U mcm5U_Protected->mcm5U Deprotection Troubleshooting_Logic cluster_synthesis Synthesis Step Start Start Synthesis Reaction Perform Chemical Reaction (e.g., C5-Alkylation) Start->Reaction Analysis Analyze Reaction Mixture (TLC, LC-MS) Reaction->Analysis Workup Reaction Work-up Analysis->Workup  Complete Troubleshoot Troubleshoot Analysis->Troubleshoot Incomplete or Side Products Purification Purification (Chromatography) Workup->Purification FinalProduct Pure mcm5U Purification->FinalProduct Troubleshoot->Reaction Adjust Conditions

References

Technical Support Center: Detection of 5-methoxycarbonylmethyluridine (mcm5U)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of RNA modifications. This guide provides troubleshooting advice and answers to frequently asked questions regarding the detection of 5-methoxycarbonylmethyluridine (mcm5U), with a special focus on overcoming challenges related to its low abundance.

Frequently Asked Questions (FAQs)

Q1: What is mcm5U and why is it important?

A1: 5-methoxycarbonylmethyluridine (mcm5U) is a post-transcriptional RNA modification found in the wobble position (U34) of certain transfer RNAs (tRNAs).[1][2] This modification is crucial for the efficiency and fidelity of mRNA translation.[3] Dysregulation of the mcm5U pathway has been linked to various cellular stress responses and developmental processes.[1][4]

Q2: Why is mcm5U difficult to detect, especially in low-abundance samples?

A2: The challenges in detecting mcm5U stem from several factors:

  • Low Stoichiometry: Not all copies of a specific tRNA may carry the mcm5U modification at any given time.

  • Low Abundance of Specific tRNAs: The tRNAs that carry mcm5U may themselves be of low abundance compared to other RNA species like ribosomal RNA (rRNA).

  • Lack of Direct Sequencing Methods: Unlike some other modifications, mcm5U is not readily identified by standard next-generation sequencing, as it does not typically cause polymerase drops or mutations during reverse transcription.[1]

  • Instrument Sensitivity: Detection by mass spectrometry, the gold standard for quantification, requires highly sensitive instruments and optimized methods to distinguish the signal from background noise, especially with limited input material.[5][6]

Q3: What are the primary methods for detecting and quantifying mcm5U?

A3: The two main approaches are liquid chromatography-mass spectrometry (LC-MS/MS) and indirect sequencing-based methods. LC-MS/MS is considered the gold standard for accurate quantification.[7]

Troubleshooting Guide: Overcoming Low Abundance Issues

This guide is structured to follow a typical experimental workflow.

Section 1: Sample Preparation and Enrichment

Q1.1: My total RNA yield is very low. What can I do?

A1.1: Start with a sufficient quantity of cells or tissue to ensure you can isolate enough total RNA (>50 µg is often recommended for downstream analysis).[8] Use a high-quality RNA isolation kit optimized for your sample type and minimize sample handling and transfer steps to prevent stochastic loss of material.

Q1.2: How can I enrich for mcm5U-containing transcripts?

A1.2: Since mcm5U is predominantly found in tRNA, enriching for tRNA is the most effective strategy to increase its relative concentration. This is critical when working with low-abundance samples. Methods for tRNA enrichment include:

  • Size-Exclusion Chromatography: Separates molecules based on size, effectively isolating the smaller tRNA population.

  • Polyacrylamide Gel Electrophoresis (PAGE): Excising the band corresponding to the size of tRNA (~70-90 nucleotides) is a common and effective method.

  • Commercial Kits: Several kits are available for the specific enrichment of small RNAs, including tRNA.

Two rounds of mRNA enrichment using oligo(dT) beads can also be effective for purifying polyadenylated RNA, which may be a necessary upstream step depending on your experimental goals.[9]

Experimental Protocol: tRNA Enrichment using PAGE

  • Sample Loading: Load 10-100 µg of total RNA onto a 10% TBE-Urea polyacrylamide gel.

  • Electrophoresis: Run the gel until the bromophenol blue dye has migrated approximately two-thirds of the way down.

  • Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize under UV light.

  • Excision: Carefully excise the gel slice corresponding to the tRNA size range (typically migrating between the 5S rRNA and the bromophenol blue dye).

  • Elution: Crush the gel slice and elute the tRNA overnight at 4°C in an appropriate elution buffer (e.g., 0.3 M NaCl).

  • Purification: Precipitate the eluted tRNA using ethanol (B145695) or isopropanol (B130326) and resuspend in RNase-free water.

Section 2: Detection and Quantification by LC-MS/MS

LC-MS/MS is the most reliable method for quantifying mcm5U. It involves digesting the enriched RNA into individual nucleosides for analysis.

Q2.1: My mcm5U signal is undetectable or buried in noise. How can I improve my signal-to-noise ratio?

A2.1: Improving the signal-to-noise ratio involves optimizing each step of the process.[10][11][12]

  • Ensure Complete Digestion: Incomplete digestion of RNA into nucleosides is a common problem. Use a robust combination of enzymes like Nuclease P1 followed by Alkaline Phosphatase.

  • Optimize Liquid Chromatography: Co-elution with highly abundant canonical nucleosides (A, C, G, U) or other modifications can suppress the mcm5U signal.[6] Adjust the gradient, column chemistry, or mobile phase to achieve better separation.

  • Tune Mass Spectrometer Settings: Use Multiple Reaction Monitoring (MRM) for targeted quantification.[13] Optimize the precursor ion -> fragment ion transitions for mcm5U using a synthetic standard. This dramatically increases sensitivity and specificity compared to a full scan.

  • Minimize Contaminants: Use high-purity solvents and reagents to reduce chemical noise. Ensure the system is clean.

Experimental Protocol: RNA Digestion for LC-MS/MS Analysis

  • Initial Digestion: To 5-10 µg of enriched tRNA, add Nuclease P1 and incubate at 37°C for 2 hours. This digests the RNA into 5'-mononucleotides.

  • Dephosphorylation: Add ammonium (B1175870) bicarbonate and Bacterial Alkaline Phosphatase (BAP) and incubate at 37°C for an additional 2 hours. This converts the mononucleotides to nucleosides.

  • Filtration: Filter the sample to remove the enzymes, which can interfere with the analysis. Be cautious, as some filter materials can retain hydrophobic modifications.[5]

  • Analysis: Dilute the sample in the initial mobile phase and inject it into the LC-MS/MS system.

Table 1: Troubleshooting Poor Signal-to-Noise in LC-MS/MS

Problem Potential Cause Recommended Solution
No Peak Detected Insufficient input material.Start with more RNA or improve enrichment efficiency.
Incomplete RNA digestion.Optimize digestion time and enzyme concentration.
Analyte loss during sample prep.Minimize transfer steps; check filter compatibility.[5]
Low Signal Intensity Poor ionization efficiency.Optimize MS source parameters (e.g., spray voltage).
Suboptimal chromatography.Adjust LC gradient for better peak shape.
Insufficient fractionation.For complex samples, add an upstream fractionation step.[13]
High Background Noise Contaminated solvents or reagents.Use fresh, high-purity LC-MS grade reagents.
Environmental electronic noise.Ensure proper instrument grounding and shielding.[10]
Co-elution with abundant species.Modify LC method to improve separation.[6]

DOT Diagram: Troubleshooting Logic for Poor LC-MS/MS Signal

troubleshooting_workflow start Low or No mcm5U Signal prep_check Sufficient Input RNA? start->prep_check prep_check->start prep_check->prep_check enrich_check Enrichment Successful? prep_check->enrich_check Yes enrich_check->start No: Optimize Enrichment enrich_check->enrich_check digest_check Digestion Complete? enrich_check->digest_check Yes digest_check->start No: Optimize Digestion digest_check->digest_check lc_check Peak Shape Good? digest_check->lc_check Yes lc_check->start No: Check Column/Flow lc_check->lc_check sep_check Separated from Canonical Nucleosides? lc_check->sep_check Yes sep_check->start No: Adjust Gradient sep_check->sep_check ms_check Using MRM Mode? sep_check->ms_check Yes ms_check->start No: Switch to MRM ms_check->ms_check tune_check Transitions Optimized with Standard? ms_check->tune_check Yes tune_check->start No: Tune with Standard tune_check->tune_check result Improved Signal! tune_check->result

Caption: A logical workflow for troubleshooting poor mcm5U signal in LC-MS/MS experiments.

Section 3: Sequencing-Based Approaches

Direct sequencing of mcm5U is not standard. However, understanding its biosynthesis pathway can provide indirect methods for its study, for example, by analyzing tRNA from strains with mutations in the modification machinery.

Q3.1: Can I use knockout strains to study mcm5U?

A3.1: Yes. The biosynthesis of mcm5U involves several key enzyme complexes. In yeast, the Elongator complex is required for an early step, while the Trm9/Trm112 methyltransferase complex catalyzes the final methylation step to form mcm5U from its precursor.[1][2] Analyzing tRNA from a trm9Δ mutant, for instance, will show an absence of mcm5U and an accumulation of its precursor, which can be confirmed by LC-MS.[1][14]

DOT Diagram: Simplified mcm5U Biosynthesis Pathway

biosynthesis U34 Uridine (B1682114) at Wobble Position Elongator Elongator Complex U34->Elongator cm5U cm5U (Intermediate) Trm9 Trm9/Trm112 Methyltransferase cm5U->Trm9 mcm5U mcm5U Thiolase Ncs2/Ncs6 Thiolase mcm5U->Thiolase mcm5s2U mcm5s2U Elongator->cm5U Early steps Trm9->mcm5U Methylation Thiolase->mcm5s2U Thiolation

Caption: Key enzymatic steps in the biosynthesis of mcm5U and its derivative mcm5s2U in yeast.

Summary of Detection Methods

Table 2: Comparison of Primary mcm5U Detection Strategies

Method Typical Input Pros Cons Resolution
LC-MS/MS 1-10 µg enriched RNAHighly quantitative; gold standard for validation.[7]Destroys the RNA sequence context; requires expensive instrumentation.Nucleoside level
Indirect Analysis VariableCan infer function by knocking out enzymes.Does not directly detect the modification; relies on other methods for validation.Gene/Transcript level
Antibody-Based (MeRIP) 10-100 µg total RNAProvides sequence context; transcriptome-wide.Relies on a highly specific and validated antibody which is not widely available for mcm5U.[6]~100 nt resolution

References

improving the resolution of mcm5U from other uridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-methoxycarbonylmethyluridine (mcm5U). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the resolution of mcm5U from other uridine (B1682114) derivatives during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating and quantifying mcm5U?

A1: The most prevalent and powerful methods for the separation and quantification of mcm5U are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1][2] These techniques allow for the resolution of modified ribonucleosides from a complex mixture, such as a tRNA hydrolysate.[2][3] While older methods like thin-layer chromatography (TLC) can be used, they are often more labor-intensive and may require extensive optimization for clear resolution.[1] For high sensitivity and accurate quantification, HPLC coupled with mass spectrometry (LC-MS/MS) using dynamic multiple reaction monitoring (DMRM) is the preferred approach.[2][4]

Q2: Which uridine derivatives are most difficult to resolve from mcm5U?

A2: The derivatives most commonly causing resolution challenges are its biosynthetic precursors and related modifications. These include 5-carboxymethyluridine (B57136) (cm5U) and 5-carbamoylmethyluridine (B1230082) (ncm5U).[5][6][7] Additionally, the 2-thiolated version, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), and its precursor, 5-carbamoylmethyl-2-thiouridine (B14749067) (ncm5s2U), must be chromatographically separated for accurate quantification.[5][6] The structural similarity of these compounds necessitates a highly optimized separation method.

Q3: What are the critical steps in sample preparation for mcm5U analysis?

A3: Proper sample preparation is crucial for accurate analysis. The process typically involves:

  • Isolation of RNA: Small RNAs (<200 nt), which are rich in tRNA, are isolated from cells or tissues.[3]

  • Purification of tRNA: Further purification of tRNA can be achieved using methods like HPLC to remove contaminating proteins and DNA, which can interfere with quantification.[2][4]

  • Enzymatic Hydrolysis: The purified tRNA is completely digested into its constituent ribonucleosides using enzymes like nuclease P1, followed by dephosphorylation with an alkaline phosphatase.[3][5]

  • Sample Filtration: Before injection into the HPLC system, it is essential to filter the sample to remove any particulates that could clog the system.[8]

Q4: Why is accurate quantification of the input RNA important?

A4: Accurate quantification of the starting tRNA amount is critical for comparing the levels of modified ribonucleosides across different samples.[4] Standard spectroscopic methods like measuring A260 are often inadequate due to interference from contaminants.[4] A more reliable method is to quantify the canonical ribonucleosides (A, C, G, U) within the same LC-MS run, using an in-line UV detector or by running a diluted aliquot, to normalize the modification levels.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC or LC-MS analysis of mcm5U.

Chromatography Issues

Q1: I'm seeing poor peak resolution between mcm5U and its related derivatives (e.g., cm5U, ncm5U). What should I do?

A1: Poor peak resolution is a common challenge. Here are several steps to troubleshoot this issue:

  • Optimize the Gradient: The elution gradient is critical. A shallow gradient using a binary solvent system (e.g., water with 0.1% formic acid as solvent A and acetonitrile (B52724) with 0.1% formic acid as solvent B) can improve separation.[2] Experiment with the gradient slope and duration to maximize the separation between the peaks of interest.

  • Check the Column: The column may be losing its efficiency. Ensure you are using a high-resolution reversed-phase column suitable for nucleoside analysis. If the column is old or has been used extensively, it may need to be replaced.[9][10] A guard column can also help protect the analytical column and improve its lifespan.[10]

  • Adjust the Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.[9]

  • Mobile Phase pH: Ensure the pH of your mobile phase is stable and appropriate, typically between pH 2 and 8 for silica-based columns, to ensure consistent ionization and retention.[9]

Q2: My retention times are drifting or are inconsistent between runs. What is the cause?

A2: Fluctuating retention times can compromise data quality. Consider these potential causes:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause.[10] Ensure accurate and consistent mixing of solvents. Degassing the mobile phase is also critical to prevent air bubbles from entering the pump.[9][11]

  • System Leaks: Check the entire HPLC system for leaks, particularly at fittings and pump seals. Leaks can cause pressure fluctuations and lead to erratic retention times.[9]

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with at least 10 column volumes.[9]

  • Temperature Fluctuation: The laboratory temperature can affect retention times. Using a column thermostat will ensure a stable temperature and improve reproducibility.[9]

Q3: My chromatographic peaks are broad or show tailing. How can I improve the peak shape?

A3: Poor peak shape can affect integration and quantification. Here’s how to address it:

  • Injection Solvent: Dissolve your sample in the mobile phase whenever possible. If a different solvent is used (like DMSO), it can cause peak distortion if it is much stronger than the mobile phase.[8]

  • Column Contamination: The column frit may be clogged, or the top of the column may be contaminated with sample precipitates.[10] Flushing the column with a strong solvent or replacing the guard column can resolve this.[9][10]

  • Column Voiding: A void or channel in the column packing material can lead to split or broad peaks.[8] This usually indicates column damage, and the column may need to be replaced.

// Nodes start [label="Problem: Poor Peak Resolution\n or Inconsistent Retention", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_gradient [label="Is the HPLC gradient\n optimized?", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; check_column [label="Is the column old or\n contaminated?", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; check_mobile_phase [label="Is the mobile phase\n prepared correctly and degassed?", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; check_system [label="Are there leaks or\n pressure fluctuations?", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];

sol_gradient [label="Solution: Adjust gradient slope.\n Increase run time for shallower gradient.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_column [label="Solution: Flush with strong solvent.\n Replace guard or analytical column.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_mobile_phase [label="Solution: Prepare fresh mobile phase.\n Use an inline degasser or sonicate.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_system [label="Solution: Tighten fittings.\n Check pump seals and valves.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; end_node [label="Resolution Improved", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_gradient; check_gradient -> sol_gradient [label="No"]; check_gradient -> check_column [label="Yes"]; sol_gradient -> end_node;

check_column -> sol_column [label="Yes"]; check_column -> check_mobile_phase [label="No"]; sol_column -> end_node;

check_mobile_phase -> sol_mobile_phase [label="No"]; check_mobile_phase -> check_system [label="Yes"]; sol_mobile_phase -> end_node;

check_system -> sol_system [label="Yes"]; check_system -> end_node [label="No"]; sol_system -> end_node; } `

A troubleshooting workflow for common HPLC separation issues.
Mass Spectrometry Issues

Q4: My MS signal for mcm5U is weak or absent. What could be wrong?

A4: Low MS signal can be due to several factors from sample preparation to instrument settings:

  • Ionization Efficiency: Ensure that the mobile phase is compatible with efficient ionization. Mobile phases containing a small amount of acid like formic acid typically work well for positive ion mode electrospray ionization (ESI).[2]

  • Instrument Parameters: Optimize MS parameters, including ion source voltage, collision energy, and detector settings.[12] These may need to be tuned specifically for mcm5U and its derivatives.

  • Sample Purity: Contaminants in the sample can cause ion suppression, where other components in the sample interfere with the ionization of the target analyte.[12] Ensure the tRNA purification and hydrolysis steps are clean.

  • Chemical Instability: Some modified nucleosides can be unstable under certain pH conditions.[13] For instance, m1A can rearrange to m6A at alkaline pH.[13] Ensure your sample handling and storage conditions preserve the integrity of mcm5U.

Quantitative Data Summary

The following tables provide reference data for setting up LC-MS experiments for mcm5U analysis.

Table 1: Example HPLC Gradient for Uridine Derivative Separation

Time (minutes)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)Flow Rate (mL/min)
0.0 - 2.0100%0%0.3
2.0 - 10.0100% -> 95%0% -> 5%0.3
10.0 - 12.095% -> 20%5% -> 80%0.3
12.0 - 15.020% -> 100%80% -> 0%0.3

This is an example gradient adapted from published methods; optimization for specific instruments and columns is recommended.[2]

Table 2: Mass-to-Charge Ratios (m/z) for Key Uridine Derivatives (in Positive Ion Mode)

RibonucleosideAbbreviationChemical Formula[M+H]+ (m/z)
UridineUC9H12N2O6245.07
5-Carboxymethyluridinecm5UC11H14N2O8303.08
5-Methoxycarbonylmethyluridinemcm5UC12H16N2O8317.09
5-Carbamoylmethyluridinencm5UC11H15N3O7302.09
5-Methoxycarbonylmethyl-2-thiouridinemcm5s2UC12H16N2O7S333.07

Experimental Protocols

Protocol: Quantification of tRNA Modifications by LC-MS

This protocol provides a framework for the analysis of mcm5U from total tRNA.

1. tRNA Isolation and Purification

  • Isolate total RNA from cell pellets using a suitable method (e.g., hot phenol (B47542) extraction).

  • Enrich for small RNAs (<200 nt) using a purification kit or method.

  • (Optional but recommended) Purify total tRNA from the small RNA fraction via anion-exchange or size-exclusion HPLC.[2][14]

2. Enzymatic Hydrolysis of tRNA to Ribonucleosides [3]

  • To approximately 5-10 µg of purified tRNA, add nuclease P1 (e.g., 2 U) in a buffer of 30 mM sodium acetate (B1210297) (pH ~5.3).

  • Incubate at 37°C for at least 2 hours (or overnight).

  • Add a suitable alkaline phosphatase (e.g., 10 U) and adjust the pH to ~7.8-8.0 with a buffer like ammonium (B1175870) acetate.

  • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides.

  • Centrifuge the sample to pellet the enzymes and any precipitate. Collect the supernatant containing the ribonucleosides.

3. LC-MS/MS Analysis [2][4]

  • Chromatography: Inject the ribonucleoside mixture onto a reversed-phase HPLC column (e.g., C18) coupled to the mass spectrometer. Use a gradient similar to the one described in Table 1.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Quantification: Use dynamic multiple reaction monitoring (DMRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for each ribonucleoside of interest (including canonical and modified ones).

  • Normalization: Quantify the canonical ribonucleosides (A, C, G, U) using an in-line UV detector or from the MS data of a diluted sample.[4] Normalize the peak area of mcm5U to the sum of the peak areas of the canonical ribonucleosides to determine its relative abundance.

G hydrolysis hydrolysis lc_separation lc_separation hydrolysis->lc_separation

A general experimental workflow for mcm5U analysis by LC-MS.

Signaling and Biosynthetic Pathways

Understanding the biosynthetic pathway of mcm5U is helpful for identifying potential sources of analytical interference. The formation of mcm5U is a multi-step enzymatic process.

// Nodes Uridine [label="Uridine (in tRNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; cm5U [label="cm5U\n(5-carboxymethyluridine)", fillcolor="#FBBC05", fontcolor="#202124"]; ncm5U [label="ncm5U\n(5-carbamoylmethyluridine)", fillcolor="#FBBC05", fontcolor="#202124"]; mcm5U [label="mcm5U\n(5-methoxycarbonylmethyluridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mcm5s2U [label="mcm5s2U\n(5-methoxycarbonylmethyl-2-thiouridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [style=invis, shape=point, width=0];

// Enzymes Elongator [label="Elongator\nComplex", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Trm9_Trm112 [label="Trm9/Trm112\n(Methyltransferase)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Unknown [label="Unknown\nEnzyme", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Thiolase [label="Thiolase\n(e.g., Ncs2/Ncs6)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Uridine -> Elongator [dir=none]; Elongator -> cm5U;

cm5U -> Trm9_Trm112 [dir=none]; Trm9_Trm112 -> mcm5U;

cm5U -> Unknown [dir=none]; Unknown -> ncm5U;

mcm5U -> Thiolase [dir=none]; Thiolase -> mcm5s2U; } `

A simplified biosynthetic pathway of mcm5U and related derivatives.

References

Technical Support Center: Quantification of 5-methoxycarbonylmethyluridine (mcm5U)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-methoxycarbonylmethyluridine (mcm5U). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate measurement of this critical tRNA modification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of mcm5U.

Problem Possible Cause Recommended Solution
Low or no mcm5U signal in LC-MS/MS analysis. 1. Degradation of mcm5U: The methyl ester of mcm5U is susceptible to hydrolysis, converting it to 5-carboxymethyluridine (B57136) (cm5U), especially under alkaline conditions.[1] This can occur during sample preparation or storage.- Maintain acidic or neutral pH: Use buffers with a pH below 7.0 throughout the sample preparation process.- Optimize temperature: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.- Minimize processing time: Expedite the sample preparation workflow to reduce the chance of degradation.
2. Incomplete enzymatic digestion: The tRNA structure may not be fully broken down into nucleosides, leading to poor recovery of mcm5U.- Optimize nuclease concentrations: Titrate the concentrations of nuclease P1 and alkaline phosphatase to ensure complete digestion.- Ensure optimal buffer conditions: Use the recommended buffer system for the chosen nucleases and ensure the correct concentration of cofactors like zinc ions for nuclease P1.- Increase incubation time: Extend the digestion time, but monitor for potential degradation of mcm5U.
3. Poor ionization efficiency in the mass spectrometer: The settings of the ion source may not be optimal for mcm5U.- Optimize source parameters: Adjust parameters such as spray voltage, gas flow rates, and temperature to maximize the signal for an mcm5U standard.
High variability in mcm5U quantification between replicates. 1. Inconsistent sample preparation: Minor variations in pH, temperature, or incubation times can lead to differing levels of mcm5U degradation.- Standardize the protocol: Ensure all steps of the sample preparation are performed consistently for all samples.- Use a stable isotope-labeled internal standard (SIL-IS): Incorporate a known amount of SIL-mcm5U at the beginning of the sample preparation. This will correct for variability in sample loss and matrix effects.[2]
2. Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of mcm5U, leading to inconsistent measurements.- Improve chromatographic separation: Optimize the LC gradient to separate mcm5U from interfering matrix components.- Use a stable isotope-labeled internal standard: As mentioned above, a SIL-IS is the most effective way to compensate for matrix effects.
Peak tailing or poor peak shape for mcm5U in the chromatogram. 1. Suboptimal chromatographic conditions: The mobile phase composition or column chemistry may not be ideal for mcm5U.- Adjust mobile phase pH: Experiment with different mobile phase pH values to improve peak shape.- Try a different column: Consider using a column with a different stationary phase (e.g., HILIC) if reverse-phase chromatography is not providing good results.
2. Column overload: Injecting too much sample can lead to poor peak shape.- Dilute the sample: Reduce the amount of sample injected onto the column.
Interference from other molecules. 1. Isomeric or isobaric compounds: Other modified nucleosides with the same mass or similar fragmentation patterns can interfere with mcm5U detection.- High-resolution mass spectrometry (HRMS): Use HRMS to differentiate between mcm5U and isobaric interferences based on their exact mass.- Optimize chromatography: Develop a chromatographic method that can separate mcm5U from its isomers.
2. Contamination: Contaminants in reagents or from labware can introduce interfering peaks.- Use high-purity reagents: Ensure all solvents and reagents are of the highest purity available.- Thoroughly clean all labware: Use a rigorous cleaning protocol for all tubes, plates, and pipette tips.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation product of mcm5U and how can I monitor for it?

A1: The most common degradation product of 5-methoxycarbonylmethyluridine (mcm5U) is 5-carboxymethyluridine (cm5U), which is formed by the hydrolysis of the methyl ester.[1] This hydrolysis is particularly favorable under alkaline conditions. To monitor for this degradation, you should also develop a quantification method for cm5U and analyze for its presence in your samples. An increase in the cm5U/mcm5U ratio can indicate sample degradation.

Q2: What are the recommended LC-MS/MS parameters for quantifying mcm5U?

A2: The optimal LC-MS/MS parameters can be instrument-dependent. However, a good starting point for method development is to use the following parameters, which should be further optimized for your specific instrument.

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion ([M+H]⁺) m/z 317.1
Product Ions m/z 185.1, 153.1, 125.1[3]
Collision Energy (CE) This is instrument-dependent and requires optimization. Start with a range of energies (e.g., 10-40 eV) to find the optimal value for each transition that gives the most stable and intense signal.

Q3: How can I obtain a stable isotope-labeled internal standard for mcm5U?

A3: Stable isotope-labeled (SIL) mcm5U can be obtained through custom chemical synthesis. Several companies specialize in the synthesis of labeled nucleosides. Alternatively, SIL-tRNA can be produced by growing cells in media containing stable isotope-labeled precursors, followed by isolation and digestion of the tRNA.[2]

Q4: What is the best method for enzymatic digestion of tRNA to quantify mcm5U?

A4: A common and effective method for the complete digestion of tRNA into nucleosides involves a two-step enzymatic reaction:

  • Nuclease P1 digestion: This enzyme digests the tRNA into 5'-mononucleotides.

  • Bacterial Alkaline Phosphatase (BAP) treatment: BAP removes the phosphate (B84403) group from the 5'-mononucleotides to yield the final nucleosides.

It is crucial to use buffers that maintain a slightly acidic to neutral pH (e.g., pH 5.5-7.0) during digestion to minimize the hydrolysis of mcm5U.

Q5: Can I quantify mcm5U without an LC-MS/MS system?

A5: While LC-MS/MS is the gold standard for sensitive and specific quantification of mcm5U, other methods like HPLC with UV detection can be used. However, these methods are less sensitive and more prone to interference from other co-eluting molecules. For accurate and reliable quantification, especially in complex biological samples, LC-MS/MS is highly recommended.

Experimental Protocols

Protocol 1: Enzymatic Digestion of tRNA for mcm5U Quantification

Materials:

  • Purified tRNA sample

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • 10X Nuclease P1 buffer (e.g., 100 mM Sodium Acetate, 10 mM Zinc Sulfate, pH 5.3)

  • 10X BAP buffer (e.g., 500 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, combine 1-5 µg of purified tRNA with a known amount of stable isotope-labeled mcm5U internal standard.

  • Add nuclease-free water to a final volume of 18 µL.

  • Add 2 µL of 10X Nuclease P1 buffer.

  • Add 1 µL of Nuclease P1 (e.g., 1 U/µL).

  • Incubate at 37°C for 2 hours.

  • Add 2.5 µL of 10X BAP buffer.

  • Add 1 µL of BAP (e.g., 1 U/µL).

  • Incubate at 37°C for an additional 2 hours.

  • After incubation, the sample is ready for analysis by LC-MS/MS. If necessary, samples can be filtered or subjected to a protein precipitation step before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis tRNA tRNA Sample spike Spike with SIL-mcm5U tRNA->spike digest Enzymatic Digestion (Nuclease P1 & BAP) spike->digest cleanup Sample Cleanup (Filtration/Precipitation) digest->cleanup lc Liquid Chromatography (Separation) cleanup->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms quant Quantification of mcm5U and cm5U ms->quant report Reporting Results quant->report

Caption: Experimental workflow for the quantification of mcm5U.

signaling_pathway Uridine Uridine in tRNA cm5U 5-carboxymethyluridine (cm5U) Uridine->cm5U Elongator complex mcm5U 5-methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U Trm9/ALKBH8 (Methyltransferase activity) mchm5U 5-methoxycarbonylhydroxymethyluridine (mchm5U) mcm5U->mchm5U ALKBH8 (Oxygenase activity) Hydrolysis Hydrolysis (Potential Pitfall) mcm5U->Hydrolysis Hydrolysis->cm5U

Caption: Biosynthesis of mcm5U and its potential degradation.

References

Technical Support Center: Optimizing tRNA Isolation for Modification Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tRNA isolation and modification analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during tRNA isolation for downstream applications such as mass spectrometry and next-generation sequencing.

Frequently Asked Questions (FAQs)

Q1: Which tRNA isolation method is best for preserving post-transcriptional modifications?

The choice of method depends on the specific modifications of interest and the downstream application. However, a widely used and robust method for preserving the integrity of tRNA and its modifications is the Acid Guanidinium (B1211019) Thiocyanate-Phenol-Chloroform (AGPC) extraction.[1][2][3][4][5] This method effectively denatures RNases and separates RNA from DNA and proteins under acidic conditions, which is crucial for maintaining the modification landscape.[1][5]

For certain applications, solid-phase extraction methods using spin columns can also be effective, offering a simpler and faster workflow.[6] However, it's important to verify that the column chemistry does not interact with or remove specific modified tRNAs.

Q2: What are the critical steps for preventing tRNA degradation during isolation?

Preventing degradation by ribonucleases (RNases) is paramount. Here are the critical steps:

  • Immediate Inactivation of RNases: Use a potent denaturant like guanidinium thiocyanate (B1210189) in the lysis buffer to immediately inactivate endogenous RNases.[1][3][5]

  • Work in an RNase-Free Environment: Use certified RNase-free reagents, consumables, and dedicated equipment.

  • Proper Sample Handling: If working with fresh tissue, process it immediately after harvesting or snap-freeze in liquid nitrogen and store at -80°C.[7][8] For cell cultures, ensure rapid and complete lysis.

  • Maintain Low Temperatures: Perform centrifugation steps at 4°C to minimize RNase activity and reduce phenol (B47542) contamination in the aqueous phase.[9]

Q3: How do tRNA modifications affect isolation and downstream analysis?

tRNA modifications can pose significant challenges.[10][11][12][13] Their presence can:

  • Interfere with Reverse Transcription: Many modifications can cause reverse transcriptase to stall or dissociate, leading to incomplete cDNA synthesis and biased representation in sequencing libraries.[10][12]

  • Affect Ligation Efficiency: The unique structure conferred by modifications can hinder the efficiency of adapter ligation, a critical step in preparing sequencing libraries.[11]

  • Introduce Sequencing Errors: Some modifications can be misread by reverse transcriptase, leading to misincorporations in the cDNA sequence.[12]

Specialized sequencing protocols like DM-tRNA-seq, which uses a thermostable reverse transcriptase, have been developed to overcome some of these challenges.[10] For mass spectrometry, the primary challenge is the purification of sufficient quantities of specific tRNAs for analysis.[14][15]

Q4: What is a reasonable expected yield of total tRNA from mammalian cells?

tRNA yields can vary depending on the cell type, growth conditions, and the isolation method used. The following table provides a general estimate.

Starting MaterialTypical Yield of Total RNAApproximate Percentage of tRNAExpected Yield of tRNA
1 x 10^6 cultured mammalian cells10 - 20 µg10 - 15%1 - 3 µg
100 mg of mammalian tissue100 - 1000 µg10 - 15%10 - 150 µg

Note: These are approximate values and can vary significantly.

Q5: How can I enrich for a specific tRNA species?

Enriching for a specific tRNA isoacceptor is often necessary for detailed modification analysis by mass spectrometry.[14] Common methods include:

  • Hybridization-based Affinity Purification: This technique uses biotinylated DNA oligonucleotides complementary to the target tRNA to capture it from a total tRNA pool.[16][17][18][19]

  • Chromatographic Methods: Techniques like hydrophobic interaction chromatography and reversed-phase HPLC can be used to separate different tRNA species.[20]

Experimental Protocols

Detailed Protocol: Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) tRNA Isolation

This protocol is adapted from the single-step RNA isolation method and is suitable for isolating total RNA, including small RNAs like tRNA, from cultured cells and tissues.[2][5]

Materials:

  • Denaturing Solution (4 M guanidinium thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)[5]

  • 2 M Sodium Acetate, pH 4.0

  • Water-saturated Phenol

  • Chloroform-isoamyl alcohol (49:1)

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

Procedure:

  • Homogenization:

    • Cells: Pellet cells by centrifugation and lyse directly in 1 mL of Denaturing Solution per 10^7 cells. Pass the lysate several times through a pipette to homogenize.

    • Tissues: Add 1 mL of Denaturing Solution per 100 mg of tissue and homogenize using a glass-Teflon or Polytron homogenizer.

  • Phase Separation:

    • To the homogenate, sequentially add:

      • 0.1 mL of 2 M sodium acetate, pH 4.0

      • 1 mL of water-saturated phenol

      • 0.2 mL of chloroform-isoamyl alcohol mixture

    • Vortex vigorously for 10-15 seconds after each addition.

    • Incubate the final mixture on ice for 15 minutes.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 20 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase (containing protein and DNA), a white interphase, and an upper colorless aqueous phase (containing RNA).[1][3]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add an equal volume of isopropanol and mix well.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

  • RNA Pellet Collection and Washing:

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

    • Carefully discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low RNA Yield Incomplete homogenization or cell lysis.[7][9]Ensure complete disruption of cells or tissue. For difficult samples, consider using a bead beater.[7]
Incorrect phase separation.Ensure the pH of the phenol solution is acidic to retain RNA in the aqueous phase.[1][5]
Over-drying of the RNA pellet.[9]Air-dry the pellet briefly; do not use a vacuum centrifuge. If the pellet is hard to dissolve, heat at 55-60°C for 10-15 minutes.[9]
RNA loss during precipitation.For low RNA concentrations, increase precipitation time at -20°C or use a carrier like glycogen.[21]
RNA Degradation (smeared bands on a gel) RNase contamination.Use RNase-free reagents and consumables. Add RNase inhibitors to the lysis buffer.[8]
Improper sample storage or handling.Freeze samples immediately in liquid nitrogen or store in an RNA stabilization solution.[7][8]
Genomic DNA Contamination Incomplete removal of the interphase.Be careful to avoid the interphase when collecting the aqueous phase.
High sample to lysis buffer ratio.Use the recommended amount of starting material for the volume of lysis solution.
Phenol pH is not acidic.Use water-saturated phenol with a pH of around 4 to ensure DNA partitions to the organic phase.[1]
Poor Performance in Downstream Applications Presence of inhibitors (e.g., phenol, salts).Ensure the RNA pellet is properly washed with 75% ethanol. Perform an additional cleanup step if necessary.
Alteration of tRNA modifications.Avoid harsh chemical treatments and high temperatures during isolation. Use methods known to preserve modifications.

Visualizations

tRNA_Isolation_Workflow cluster_start Sample Preparation cluster_lysis Lysis and Homogenization cluster_extraction Phase Separation cluster_precipitation RNA Precipitation and Wash cluster_final Final Steps start_cells Cell Culture lysis Add AGPC Lysis Buffer (Guanidinium Thiocyanate) start_cells->lysis start_tissue Tissue start_tissue->lysis add_phenol Add Acid Phenol: Chloroform lysis->add_phenol centrifuge1 Centrifuge (4°C) add_phenol->centrifuge1 collect_aqueous Collect Aqueous Phase (contains RNA) centrifuge1->collect_aqueous add_isopropanol Add Isopropanol collect_aqueous->add_isopropanol incubate Incubate (-20°C) add_isopropanol->incubate centrifuge2 Centrifuge and Pellet RNA incubate->centrifuge2 wash Wash with 75% Ethanol centrifuge2->wash dry Air-dry Pellet wash->dry resuspend Resuspend in RNase-free Water dry->resuspend end_product Purified Total tRNA resuspend->end_product

Caption: Workflow for tRNA isolation using the AGPC method.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor RNA Quality or Yield cause1 RNase Contamination problem->cause1 cause2 Incomplete Lysis problem->cause2 cause3 DNA Contamination problem->cause3 cause4 Inhibitor Carryover problem->cause4 solution1 Use RNase-free Technique Add RNase Inhibitors cause1->solution1 solution2 Optimize Homogenization cause2->solution2 solution3 Careful Aqueous Phase Collection DNase Treatment cause3->solution3 solution4 Proper Ethanol Wash RNA Cleanup Kit cause4->solution4

Caption: Logical guide for troubleshooting tRNA isolation issues.

References

Technical Support Center: Preservation of mcm5U During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to prevent the degradation of 5-methoxycarbonylmethyluridine (mcm5U) during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is mcm5U and why is its stability critical?

A1: 5-methoxycarbonylmethyluridine (mcm5U) is a post-transcriptional modification found in the wobble position (U34) of certain transfer RNAs (tRNAs). This modification is crucial for the efficiency and fidelity of mRNA translation.[1][2][3] Its chemical integrity is essential for accurate downstream analysis, such as quantification by HPLC-MS, as degradation can lead to underestimation of its abundance and misinterpretation of its biological role.

Q2: What are the primary causes of mcm5U degradation during sample preparation?

A2: The primary threats to mcm5U integrity during sample preparation are:

  • Enzymatic Degradation: Ubiquitous ribonucleases (RNases) can rapidly degrade the entire RNA molecule, leading to a total loss of the sample.[4][5][6] RNase contamination can be introduced from skin, lab surfaces, and non-certified reagents.[5][7]

  • Chemical Instability: The mcm5U modification itself can be chemically labile under certain conditions. For instance, treatment with strong bases like sodium hydroxide (B78521) (saponification) can remove the methyl group, converting mcm5U to its precursor cm5U, and also degrades the tRNA backbone.[1][8][9]

  • Oxidative Stress: While more extensively studied for the related mcm5s2U modification, oxidative conditions can lead to the degradation of uridine (B1682114) modifications.[10] It is prudent to minimize exposure to oxidizing agents and sources of reactive oxygen species.

  • Improper Temperature Control: Elevated temperatures increase the activity of contaminating RNases.[5] Furthermore, the stability of the mcm5U nucleoside in solution is temperature-dependent.[11]

Q3: What are the optimal storage conditions for RNA samples and purified mcm5U nucleosides?

A3: For intact RNA samples, immediate inactivation of RNases is crucial, followed by long-term storage at -80°C.[4][6][12] For purified nucleosides in aqueous solution, mcm5U shows good stability at -20°C. Storage at warmer temperatures or even -80°C can lead to degradation over time for some related uridine modifications.[11] To avoid repeated freeze-thaw cycles, it is recommended to store RNA in single-use aliquots.[4]

Q4: Should I be concerned about pH during sample preparation?

A4: Yes. Studies on the related 2-thiouridine (B16713) modifications show that oxidative damage is more pronounced at lower pH values (e.g., pH 6.6).[10] While the direct effect on mcm5U is less characterized, maintaining a neutral and stable pH (around 7.0-7.5) during extraction and storage is a sound precautionary measure.

Troubleshooting Guides

Problem: My LC-MS analysis shows a low or absent signal for mcm5U.

Possible CauseRecommended Solution
General RNA Degradation Verify RNA integrity on a denaturing gel or via a Bioanalyzer. If degradation is observed (smearing, low RIN value), repeat the extraction using stringent RNase-free techniques.[13][14]
Chemical Demethylation Avoid any steps involving high pH or treatment with sodium hydroxide (NaOH), as this can convert mcm5U to cm5U.[1][8][9]
Inefficient tRNA Digestion Ensure complete enzymatic digestion of the tRNA to single nucleosides. Optimize nuclease P1 and alkaline phosphatase concentrations and incubation times.
Suboptimal Storage Ensure samples were flash-frozen and consistently stored at -80°C.[4][14] If analyzing purified nucleosides, ensure they were stored at -20°C.[11]
Insufficient Starting Material The mcm5U modification is present on specific tRNAs. Ensure you start with a sufficient quantity of cells or tissue to obtain a detectable amount.[13]

Problem: My results for mcm5U levels are inconsistent between replicates.

Possible CauseRecommended Solution
RNase Contamination Inconsistent, low-level RNase contamination is a common source of variability. Review and strictly adhere to RNase-free handling protocols for all replicates.[7][12]
Variable Sample Handling Ensure all samples are processed identically and in parallel. Minimize the time samples spend on ice before lysis and freezing.[5][14]
Freeze-Thaw Cycles Aliquot samples after initial isolation to avoid repeated freezing and thawing of the same tube.[4]
Inaccurate Quantification Use a robust method for initial RNA quantification to ensure equal input for downstream digestion and analysis.

Quantitative Data Summary

The stability of various uridine modifications in aqueous solution was assessed over a 6-month period at different storage temperatures. The data below is summarized from a study by Thüring et al. (2025).[11]

NucleosideStorage Temp.Recovery after 6 Months (%)Stability Recommendation
mcm5U -20°C~95-100%Stable
-80°C~80-90%Moderate degradation
20°C (RT)~70-80%Unstable
cm5U -20°C~95-100%Stable
ncm5U -20°C~95-100%Stable
mcm5s2U -20°C~60-70%Unstable
-80°C~40-50%Highly unstable
20°C (RT)~28.6 ± 14.6%Highly unstable

Table 1: Stability of mcm5U and related nucleosides.

Experimental Protocols & Workflows

Protocol 1: Best Practices for RNase-Free Sample Handling

This protocol synthesizes best practices to prevent RNA degradation from RNase contamination.

  • Dedicated Workspace: Designate a specific bench area for RNA work. Before starting, clean the bench, pipettors, and equipment with an RNase decontamination solution (e.g., RNaseZap).[5][7]

  • Personal Protective Equipment: Always wear powder-free gloves and change them frequently, especially after touching any non-certified RNase-free surface.[5][13] A dedicated lab coat and face mask are also recommended.[7]

  • RNase-Free Consumables: Use only certified RNase-free pipette tips (with filters), microcentrifuge tubes, and reagents.[5][7]

  • Sample Collection & Inactivation:

    • Option A (Immediate Lysis): For cell cultures or easily accessible tissues, immediately homogenize the sample in a lysis buffer containing a strong chaotropic agent (e.g., guanidinium (B1211019) isothiocyanate).[4]

    • Option B (Flash Freezing): For tissues that cannot be processed immediately, flash freeze them in liquid nitrogen. Ensure tissue pieces are small enough to freeze instantly.[4][14] Do not allow frozen samples to thaw before they are submerged in lysis buffer.[13]

    • Option C (Stabilization Reagent): Submerge fresh tissue samples in a commercial RNA stabilization solution (e.g., RNAlater™). This protects the RNA from degradation at room temperature for short periods.[4]

  • Temperature Control: Keep all samples, reagents, and extracts on ice throughout the entire procedure to minimize the activity of any potential contaminating RNases.[5]

Protocol 2: General Workflow for tRNA Isolation and LC-MS Analysis of mcm5U

This protocol provides a high-level overview. Specific buffer compositions and instrument parameters must be optimized for your system.

  • Total RNA Isolation: Isolate total RNA from your biological sample using a commercial kit or a standard protocol (e.g., TRIzol extraction), strictly following the RNase-free best practices outlined in Protocol 1.

  • tRNA Enrichment (Optional but Recommended): Enrich for small RNAs (<200 nt), including tRNA, using a specialized kit or method to increase the relative abundance of your target molecules.

  • Enzymatic Digestion to Nucleosides:

    • Resuspend 1-5 µg of tRNA-enriched RNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

    • Add Nuclease P1 and incubate to digest the RNA into 5'-monophosphate nucleosides.

    • Add Bacterial Alkaline Phosphatase (BAP) and a suitable buffer (e.g., ammonium (B1175870) bicarbonate) to dephosphorylate the nucleosides.[9] Incubate to completion.

    • Centrifuge the sample to pellet any debris and transfer the supernatant containing the nucleosides to a new tube.

  • LC-MS/MS Analysis:

    • Analyze the nucleoside mixture using a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Separate nucleosides using a C18 reversed-phase column.

    • Quantify mcm5U using a stable isotope-labeled internal standard and multiple reaction monitoring (MRM) for high sensitivity and specificity.[10]

Visual Diagrams

G cluster_collection Sample Collection cluster_prep Sample Preparation (RNase-Free) cluster_analysis Analysis Collection Harvest Cells/Tissue Lysis Immediate Lysis in Guanidinium Buffer Collection->Lysis Choose One Freeze Flash Freeze in Liquid Nitrogen Collection->Freeze Choose One Stabilize Submerge in RNAlater™ Collection->Stabilize Choose One RNA_Isolation Total RNA Isolation Lysis->RNA_Isolation Freeze->RNA_Isolation Stabilize->RNA_Isolation Enrichment tRNA Enrichment (<200 nt) RNA_Isolation->Enrichment Digestion Enzymatic Digestion to Nucleosides Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS G cluster_causes Primary Causes cluster_solutions Prevention Strategies Degradation mcm5U Signal Loss RNase RNase Activity Degradation->RNase Chemical Chemical Instability (e.g., high pH) Degradation->Chemical Temp Improper Temperature Degradation->Temp RNaseFree Strict RNase-Free Technique RNase->RNaseFree Cold Keep Samples on Ice / Store at -80°C RNase->Cold Lysis Use Chaotropic Lysis Agents RNase->Lysis Buffer Maintain Neutral pH Chemical->Buffer Temp->Cold

References

Technical Support Center: Enhancing Specificity of Anti-5-methoxycarbonylmethyluridine (mcm⁵U) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibodies targeting the RNA modification 5-methoxycarbonylmethyluridine (mcm⁵U). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you improve the specificity and performance of your anti-mcm⁵U antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low specificity with anti-mcm⁵U antibodies?

Low specificity in anti-mcm⁵U antibodies can arise from several factors:

  • Cross-reactivity with structurally similar modifications: The mcm⁵U modification is part of a complex biosynthetic pathway that includes precursors and related modifications such as 5-carboxymethyluridine (B57136) (cm⁵U), 5-carbamoylmethyluridine (B1230082) (ncm⁵U), and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U).[1][2][3] Due to their structural similarities, antibodies raised against mcm⁵U may exhibit cross-reactivity with these other modifications.

  • Non-specific binding to unmodified RNA or other cellular components: Antibodies can non-specifically adhere to the experimental matrix (e.g., beads, membranes) or other abundant cellular molecules, leading to high background signal.

  • Antibody quality and lot-to-lot variability: The specificity and affinity of polyclonal and even monoclonal antibodies can vary between different batches from the same supplier.[4]

  • Inappropriate experimental conditions: Suboptimal buffer composition, blocking agents, antibody concentration, and incubation times can all contribute to poor specificity.

Q2: How can I validate the specificity of my anti-mcm⁵U antibody?

Rigorous validation is crucial for obtaining reliable data.[5][6] We recommend a multi-pronged approach:

  • Dot Blot Analysis: This is a straightforward method to assess the specificity of your antibody against a panel of different RNA modifications.[5][7][8][9] By spotting synthetic oligonucleotides containing mcm⁵U, its precursors (cm⁵U, ncm⁵U), related modifications (mcm⁵s²U), and unmodified uridine (B1682114) onto a membrane, you can determine the antibody's binding preference.

  • Competitive ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) can provide a more quantitative measure of specificity. In this assay, free mcm⁵U nucleosides or other modified nucleosides are used to compete with the immobilized antigen for antibody binding. A significant decrease in signal only in the presence of free mcm⁵U indicates high specificity.

  • MeRIP-seq with knockout/knockdown controls: For methylated RNA immunoprecipitation sequencing (MeRIP-seq), the gold standard for validation is to use samples from a model system where a key enzyme in the mcm⁵U biosynthesis pathway (e.g., Trm9/Trm112 in yeast) has been knocked out or knocked down.[2] A specific antibody should show a significant reduction in signal in the knockout/knockdown cells compared to wild-type cells.

  • Immunofluorescence with knockout/knockdown controls: Similar to MeRIP-seq, immunofluorescence (IF) staining in cells lacking a key mcm⁵U methyltransferase can validate antibody specificity. The fluorescent signal should be markedly decreased in the knockout/knockdown cells.[5]

Q3: What are the key considerations for setting up a dot blot assay to test my anti-mcm⁵U antibody?

A well-designed dot blot assay is a powerful tool for assessing antibody specificity.[5][7][8]

  • Antigen Panel: Include synthetic RNA oligonucleotides (or BSA-conjugated nucleosides) with the following modifications:

    • Target: 5-methoxycarbonylmethyluridine (mcm⁵U)

    • Potential Cross-reactants: 5-carboxymethyluridine (cm⁵U), 5-carbamoylmethyluridine (ncm⁵U), 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U)

    • Negative Control: Unmodified Uridine (U)

  • Membrane Choice: Positively charged nylon membranes are generally recommended for nucleic acid immobilization.[5][7]

  • Crosslinking: UV crosslinking is essential to covalently attach the RNA to the membrane.[7]

  • Blocking: Use a high-quality blocking buffer to minimize non-specific antibody binding. Common choices include 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST.

  • Antibody Concentrations: Titrate both your primary anti-mcm⁵U antibody and the secondary antibody to find the optimal concentrations that yield a strong signal for mcm⁵U with minimal background.

Troubleshooting Guides

High Background in Dot Blot, MeRIP, or Immunofluorescence
Possible Cause Troubleshooting Steps
Insufficient Blocking Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., switch from BSA to non-fat dry milk, or use a commercial blocking solution).
Antibody Concentration Too High Perform a titration of your primary and secondary antibodies to determine the optimal dilution that maximizes the signal-to-noise ratio.
Inadequate Washing Increase the number and duration of wash steps. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffers to help remove non-specifically bound antibodies.
Cross-reactivity of Secondary Antibody Run a control experiment with only the secondary antibody to ensure it is not binding non-specifically to your sample. Use a pre-adsorbed secondary antibody.
Contaminated Buffers or Reagents Prepare fresh buffers and filter-sterilize them if necessary. Ensure reagents are within their expiration dates.[10]
Weak or No Signal
Possible Cause Troubleshooting Steps
Low Abundance of mcm⁵U The mcm⁵U modification is often found in tRNAs and some non-coding RNAs, and may be of low abundance in total RNA from certain cell types or conditions. Consider enriching for tRNAs before your experiment.
Suboptimal Antibody Performance Verify the antibody's activity with a positive control (e.g., a dot blot with synthetic mcm⁵U-containing oligonucleotides). Consider trying an antibody from a different vendor or a different lot.
Inefficient Immunoprecipitation (MeRIP) Ensure proper coupling of the antibody to the beads. Optimize the amount of antibody and input RNA.[11][12] Check the integrity of your input RNA before starting the experiment.
Masked Epitope (Immunofluorescence) The fixation and permeabilization steps can sometimes mask the mcm⁵U epitope. Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) and permeabilization agents (e.g., Triton X-100 vs. saponin).[13][14][15] Antigen retrieval methods, commonly used in immunohistochemistry, may also be beneficial.
Incorrect Experimental Conditions Optimize incubation times and temperatures for antibody binding. Ensure all buffers are at the correct pH and ionic strength.

Experimental Protocols

Dot Blot Protocol for Anti-mcm⁵U Antibody Specificity

This protocol is adapted from established methods for analyzing RNA modifications.[5][8][9]

Materials:

  • Synthetic RNA oligonucleotides (20-30 nt) containing a central mcm⁵U, cm⁵U, ncm⁵U, mcm⁵s²U, or U.

  • Positively charged nylon membrane

  • Dot blot apparatus

  • UV crosslinker

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary anti-mcm⁵U antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Methylene (B1212753) blue solution (for loading control)

Procedure:

  • Prepare serial dilutions of your synthetic RNA oligonucleotides in RNase-free water.

  • Spot 1-2 µL of each dilution onto the dry nylon membrane.

  • Allow the spots to air dry completely.

  • UV crosslink the RNA to the membrane.

  • (Optional) Stain with methylene blue to visualize the spots and confirm equal loading.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-mcm⁵U antibody (at its optimal dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (at its optimal dilution) in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and image the blot.

Data Presentation

Table 1: Example Dot Blot Results for Anti-mcm⁵U Antibody Specificity

RNA OligonucleotideDilution 1Dilution 2Dilution 3
mcm⁵U ++++++
cm⁵U +/---
ncm⁵U ---
mcm⁵s²U +/---
Unmodified U ---
(Signal intensity: +++ strong, ++ medium, + weak, +/- very weak, - no signal)

Visualizations

Antibody_Validation_Workflow cluster_specificity Antibody Specificity Validation cluster_application Application-Specific Validation dot_blot Dot Blot Assay (mcm⁵U, cm⁵U, ncm⁵U, U) competitive_elisa Competitive ELISA (Free Nucleosides) dot_blot->competitive_elisa Quantitative Check merip MeRIP-seq (WT vs. KO/KD) competitive_elisa->merip For Sequencing if_staining Immunofluorescence (WT vs. KO/KD) competitive_elisa->if_staining For Imaging end_node Proceed with Experiments merip->end_node if_staining->end_node start Obtain Anti-mcm⁵U Antibody start->dot_blot Initial Screen

Caption: Workflow for validating the specificity of anti-mcm⁵U antibodies.

Troubleshooting_High_Background cluster_solutions Potential Solutions problem {High Background Signal} blocking Optimize Blocking - Increase time - Change agent problem->blocking antibody_conc Titrate Antibodies - Lower primary/secondary concentration problem->antibody_conc washing Improve Washing - Increase number/duration - Add detergent problem->washing secondary_ctrl Check Secondary Ab - Secondary only control - Use pre-adsorbed problem->secondary_ctrl

Caption: Troubleshooting logic for high background signal issues.

References

Technical Support Center: Addressing Matrix Effects in Mass Spectrometry of mcm5U

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of 5-methoxycarbonylmethyluridine (mcm5U).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your mcm5U mass spectrometry experiments.

Issue 1: Poor Signal Intensity or Ion Suppression

Symptoms:

  • Low or no detectable signal for mcm5U standards or samples.

  • Weak or undetectable peaks in your mass spectra.[1]

Potential Causes:

  • Co-eluting Matrix Components: Endogenous molecules from the sample matrix (e.g., salts, lipids, proteins) can co-elute with mcm5U and compete for ionization, leading to a suppressed signal.[2] This is a common issue in electrospray ionization (ESI), which is susceptible to ion suppression.[3]

  • Sample Concentration: A sample that is too concentrated can exacerbate ion suppression.[1] Conversely, a sample that is too dilute may result in a weak signal.[1]

Solutions:

StepActionDetailed Protocol
1 Optimize Sample Preparation Implement a sample cleanup procedure to remove interfering matrix components before LC-MS/MS analysis.[4] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[4]
Protocol: Solid-Phase Extraction (SPE) for mcm5U 1. Select SPE Sorbent: Choose a mixed-mode or anion exchange sorbent appropriate for retaining a modified nucleoside like mcm5U.2. Conditioning: Condition the SPE cartridge with methanol (B129727) followed by an equilibration buffer (e.g., aqueous ammonium (B1175870) acetate, pH 9.0).[4]3. Sample Loading: Dilute the sample (e.g., hydrolyzed RNA from cells or biofluids) in the equilibration buffer and load it onto the SPE cartridge.[4]4. Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.5. Elution: Elute the mcm5U using a solvent that disrupts its interaction with the sorbent (e.g., a solvent with a different pH or higher organic content).6. Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute it in a mobile phase-compatible solvent for injection.
2 Adjust Sample Dilution If sample cleanup is not feasible, simple dilution of the sample extract can reduce the concentration of interfering matrix components.[5]
Protocol: Sample Dilution 1. Prepare a serial dilution of your sample extract (e.g., 1:10, 1:100, 1:1000) in the initial mobile phase.2. Analyze each dilution to find the optimal balance between reducing matrix effects and maintaining sufficient signal intensity for mcm5U.
3 Optimize Chromatography Improve the chromatographic separation of mcm5U from co-eluting matrix components.
Protocol: Chromatographic Optimization 1. Modify Gradient: Adjust the mobile phase gradient to increase the resolution between mcm5U and interfering peaks.2. Change Column Chemistry: Test a different stationary phase (e.g., HILIC if you are using reverse-phase) that may offer a different selectivity for mcm5U and matrix components.3. Adjust Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.
Issue 2: Inconsistent and Inaccurate Quantification

Symptoms:

  • Poor reproducibility of mcm5U quantification across different samples or batches.

  • Failure to achieve acceptable accuracy and precision in quality control (QC) samples.[6]

Potential Causes:

  • Variable Matrix Effects: The composition of the biological matrix can vary significantly from sample to sample, leading to inconsistent ion suppression or enhancement.[4] This variability can compromise the accuracy of quantification.[6]

  • Lack of Appropriate Internal Standard: Without a suitable internal standard, variations in sample preparation, injection volume, and ionization efficiency are not corrected for.

Solutions:

StepActionDetailed Protocol
1 Use a Stable Isotope-Labeled Internal Standard (SIL-IS) This is the most effective way to compensate for matrix effects.[4][7] A SIL-IS for mcm5U (e.g., ¹³C, ¹⁵N-labeled mcm5U) will have nearly identical chemical and physical properties to the analyte.[4]
Protocol: Implementation of a SIL-IS 1. Addition of IS: Add a known, fixed concentration of the mcm5U SIL-IS to all samples, calibration standards, and QC samples at the very beginning of the sample preparation process.[8]2. Sample Processing: Process the samples as usual (e.g., extraction, cleanup). The SIL-IS will experience the same matrix effects as the endogenous mcm5U.[4]3. Quantification: During data analysis, calculate the peak area ratio of the analyte to the internal standard.[8] Construct the calibration curve by plotting the peak area ratio against the concentration of the standards. This ratio corrects for variations in signal intensity caused by matrix effects.
2 Employ Matrix-Matched Calibration If a SIL-IS is unavailable, preparing calibration standards in a blank matrix that is similar to the samples can help correct for matrix effects.[5]
Protocol: Matrix-Matched Calibration 1. Obtain Blank Matrix: Source a biological matrix (e.g., cell lysate, urine) that is free of endogenous mcm5U.2. Prepare Standards: Spike known concentrations of mcm5U standard into the blank matrix extract to create your calibration curve.3. Analyze: Analyze these matrix-matched standards alongside your samples. This approach helps to ensure that the calibration standards experience similar matrix effects as the unknown samples.
Quantitative Comparison of Mitigation Strategies
Mitigation StrategyEffectiveness in Reducing Matrix EffectsImpact on SensitivityThroughputKey Consideration
Sample Dilution ModerateCan be reducedHighOnly suitable if the analyte concentration is high enough to be detected after dilution.[5]
Solid-Phase Extraction (SPE) HighCan be enhanced (concentration effect)Low to MediumRequires method development to optimize sorbent and solvents.
Matrix-Matched Calibration HighNo direct impactHighRequires a representative blank matrix free of the analyte.[2][5]
Stable Isotope-Labeled IS Very HighNo direct impactHighThe "gold standard" for correcting matrix effects, but requires synthesis and availability of the labeled standard.[4][9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of mcm5U mass spectrometry?

A: Matrix effects are the alteration of ionization efficiency for mcm5U due to the presence of co-eluting components from the sample matrix (e.g., salts, lipids, metabolites). These effects can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of quantification.[3]

Q2: How can I determine if my mcm5U analysis is affected by matrix effects?

A: A common method is the post-extraction spike experiment.[3][5] You compare the response of an mcm5U standard in a clean solvent to the response of the same standard spiked into a blank matrix extract. A lower response in the matrix extract indicates ion suppression, while a higher response indicates ion enhancement.[5]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) the preferred method for correcting matrix effects?

A: A SIL-IS is considered the gold standard because it has the same physicochemical properties as the analyte (mcm5U).[4] This means it co-elutes with mcm5U and is affected by matrix components in the exact same way. By using the ratio of the analyte signal to the SIL-IS signal for quantification, any signal suppression or enhancement is effectively canceled out, leading to highly accurate and precise results.

Q4: What should I do if I don't have access to a specific SIL-IS for mcm5U?

A: If a dedicated SIL-IS for mcm5U is not available, you can use a structural analog as an internal standard, though this is less ideal.[10] Alternatively, meticulous sample cleanup using techniques like SPE and the use of matrix-matched calibration curves are effective strategies to mitigate matrix effects.[4]

Q5: Can optimizing the mass spectrometer's ion source parameters help reduce matrix effects?

A: Yes, optimizing ion source parameters such as capillary voltage, gas flows, and temperatures can sometimes help.[11] These adjustments can influence the efficiency of desolvation and ionization, potentially reducing the impact of interfering matrix components.[11] However, this is often less effective than addressing the problem through sample preparation or the use of a proper internal standard.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation & Analysis cluster_eval Evaluation Start Sample containing mcm5U Extraction Extraction of Analytes Start->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Check Assess Data Quality (Poor Reproducibility/Signal?) LCMS->Check PostExtract Post-Extraction Spike Experiment Check->PostExtract Yes FinalAnalysis Re-analyze and Validate Check->FinalAnalysis No MatrixEffect Matrix Effect Confirmed? PostExtract->MatrixEffect Optimize Optimize Sample Prep (SPE, Dilution) MatrixEffect->Optimize Yes SIL_IS Use Stable Isotope-Labeled Internal Standard MatrixEffect->SIL_IS MatrixMatch Use Matrix-Matched Calibration MatrixEffect->MatrixMatch MatrixEffect->FinalAnalysis No Optimize->FinalAnalysis SIL_IS->FinalAnalysis MatrixMatch->FinalAnalysis

Caption: Workflow for identifying and mitigating matrix effects in mcm5U analysis.

InternalStandardConcept cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard (SIL-IS) A1 Sample A (Low Matrix Effect) Analyte Signal = 100 B1 Sample B (High Matrix Effect) Analyte Signal = 50 Result1 Result: Concentration appears to be 50% lower in Sample B B1->Result1 A2 Sample A Analyte Signal = 100 IS Signal = 1000 Ratio = 0.1 B2 Sample B Analyte Signal = 50 IS Signal = 500 Ratio = 0.1 Result2 Result: Calculated ratio is identical. Accurate quantification is achieved. B2->Result2

Caption: Correction of matrix effects using a stable isotope-labeled internal standard.

References

Technical Support Center: Optimizing Fragmentation Strategies for mcm5U Identification in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of 5-methoxycarbonylmethyluridine (mcm5U) in oligonucleotides using tandem mass spectrometry (MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the mass spectrometric analysis of mcm5U-modified oligonucleotides.

Problem Possible Cause Recommended Solution
Low abundance or absence of mcm5U-specific fragment ions. Suboptimal collision energy.Systematically vary the normalized collision energy (NCE) for Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). Start with a lower energy (~15-20%) and gradually increase to find the optimal setting for generating diagnostic ions without excessive fragmentation. For some instruments, a setting around 35% NCE for CID has been found to be effective for general RNA oligonucleotide fragmentation.[1][2]
Inappropriate fragmentation method.For labile modifications, CID can sometimes lead to the loss of the modification. Consider using Electron Transfer Dissociation (ETD), which is known to preserve post-translational modifications.[3] A combination of fragmentation methods (e.g., ETD followed by supplemental HCD activation) can also be beneficial.[3]
The mcm5U modification is not present or is at a very low stoichiometry.Confirm the presence of the modification using orthogonal methods if possible. Increase the amount of sample injected into the mass spectrometer.
Difficulty in distinguishing mcm5U from other isobaric or near-isobaric modifications. Insufficient fragmentation to produce diagnostic ions.Focus on identifying the characteristic product ions of mcm5U. For the mcm5U nucleoside, key product ions have been identified at m/z 185, 153, and 125.[4] The ion at m/z 125 is a particularly important diagnostic base fragment.[5]
Co-elution of interfering species.Optimize the liquid chromatography (LC) method to improve the separation of the mcm5U-containing oligonucleotide from other species.
Complex MS/MS spectra with many unidentifiable peaks. In-source fragmentation.Reduce the cone voltage or other ion source parameters to minimize fragmentation before MS/MS analysis.
Presence of multiple modifications on the same oligonucleotide.Use a systematic approach to data analysis, starting with the identification of known backbone fragment ions (c, y, w, a-B, etc.) and then looking for mass shifts corresponding to expected modifications.[1][2]
High charge state of the precursor ion leading to complex fragmentation patterns.The charge state of the precursor ion can significantly affect fragmentation.[1][2] Analyze spectra from different charge states of the same oligonucleotide to obtain complementary fragmentation information.
Poor sequence coverage of the oligonucleotide backbone. Non-optimal fragmentation conditions for the entire oligonucleotide.Employ a stepped HCD approach with varying collision energies to generate a wider range of fragment ions covering different parts of the sequence.
The chosen fragmentation method is not suitable for the oligonucleotide sequence or length.For longer oligonucleotides, ETD can sometimes provide better sequence coverage than CID or HCD.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common fragmentation techniques for analyzing mcm5U-modified oligonucleotides?

A1: The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). CID and HCD are collisional activation methods that typically produce c- and y-type fragment ions from the oligonucleotide backbone.[1][2] ETD is a non-ergodic fragmentation method that is often advantageous for preserving labile modifications and can provide complementary fragmentation information, primarily generating d- and w-type ions.[3]

Q2: What are the known diagnostic fragment ions for the mcm5U nucleoside?

A2: Based on database information, the product ions for the mcm5U nucleoside are m/z 185, 153, and 125.[4] The fragment ion at m/z 125 is considered a key diagnostic base fragment.[5]

Q3: How does the fragmentation of an mcm5U-containing oligonucleotide differ from that of an unmodified oligonucleotide?

A3: The primary difference will be the presence of fragment ions containing the mcm5U modification, which will have a corresponding mass shift. Additionally, the fragmentation pattern around the modified nucleotide may be altered. The modification may influence the preferred sites of backbone cleavage. It is also possible to observe a neutral loss of the 5-methoxycarbonylmethyl group or parts of it, although specific data on this for mcm5U is limited.

Q4: What is a recommended starting point for optimizing collision energy for mcm5U identification?

A4: For CID on RNA oligonucleotides, a normalized collision energy of around 35% has been used in some studies.[1][2] However, the optimal energy is instrument-dependent and should be determined empirically. It is recommended to perform a collision energy ramp to identify the value that maximizes the intensity of the diagnostic ions for mcm5U while still providing good overall sequence coverage.

Q5: When should I consider using ETD for mcm5U analysis?

A5: ETD should be considered when you suspect that the mcm5U modification is labile and being lost during CID or HCD. ETD is also beneficial for the fragmentation of longer oligonucleotides and highly charged precursor ions, where CID and HCD may provide limited sequence coverage.[3] Combining ETD with CID or HCD in a single analysis can often provide the most comprehensive data.

Data Presentation

Table 1: Diagnostic Product Ions for mcm5U Nucleoside

Precursor Ion (m/z)Product Ion (m/z)Ion TypeReference
317.0985 ([M+H]⁺)185Modified Base + Ribose Fragment[4]
317.0985 ([M+H]⁺)153Modified Base Fragment[4]
317.0985 ([M+H]⁺)125Diagnostic Base Fragment[4][5]

Table 2: General Comparison of Fragmentation Methods for Modified Oligonucleotides

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions c- and y-typec- and y-typed- and w-type
Preservation of Labile Modifications ModerateModerate to GoodExcellent
Effectiveness with High Charge States Can be limitedGoodExcellent
Sequence Coverage of Long Oligonucleotides Can be limitedModerateOften Superior
Common Issues Potential loss of modificationPotential loss of modificationLower efficiency for low charge state precursors

Experimental Protocols

Protocol 1: General Workflow for LC-MS/MS Analysis of mcm5U-Modified Oligonucleotides

  • Sample Preparation: Enzymatically digest the RNA sample to release the mcm5U-containing oligonucleotide.

  • Liquid Chromatography (LC): Separate the resulting oligonucleotides using a reversed-phase chromatography column suitable for nucleic acids. Use a gradient of an appropriate mobile phase, such as acetonitrile (B52724) in an ammonium (B1175870) acetate (B1210297) buffer.

  • Mass Spectrometry (MS): Introduce the LC eluent into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire full scan MS data to identify the precursor ion of the mcm5U-containing oligonucleotide.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the selected precursor ion using CID, HCD, or ETD. If possible, use a data-dependent acquisition method that triggers MS/MS on the most abundant precursor ions.

  • Data Analysis: Analyze the MS/MS spectra to identify the characteristic fragment ions of the oligonucleotide backbone and the mcm5U modification. Use software tools to assist in fragment ion assignment and sequence verification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis rna_sample RNA Sample digestion Enzymatic Digestion rna_sample->digestion lc_separation Reversed-Phase LC digestion->lc_separation Oligonucleotide Mixture esi Electrospray Ionization lc_separation->esi Separated Oligonucleotides ms1 Full Scan MS (MS1) esi->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 data_analysis Spectral Analysis & Identification ms2->data_analysis

Caption: General experimental workflow for mcm5U identification.

fragmentation_decision_tree start Precursor Ion Selection charge_state Assess Precursor Charge State start->charge_state fragmentation_method Select Fragmentation Method charge_state->fragmentation_method Low to Moderate (e.g., 2+, 3+) etd ETD charge_state->etd High (e.g., >3+) cid_hcd CID or HCD fragmentation_method->cid_hcd Modification is stable etd_sup ETD with Supplemental Activation fragmentation_method->etd_sup Modification is labile analysis Analyze MS/MS Spectrum cid_hcd->analysis etd->analysis etd_sup->analysis

Caption: Decision tree for selecting a fragmentation strategy.

References

Technical Support Center: In Vivo Validation of mcm5U Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo function of 5-methoxycarbonylmethyluridine (mcm5U) and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental validation of mcm5U function.

Issue 1: Unexpected or Absent Phenotype in mcm5U-Deficient Mouse Models

Question: We generated a knockout mouse for a gene involved in mcm5U biosynthesis (e.g., a component of the Elongator complex like Elp3, or the methyltransferase Alkbh8), but we are not observing the expected phenotype, or the phenotype is highly variable. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Incomplete Knockout or Compensation:

    • Validation: Confirm the knockout at the genomic, transcript, and protein levels in your target tissues.[1][2][3] Use PCR and sequencing to verify the genomic deletion, qPCR to check for transcript reduction, and Western blotting to confirm the absence of the protein.[1][2]

    • Compensation: Be aware of potential functional redundancy or compensatory mechanisms from other genes. The genetic background of the mouse strain can also influence the phenotypic outcome.[4]

  • Pleiotropic Effects of the Mutated Gene:

    • Consideration: Genes in the mcm5U pathway, particularly components of the Elongator complex, have been implicated in other cellular processes like histone acetylation and transcription.[4][5] The observed phenotype might be a result of these other functions and not solely due to the loss of mcm5U.

    • Strategy: To specifically link the phenotype to the tRNA modification defect, attempt rescue experiments by overexpressing the hypomodified tRNAs (tRNA-Lys-UUU, tRNA-Gln-UUG, and tRNA-Glu-UUC) in the mutant background.[4][6]

  • Subtle or Condition-Specific Phenotypes:

    • Action: The phenotype may only manifest under specific stress conditions.[7] Challenge your mouse model with relevant stressors (e.g., oxidative stress, specific diets, or exposure to toxins) to unmask a phenotype.

    • Analysis: Perform a comprehensive phenotypic analysis across different developmental stages and in various organs, as the effects might be tissue-specific or age-dependent.

  • Variability in Cre-LoxP Systems (for conditional knockouts):

    • Problem: The efficiency and specificity of Cre-mediated recombination can vary significantly depending on the Cre driver line, leading to mosaicism or off-target effects.

    • Solution: It is crucial to validate the deletion in the specific cell types of interest. Co-expressing a reporter gene with Cre can help track its activity. Always include Cre-only mice (without the floxed allele) as controls to account for any potential Cre-toxicity.

Troubleshooting Workflow for Knockout Mouse Validation

G cluster_0 Initial Observation cluster_1 Step 1: Validate the Knockout cluster_2 Step 2: Investigate Biological Complexity cluster_3 Step 3: Refine Analysis cluster_4 Conclusion start No/Variable Phenotype in KO Mouse v_dna Genomic PCR & Sequencing start->v_dna v_rna qRT-PCR v_dna->v_rna v_protein Western Blot v_rna->v_protein pleiotropy Assess Pleiotropic Effects v_protein->pleiotropy If KO is confirmed stress Apply Cellular Stressors v_protein->stress rescue tRNA Overexpression Rescue pleiotropy->rescue end Interpret Results rescue->end phenotyping Comprehensive Phenotyping stress->phenotyping background Consider Genetic Background background->phenotyping controls Use Appropriate Controls (e.g., Cre-only) phenotyping->controls controls->end G U34 Uridine (B1682114) at wobble position (U34) Elongator Elongator Complex (Elp1-6) U34->Elongator cm5U cm5U (5-carboxymethyluridine) Trm9_112 Trm9/Trm112 (ALKBH8/TRM112 in humans) cm5U->Trm9_112 mcm5U mcm5U Ncs_complex Ncs2/Ncs6 Complex mcm5U->Ncs_complex mcm5s2U mcm5s2U Elongator->cm5U Trm9_112->mcm5U Ncs_complex->mcm5s2U

References

improving the efficiency of in vitro mcm5U modification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of their in vitro 5-methoxycarbonylmethyluridine (mcm5U) modification assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro mcm5U modification experiments.

Problem Possible Cause Solution
No or Weak Signal (Low mcm5U Modification) Omission of a key reagent.Systematically check that all components (enzyme, tRNA substrate, S-adenosylmethionine (SAM), buffer) were added in the correct order and concentration.
Inactive enzyme (Trm9/ALKBH8).Test the activity of the enzyme using a positive control substrate. Ensure proper storage of the enzyme at recommended temperatures and avoid repeated freeze-thaw cycles.[1]
Inactive SAM (methyl donor).Use a fresh stock of SAM. SAM is unstable, especially at neutral or high pH and room temperature. Prepare aliquots and store them at -80°C.
Incorrectly prepared or degraded tRNA substrate.Verify the integrity of the tRNA substrate via gel electrophoresis. Use freshly prepared or properly stored tRNA. For assays using tRNA from mutant strains (e.g., trm9Δ), ensure the strain background is correct and the tRNA isolation procedure minimizes degradation. Saponification to generate cm5U-tRNA can degrade the tRNA, so using tRNA from a trm9Δ strain is often superior.[2][3]
Suboptimal reaction conditions (temperature, pH, incubation time).Optimize the reaction temperature and incubation time. Most enzyme assays perform best at room temperature (20-25°C) or 37°C.[1] Verify that the buffer pH is optimal for the enzyme's activity.
Presence of inhibitors in the reaction.Ensure that reagents are free from contaminants that could inhibit the methyltransferase. For example, sodium azide (B81097) can inhibit peroxidase activity in coupled assays, and high concentrations of EDTA can chelate necessary metal ions.[4][5]
Plate reader settings are not optimal.Verify the wavelength and filter settings on the plate reader are appropriate for the detection method being used (e.g., fluorescence, colorimetry).[4][5]
High Background Signal Non-specific binding of detection reagents.If using an antibody-based detection method, ensure adequate blocking steps are included. Optimize the concentration of the detection antibody.[5]
Contaminated reagents.Use fresh, high-quality reagents and sterile techniques to avoid contamination.
Substrate degradation leading to background signal.Ensure the substrate is stable under the assay conditions.
High Variability Between Replicates Inaccurate pipetting.Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[4]
Incomplete mixing of reagents.Thoroughly but gently mix all components before and after combining them in the reaction vessel.
"Edge effect" in microplates.If using microplates, be aware of potential evaporation at the edges, which can alter concentrations.[1] To mitigate this, avoid using the outer wells or ensure a humidified environment during incubation.
Improperly thawed components.Thaw all frozen reagents completely and mix them gently before use to ensure homogeneity.[4]

Frequently Asked Questions (FAQs)

Q1: What are the essential components of an in vitro mcm5U modification assay?

A1: A typical in vitro mcm5U modification assay requires the following core components:

  • Enzyme: A purified and active methyltransferase, which is typically a heterodimeric complex of Trm9 (or its human homolog, ALKBH8) and Trm112.[2][3] The presence of Trm112 has been shown to dramatically improve the methyltransferase activity of Trm9 in vitro.[2][3]

  • tRNA Substrate: A tRNA molecule that is a substrate for mcm5U modification. Often, total tRNA isolated from a trm9Δ yeast strain is used, as it accumulates the precursor modification, 5-carboxymethyluridine (B57136) (cm5U).[2][3][6][7]

  • Methyl Donor: S-adenosylmethionine (SAM) is the methyl group donor for the reaction. Radiolabeled SAM (e.g., [³H]AdoMet) is frequently used for sensitive detection.[2][3]

  • Reaction Buffer: A buffer system that provides the optimal pH and ionic strength for the enzyme's activity. This typically includes components like Tris-HCl, MgCl₂, and DTT.[8]

Q2: How can I prepare a suitable tRNA substrate for the assay?

A2: An effective tRNA substrate can be prepared by isolating total tRNA from a yeast strain lacking the TRM9 gene (trm9Δ). This tRNA will have the precursor cm5U modification at the wobble position of tRNAs that would normally be modified to mcm5U.[2][3][6][7] Alternatively, in vitro transcribed tRNA can be used, but it will lack other post-transcriptional modifications that might be important for enzyme recognition and activity.[9] While saponification of mature tRNA can generate cm5U, this method can also lead to tRNA degradation.[2][3]

Q3: What are the best methods for detecting mcm5U modification in vitro?

A3: Several methods can be used to detect the formation of mcm5U:

  • Radiolabeling: This is a highly sensitive method that involves using radiolabeled SAM (e.g., [³H]AdoMet) as the methyl donor. The incorporation of the radiolabel into the tRNA is then measured, often by scintillation counting after precipitating the tRNA.[2][3]

  • HPLC Analysis: High-performance liquid chromatography (HPLC) can be used to separate and quantify the different nucleosides from digested tRNA, allowing for the direct measurement of mcm5U levels.[2][3]

  • γ-toxin Cleavage Assay: This is an indirect but specific method. The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs containing the downstream modification mcm5s2U.[6][7][10] An in vitro assay can be set up where the formation of mcm5U is the first step, followed by an in vitro thiolation reaction to produce mcm5s2U, which is then detected by γ-toxin cleavage and subsequent analysis by Northern blotting or qPCR.[6][7]

  • Mass Spectrometry: LC-MS/MS can provide a comprehensive and quantitative analysis of various tRNA modifications, including mcm5U, from digested tRNA samples.[11]

Q4: My enzyme seems to be inactive. What should I do?

A4: First, ensure that the enzyme has been stored correctly at a low temperature (typically -80°C) and has not been subjected to multiple freeze-thaw cycles.[1] The Trm9/ALKBH8 enzyme is part of a complex with Trm112, and the presence of Trm112 is crucial for its activity.[2][3] If you are expressing and purifying the enzyme yourself, co-expression of both subunits is recommended to ensure the formation of the active complex.[2][3] You can test the enzyme's activity using a known positive control substrate. If the enzyme is still inactive, it may have been denatured, and a new batch of purified enzyme may be required.

Q5: Can I use in vitro transcribed tRNA for my assay?

A5: Yes, you can use in vitro transcribed tRNA. However, it's important to note that in vitro transcripts lack the numerous other post-transcriptional modifications found in native tRNA.[9] These modifications can be important for the proper folding and stability of the tRNA, which in turn can affect its recognition and processing by the Trm9/Trm112 complex.[12][13] Therefore, you may observe different kinetics or lower efficiency compared to using native tRNA isolated from cells.

Experimental Protocols

Protocol 1: In Vitro tRNA Methylation Assay Using Radiolabeled SAM

This protocol is adapted from studies on tRNA methyltransferases and is a general guideline for measuring mcm5U formation.[8]

Materials:

  • Purified Trm9/Trm112 enzyme complex

  • tRNA substrate (e.g., total tRNA from a trm9Δ strain) at a concentration of 5 µM

  • [³H]-S-adenosylmethionine ([³H]AdoMet)

  • 5X Methylation Buffer (MB): 100 mM Tris-HCl pH 8.0, 100 mM NH₄OAc, 0.1 mM EDTA, 10 mM MgCl₂

  • Dithiothreitol (DTT)

  • DEPC-treated water

  • 5% Trichloroacetic Acid (TCA) solution

  • 100% Ethanol (B145695)

  • Scintillation fluid

Procedure:

  • Prepare the tRNA: In a microcentrifuge tube, dilute the tRNA substrate with DEPC-treated water to a final concentration of 5 µM. Heat the tRNA solution at 85°C for 2 minutes to denature, then allow it to cool to room temperature for 15 minutes to refold.[8]

  • Prepare the Reaction Mix: In a separate tube, prepare the reaction mix. For a 40 µL final reaction volume, a master mix can be made. This should include the 5X Methylation Buffer, DTT, and DEPC-treated water.

  • Set up the Reaction: Combine the refolded tRNA, reaction mix, [³H]AdoMet, and the purified Trm9/Trm112 enzyme. The final concentrations of each component should be optimized for your specific system.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Stop the Reaction and Precipitate tRNA: Stop the reaction by adding an equal volume of 5% TCA. Precipitate the tRNA by adding cold 100% ethanol and incubating at -20°C.

  • Wash the tRNA: Centrifuge the sample to pellet the tRNA. Wash the pellet with 70% ethanol to remove unincorporated [³H]AdoMet.

  • Quantify Incorporation: Resuspend the tRNA pellet and measure the incorporated radioactivity using a scintillation counter.

Data Presentation

Table 1: Typical Reaction Component Concentrations
ComponentStock ConcentrationFinal Concentration in Assay
Trm9/Trm112 Enzyme1 mg/mL1-5 µM
tRNA Substrate100 µM5-10 µM
S-adenosylmethionine (SAM)1.5 mM10-50 µM
Tris-HCl, pH 8.01 M20 mM
NH₄OAc1 M20 mM
MgCl₂1 M2 mM
DTT1 M1-5 mM

Visualizations

Diagram 1: Signaling Pathway for mcm5U and mcm5s2U Formation

mcm5U_pathway U34 Uridine at wobble position (U34) cm5U 5-carboxymethyluridine (cm5U) U34->cm5U Multi-step process mcm5U 5-methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U Methylation mcm5s2U 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) mcm5U->mcm5s2U Thiolation Elongator Elongator Complex Elongator->cm5U Trm9_Trm112 Trm9/Trm112 Complex (ALKBH8/TRMT112 in humans) Trm9_Trm112->mcm5U SAH SAH Trm9_Trm112->SAH Thiolase Thiolase Complex (Ncs2/Ncs6) Thiolase->mcm5s2U SAM SAM SAM->Trm9_Trm112

Caption: Biosynthesis pathway of mcm5U and mcm5s2U modifications on tRNA.

Diagram 2: Experimental Workflow for In Vitro mcm5U Assay

workflow start Start prep_enzyme Prepare Trm9/Trm112 Enzyme Complex start->prep_enzyme prep_tRNA Prepare tRNA Substrate (e.g., from trm9Δ strain) start->prep_tRNA setup_reaction Set up Reaction: Enzyme + tRNA + SAM + Buffer prep_enzyme->setup_reaction prep_tRNA->setup_reaction incubation Incubate at Optimal Temperature setup_reaction->incubation stop_reaction Stop Reaction (e.g., add TCA) incubation->stop_reaction detection Detection of mcm5U stop_reaction->detection radiolabeling Radiolabeling (Scintillation Counting) detection->radiolabeling Method 1 hplc HPLC Analysis detection->hplc Method 2 gamma_toxin γ-toxin Assay detection->gamma_toxin Method 3 end End radiolabeling->end hplc->end gamma_toxin->end

Caption: General workflow for an in vitro mcm5U modification assay.

Diagram 3: Troubleshooting Logic for Low mcm5U Signal

troubleshooting start Low or No mcm5U Signal check_reagents Check Reagents: Enzyme, tRNA, SAM, Buffer start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Check Reaction Conditions: Temp, Time, pH reagent_ok->check_conditions Yes replace_reagents Solution: Use fresh, active reagents. Verify concentrations. reagent_ok->replace_reagents No conditions_ok Conditions OK? check_conditions->conditions_ok check_inhibitors Check for Inhibitors conditions_ok->check_inhibitors Yes optimize_conditions Solution: Optimize temperature, incubation time, and pH. conditions_ok->optimize_conditions No remove_inhibitors Solution: Purify components to remove inhibitors. check_inhibitors->remove_inhibitors

Caption: A decision tree for troubleshooting low signal in mcm5U assays.

References

Validation & Comparative

Validating the In Vivo Function of 5-Methoxycarbonylmethyluridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo methods to validate the function of 5-methoxycarbonylmethyluridine (mcm5U), a critical post-transcriptional modification in transfer RNA (tRNA). We present objective comparisons of performance, supported by experimental data, and offer detailed protocols for key methodologies.

Introduction to 5-Methoxycarbonylmethyluridine (mcm5U)

5-methoxycarbonylmethyluridine is a modified nucleoside found at the wobble position (position 34) of the anticodon in specific tRNAs. This modification is crucial for accurate and efficient protein translation. In mammals, the enzyme ALKBH8 is responsible for the final methylation step in the biosynthesis of mcm5U.[1][2] Deficiencies in mcm5U have been linked to various cellular and organismal phenotypes, including developmental defects, neurological issues, and altered stress responses.[1][2][3] Validating the precise in vivo role of mcm5U is therefore essential for understanding its importance in health and disease.

Comparative Analysis of In Vivo Validation Methods

The in vivo function of mcm5U can be validated through several complementary approaches. Here, we compare genetic models, quantitative proteomics, and ribosome profiling.

Method Principle Key Readouts Advantages Limitations
Genetic Models (e.g., Alkbh8 Knockout Mice) Inactivation of the gene responsible for mcm5U synthesis (e.g., Alkbh8) to observe the resulting phenotype.Phenotypic changes (e.g., body size, developmental milestones), altered protein expression, changes in stress markers.Provides a holistic view of the physiological role of the modification at the organismal level.Pleiotropic effects can make it difficult to attribute phenotypes solely to the absence of mcm5U.
Quantitative Proteomics Mass spectrometry-based quantification of protein abundance in mcm5U-deficient models compared to wild-type.Identification and quantification of differentially expressed proteins, pathway analysis.Directly measures the downstream consequences of altered translation on the proteome.Does not directly measure translation efficiency; changes in protein levels can be due to other regulatory mechanisms.
Ribosome Profiling (Ribo-Seq) High-throughput sequencing of ribosome-protected mRNA fragments to provide a snapshot of translation across the transcriptome.Ribosome occupancy at specific codons, translation efficiency, identification of stalled ribosomes.Provides a direct, genome-wide measurement of translation and can reveal codon-specific effects of mcm5U deficiency.Technically demanding and data analysis can be complex. Does not directly measure the modification itself.
Nanopore Sequencing (Nano-tRNAseq) Direct sequencing of native tRNA molecules, allowing for simultaneous quantification of tRNA abundance and modifications.Direct detection and quantification of mcm5U on specific tRNA isoacceptors.Provides direct evidence of the modification status and abundance of tRNA in a single experiment.An emerging technology that may not be as widely available or standardized as other methods.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from studies on Alkbh8 knockout (KO) mice, which are deficient in mcm5U.

Table 1: Phenotypic and Biochemical Changes in Alkbh8 KO Mice

Parameter Wild-Type (WT) Alkbh8 KO Fold Change/Significance Reference
Body Weight (Male) NormalLowerSignificant decrease[2]
cm5U Levels in tRNA LowHighSignificant accumulation[2]
mcm5U Levels in tRNA NormalLowSignificant decrease[2]
8-isoprostane (Oxidative Stress Marker) BaselineIncreasedSignificant increase (P ≤ 0.001) after naphthalene (B1677914) treatment[4]

Table 2: Proteomic Changes in E13.5 Alkbh8 KO Mouse Embryos

Protein Category Number of Downregulated Proteins Key Associated Pathways Reference
Differentially Expressed Proteins 111Red blood cell differentiation, Protoporphyrin metabolism[1][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of ALKBH8 in Redox Homeostasis

Deficiency in ALKBH8 and the subsequent loss of mcm5U and its derivatives on selenocysteine (B57510) tRNA leads to reduced selenoprotein synthesis. Many selenoproteins are antioxidants, and their reduction can lead to increased oxidative stress, highlighting a key role for mcm5U in cellular redox homeostasis.[4]

ALKBH8_Pathway cluster_0 ALKBH8 Function cluster_1 Translational Regulation cluster_2 Cellular Response ALKBH8 ALKBH8 mcm5U_tRNA mcm5U-modified tRNA ALKBH8->mcm5U_tRNA Methylation tRNA tRNA (precursor) tRNA->ALKBH8 Selenoproteins Selenoproteins mcm5U_tRNA->Selenoproteins Efficient Translation Oxidative_Stress Oxidative Stress Selenoproteins->Oxidative_Stress Reduces caption ALKBH8-mediated mcm5U formation is crucial for selenoprotein synthesis and redox balance.

Caption: ALKBH8's role in mcm5U synthesis, impacting selenoprotein translation and oxidative stress.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for validating the function of mcm5U using a genetic model.

experimental_workflow cluster_model Genetic Model Generation cluster_analysis Multi-level Analysis cluster_validation Functional Validation start Generate Alkbh8 KO Mice genotyping Genotype Offspring start->genotyping phenotyping Phenotypic Analysis (e.g., body weight, development) genotyping->phenotyping tRNA_extraction tRNA Extraction from Tissues genotyping->tRNA_extraction proteomics Quantitative Proteomics genotyping->proteomics ribo_seq Ribosome Profiling genotyping->ribo_seq data_integration Integrate Data phenotyping->data_integration lcms LC-MS/MS for mcm5U Quantification tRNA_extraction->lcms lcms->data_integration proteomics->data_integration ribo_seq->data_integration conclusion Validate In Vivo Function data_integration->conclusion caption Workflow for in vivo validation of mcm5U function using a knockout mouse model.

Caption: A multi-pronged approach to validate mcm5U's in vivo function using a knockout model.

Experimental Protocols

Quantification of mcm5U in tRNA by LC-MS/MS

This method provides a direct and quantitative measurement of mcm5U levels in total tRNA.

Protocol Outline:

  • tRNA Isolation: Isolate total RNA from mouse tissues or cells using a suitable RNA extraction kit. Further purify tRNA from the total RNA pool, for example, by high-performance liquid chromatography (HPLC).[5]

  • tRNA Hydrolysis: The purified tRNA is enzymatically hydrolyzed to its constituent nucleosides using nuclease P1, followed by dephosphorylation with alkaline phosphatase.[5]

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reversed-phase HPLC and analyzed by a tandem quadrupole mass spectrometer (QQQ) operating in dynamic multiple reaction monitoring (MRM) mode.[5][6]

  • Quantification: The amount of mcm5U is quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard or by normalization to the canonical nucleosides.[5][7]

Ribosome Profiling in a Yeast Model System

Ribosome profiling (Ribo-Seq) can be adapted to study the translational consequences of mcm5U deficiency in yeast models.

Protocol Outline:

  • Yeast Culture and Lysis: Grow yeast strains (e.g., wild-type and a strain deficient in mcm5U synthesis) to mid-log phase. Harvest and lyse the cells in the presence of a translation inhibitor like cycloheximide (B1669411) to freeze ribosomes on the mRNA.

  • Nuclease Digestion: Treat the cell lysate with an RNase (e.g., RNase I or P1 nuclease) to digest mRNA that is not protected by ribosomes.[8]

  • Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes by sucrose (B13894) gradient centrifugation. Then, extract the RPFs (typically ~28-30 nucleotides in length).

  • Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the RPFs, reverse transcribe to cDNA, and PCR amplify to generate a sequencing library. The library is then sequenced using a high-throughput sequencing platform.[8]

  • Data Analysis: Align the sequencing reads to the yeast transcriptome. The density of reads at each codon provides a measure of ribosome occupancy, which can be compared between the wild-type and mcm5U-deficient strains to assess changes in translation efficiency.[9][10][11]

Conclusion

Validating the in vivo function of 5-methoxycarbonylmethyluridine requires a multi-faceted approach. The use of genetic models, such as the Alkbh8 knockout mouse, provides crucial organism-level insights into the physiological importance of this tRNA modification.[1][2][3] This approach, when combined with powerful analytical techniques like quantitative proteomics and ribosome profiling, allows for a detailed molecular understanding of how mcm5U impacts protein translation and cellular homeostasis.[1][12] Furthermore, direct quantification of mcm5U by LC-MS/MS is essential for confirming the modification status in these models.[2][5] The continued development of novel techniques like Nano-tRNAseq promises to further enhance our ability to study tRNA modifications in their native context.[13] Together, these methods provide a robust toolkit for researchers and drug development professionals to investigate the roles of mcm5U in health and disease.

References

comparative analysis of different tRNA wobble modifications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to tRNA Wobble Modifications for Researchers and Drug Development Professionals

The fidelity of protein synthesis is paramount to cellular function, and transfer RNAs (tRNAs) are the linchpin of this process. Post-transcriptional modifications of tRNA, particularly at the wobble position (nucleotide 34) of the anticodon, play a critical role in ensuring the efficiency and accuracy of mRNA decoding.[1][2] These modifications expand or restrict the tRNA's ability to recognize synonymous codons, thereby fine-tuning translation and enabling cellular adaptation to various stresses.[1][3] Dysregulation of these modification pathways is increasingly implicated in a range of human diseases, including mitochondrial disorders and cancer, making the enzymes involved potential therapeutic targets.[4][5][6]

This guide provides a , summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular processes.

Comparative Analysis of Major Wobble Modifications

Modifications at the wobble position are diverse, ranging from simple methylation to complex multi-step additions. They critically influence the codon-anticodon interaction at the ribosome's A-site.[2][7] For instance, some modifications prevent misreading of near-cognate codons, while others like Inosine expand decoding capacity.[7][8] The most prevalent modifications occur on uridine (B1682114) and adenosine (B11128) bases at position 34.

Table 1: Comparison of Key tRNA Wobble (Position 34) Modifications

ModificationFull NameBase ModifiedFunction in Codon RecognitionExample tRNAsKey Enzymes
mcm⁵s²U 5-methoxycarbonylmethyl-2-thiouridineUridine (U)Restricts wobble to A-ending codons; enhances binding affinity to the ribosome's A-site.[1][2]tRNA-Lys(UUU), tRNA-Gln(UUG), tRNA-Glu(UUC)[2]Elongator complex (Elp1-6), Kti11-14, Urm1 pathway[1][2]
m⁵C 5-methylcytidineCytidine (C)Enhances translational efficiency of specific mRNAs, particularly under stress conditions.[1][2]tRNA-Leu(CAA)[1]Trm4/NSUN2[2][7]
I InosineAdenosine (A)Expands decoding to recognize U, C, and A in the third codon position.[8][9]tRNA-Arg(ACG) in bacteria, several tRNAs in eukaryotes[8]TadA/ADATs[7][8]
cmo⁵U 5-carboxymethoxyuridineUridine (U)Broadens decoding capacity, allowing recognition of codons ending in A, G, U, and sometimes C.[1][2]tRNA-Ala in bacteria[1]Elongator complex pathway
L LysidineCytidine (C)Changes amino acid specificity from Methionine to Isoleucine by enabling recognition of the AUA codon.[8]tRNA-Ile2 in bacteria[8]TilS

Biosynthesis and Functional Impact of Wobble Modifications

The enzymes that install wobble modifications are crucial for cellular homeostasis. The synthesis of complex modifications like mcm⁵s²U involves multi-step enzymatic pathways. Deficiencies in these pathways can lead to hypo-modified tRNAs, resulting in translational defects and stress sensitivity.[1][2] For example, yeast cells lacking the Trm4p enzyme, which is responsible for the m⁵C34 modification, are hypersensitive to oxidative stress.[2]

Caption: Biosynthetic pathway for the mcm⁵s²U wobble modification.

Experimental Protocols for Wobble Modification Analysis

Analyzing tRNA modifications requires specialized techniques due to the stable structure of tRNA and the chemical diversity of the modifications. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) and specialized high-throughput sequencing methods are the primary tools used in the field.[10][11]

Table 2: Comparison of Experimental Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS tRNA is digested into nucleosides or oligonucleotides, separated by liquid chromatography, and analyzed by mass spectrometry to identify and quantify modifications based on mass-to-charge ratio.[10][12]Highly sensitive and accurate for quantification; considered the gold standard for identifying known modifications.[13]Requires specialized equipment; can be low-throughput; de novo identification of novel modifications can be challenging.[14]
tRNA-seq (e.g., AlkB-seq, mim-tRNAseq) Modifications can cause reverse transcriptase to stall or misincorporate nucleotides during cDNA synthesis. Sequencing libraries are prepared (sometimes with demethylase treatment like AlkB) and sequenced. Modification sites are inferred from the sequencing data.[11][15]High-throughput; provides sequence context; can detect multiple modifications simultaneously.[16]Indirect detection method; quantification can be biased; some modifications are difficult to detect.[11][16]
Nanopore Direct RNA Sequencing A native tRNA molecule is passed through a nanopore. Modifications disrupt the ionic current in a characteristic way, allowing for their direct detection and localization without reverse transcription.[17][18]Direct detection of modifications on full-length RNA; provides both sequence and modification information simultaneously.[17]Higher error rate for basecalling compared to other methods; data analysis is complex; still an emerging technology.[19]
Key Experimental Protocol: Quantitative Analysis of tRNA Modifications by LC-MS/MS

This protocol provides a method for the sensitive detection and quantification of the complete set of modified ribonucleosides from total tRNA.[10][14]

1. tRNA Isolation:

  • Isolate total RNA from cells or tissues using a standard protocol (e.g., Trizol extraction).

  • Purify the tRNA fraction from the total RNA. This can be achieved through methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[10][13]

2. Enzymatic Hydrolysis of tRNA:

  • Digest the purified tRNA (typically several micrograms) into individual ribonucleosides.[10]

  • Prepare a digestion reaction containing the tRNA sample, Nuclease P1 (to cleave phosphodiester bonds), and a suitable buffer (e.g., ammonium (B1175870) acetate).

  • Incubate at a specified temperature (e.g., 37°C) for several hours to ensure complete digestion.

  • Follow up with bacterial alkaline phosphatase to remove the 3'-phosphates, resulting in free nucleosides.

3. LC-MS/MS Analysis:

  • Separate the resulting ribonucleosides using reversed-phase HPLC.[10]

  • The eluent from the HPLC is directly introduced into a tandem quadrupole mass spectrometer (QQQ).

  • The mass spectrometer is operated in dynamic multiple reaction monitoring (DMRM) mode.[14] In this mode, the instrument is programmed to detect the specific mass transitions (from a parent ion to a fragment ion) that are characteristic of each canonical and modified ribonucleoside.

4. Data Analysis and Quantification:

  • Identify each modified ribonucleoside by its specific retention time from the HPLC and its unique mass transition in the MS/MS.

  • Quantify the amount of each modification by integrating the area under the peak in the chromatogram.

  • Normalize the abundance of modified ribonucleosides to the abundance of the four canonical ribonucleosides (A, G, C, U) to determine their relative proportions.

G start Cell or Tissue Sample total_rna Isolate Total RNA start->total_rna purify_trna Purify tRNA Fraction (e.g., by HPLC or PAGE) total_rna->purify_trna digest Enzymatic Digestion (Nuclease P1, BAP) purify_trna->digest nucleosides Mixture of Free Nucleosides digest->nucleosides hplc Reversed-Phase HPLC Separation nucleosides->hplc ms Tandem Mass Spectrometry (QQQ-MS/MS in MRM Mode) hplc->ms analysis Data Analysis: Identification & Quantification ms->analysis result Relative Abundance of each tRNA Modification analysis->result

Caption: Experimental workflow for LC-MS/MS analysis of tRNA modifications.

Role in Disease and Therapeutic Potential

The critical role of wobble modifications is highlighted by diseases arising from their absence. In the mitochondrial disease MERRF (Myoclonic Epilepsy with Ragged-Red Fibers), a point mutation in the mitochondrial tRNA-Lys gene prevents the taurine-modification of the wobble uridine.[5] This defect leads to a near-complete loss of translational activity for its cognate codons, resulting in severe mitochondrial dysfunction.[4] Similarly, mutations affecting wobble modifications in tRNA-Leu(UUR) are associated with the disease MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes).[5] These findings underscore that the machinery of tRNA modification is a potential area for therapeutic intervention in a variety of human diseases.

References

Decoding the Wobble Position: A Comparative Guide to 5-methoxycarbonylmethyluridine (mcm5U) and 5-carbamoylmethyluridine (ncm5U) Function in Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of protein synthesis, the accurate translation of the genetic code is paramount. This fidelity is ensured, in part, by a vast array of post-transcriptional modifications to transfer RNA (tRNA), particularly at the wobble position (the first nucleotide of the anticodon). Among these, 5-methoxycarbonylmethyluridine (mcm5U) and 5-carbamoylmethyluridine (B1230082) (ncm5U) are crucial modifications found at uridine (B1682114) 34 (U34) of specific tRNAs. Both derived from a common precursor, their distinct chemical natures impart unique functional properties that fine-tune codon recognition and translation efficiency. This guide provides an objective comparison of mcm5U and ncm5U, supported by experimental data, to illuminate their distinct and overlapping roles in cellular function.

At a Glance: Key Functional Distinctions

Feature5-methoxycarbonylmethyluridine (mcm5U)5-carbamoylmethyluridine (ncm5U)
Primary Function Enhances decoding of both A- and G-ending codons.[1]Primarily enhances wobble decoding at the ribosomal A site.[2]
Role in Ribosome Important for efficient processing of cognate codons in both the A and P sites.Plays a distinct role in the P site, where its absence can exacerbate slow A-site decoding.[2]
Biosynthesis Synthesized from cm5U by the Trm9/Trm112 methyltransferase complex.[3][4]Synthesized from cm5U by an as-yet-unidentified enzyme.[3][4]
Impact of Deficiency Deficiency (in trm9Δ mutants) leads to accumulation of ncm5U and specific translational defects.[3][4]Absence (in elp3Δ mutants, which lack both) contributes to broad metabolic and translational defects.
Codon Recognition Promotes reading of both A- and G-ending codons.[1]Facilitates preferential decoding of A- and, to a lesser extent, G-ending codons.[1]

Quantitative Analysis of Modification Levels in Wild-Type and Mutant Yeast

The relative abundance of mcm5U and ncm5U can be quantified using High-Performance Liquid Chromatography (HPLC) analysis of digested tRNA. Studies in Saccharomyces cerevisiae provide quantitative insights into the levels of these modifications in wild-type strains and in mutants deficient in their biosynthesis.

NucleosideWild-Type (Relative Amount)trm9Δ Mutant (Relative Amount)trm112Δ Mutant (Relative Amount)
mcm5U PresentAbsentAbsent
ncm5U PresentAccumulatesAccumulates
cm5U TraceTraceTrace
mcm5s2U PresentAbsentAbsent
ncm5s2U AbsentAccumulatesAccumulates

Data adapted from HPLC analysis of tRNALysUUU in S. cerevisiae.[3][4]

Impact on Translational Efficiency and Codon Recognition

Ribosome profiling experiments have revealed the nuanced roles of mcm5U and ncm5U in translation. The absence of these modifications leads to ribosome pausing at specific codons, indicating a decrease in translation efficiency.

ModificationEffect on DecodingCodons AffectedExperimental Observation
mcm5U/mcm5s2U Reduced decoding efficiency.AAA (Lys), CAA (Gln), GAA (Glu)Increased ribosome occupancy at these codons in elp3Δ and trm9Δ mutants.[1]
ncm5U Required for efficient wobble decoding at the A site.ACA, GCA, GTA, TCARibosome profiling in mutants lacking U34 modifications shows increased pausing at these codons.[2]
ncm5U Exacerbates slow A-site decoding when its cognate codon is in the P site.Codon pairs with ncm5U-decoded codons in the P site.Disome sequencing reveals synergistic effects of suboptimal codon pairs in the absence of ncm5U.[2]

Phenotypic Consequences of Deficiencies

The functional differences between mcm5U and ncm5U are reflected in the distinct phenotypes observed in yeast mutants. While a deficiency in the Elongator complex (e.g., elp3Δ) ablates both modifications and results in pleiotropic effects, studying mutants specifically affecting mcm5U synthesis (e.g., trm9Δ) provides more direct insights into its role.

Phenotypeelp3Δ Mutant (lacks mcm5U & ncm5U)trm9Δ Mutant (lacks mcm5U, accumulates ncm5U)
Growth Slow growth phenotype.Moderate growth defects.
Stress Response Sensitive to various stresses including temperature and DNA damaging agents.Sensitive to DNA damaging agents like MMS and HU.[5]
Protein Homeostasis Increased protein aggregation.[1]Increased protein aggregation.[1]
Metabolism Widespread metabolic alterations.Specific metabolic perturbations.
Genetic Interactions Synthetic lethal with mutations in genes involved in transcription and other cellular processes.Genetic interactions with DNA repair pathway genes.[5]

Signaling and Biosynthetic Pathways

The biosynthesis of mcm5U and ncm5U originates from a common precursor, 5-carboxymethyluridine (B57136) (cm5U), which is synthesized on the tRNA by the Elongator complex. The pathway then bifurcates to produce the two distinct modifications. Two models for this bifurcation have been proposed.

Biosynthesis of mcm5U and ncm5U - Model 1 U34 Uridine-34 on tRNA Elongator Elongator Complex cm5U cm5U Trm9_Trm112 Trm9/Trm112 Unknown_Enzyme Unknown Enzyme mcm5U mcm5U ncm5U ncm5U Elongator->cm5U Trm9_Trm112->mcm5U Methylation Unknown_Enzyme->ncm5U Amidation

Caption: Model 1 for the biosynthesis of mcm5U and ncm5U.

Biosynthesis of mcm5U and ncm5U - Model 2 U34 Uridine-34 on tRNA Elongator Elongator Complex ncm5U_intermediate ncm5U Unknown_Demodifying_Enzyme Unknown Demodifying Enzyme (Trm9/Trm112 dependent?) cm5U_from_ncm5U cm5U Trm9_Trm112_final Trm9/Trm112 mcm5U_final mcm5U Elongator->ncm5U_intermediate Unknown_Demodifying_Enzyme->cm5U_from_ncm5U Conversion Trm9_Trm112_final->mcm5U_final Methylation

Caption: Alternative model for mcm5U biosynthesis.[3][4]

Experimental Protocols

Quantification of tRNA Modifications by HPLC-MS/MS

This protocol allows for the sensitive and quantitative analysis of mcm5U and ncm5U levels in total tRNA.

tRNA Modification Analysis Workflow start Total RNA Extraction tRNA_iso tRNA Isolation (e.g., by anion exchange chromatography) start->tRNA_iso hydrolysis Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) tRNA_iso->hydrolysis hplc Reverse-Phase HPLC Separation hydrolysis->hplc msms Tandem Mass Spectrometry (MS/MS) (Quantification by MRM) hplc->msms data_analysis Data Analysis (Quantification of mcm5U and ncm5U) msms->data_analysis end Results data_analysis->end

Caption: Workflow for tRNA modification analysis.

Methodology:

  • tRNA Isolation: Isolate total RNA from yeast cells using a standard protocol (e.g., hot acid phenol (B47542) extraction). Purify the tRNA fraction from the total RNA using anion-exchange chromatography or size-exclusion chromatography.

  • Enzymatic Digestion: Digest the purified tRNA to nucleosides using a cocktail of enzymes. A typical digestion includes Nuclease P1 to cleave the phosphodiester bonds, followed by bacterial alkaline phosphatase to remove the 5'-phosphate groups.

  • HPLC Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a gradient of a suitable mobile phase (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) is commonly used.

  • Mass Spectrometry Analysis: Analyze the eluting nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification of mcm5U and ncm5U based on their unique parent and fragment ion masses.

  • Data Analysis: Quantify the amount of each modified nucleoside by integrating the area under the peak in the MRM chromatogram and comparing it to a standard curve generated with known amounts of synthetic mcm5U and ncm5U.

Ribosome Profiling for Assessing Codon-Specific Translation Efficiency

Ribosome profiling provides a snapshot of ribosome positions on mRNAs, allowing for the determination of codon-specific translation rates.

Ribosome Profiling Workflow start Cell Lysis and Ribosome Arrest rnase RNase I Digestion (to obtain ribosome-protected fragments) start->rnase monosome_iso Monosome Isolation (Sucrose density gradient ultracentrifugation) rnase->monosome_iso rpf_extraction RNA Extraction from Monosomes monosome_iso->rpf_extraction library_prep Sequencing Library Preparation (Ligation of adapters, reverse transcription, PCR) rpf_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Mapping reads, calculating ribosome density) sequencing->data_analysis end Codon Occupancy Data data_analysis->end

Caption: Workflow for ribosome profiling.

Methodology:

  • Cell Lysis and Ribosome Arrest: Grow yeast cells to mid-log phase and treat with cycloheximide (B1669411) to arrest translating ribosomes. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes.

  • Monosome Isolation: Separate the 80S monosomes (containing the ribosome-protected mRNA fragments, or RPFs) from polysomes and other cellular components by ultracentrifugation through a sucrose (B13894) density gradient.

  • RPF Extraction: Extract the RPFs from the isolated monosome fraction.

  • Library Preparation: Prepare a sequencing library from the RPFs. This involves ligating adapters to the 3' and 5' ends of the RPFs, reverse transcription to cDNA, and PCR amplification.

  • High-Throughput Sequencing: Sequence the resulting cDNA library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the transcriptome to determine the position of each ribosome. Calculate the ribosome density at each codon to infer codon-specific translation rates. Increased ribosome density at a particular codon indicates slower decoding and lower translation efficiency.

Conclusion

5-methoxycarbonylmethyluridine (mcm5U) and 5-carbamoylmethyluridine (ncm5U) are critical tRNA modifications that, despite their related biosynthetic origin, play distinct roles in ensuring the efficiency and fidelity of protein synthesis. While both contribute to the proper decoding of specific codons, recent evidence highlights a functional divergence, particularly in their roles within different sites of the ribosome. Understanding these subtleties is crucial for a complete picture of translational regulation and may offer new avenues for therapeutic intervention in diseases where translational control is dysregulated. The experimental approaches outlined here provide a robust framework for further dissecting the functional consequences of these and other tRNA modifications.

References

Decoding the Wobble Position: A Comparative Guide to mcm5U and mcm5s2U in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate machinery of protein synthesis, transfer RNA (tRNA) modifications play a pivotal role in ensuring the fidelity and efficiency of translation. Among the myriad of these modifications, those at the wobble position (U34) of the anticodon are critical for accurate codon recognition. This guide provides an in-depth comparison of two closely related uridine (B1682114) modifications, 5-methoxycarbonylmethyluridine (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), detailing their functional differences, the experimental data supporting these distinctions, and the methodologies used to investigate them.

Functional Differences: Fine-Tuning Codon Recognition and Translational Efficiency

Both mcm5U and mcm5s2U are complex modifications found at the wobble position of tRNAs that read codons in split-codon boxes, such as those for Arginine, Glutamic acid, and Lysine.[1] While both modifications contribute to translational fidelity, the addition of a thio-group at the 2-position in mcm5s2U confers distinct properties that significantly impact codon recognition and overall translational efficiency.

The primary role of these modifications is to modulate the conformational flexibility of the anticodon loop, thereby influencing codon-anticodon pairing.[2][3][4] The mcm5 side chain helps to properly position the uridine for base pairing. The subsequent thiolation to form mcm5s2U further restricts the conformational freedom of the U34 nucleotide.[2][3] This "rigidifying" effect is crucial for preventing misreading of near-cognate codons.

Functionally, mcm5U enhances the decoding of both A- and G-ending codons within a codon family.[5] However, the presence of the 2-thio group in mcm5s2U makes it a more stringent decoder, primarily promoting the recognition of A-ending codons while disfavouring G-ending codons.[6] This enhanced specificity is critical for maintaining translational accuracy, particularly for codons that are prone to misreading.

The absence of these modifications has been shown to cause significant translational defects. Ribosome profiling studies in yeast mutants lacking the enzymes for mcm5s2U synthesis have revealed ribosome pausing and accumulation at codons such as GAA (Glu), AAA (Lys), and CAA (Gln), indicating a slower decoding process.[7] This translational slowdown can lead to protein misfolding and aggregation, highlighting the importance of these modifications in maintaining protein homeostasis.[7]

Quantitative Data Presentation

While direct side-by-side quantitative comparisons of translation efficiency for mcm5U versus mcm5s2U are not extensively documented in the literature, data from various studies using different experimental systems can be compiled to illustrate their distinct functional impacts. The following table summarizes key findings from ribosome profiling and reporter assays, which provide insights into the quantitative effects of the absence of these modifications.

FeaturetRNA with mcm5UtRNA with mcm5s2UExperimental SystemKey Findings & Inferences
Codon Recognition Reads both A- and G-ending codons (e.g., AGA/AGG for Arg)Primarily reads A-ending codons (e.g., AAA for Lys, GAA for Glu) with higher fidelityDual-luciferase reporter assays in yeastThe 2-thio group restricts wobble pairing with G, enhancing specificity for A.[5]
Translation Elongation Rate Absence leads to slower decoding of cognate codonsAbsence leads to significant ribosome pausing at cognate A-ending codons (e.g., AAA, GAA, CAA)Ribosome profiling in yeast mutantsThe lack of mcm5s2U causes a more severe reduction in elongation speed compared to the lack of mcm5U alone, indicating its critical role in efficient decoding of specific codons.[7]
Translational Fidelity Contributes to accuracySignificantly reduces misreading of near-cognate codonsIn vitro translation assaysThe restricted conformation of mcm5s2U prevents incorrect codon-anticodon interactions, thereby increasing the accuracy of protein synthesis.

Experimental Protocols

The study of tRNA modifications like mcm5U and mcm5s2U relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in this guide.

Analysis of tRNA Modifications by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify modified nucleosides from total tRNA.

Methodology:

  • tRNA Isolation: Isolate total tRNA from cells using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • tRNA Digestion:

    • Digest 1-5 µg of total tRNA to single nucleosides using a mixture of nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

    • Incubate the reaction at 37°C for 2-4 hours.

  • HPLC Separation:

    • Inject the digested nucleoside mixture onto a reverse-phase C18 HPLC column.

    • Use a gradient of a polar solvent (e.g., ammonium (B1175870) acetate (B1210297) buffer) and a non-polar solvent (e.g., acetonitrile) to separate the nucleosides based on their hydrophobicity.

  • Detection and Quantification:

    • Monitor the elution profile using a UV detector at 254 nm and 314 nm (thiolated nucleosides have a characteristic absorbance at 314 nm).

    • Identify mcm5U and mcm5s2U by comparing their retention times and UV spectra to known standards.

    • Quantify the amount of each nucleoside by integrating the area under the corresponding peak.[8][9][10]

Mass Spectrometry (MS) for Modification Identification and Localization

Objective: To identify the chemical nature of tRNA modifications and their precise location within the tRNA sequence.

Methodology:

  • tRNA Purification: Purify the specific tRNA of interest, often through methods like hybridization to a complementary biotinylated DNA probe followed by streptavidin affinity chromatography.

  • Enzymatic Digestion:

    • Digest the purified tRNA into smaller oligonucleotide fragments using specific RNases (e.g., RNase T1, which cleaves after guanosine (B1672433) residues).

    • Alternatively, digest the tRNA completely to nucleosides as described for HPLC analysis.

  • LC-MS/MS Analysis:

    • Separate the resulting oligonucleotides or nucleosides using liquid chromatography.

    • Introduce the separated molecules into a tandem mass spectrometer.

    • The first mass analyzer (MS1) measures the mass-to-charge ratio (m/z) of the intact fragments or nucleosides, allowing for the identification of modified species based on their unique masses.

    • Select specific ions for fragmentation in a collision cell.

    • The second mass analyzer (MS2) measures the m/z of the resulting fragment ions.

  • Data Analysis:

    • For nucleoside analysis, identify mcm5U and mcm5s2U by their characteristic m/z values.

    • For oligonucleotide analysis, sequence the fragments based on their fragmentation patterns and pinpoint the exact location of the modification within the tRNA.

Northern Blotting for Detecting the Presence of mcm5s2U

Objective: To specifically detect the presence or absence of the mcm5s2U modification in a particular tRNA. This method often utilizes the γ-toxin, an endonuclease that specifically cleaves tRNAs containing mcm5s2U.[1]

Methodology:

  • RNA Extraction: Isolate total RNA from the cells of interest.

  • γ-Toxin Treatment:

    • Incubate a portion of the total RNA with purified γ-toxin.

    • As a control, incubate another portion of the RNA with a buffer lacking the toxin.

  • Gel Electrophoresis:

    • Separate the RNA samples on a denaturing polyacrylamide gel to resolve the full-length tRNA and any cleavage products.

  • Blotting: Transfer the separated RNA from the gel to a nylon membrane.

  • Hybridization:

    • Hybridize the membrane with a radiolabeled or fluorescently labeled DNA or RNA probe that is complementary to the tRNA of interest.

  • Detection:

    • Visualize the hybridized probe using autoradiography or fluorescence imaging.

    • The presence of a cleaved tRNA fragment in the γ-toxin-treated sample indicates the presence of the mcm5s2U modification. The absence of cleavage suggests the modification is missing.[1]

Visualizing the Molecular Landscape

To better understand the context of these modifications, the following diagrams illustrate their biosynthetic pathways and a general workflow for their functional analysis.

mcm5U_mcm5s2U_Biosynthesis cluster_mcm5U mcm5U Biosynthesis cluster_mcm5s2U mcm5s2U Biosynthesis U34 Uridine-34 in pre-tRNA cm5U cm5U U34->cm5U Elongator complex (Elp1-6) mcm5U mcm5U cm5U->mcm5U Trm9/Trm112 complex (Methyltransferase) mcm5U_synthesis mcm5U mcm5s2U mcm5s2U mcm5U_synthesis->mcm5s2U Ncs2/Ncs6 complex (Thiolase)

Caption: Biosynthetic pathway of mcm5U and mcm5s2U modifications at the wobble position of tRNA.

Functional_Analysis_Workflow cluster_analysis Functional Analysis of mcm5U and mcm5s2U cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular Analysis start Yeast strains (Wild-type vs. Modification-deficient mutants) growth_assays Growth Assays start->growth_assays stress_response Stress Response Analysis start->stress_response tRNA_analysis tRNA Modification Analysis (HPLC, Mass Spectrometry) start->tRNA_analysis end_point Understanding of Functional Differences growth_assays->end_point stress_response->end_point translation_analysis Translational Analysis (Ribosome Profiling, Reporter Assays) tRNA_analysis->translation_analysis protein_analysis Proteome Analysis (2D-GE, Mass Spectrometry) translation_analysis->protein_analysis protein_analysis->end_point

Caption: Experimental workflow for the functional analysis of mcm5U and mcm5s2U in tRNA.

Conclusion

The modifications mcm5U and mcm5s2U at the wobble position of tRNA represent a sophisticated mechanism for fine-tuning the process of protein synthesis. While both contribute to translational fidelity, the addition of the 2-thio group in mcm5s2U imparts a higher degree of stringency in codon recognition, primarily for A-ending codons. This enhanced specificity is crucial for preventing translational errors and maintaining cellular homeostasis. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the roles of these and other tRNA modifications in health and disease, potentially uncovering new therapeutic targets.

References

Decoding with Precision: Validating mcm5U's Role in Translational Accuracy through Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A crucial post-transcriptional modification of transfer RNA (tRNA), 5-methoxycarbonylmethyluridine (mcm5U), plays a pivotal role in ensuring the accuracy and efficiency of protein synthesis. Its absence is linked to translational stress and reduced fidelity. This guide provides a comparative analysis of reporter assay methodologies used to validate the function of mcm5U in maintaining translational accuracy, offering researchers, scientists, and drug development professionals a comprehensive overview of the experimental frameworks and expected outcomes.

The Critical Role of mcm5U in Translation

Located at the wobble position (U34) of certain tRNAs, mcm5U and its derivatives, such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are essential for the correct decoding of specific codons. These modifications are particularly important for the efficient reading of codons in split codon boxes, where a precise distinction between purine- and pyrimidine-ending codons is necessary to incorporate the correct amino acid. The enzymatic pathways responsible for these modifications involve key proteins such as Elongator complex subunits (e.g., Elp3) and Trm9/Alkbh8. The absence of these enzymes, and consequently the lack of mcm5U modifications, has been shown to impair the translation of mRNAs enriched in codons that are read by these modified tRNAs.

Quantifying Translational Accuracy with Dual-Luciferase Reporter Assays

A powerful and widely adopted method to quantitatively assess translational accuracy is the dual-luciferase reporter assay. This system utilizes two independent luciferase reporters, typically Firefly and Renilla, to normalize for experimental variations such as transfection efficiency and cell viability. To investigate the role of mcm5U, reporter constructs can be designed to test for specific aspects of translational accuracy, including stop codon readthrough and ribosomal frameshifting, which are expected to increase when translation efficiency is compromised.

Experimental Design

A typical experimental setup involves the creation of a reporter plasmid where the expression of a primary reporter (e.g., Firefly luciferase) is dependent on a specific translational event, such as stop codon readthrough or a -1 ribosomal frameshift. A second reporter (e.g., Renilla luciferase) is expressed independently from the same plasmid and serves as an internal control.

These reporter plasmids are then transfected into cell lines that are either wild-type or deficient in an enzyme required for mcm5U synthesis (e.g., an ELP3 or TRM9 knockout or knockdown). The ratio of Firefly to Renilla luciferase activity is then measured. An increase in this ratio in the mutant cell line compared to the wild-type indicates a decrease in translational accuracy.

Below is a representative logical workflow for such an experiment:

G cluster_0 Plasmid Construction cluster_1 Cell Culture & Transfection cluster_2 Data Acquisition & Analysis pGL3 pGL3-Control Vector Renilla Renilla Luciferase (Internal Control) pGL3->Renilla Contains Codons Codon Sequence of Interest (e.g., prone to frameshifting or a stop codon for readthrough) pGL3->Codons Insert Transfection Transfection with Reporter Plasmid Firefly Firefly Luciferase (Experimental Reporter) Codons->Firefly Upstream of WT_cells Wild-Type Cells (mcm5U present) WT_cells->Transfection Mutant_cells Mutant Cells (e.g., ELP3-KO, mcm5U absent) Mutant_cells->Transfection Lysis Cell Lysis (48h post-transfection) Transfection->Lysis DLR_assay Dual-Luciferase Assay Lysis->DLR_assay Normalization Normalization: Firefly / Renilla Ratio DLR_assay->Normalization Comparison Compare Ratios: WT vs. Mutant Normalization->Comparison

Experimental workflow for validating mcm5U's role in translational accuracy.

Representative Experimental Data

The following table presents hypothetical, yet representative, data from a dual-luciferase reporter assay designed to measure stop codon readthrough. In this scenario, a higher Firefly/Renilla ratio indicates a greater degree of readthrough, signifying reduced translational fidelity.

Cell LineGenotypeAverage Firefly Luciferase Activity (RLU)Average Renilla Luciferase Activity (RLU)Normalized Ratio (Firefly/Renilla)Fold Change vs. Wild-Type
WTWild-Type (ELP3+/+)15,000300,0000.051.0
KOELP3 Knockout (ELP3-/-)45,000310,0000.1452.9

RLU: Relative Light Units. This data is representative and intended for illustrative purposes.

The data clearly illustrates that in the absence of Elp3, and therefore mcm5U, there is a nearly three-fold increase in stop codon readthrough, indicating a significant decrease in translational accuracy.

Alternative Approaches and Considerations

While dual-luciferase assays are a mainstay, other reporter systems and techniques can provide complementary information.

  • In vitro translation systems: These cell-free systems allow for a more controlled environment where purified components, including tRNAs with or without the mcm5U modification, can be directly tested.[1] This approach offers the advantage of isolating the effect of the modification from other cellular factors.

  • ß-galactosidase reporter assays: Similar to luciferase assays, these colorimetric assays can be used to quantify translational errors.

  • Ribosome profiling (Ribo-seq): This powerful sequencing-based technique provides a global snapshot of ribosome positions on mRNA, revealing sites of translational pausing that can occur due to inefficient decoding in the absence of mcm5U.

It is important to consider that the choice of reporter, the specific codon context being tested, and the cell type can all influence the experimental outcome. Therefore, a multi-faceted approach is often beneficial for a comprehensive understanding of mcm5U's role.

Detailed Experimental Protocol: Dual-Luciferase Reporter Assay for Stop Codon Readthrough

This protocol is adapted from standard procedures for dual-luciferase assays and is tailored for the validation of mcm5U's role in translational fidelity.[2][3][4]

I. Cell Culture and Transfection
  • Cell Seeding: Seed wild-type and mcm5U-deficient (e.g., ELP3 knockout) cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the dual-luciferase reporter plasmid containing the stop codon of interest between the Firefly and Renilla luciferase genes. Use a suitable transfection reagent according to the manufacturer's instructions. Include a control plasmid with a sense codon in place of the stop codon to establish a baseline for 100% readthrough.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.

II. Cell Lysis
  • Wash: Gently wash the cells with 1X Phosphate-Buffered Saline (PBS).

  • Lysis: Add 1X Passive Lysis Buffer to each well and incubate at room temperature with gentle shaking for 15 minutes to ensure complete cell lysis.[4]

III. Luciferase Assay
  • Reagent Preparation: Prepare the Luciferase Assay Reagent II (LAR II) for Firefly luciferase and the Stop & Glo® Reagent for Renilla luciferase according to the manufacturer's protocol.

  • Firefly Measurement: Add LAR II to each well of a luminometer plate containing the cell lysate. Measure the Firefly luminescence.

  • Renilla Measurement: Immediately following the Firefly measurement, add Stop & Glo® Reagent to the same wells to quench the Firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.[3]

IV. Data Analysis
  • Normalization: For each well, calculate the ratio of the Firefly luciferase reading to the Renilla luciferase reading.

  • Calculate Readthrough Efficiency: Normalize the Firefly/Renilla ratio of the stop codon construct to the ratio of the sense codon control construct (which represents 100% readthrough).

  • Comparison: Compare the readthrough efficiency between the wild-type and mcm5U-deficient cell lines.

The following diagram illustrates the signaling pathway context for this experimental design, highlighting the central role of the Elongator complex in mcm5U biosynthesis and its ultimate impact on translational fidelity.

G cluster_0 mcm5U Biosynthesis Pathway cluster_1 Translation Process cluster_2 Experimental Condition Elongator Elongator Complex (contains Elp3) tRNA tRNA with U34 Elongator->tRNA Modifies Ribosome Ribosome Accurate_Translation Accurate & Efficient Translation Translational_Stress Translational Stress & Reduced Fidelity mcm5U_tRNA tRNA with mcm5U34 mcm5U_tRNA->Ribosome Ribosome->Accurate_Translation Leads to mRNA mRNA with Cognate Codon mRNA->Ribosome WT_Condition Wild-Type (Elp3 present) KO_Condition Elp3 Knockout WT_Condition->Elongator KO_Condition->Elongator Absence of

Signaling pathway context of mcm5U's role in translation.

Conclusion

Reporter assays, particularly the dual-luciferase system, provide a robust and quantitative method for validating the critical role of the mcm5U tRNA modification in maintaining translational accuracy. By comparing reporter gene expression in wild-type versus mcm5U-deficient systems, researchers can directly measure the impact of this modification on translational fidelity. The experimental frameworks and protocols outlined in this guide offer a solid foundation for investigating the intricate mechanisms that govern the precision of protein synthesis.

References

Comparative Proteomics of Wild-Type vs. mcm5U-Deficient Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular ramifications of deficiencies in tRNA modification is crucial. This guide provides an objective comparison of the proteomic landscapes of wild-type cells and cells deficient in the 5-methoxycarbonylmethyluridine (mcm5U) tRNA modification, often resulting from mutations in the Elongator complex subunit ELP3.

The absence of mcm5U at the wobble position of tRNAs impairs the efficient translation of codons ending in A and G, leading to significant alterations in the proteome and affecting key cellular signaling pathways. This guide summarizes the key proteomic changes, provides detailed experimental methodologies for quantitative proteomics, and visualizes the affected signaling pathways and experimental workflows.

Quantitative Proteomic Data Summary
Protein Functional GroupEffect of mcm5U DeficiencyKey Proteins Mentioned in LiteratureReference
Translation Machinery UpregulatedRibosomal proteins, translation initiation and elongation factors[1]
Mitochondrial Function DownregulatedMitochondrial ribosome large subunit proteins (Mrpl3, Mrpl13, Mrpl47)[2]
Cell Cycle and Checkpoint Control Upregulatedp53 and its target genes (e.g., Bbc3, Cdkn1a, Perp, Pmaip1)[1]
Amino Acid Metabolism UpregulatedGcn4 and its target genes involved in amino acid biosynthesis[3][4]
Macrophage Polarization Skewed towards M2 phenotypeUpregulation of M2 markers, downregulation of M1 markers[2][5]
mTORC2 Signaling Downregulated activityImpaired phosphorylation of Akt (Ser473) and S6K[2][5]

Note: This table represents a synthesis of findings from multiple studies. The specific proteins and the magnitude of change can vary depending on the cell type and experimental conditions.

Experimental Protocols

Herein, we provide a detailed, representative methodology for a quantitative proteomics experiment comparing wild-type and mcm5U-deficient cells using Tandem Mass Tag (TMT) labeling.

I. Cell Culture and Lysis
  • Cell Culture: Wild-type and mcm5U-deficient (e.g., elp3Δ) yeast strains are cultured in appropriate media (e.g., YPD) to mid-log phase.

  • Cell Harvest: Cells are harvested by centrifugation, washed with sterile water, and the pellets are flash-frozen in liquid nitrogen and stored at -80°C.

  • Lysis: Cell pellets are resuspended in lysis buffer (e.g., 8 M urea, 200 mM EPPS, pH 8.5, supplemented with protease and phosphatase inhibitors).

  • Homogenization: Cells are lysed by bead-beating with silica (B1680970) beads.

  • Protein Quantification: The total protein concentration in the lysate is determined using a BCA assay.

II. Protein Digestion and TMT Labeling
  • Reduction and Alkylation: Proteins are reduced with 5 mM TCEP at room temperature for 15 minutes, followed by alkylation with 10 mM iodoacetamide (B48618) for 30 minutes in the dark. The reaction is quenched with 10 mM DTT.[6]

  • Digestion: Proteins are digested overnight at 37°C with trypsin/Lys-C mix at a 1:100 enzyme-to-protein ratio.[6]

  • TMT Labeling: Peptides from each condition are labeled with a specific TMT16-plex reagent according to the manufacturer's instructions. The labeling reaction is incubated for 1 hour at room temperature and then quenched with 5% hydroxylamine.[6]

  • Pooling and Desalting: The labeled peptide samples are pooled, and the combined sample is desalted using a C18 solid-phase extraction cartridge.

III. Mass Spectrometry Analysis
  • Liquid Chromatography (LC): The desalted peptide mixture is separated using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column over a gradient of increasing acetonitrile (B52724) concentration.

  • Mass Spectrometry (MS): The eluted peptides are analyzed on a high-resolution Orbitrap mass spectrometer.

  • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, with MS1 scans acquired in the Orbitrap and MS2 scans in the ion trap after collision-induced dissociation (CID).

IV. Data Analysis
  • Database Search: The raw MS data is searched against a relevant protein database (e.g., Saccharomyces cerevisiae database from UniProt) using a search algorithm like Mascot or Sequest.[7] Search parameters should include TMT labels on lysine (B10760008) residues and peptide N-termini as a static modification and oxidation of methionine as a variable modification.[8]

  • Protein Quantification: The relative abundance of proteins is determined from the reporter ion intensities in the MS2 spectra.

  • Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins that are differentially expressed between the wild-type and mcm5U-deficient samples with a specified significance threshold (e.g., p-value < 0.05) and fold-change cutoff.

  • Bioinformatics Analysis: Gene Ontology (GO) enrichment analysis and pathway analysis (e.g., KEGG) are performed on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways.[9]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by mcm5U deficiency and a typical experimental workflow for comparative proteomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis wt_cells Wild-Type Cells lysis Cell Lysis & Protein Extraction wt_cells->lysis mcm5u_deficient_cells mcm5U-Deficient Cells mcm5u_deficient_cells->lysis digestion Reduction, Alkylation & Tryptic Digestion lysis->digestion tmt_labeling TMT Labeling digestion->tmt_labeling pooling Sample Pooling tmt_labeling->pooling lc_ms LC-MS/MS Analysis pooling->lc_ms database_search Database Search & Protein ID lc_ms->database_search quantification Protein Quantification database_search->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis bioinformatics Bioinformatics & Pathway Analysis statistical_analysis->bioinformatics

Quantitative proteomics workflow.

mtorc2_signaling elp3 ELP3 (mcm5U formation) ric8b Ric8b Translation elp3->ric8b promotes mtorc2 mTORC2 Activation ric8b->mtorc2 akt Akt (Ser473) Phosphorylation mtorc2->akt s6k S6K Phosphorylation mtorc2->s6k m2_polarization M2 Macrophage Polarization akt->m2_polarization s6k->m2_polarization

mTORC2 signaling pathway in mcm5U deficiency.

p53_gcn4_signaling mcm5u_deficiency mcm5U Deficiency translation_stress Translational Stress (Amino Acid Deprivation-like Response) mcm5u_deficiency->translation_stress p53 p53 Activation translation_stress->p53 gcn4 GCN4 Activation translation_stress->gcn4 cell_cycle_arrest Cell Cycle Arrest & Apoptosis p53->cell_cycle_arrest aa_biosynthesis Amino Acid Biosynthesis Genes gcn4->aa_biosynthesis

p53 and GCN4 stress response pathways.

References

Unveiling the Structural Nuances: A Comparative Guide to tRNAs With and Without mcm5U Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate world of transfer RNA (tRNA) modifications is paramount. Among the more than 100 known modifications, 5-methoxycarbonylmethyluridine (mcm5U), and its derivatives, play a crucial role in ensuring translational fidelity and efficiency. This guide provides an objective, data-driven comparison of the structural and functional differences between tRNAs with and without the mcm5U modification at the wobble position (U34), supported by experimental data and detailed methodologies.

The modification of uridine (B1682114) to mcm5U at the wobble position of the tRNA anticodon is a key post-transcriptional event that governs the accurate decoding of messenger RNA (mRNA) codons. This modification is particularly important for tRNAs that recognize codons with adenosine (B11128) or guanosine (B1672433) in the third position.[1] The absence or alteration of mcm5U has been linked to a range of cellular defects, including translational errors, protein aggregation, and impaired stress responses, highlighting its significance in maintaining protein homeostasis.[2][3]

Structural Impact of mcm5U Modification: A Quantitative Comparison

Experimental studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations have provided significant insights into the structural consequences of the mcm5U modification on the tRNA anticodon stem-loop (ASL). The presence of the mcm5U side chain induces a more rigid and pre-structured conformation of the anticodon loop, which is essential for proper codon recognition.

Nuclear Magnetic Resonance (NMR) studies on anticodon stem-loops (ASLs) of tRNALys have shown that the mcm5U modification, along with other modifications, helps in remodeling the anticodon loop from a non-canonical to a canonical, stacked conformation.[4][5] Molecular dynamics simulations further support these findings, indicating that modifications like mcm5s2U (a derivative of mcm5U) are critical for maintaining the canonical stair-stepped conformation of the anticodon.[6] These structural changes are crucial for the efficient and accurate reading of cognate codons.[7]

Structural ParameterUnmodified U34 in tRNA ASLmcm5U-Modified U34 in tRNA ASLExperimental Technique
Anticodon Loop Conformation More dynamic and flexible, with a tendency for non-canonical structures.[4]More rigid and pre-organized into a canonical, stacked conformation, facilitating codon binding.[4][6]NMR Spectroscopy, Molecular Dynamics Simulations
Sugar Pucker of U34 Exhibits a mix of C2'-endo and C3'-endo conformations.[8]Predominantly C3'-endo conformation, which is optimal for Watson-Crick base pairing.[8]NMR Spectroscopy
Stacking Interactions Weaker stacking interactions between U34 and the adjacent nucleotide (U35).[4]Enhanced stacking interactions, contributing to the stability of the anticodon loop structure.[4]NMR Spectroscopy
Solvent Accessibility of U36 Increased solvent accessibility.[6]Reduced solvent accessibility, suggesting a more compact loop structure.[6]Molecular Dynamics Simulations

Functional Consequences of mcm5U Modification

The structural alterations induced by mcm5U have profound functional implications for the process of translation.

  • Codon Recognition and Translational Fidelity: The pre-structured anticodon loop of mcm5U-containing tRNAs allows for more precise recognition of cognate codons (those ending in A or G) and discriminates against near-cognate codons.[2] This enhanced fidelity is crucial for preventing missense errors during protein synthesis.

  • Translational Efficiency: By promoting a stable interaction with the ribosome and the mRNA codon, the mcm5U modification enhances the overall efficiency of translation.[7][9] The absence of this modification can lead to ribosomal pausing and a decrease in the rate of protein synthesis.[2]

  • Protein Homeostasis: The accurate and efficient translation ensured by mcm5U is vital for maintaining protein homeostasis. Defects in mcm5U synthesis have been shown to cause protein aggregation and cellular stress.[2][3]

Experimental Protocols

A variety of sophisticated techniques are employed to study the structure and function of modified tRNAs.

tRNA Structure-seq

This method allows for the high-throughput analysis of tRNA structure both in vitro and in vivo.

  • tRNA Preparation: tRNAs are either transcribed in vitro from DNA templates or isolated from cells.

  • DMS Modification: The tRNAs are treated with dimethyl sulfate (B86663) (DMS), which methylates unpaired adenine (B156593) and cytosine bases.

  • Reverse Transcription: A reverse transcriptase is used to synthesize complementary DNA (cDNA). The enzyme stalls at the sites of DMS modification.

  • Library Preparation and Sequencing: The resulting cDNA fragments are prepared into a sequencing library and sequenced using next-generation sequencing platforms.

  • Data Analysis: The sequencing data is analyzed to determine the positions of DMS modifications, which reveals the secondary structure of the tRNA.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy of tRNA Anticodon Stem-Loops

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of tRNAs in solution.

  • Sample Preparation: Isotopically labeled (e.g., 13C, 15N) tRNA anticodon stem-loop (ASL) constructs with and without the mcm5U modification are synthesized and purified.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, NOESY, HSQC) are performed to assign the resonances of the atoms in the ASL and to measure distances between them.

  • Structure Calculation: The experimental distance and dihedral angle restraints obtained from the NMR data are used to calculate a family of 3D structures that are consistent with the data.

  • Structural Analysis: The resulting structures of the modified and unmodified ASLs are compared to identify conformational differences.[4][5]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamic behavior of tRNAs at an atomic level.

  • System Setup: An initial 3D structure of the tRNA ASL (with or without mcm5U), often derived from crystal structures or NMR data, is placed in a simulation box filled with water and ions to mimic physiological conditions.[6][11]

  • Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied to all atoms.

  • Simulation: The system is allowed to evolve over time by solving Newton's equations of motion for all atoms. This generates a trajectory of the molecule's movements.

  • Trajectory Analysis: The trajectory is analyzed to determine various structural and dynamic properties, such as root-mean-square deviation (RMSD), stacking interactions, and solvent accessibility, providing insights into the effects of the modification.[6][11]

Visualizing the Impact of mcm5U

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the biosynthetic pathway of mcm5U, the structural differences in the anticodon loop, and the functional consequences on translation.

tRNA_Modification_Pathway Uridine Uridine in pre-tRNA cm5U Carboxymethyluridine (cm5U) Uridine->cm5U Acetyl-CoA derivative mcm5U 5-methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U S-adenosyl methionine Elongator_complex Elongator Complex Elongator_complex->Uridine Trm9_Trm112 Trm9/Trm112 Methyltransferase Trm9_Trm112->cm5U

Caption: Biosynthetic pathway for the mcm5U modification on tRNA.

Anticodon_Loop_Structure cluster_unmodified Unmodified tRNA Anticodon Loop cluster_modified mcm5U-Modified tRNA Anticodon Loop U34_unmod U34 U35_unmod U35 U34_unmod->U35_unmod Flexible Conformation U36_unmod U36 U35_unmod->U36_unmod mcm5U34 mcm5U34 U35_mod U35 mcm5U34->U35_mod Rigid, Stacked Conformation U36_mod U36 U35_mod->U36_mod

Caption: Structural comparison of unmodified and mcm5U-modified tRNA anticodon loops.

Functional_Consequences cluster_unmodified Unmodified tRNA cluster_modified mcm5U-Modified tRNA Unmod_tRNA Unmodified U34 Wobble_Pairing Increased Wobble Pairing Unmod_tRNA->Wobble_Pairing Reduced_Efficiency Reduced Translational Efficiency Unmod_tRNA->Reduced_Efficiency Codon_Miscoding Codon Miscoding Wobble_Pairing->Codon_Miscoding Protein_Aggregation Protein Aggregation Codon_Miscoding->Protein_Aggregation Reduced_Efficiency->Protein_Aggregation Mod_tRNA mcm5U34 Modification Restricted_Wobble Restricted Wobble Pairing Mod_tRNA->Restricted_Wobble Efficient_Translation Efficient Translation Mod_tRNA->Efficient_Translation High_Fidelity High Translational Fidelity Restricted_Wobble->High_Fidelity Protein_Homeostasis Protein Homeostasis High_Fidelity->Protein_Homeostasis Efficient_Translation->Protein_Homeostasis

Caption: Functional consequences of the presence or absence of mcm5U modification.

References

A Comparative Guide to 5-Methoxycarbonylmethyluridine (mcm5U) Pathways Across Biological Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of mcm5U Biosynthesis in Bacteria, Archaea, and Eukaryotes

The post-transcriptional modification of transfer RNA (tRNA) is a critical process across all domains of life, ensuring translational fidelity and efficiency. Among the myriad of modifications, 5-methoxycarbonylmethyluridine (mcm5U) at the wobble position (U34) of the anticodon plays a pivotal role in the accurate decoding of messenger RNA (mRNA). This guide provides a comprehensive cross-species comparison of the biosynthetic pathways leading to mcm5U, highlighting the key enzymatic players and presenting available experimental data to inform research and potential therapeutic development.

Cross-Species Comparison of 5-Methoxycarbonylmethyluridine (mcm5U) Biosynthesis Pathways

The biosynthesis of mcm5U, while achieving the same end product, follows distinct enzymatic routes in Eukaryotes, Archaea, and Bacteria. The canonical pathway, extensively studied in eukaryotes, involves a two-step process initiated by the highly conserved Elongator complex. In contrast, bacteria employ a different set of enzymes for a structurally related modification, 5-methoxycarbonylmethoxyuridine (mcmo5U), and the direct pathway to mcm5U is less clearly defined. Archaea appear to utilize a hybrid strategy, sharing similarities with the eukaryotic pathway.

Eukaryotic Pathway: A Two-Step Process Initiated by the Elongator Complex

In eukaryotes, from yeast to mammals, the formation of mcm5U is a well-characterized two-step enzymatic cascade.

  • Formation of the 5-carboxymethyluridine (B57136) (cm5U) intermediate: The multisubunit Elongator complex, composed of six proteins (Elp1-Elp6), is responsible for the initial and crucial step. Elp3, the catalytic subunit, utilizes an acetyl-CoA dependent mechanism to add a carboxymethyl group to the C5 position of the wobble uridine (B1682114) (U34) of specific tRNAs, forming the cm5U intermediate.[1] This function of the Elongator complex is highly conserved across eukaryotes, including yeast, plants, and mammals.[2][3]

  • Methylation to form 5-methoxycarbonylmethyluridine (mcm5U): The final step is the methylation of the carboxyl group of cm5U. This reaction is catalyzed by a methyltransferase, which in yeast is Trm9, and in mammals is its homolog, ALKBH8.[4][5][6] These enzymes form a functional complex with a small accessory protein, Trm112 (or TRMT112 in humans), which is essential for their activity.[4][7] Interestingly, in the plant Arabidopsis thaliana, these functions are split between two separate proteins: AtTRM9 for methylation and AtALKBH8 for a subsequent hydroxylation reaction.[8]

In mammals, the ALKBH8 enzyme possesses an additional dioxygenase activity, which can further hydroxylate mcm5U to form (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U).[9]

Archaeal Pathway: A Eukaryotic-like Strategy

Evidence suggests that archaea largely follow a pathway analogous to that of eukaryotes.

  • Formation of the cm5U intermediate: An Elp3 homolog has been identified in archaea, such as Methanocaldococcus jannaschii. In vitro studies have demonstrated that this archaeal Elp3 is capable of catalyzing the formation of cm5U on tRNA, indicating that the initial step of the pathway is conserved between eukaryotes and archaea.[10]

  • Methylation to form mcm5U: Bioinformatic analyses and database entries suggest the presence of Trm9 homologs in archaea. For instance, the Modomics database lists a "tRNA (Carboxymethyluridine(34)-5-O)-methyltransferase" for the archaeon Haloferax volcanii, implying that a dedicated enzyme catalyzes the final methylation step from cm5U to mcm5U, similar to the eukaryotic Trm9/ALKBH8.[3][11] However, direct experimental validation and kinetic characterization of this archaeal enzyme are still subjects of ongoing research.

Bacterial Pathway: A Divergent Route to a Related Modification

The biosynthesis of wobble uridine modifications in bacteria takes a different path, primarily leading to the formation of 5-methoxycarbonylmethoxyuridine (mcmo5U) in Gram-negative bacteria, a modification with a similar function to mcm5U. The direct pathway to mcm5U in bacteria is not as well-established.

The mcmo5U pathway proceeds as follows:

  • Hydroxylation of Uridine: The initial step is the hydroxylation of the wobble uridine (U34) to form 5-hydroxyuridine (B57132) (ho5U) by an as-yet-unidentified enzyme.[12]

  • Carboxymethylation to form 5-carboxymethoxyuridine (cmo5U): The enzymes CmoA and CmoB work in concert to add a carboxymethyl group to ho5U, yielding cmo5U.[12]

  • Methylation to form 5-methoxycarbonylmethoxyuridine (mcmo5U): The final methylation step is catalyzed by the methyltransferase CmoM, which converts cmo5U to mcmo5U.[12]

While the synthesis of the related modification mnm5s2U has been studied in Gram-positive bacteria, the specific enzymes for the direct synthesis of mcm5U in bacteria remain to be fully elucidated.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known and proposed pathways for mcm5U biosynthesis across the three domains of life, as well as a general workflow for the analysis of tRNA modifications.

Eukaryotic_mcm5U_Pathway cluster_euk Eukaryotic Pathway U34 Uridine (U34) in pre-tRNA cm5U 5-carboxymethyluridine (cm5U) U34->cm5U Acetyl-CoA mcm5U 5-methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U S-adenosylmethionine Elongator Elongator Complex (Elp1-6) mchm5U (S)-mchm5U mcm5U->mchm5U Trm9_ALKBH8 Trm9/ALKBH8-Trm112 ALKBH8_dioxygenase ALKBH8 (dioxygenase domain) [Mammals] Elongator->cm5U Trm9_ALKBH8->mcm5U ALKBH8_dioxygenase->mchm5U

Caption: Eukaryotic 5-methoxycarbonylmethyluridine (mcm5U) biosynthesis pathway.

Archaeal_mcm5U_Pathway cluster_arc Archaeal Pathway U34 Uridine (U34) in pre-tRNA cm5U 5-carboxymethyluridine (cm5U) U34->cm5U mcm5U 5-methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U Elp3_homolog Elp3 homolog Trm9_homolog Trm9 homolog (putative) Elp3_homolog->cm5U Trm9_homolog->mcm5U

Caption: Proposed archaeal 5-methoxycarbonylmethyluridine (mcm5U) biosynthesis pathway.

Bacterial_mcmo5U_Pathway cluster_bac Bacterial Pathway (for mcmo5U) U34 Uridine (U34) in pre-tRNA ho5U 5-hydroxyuridine (ho5U) U34->ho5U cmo5U 5-carboxymethoxyuridine (cmo5U) ho5U->cmo5U Unknown_hydroxylase Unknown Hydroxylase mcmo5U 5-methoxycarbonylmethoxyuridine (mcmo5U) cmo5U->mcmo5U CmoAB CmoA, CmoB CmoM CmoM Unknown_hydroxylase->ho5U CmoAB->cmo5U CmoM->mcmo5U

Caption: Bacterial 5-methoxycarbonylmethoxyuridine (mcmo5U) biosynthesis pathway.

Experimental_Workflow_tRNA_Modification_Analysis start Cell Culture/ Tissue Sample rna_extraction Total RNA Extraction start->rna_extraction trna_purification tRNA Purification (e.g., HPLC, gel electrophoresis) rna_extraction->trna_purification trna_digestion Enzymatic Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) trna_purification->trna_digestion analysis Nucleoside Analysis trna_digestion->analysis hplc HPLC with UV detection analysis->hplc Separation lcms LC-MS/MS analysis->lcms Separation & Identification gamma_toxin γ-toxin Endonuclease Assay (for mcm5s2U) analysis->gamma_toxin Specific Detection data_analysis Quantification and Data Analysis hplc->data_analysis lcms->data_analysis gamma_toxin->data_analysis

Caption: General experimental workflow for the analysis of tRNA modifications.

Quantitative Data Summary

Direct comparative kinetic data for the enzymes involved in the mcm5U pathway across different species is limited in the current literature. However, quantitative analysis of the levels of mcm5U and its precursors can provide insights into the efficiency of these pathways in various organisms. The following table summarizes the key enzymes and known or putative substrates.

DomainOrganism (Example)StepEnzyme(s)Substrate(s)Product
Eukaryota Saccharomyces cerevisiae (Yeast)CarboxymethylationElongator Complex (Elp1-6)Uridine (U34) in tRNA, Acetyl-CoA5-carboxymethyluridine (cm5U)
MethylationTrm9-Trm112 complexcm5U in tRNA, S-adenosylmethionine5-methoxycarbonylmethyluridine (mcm5U)
Homo sapiens (Human)CarboxymethylationElongator Complex (ELP1-6)Uridine (U34) in tRNA, Acetyl-CoA5-carboxymethyluridine (cm5U)
MethylationALKBH8-TRMT112 complexcm5U in tRNA, S-adenosylmethionine5-methoxycarbonylmethyluridine (mcm5U)
HydroxylationALKBH8 (dioxygenase domain)mcm5U in tRNA(S)-mchm5U
Archaea Methanocaldococcus jannaschiiCarboxymethylationElp3 homologUridine (U34) in tRNA5-carboxymethyluridine (cm5U)
Haloferax volcaniiMethylationTrm9 homolog (putative)cm5U in tRNA, S-adenosylmethionine5-methoxycarbonylmethyluridine (mcm5U)
Bacteria Escherichia coli (Gram-negative)HydroxylationUnknownUridine (U34) in tRNA5-hydroxyuridine (ho5U)
(mcmo5U pathway)CarboxymethylationCmoA, CmoBho5U in tRNA5-carboxymethoxyuridine (cmo5U)
MethylationCmoMcmo5U in tRNA, S-adenosylmethionine5-methoxycarbonylmethoxyuridine (mcmo5U)

Experimental Protocols

Analysis of tRNA Modifications by HPLC and LC-MS/MS

This protocol outlines the general steps for the purification and analysis of modified nucleosides from total tRNA.

a. tRNA Purification:

  • Extract total RNA from cell culture or tissue samples using a standard method (e.g., TRIzol extraction).

  • Purify tRNA from the total RNA pool. This can be achieved by size-exclusion chromatography (SEC-HPLC) or preparative polyacrylamide gel electrophoresis (PAGE).

b. Enzymatic Digestion of tRNA to Nucleosides:

  • Digest the purified tRNA (typically 1-5 µg) to 5'-mononucleotides using Nuclease P1. A typical reaction includes tRNA in a buffer containing zinc acetate, incubated with Nuclease P1 at 37°C for 2-16 hours.

  • Dephosphorylate the mononucleotides to nucleosides by adding a phosphatase (e.g., bacterial alkaline phosphatase or calf intestinal phosphatase) and incubating at 37°C for 2 hours.

c. HPLC and LC-MS/MS Analysis:

  • Analyze the resulting nucleoside mixture by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector. Nucleosides are separated based on their hydrophobicity. Identification is based on retention time and comparison with known standards.

  • For more sensitive and specific identification and quantification, couple the HPLC system to a tandem mass spectrometer (LC-MS/MS). Nucleosides are identified based on their specific mass-to-charge (m/z) ratio and fragmentation patterns. Quantification can be performed using multiple reaction monitoring (MRM).[2][3]

In Vitro Methyltransferase Assay for Trm9/ALKBH8 Activity

This assay can be used to determine the methyltransferase activity of Trm9 or ALKBH8.

  • Substrate Preparation: Prepare tRNA containing the cm5U substrate. This can be achieved by in vitro transcription of a specific tRNA followed by modification with the Elongator complex, or by isolating tRNA from a trm9 or ALKBH8 knockout strain, which accumulates cm5U.[5]

  • Enzyme Preparation: Purify the recombinant Trm9/ALKBH8 and Trm112/TRMT112 proteins. For an active complex, co-expression or in vitro reconstitution of the two subunits is often necessary.

  • Methyltransferase Reaction: Incubate the cm5U-containing tRNA with the purified enzyme complex in a reaction buffer containing S-adenosylmethionine (SAM), the methyl donor. For quantitative analysis, radiolabeled [3H]-SAM can be used.

  • Analysis: After the reaction, the tRNA is purified, digested to nucleosides, and analyzed by HPLC to detect the formation of mcm5U. If radiolabeled SAM is used, the incorporation of radioactivity into the tRNA can be measured by scintillation counting.[6]

γ-Toxin Endonuclease Assay for mcm5s2U Detection

This assay is specific for the detection of the related modification 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).

  • tRNA Treatment: Incubate total RNA or purified tRNA with purified γ-toxin endonuclease. This enzyme specifically cleaves tRNA at the 3' side of the mcm5s2U modification.

  • Analysis of Cleavage Products: The cleavage of specific tRNAs can be detected by Northern blotting using a probe specific for the tRNA of interest. Alternatively, quantitative reverse transcription PCR (qRT-PCR) can be used to quantify the amount of uncleaved, full-length tRNA remaining after γ-toxin treatment. A decrease in the full-length tRNA signal indicates the presence of the mcm5s2U modification.[7][13] This assay can be adapted to assess the in vitro activity of enzymes involved in the mcm5s2U pathway by using tRNA from a mutant strain lacking the modification as a substrate.[7]

References

Loss of tRNA Modification mcm5U: A Comparative Analysis Across Diverse Cellular Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cellular consequences of losing the 5-methoxycarbonylmethyluridine (mcm5U) tRNA modification. Directed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data on the effects of mcm5U loss in various cell types, including yeast, cancerous and non-cancerous mammalian cells, and neuronal cells. We present quantitative data in comparative tables, detail key experimental protocols, and provide visual diagrams of implicated signaling pathways and experimental workflows to facilitate a deeper understanding of the cell-type-specific outcomes of this critical tRNA modification.

Introduction

The mcm5U modification, and its derivative 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are crucial post-transcriptional modifications found at the wobble position (U34) of certain tRNAs, including those for Glutamine, Lysine, and Glutamic acid.[1][2] These modifications are essential for accurate and efficient protein translation.[3] The enzymatic machinery responsible for mcm5U synthesis, primarily the Elongator complex (containing ELP3) and the methyltransferase ALKBH8 in mammals, is highly conserved. Loss of this modification has been linked to a range of cellular defects, from translational stress and protein aggregation to cell cycle arrest and increased sensitivity to DNA damage.[4] Notably, the phenotypic consequences of mcm5U loss vary significantly across different cell types, a topic of growing interest in fields ranging from neurobiology to oncology.

Quantitative Comparison of mcm5U Loss Phenotypes

The following tables summarize quantitative data from studies investigating the effects of depleting enzymes essential for mcm5U synthesis in different cell types. It is important to note that direct comparative studies are limited, and the data presented here are collated from separate experiments.

Table 1: Effects of ELP3 Depletion on mcm5s2U Levels and Protein Aggregation

Cell Type/OrganismGene DepletedReduction in mcm5s2U LevelsIncrease in Insoluble ProteinReference
NSC34 (mouse motor neuron-like)ELP3~60%~28% (total), ~74-93% (mutant SOD1)[5]
Mouse Spinal CordELP3~72%Not Quantified[5]
Mouse BrainELP3~75%Not Quantified[5]

Table 2: Effects of ALKBH8 Depletion on Cell Viability and DNA Damage Sensitivity

Cell LineGene DepletedTreatmentEffect on Cell SurvivalReference
Human U2OS (osteosarcoma)ALKBH8MMS (0.002%)Significant decrease in colony formation[6]
Human HeLa (cervical cancer)ALKBH8MMS (0.002%)Significant decrease in colony formation[6]

Table 3: Neurological and Cellular Phenotypes in ALKBH8 Knockout Mice

PhenotypeOrgan/Cell TypeObservation in Alkbh8-/- MiceReference
BehaviorWhole organismAbnormal behaviors indicating CNS dysfunction[7]
Brain PathologyCerebral Cortex, HippocampusIschemic pathological changes, increased pyramidal cells[7]
Mitochondrial FunctionPrimary Neurons and GliaSignificant reduction in mitochondrial membrane potential[7]

Signaling Pathways Implicated in mcm5U Loss

The loss of mcm5U primarily impacts protein translation, which can trigger several downstream signaling pathways. The two major pathways implicated are the Unfolded Protein Response (UPR) and the mTOR signaling pathway.

Unfolded Protein Response (UPR)

Translational defects arising from mcm5U deficiency can lead to the production of misfolded proteins, causing stress in the endoplasmic reticulum (ER) and activating the UPR.[8][9] The UPR aims to restore proteostasis by reducing global protein synthesis and upregulating chaperones.[8][9] If the stress is prolonged, the UPR can trigger apoptosis.[10]

UPR_pathway cluster_ER ER Lumen cluster_outcomes Cellular Outcomes Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP sequesters IRE1 IRE1 BiP->IRE1 releases PERK PERK BiP->PERK releases ATF6 ATF6 BiP->ATF6 releases XBP1 Splicing XBP1 Splicing IRE1->XBP1 Splicing Apoptosis Apoptosis IRE1->Apoptosis prolonged stress eIF2a Phos. eIF2a Phos. PERK->eIF2a Phos. PERK->Apoptosis prolonged stress Golgi Translocation Golgi Translocation ATF6->Golgi Translocation mcm5U Loss mcm5U Loss Translational Defects Translational Defects mcm5U Loss->Translational Defects Translational Defects->Unfolded Proteins Chaperone Upregulation Chaperone Upregulation XBP1 Splicing->Chaperone Upregulation Translation Attenuation Translation Attenuation eIF2a Phos.->Translation Attenuation Golgi Translocation->Chaperone Upregulation Proteostasis Proteostasis Chaperone Upregulation->Proteostasis Translation Attenuation->Proteostasis

Figure 1: The Unfolded Protein Response pathway initiated by mcm5U loss.
mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, with protein synthesis being a key downstream process.[11][12] mTORC1, a key complex in this pathway, is sensitive to nutrient availability and cellular stress.[13] Translational inefficiency due to mcm5U loss could be sensed as a form of cellular stress, potentially leading to the modulation of mTORC1 activity to conserve resources.

mTOR_pathway cluster_downstream mTORC1 Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 activates Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 activates mcm5U Loss mcm5U Loss Translational Stress Translational Stress mcm5U Loss->Translational Stress Translational Stress->mTORC1 inhibits? Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 2: Potential impact of mcm5U loss on the mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of mcm5U loss. Below are protocols for key experiments.

Protocol 1: Analysis of tRNA Modification by Northern Blot

This protocol is adapted from established methods for detecting tRNA modifications.[14][15] It relies on a probe that preferentially binds to unmodified tRNA.

northern_blot_workflow start Start rna_extraction 1. Total RNA Extraction (from control and mcm5U-deficient cells) start->rna_extraction gel_electrophoresis 2. Urea-PAGE Gel Electrophoresis (to separate small RNAs) rna_extraction->gel_electrophoresis transfer 3. Electrotransfer to Nylon Membrane gel_electrophoresis->transfer crosslink 4. UV Crosslinking (to fix RNA to membrane) transfer->crosslink prehybridization 5. Prehybridization (to block non-specific binding) crosslink->prehybridization hybridization_mod 6. Hybridization with Modification-Sensitive Probe (e.g., 32P-labeled DNA oligo complementary to unmodified tRNA anticodon loop) prehybridization->hybridization_mod wash_detect_mod 7. Washing and Detection (Phosphorimager) hybridization_mod->wash_detect_mod stripping 8. Membrane Stripping wash_detect_mod->stripping hybridization_norm 9. Re-probing with Normalization Probe (binds to a region of the tRNA unaffected by modification) stripping->hybridization_norm wash_detect_norm 10. Washing and Detection hybridization_norm->wash_detect_norm quantification 11. Signal Quantification and Normalization (Modification-sensitive signal / Normalization signal) wash_detect_norm->quantification end End quantification->end

Figure 3: Workflow for tRNA modification analysis by Northern blot.

Methodology:

  • RNA Extraction: Isolate total RNA from control and experimental cells (e.g., ALKBH8 or ELP3 knockdown/knockout) using a suitable method like TRIzol extraction.

  • Urea-PAGE: Separate 5-10 µg of total RNA on a 10% TBE-Urea polyacrylamide gel.

  • Transfer: Transfer the RNA to a positively charged nylon membrane (e.g., Hybond-N+) using a semi-dry transfer apparatus.[4]

  • Crosslinking: UV-crosslink the RNA to the membrane.

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer for 1 hour at 37°C.

    • Hybridize overnight at 37°C with a 5'-radiolabeled DNA oligonucleotide probe designed to be complementary to the anticodon loop of the tRNA of interest. The presence of the mcm5U modification will hinder probe binding.

  • Washing and Detection: Wash the membrane to remove unbound probe and expose to a phosphor screen.

  • Stripping and Re-probing: Strip the membrane and re-probe with a control oligonucleotide that binds to a different region of the same tRNA (e.g., the T-loop) to normalize for loading.

  • Quantification: Quantify band intensities using appropriate software. The ratio of the modification-sensitive probe signal to the normalization probe signal will indicate the relative level of modification.

Protocol 2: Cell Viability Assessment using CCK-8 Assay

This is a colorimetric assay for determining the number of viable cells in a culture.[16][17]

Methodology:

  • Cell Seeding: Plate cells (e.g., cancer cell lines with and without mcm5U deficiency) in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

  • Treatment (Optional): If assessing sensitivity to drugs, treat cells with serial dilutions of the compound (e.g., a DNA damaging agent like MMS).

  • Incubation: Incubate for the desired time period (e.g., 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

Protocol 3: Quantitative Proteomics using Label-Free Quantification (LFQ)

This protocol provides a general workflow for comparing the proteomes of cells with and without mcm5U.[18][19]

Methodology:

  • Cell Lysis and Protein Extraction: Lyse cell pellets from control and mcm5U-deficient cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw data using software like MaxQuant.

    • Perform label-free quantification (LFQ) to determine the relative abundance of proteins between samples.

    • Identify differentially expressed proteins based on statistical significance (e.g., p-value < 0.05) and fold change.

    • Perform functional enrichment analysis (e.g., Gene Ontology) on the differentially expressed proteins to identify affected cellular pathways.

Discussion and Future Directions

The loss of the mcm5U tRNA modification has profound and varied effects across different cell types.

  • In Yeast: The absence of mcm5U and its derivatives leads to severe growth defects, translational inefficiency, and protein aggregation.[2][20] This model system has been invaluable for dissecting the fundamental molecular mechanisms.

  • In Cancer Cells: The upregulation of mcm5U-modifying enzymes like ALKBH8 in certain cancers suggests a role in promoting proliferation and survival.[6] Loss of mcm5U in cancer cell lines increases their sensitivity to DNA damaging agents, indicating a potential therapeutic vulnerability.[6] This may be due to the high translational demand of cancer cells, making them more susceptible to perturbations in protein synthesis.

  • In Neuronal Cells: The nervous system appears to be particularly vulnerable to defects in tRNA modifications.[1][21] Loss of ELP3 or ALKBH8 is linked to neurodevelopmental disorders and neurodegeneration.[3][5][7] Our collated data show that ALKBH8 knockout in mice leads to CNS dysfunction and reduced mitochondrial membrane potential in neurons and glia.[7] This heightened sensitivity could be due to the complex proteome of neuronal cells and their long lifespan, making them more susceptible to the cumulative effects of protein misfolding and translational stress.

Future research should focus on:

  • Direct Comparative Studies: Performing parallel experiments on different cell types (e.g., isogenic cancer and non-cancerous cell lines, primary neurons vs. astrocytes) under mcm5U-deficient conditions is critical.

  • Proteome-wide Analysis: Comprehensive quantitative proteomics and ribosome profiling in various mcm5U-deficient mammalian cell types will elucidate the specific proteins and pathways that are most affected.

  • In Vivo Models: Further characterization of cell-type-specific knockout mouse models for ELP3 and ALKBH8 will be crucial for understanding the organismal impact, particularly in the context of neurodevelopment and cancer progression.

By employing the protocols and considering the signaling frameworks outlined in this guide, researchers can further unravel the intricate, cell-type-dependent roles of mcm5U, paving the way for novel therapeutic strategies targeting tRNA modification pathways.

References

Unveiling ALKBH8: A Guide to its Validation as the mcm5U Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALKBH8 is a unique bifunctional enzyme possessing both a methyltransferase (MTase) and a 2-oxoglutarate- and Fe(II)-dependent dioxygenase (hydroxylase) domain.[1] Extensive research, primarily utilizing knockout mouse models and in vitro enzymatic assays, has unequivocally demonstrated its role in the final step of mcm5U biosynthesis and its subsequent hydroxylation. While other proteins were initially considered, the collective evidence strongly supports ALKBH8 as the primary mammalian mcm5U hydroxylase.

Comparative Analysis: ALKBH8 vs. Alternative Hypotheses

Initial homology searches for a mammalian counterpart to the yeast tRNA methyltransferase Trm9, which is involved in mcm5U formation, pointed to two potential candidates: ALKBH8 and a protein designated KIAA1456.[2][3] However, a series of rigorous experiments solidified the role of ALKBH8 and largely excluded other contenders.

Key Evidence Supporting ALKBH8:
  • Genetic Knockout Studies: The most compelling evidence comes from Alkbh8 knockout mice. These mice exhibit a complete absence of mcm5U and its derivatives (mcm5s2U and mcm5Um) in their tRNA, with an accumulation of the precursor 5-carboxymethyluridine (B57136) (cm5U).[2][4] This demonstrates the essential role of ALKBH8 in the final methylation step to form mcm5U, a prerequisite for subsequent hydroxylation.[2]

  • In Vitro Enzymatic Activity: Recombinant ALKBH8, in complex with its partner protein TRM112, directly catalyzes the methylation of cm5U to mcm5U in vitro.[2] Furthermore, the AlkB domain of ALKBH8 has been shown to hydroxylate mcm5U to (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U) in a substrate-specific manner, particularly in tRNAGly(UCC).[1][5]

  • Substrate Specificity: The RNA recognition motif (RRM) present in ALKBH8 contributes to its specific binding to tRNA substrates.[6] HITS-CLIP analysis has confirmed that ALKBH8 interacts with fully processed substrate tRNAs in vivo.[7]

Data Presentation: Quantitative Analysis of ALKBH8 Function

The following table summarizes the key quantitative findings from studies on ALKBH8, highlighting the stark differences between wild-type and Alkbh8 knockout models.

Parameter Wild-Type (WT) Alkbh8 Knockout (-/-) Reference
mcm5U levels in tRNA PresentUndetectable[2][4]
cm5U levels in tRNA Low/UndetectableSignificantly Accumulated[2][4]
(S)-mchm5U levels in tRNA Present in specific tRNAsUndetectable[4]
Selenoprotein (e.g., Gpx1) Expression NormalReduced[2]

Experimental Protocols

This section details the methodologies used in the key experiments that validated the function of ALKBH8.

Generation and Analysis of Alkbh8 Knockout Mice
  • Gene Targeting: Exons critical for both the methyltransferase and AlkB (hydroxylase) domains of the Alkbh8 gene were targeted for deletion in embryonic stem (ES) cells using homologous recombination.[2] Successful recombination was verified by Southern blot analysis.[2]

  • Animal Husbandry: Chimeric mice were generated by injecting the targeted ES cells into blastocysts, and these were subsequently bred to establish a germline transmission of the knockout allele. Heterozygous mice were then intercrossed to produce homozygous knockout (Alkbh8-/-), heterozygous (Alkbh8+/-), and wild-type (Alkbh8+/+) littermates for comparative analysis.

  • tRNA Isolation and Analysis: Total tRNA was isolated from various tissues (e.g., liver, brain, testis) of the different genotypes.[2] The modification status of the tRNA was then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify the levels of mcm5U, cm5U, and other related modifications.[2]

In Vitro Enzymatic Assays
  • Protein Expression and Purification: Recombinant human or mouse ALKBH8 (full-length or specific domains) and its binding partner TRM112 were expressed in E. coli or insect cells and purified using affinity chromatography.

  • Methyltransferase Assay:

    • Substrate: Total tRNA isolated from Alkbh8-/- mice (rich in cm5U) or in vitro transcribed tRNA was used as the substrate.

    • Reaction: The purified ALKBH8/TRM112 complex was incubated with the tRNA substrate in the presence of the methyl donor S-adenosylmethionine (SAM).

    • Analysis: The reaction products were digested into nucleosides and analyzed by HPLC-MS/MS to detect the formation of mcm5U.

  • Hydroxylase (Dioxygenase) Assay:

    • Substrate: A synthetic RNA oligonucleotide mimicking the anticodon stem-loop of tRNAGly(UCC) containing mcm5U was used as the substrate.[5]

    • Reaction: The purified AlkB domain of ALKBH8 was incubated with the substrate in the presence of co-factors iron(II) and 2-oxoglutarate.[5]

    • Analysis: The conversion of mcm5U to (S)-mchm5U was monitored by HPLC.[5]

High-Throughput Sequencing with Crosslinking and Immunoprecipitation (HITS-CLIP)
  • In Vivo Crosslinking: Cells expressing a tagged version of ALKBH8 were exposed to UV light to create covalent crosslinks between the protein and its bound RNA substrates.

  • Immunoprecipitation and RNA Isolation: The ALKBH8-RNA complexes were immunoprecipitated using an antibody against the tag. The crosslinked RNA was then purified.

  • Sequencing and Analysis: The isolated RNA fragments were reverse transcribed, sequenced, and mapped to the genome to identify the specific tRNA species that interact with ALKBH8 in vivo.[7]

Signaling Pathways and Experimental Workflows

// Invisible edges for alignment edge[style=invis]; cm5U -> ALKBH8_MT; mcm5U -> ALKBH8_AlkB;

// Dashed lines to show enzyme action edge [style=dashed, arrowhead=vee, color="#5F6368"]; ALKBH8_MT -> cm5U; ALKBH8_AlkB -> mcm5U; } caption="ALKBH8 enzymatic pathway for mcm5U formation and hydroxylation."

Knockout_Mouse_Workflow ES_cells Embryonic Stem (ES) Cells Homologous_Recombination Homologous Recombination ES_cells->Homologous_Recombination Targeting_Vector Alkbh8 Targeting Vector Targeting_Vector->Homologous_Recombination Targeted_ES Targeted ES Cells Homologous_Recombination->Targeted_ES Blastocyst_Injection Blastocyst Injection Targeted_ES->Blastocyst_Injection Chimeric_Mice Chimeric Mice Blastocyst_Injection->Chimeric_Mice Breeding Breeding Chimeric_Mice->Breeding Genotyping Genotyping (WT, Het, KO) Breeding->Genotyping Tissue_Harvest Tissue Harvest Genotyping->Tissue_Harvest tRNA_Analysis tRNA Modification Analysis (HPLC-MS/MS) Tissue_Harvest->tRNA_Analysis

In_Vitro_Assay_Workflow cluster_protein Protein Production cluster_substrate Substrate Preparation Expression Recombinant ALKBH8/TRM112 Expression Purification Affinity Purification Expression->Purification Incubation In Vitro Reaction (with co-factors) Purification->Incubation KO_tRNA tRNA from KO mice (cm5U-rich) KO_tRNA->Incubation Synthetic_RNA Synthetic tRNA anticodon (mcm5U) Synthetic_RNA->Incubation Analysis Product Analysis (HPLC-MS/MS) Incubation->Analysis

References

A Comparative Analysis of Elongator Complex Mutants on tRNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Elongator complex is a highly conserved multi-subunit protein complex crucial for the proper modification of transfer RNAs (tRNAs) in eukaryotes.[1][2] Its primary role, particularly in yeast, is the formation of 5-methoxycarbonylmethyl (mcm⁵) and 5-carbamoylmethyl (ncm⁵) side chains on uridines at the wobble position (U34) of specific tRNAs.[1][2][3] These modifications are critical for translational efficiency and fidelity.[4][5] Mutations in the genes encoding the six subunits of the Elongator complex (Elp1-Elp6) lead to a variety of cellular defects, primarily due to the resulting hypomodification of tRNAs.[2][3] This guide provides a comparative analysis of the effects of different Elongator complex mutants on tRNA modification, supported by experimental data and detailed methodologies.

Quantitative Impact of Elongator Mutants on tRNA Modification

Mutations in different subunits of the Elongator complex can have varying impacts on the levels of specific tRNA modifications. The following table summarizes quantitative data on the reduction of mcm⁵s²U and ncm⁵U modifications in various Elongator mutants compared to wild-type organisms.

MutantOrganismtRNA ModificationModification Level (% of Wild-Type)Reference
elp1ΔS. cerevisiaemcm⁵s²UNot detected[2]
elp3ΔS. cerevisiaemcm⁵s²UNot detected[2]
elo3 (Elp3 homolog)A. thalianamcm⁵s²U & ncm⁵UNot detected[6]
IKBKAP (Elp1) mutationHuman (FD patients)mcm⁵s²U64-71%[2]
elp6ΔS. cerevisiaemcm⁵s²UReduced[7]

Note: "Not detected" indicates that the modification levels were below the detection limit of the analytical method used in the cited study. The reduction in modification levels in elp6Δ mutants is qualitatively described as "reduced," with specific quantitative data not provided in the initial search results.

Elongator-Dependent tRNA Modification Pathway

The Elongator complex plays a central role in the multistep pathway of wobble uridine (B1682114) modification. The following diagram illustrates the key steps in the formation of mcm⁵U and ncm⁵U modifications and the central role of the Elongator complex.

Elongator_Pathway U34 Uridine-34 in tRNA Elongator Elongator Complex (Elp1-Elp6) U34->Elongator cm5U cm5U (5-carboxymethyluridine) Trm9_Trm112 Trm9/Trm112 Methyltransferase cm5U->Trm9_Trm112 Unknown_Enzyme Unknown Amidase cm5U->Unknown_Enzyme mcm5U mcm5U (5-methoxycarbonylmethyluridine) ncm5U ncm5U (5-carbamoylmethyluridine) Elongator->cm5U Acetyl-CoA SAM Trm9_Trm112->mcm5U Methylation Unknown_Enzyme->ncm5U Amination

Caption: The Elongator complex initiates the modification of U34 to cm⁵U.

Experimental Protocols

The quantitative analysis of tRNA modifications is primarily achieved through a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Experimental Workflow for tRNA Modification Analysis

The general workflow for analyzing tRNA modifications is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture (Wild-type & Mutants) RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction tRNA_Isolation 3. tRNA Isolation (e.g., HPLC purification) RNA_Extraction->tRNA_Isolation Hydrolysis 4. Enzymatic Hydrolysis to Nucleosides tRNA_Isolation->Hydrolysis HPLC 5. Reversed-Phase HPLC Separation of Nucleosides Hydrolysis->HPLC MS 6. Mass Spectrometry (LC-MS/MS) HPLC->MS Data_Analysis 7. Data Analysis (Quantification) MS->Data_Analysis

Caption: A typical workflow for the quantitative analysis of tRNA modifications.

Detailed Methodologies

1. tRNA Isolation:

  • Total RNA is extracted from yeast or other eukaryotic cells using standard protocols (e.g., hot phenol (B47542) extraction).

  • tRNA is then purified from the total RNA pool. A common method is to use High-Performance Liquid Chromatography (HPLC) for size-based separation.[8]

2. Enzymatic Hydrolysis of tRNA:

  • Purified tRNA is completely digested into its constituent ribonucleosides.

  • This is typically achieved by incubation with a cocktail of enzymes, such as nuclease P1, followed by bacterial alkaline phosphatase, to dephosphorylate the nucleosides.[8]

3. HPLC Separation of Ribonucleosides:

  • The resulting mixture of ribonucleosides is separated using reversed-phase HPLC (RP-HPLC).

  • A gradient of solvents (e.g., a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile) is used to elute the nucleosides from the column at different retention times based on their hydrophobicity.

4. Mass Spectrometry (MS) Analysis:

  • The separated nucleosides are then introduced into a mass spectrometer, often a tandem quadrupole mass spectrometer (QQQ), for identification and quantification.[8]

  • This technique, known as Liquid Chromatography-Mass Spectrometry (LC-MS), allows for highly sensitive and specific detection of each modified and unmodified nucleoside.

  • Dynamic Multiple Reaction Monitoring (MRM) is a targeted approach used to enhance the quantitative accuracy of the analysis.[8]

5. Quantification:

  • The amount of each modified nucleoside is quantified by measuring the area under its corresponding peak in the chromatogram.

  • The levels of modified nucleosides are typically normalized to the levels of one of the four canonical, unmodified nucleosides (A, C, G, U) to account for any variations in sample loading.

This comparative guide highlights the critical role of the Elongator complex in tRNA modification and provides a framework for the quantitative analysis of these modifications in various mutant backgrounds. The methodologies described are essential for researchers investigating the functional consequences of Elongator deficiency and for professionals in drug development targeting pathways involving tRNA modification.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate connection between post-transcriptional modifications and neurological health is paramount. This guide provides a comprehensive comparison of neurological phenotypes observed in models of 5-methoxycarbonylmethyluridine (mcm5U) deficiency, offering supporting experimental data and detailed methodologies to validate the crucial role of this tRNA modification in neuronal function.

Defects in tRNA modifications have emerged as a significant factor in the etiology of various neurological disorders. The mcm5U modification, occurring at the wobble position of uridine (B1682114) in the anticodon of some tRNAs, is essential for efficient and accurate protein translation. Its absence, often resulting from mutations in the Elongator complex, leads to a cascade of cellular dysfunctions that manifest as distinct neurological and developmental abnormalities. This guide synthesizes key findings from studies on Caenorhabditis elegans models lacking functional Elongator components, providing a clear, data-driven comparison of the resulting neurological phenotypes.

Quantitative Comparison of Neurological Phenotypes

The following tables summarize the quantitative data from key studies, highlighting the impact of mcm5U deficiency on locomotor activity and chemotaxis behavior in C. elegans.

Table 1: Locomotor Activity in Elongator Mutant C. elegans

Genetic BackgroundMean Maximum Velocity (µm/s)% Change from Wild-TypeCitation(s)
Wild-Type (N2)~250-[1]
elpc-1(tm2149)~150~40% decrease[1]
elpc-3(ok2452)~175~30% decrease[1]
elpc-2(ix243)~160~36% decrease[1]

Note: Values are approximated from graphical representations in the cited literature.

Table 2: Chemotaxis Behavior in Elongator Mutant C. elegans

Genetic BackgroundChemotaxis Index (to NaCl)ConditionCitation(s)
Wild-Type (N2)Moves away from NaClStarved in the presence of NaCl at 25°C[2][3]
elpc-1(tm2149)Continues to move towards NaClStarved in the presence of NaCl at 25°C[2][3]
elpc-3(ok2452)Continues to move towards NaClStarved in the presence of NaCl at 25°C[2][3]

Note: The chemotaxis index quantifies the preference of the worms for a particular chemical. A positive index indicates attraction, while a negative index indicates repulsion. The qualitative description reflects the significant difference in behavior observed in the mutants.

Experimental Protocols

Locomotor Activity Assay

Objective: To quantify the locomotor function of C. elegans.

Methodology:

  • Worm Preparation: Age-synchronized adult worms are washed and transferred to fresh NGM (Nematode Growth Medium) plates seeded with E. coli OP50.

  • Tracking: Individual worms are tracked using an automated tracking microscope. Short videos (e.g., 1-minute) of freely moving worms are recorded.

  • Data Analysis: The videos are analyzed using software to extract behavioral parameters, including the maximum velocity of the worm. Statistical comparisons are made between wild-type and mutant strains.[1][4]

Chemotaxis Assay

Objective: To assess the ability of C. elegans to sense and respond to chemical cues.

Methodology:

  • Plate Preparation: An agar (B569324) plate is divided into four quadrants. Two opposing quadrants contain a chemoattractant (e.g., NaCl) mixed with a paralytic agent (e.g., sodium azide), while the other two opposing quadrants contain only the paralytic agent as a control.

  • Worm Preparation: A population of age-synchronized worms is washed and placed at the center of the assay plate.

  • Assay: The worms are allowed to freely move on the plate for a defined period (e.g., 1 hour).

  • Data Analysis: The number of worms in the attractant quadrants and the control quadrants are counted. The chemotaxis index is calculated as: (Number of worms in attractant quadrants - Number of worms in control quadrants) / Total number of worms.[5][6][7]

Quantification of Neurotransmitter Levels by LC-MS/MS

Objective: To measure the levels of key neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576) in C. elegans.

Methodology:

  • Sample Preparation: A synchronized population of worms is collected and flash-frozen. The frozen pellet is homogenized in an extraction buffer.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted samples are analyzed using an LC-MS/MS system. The neurotransmitters are separated by liquid chromatography and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios.

  • Data Analysis: The concentration of each neurotransmitter is determined by comparing its peak area to that of a known concentration of an internal standard.[8]

Analysis of tRNA Modifications by HPLC-Coupled Mass Spectrometry

Objective: To quantify the levels of mcm5U and other tRNA modifications.

Methodology:

  • tRNA Purification: Total RNA is extracted from a synchronized population of worms, and tRNA is purified using methods like HPLC.[9][10][11]

  • Enzymatic Hydrolysis: The purified tRNA is enzymatically digested into individual ribonucleosides.[9][10][11]

  • HPLC-MS Analysis: The ribonucleoside mixture is separated by reversed-phase HPLC and analyzed by mass spectrometry to identify and quantify each modified nucleoside.[9][10][11][12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_model Animal Model cluster_phenotyping Neurological Phenotyping cluster_molecular Molecular Analysis C_elegans_WT Wild-Type C. elegans Locomotion Locomotor Activity Assay C_elegans_WT->Locomotion Chemotaxis Chemotaxis Assay C_elegans_WT->Chemotaxis Neurotransmitter Neurotransmitter Quantification (LC-MS/MS) C_elegans_WT->Neurotransmitter C_elegans_mutant mcm5U Deficient C. elegans (e.g., elpc-1, elpc-3 mutants) C_elegans_mutant->Locomotion C_elegans_mutant->Chemotaxis C_elegans_mutant->Neurotransmitter tRNA_mod tRNA Modification Analysis (HPLC-MS) C_elegans_mutant->tRNA_mod Validate mcm5U deficiency Data_Analysis1 Data_Analysis1 Locomotion->Data_Analysis1 Compare Velocity Data_Analysis2 Data_Analysis2 Chemotaxis->Data_Analysis2 Compare Chemotaxis Index Data_Analysis3 Data_Analysis3 Neurotransmitter->Data_Analysis3 Compare Neurotransmitter Levels Data_Analysis4 Data_Analysis4 tRNA_mod->Data_Analysis4 Confirm Absence of mcm5U

Experimental workflow for validating the link between mcm5U deficiency and neurological phenotypes.

synaptic_transmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_mcm5u Impact of mcm5U Deficiency Action_Potential Action Potential Arrives Ca_channels Voltage-gated Ca2+ channels open Action_Potential->Ca_channels Ca_influx Ca2+ influx Ca_channels->Ca_influx Vesicle_fusion Synaptic vesicles fuse with presynaptic membrane Ca_influx->Vesicle_fusion NT_release Neurotransmitter (e.g., Acetylcholine) release Vesicle_fusion->NT_release NT_diffusion Neurotransmitter diffuses across cleft NT_release->NT_diffusion Receptor_binding Neurotransmitter binds to receptors NT_diffusion->Receptor_binding Ion_channels Ligand-gated ion channels open Receptor_binding->Ion_channels Ion_influx Ion influx (e.g., Na+) Ion_channels->Ion_influx Postsynaptic_potential Postsynaptic Potential (Depolarization) Ion_influx->Postsynaptic_potential Translational_Defect Translational Defects (Reduced synthesis of synaptic proteins) Translational_Defect->NT_release Impairs Translational_Defect->Receptor_binding Potentially impairs receptor synthesis

Simplified diagram of synaptic transmission and the putative impact of mcm5U deficiency.

tubulin_acetylation cluster_deficiency mcm5U Deficiency Elongator_Complex Elongator Complex (including ELPC-3/ELP3) mcm5U_synthesis mcm5U tRNA Modification Elongator_Complex->mcm5U_synthesis Impaired_Translation Impaired Translation Translation Efficient and Accurate Protein Translation mcm5U_synthesis->Translation ATAT1 α-tubulin acetyltransferase 1 (ATAT1/MEC-17) Translation->ATAT1 Ensures proper synthesis of ATAT1 and other factors Acetylated_Tubulin Acetylated α-tubulin (at Lys40) ATAT1->Acetylated_Tubulin Acetylates Tubulin α-tubulin Tubulin->ATAT1 Substrate HDAC6 Histone Deacetylase 6 (HDAC6) Acetylated_Tubulin->HDAC6 Deacetylates Microtubule_Stability Microtubule Stability & Axonal Transport Acetylated_Tubulin->Microtubule_Stability HDAC6->Tubulin Regenerates Neuronal_Function Normal Neuronal Function Microtubule_Stability->Neuronal_Function Impaired_Translation->ATAT1 Reduced levels or function

Signaling pathway for tubulin acetylation and the proposed impact of mcm5U deficiency.

Conclusion

The evidence strongly supports a critical role for the mcm5U tRNA modification in maintaining neurological health. The deficiency of this modification, primarily through the dysfunction of the Elongator complex, leads to quantifiable deficits in locomotor activity and chemotactic behavior in the model organism C. elegans. These phenotypes are likely the result of impaired protein translation, affecting a wide range of neuronal processes, including neurotransmission and cytoskeletal dynamics. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular mechanisms underlying these neurological phenotypes and to explore potential therapeutic strategies for related human neurodevelopmental and neurodegenerative disorders.[13][14][15]

References

comparison of different mass spectrometry platforms for mcm5U analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the complexities of 5-methoxycarbonylmethyluridine (mcm5U) analysis, this document provides a detailed comparison of leading mass spectrometry platforms. We delve into the experimental data and protocols underpinning the use of triple quadrupole and high-resolution mass spectrometry systems, offering a clear perspective on the strengths and limitations of each for the sensitive and accurate quantification of this critical RNA modification.

In the rapidly evolving field of epitranscriptomics, the precise and reliable quantification of modified nucleosides is paramount. 5-methoxycarbonylmethyluridine (mcm5U), a post-transcriptional modification found in tRNA, plays a crucial role in maintaining translational fidelity. Its accurate measurement is essential for understanding its biological function and its implications in various disease states. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[1][2] This guide provides a comparative analysis of the most commonly employed mass spectrometry platforms for mcm5U analysis: triple quadrupole (QqQ) mass spectrometers and high-resolution mass spectrometry (HRAM) systems, such as Orbitrap and Quadrupole Time-of-Flight (QTOF).

Quantitative Performance: A Tale of Two Technologies

The choice of mass spectrometry platform significantly impacts the quantitative analysis of mcm5U. While triple quadrupoles have traditionally dominated the quantitative landscape due to their exceptional sensitivity in targeted analyses, high-resolution instruments are increasingly being adopted for their ability to provide both quantitative and qualitative data with high confidence.

Table 1: Comparison of Mass Spectrometry Platforms for mcm5U Analysis

ParameterTriple Quadrupole (QqQ)OrbitrapQuadrupole Time-of-Flight (QTOF)
Primary Mode of Operation Multiple Reaction Monitoring (MRM)Full Scan, SIM, t-MS2Full Scan, MS/MS
Mass Resolution Low (~0.7 Da)High (up to >240,000)[3]High (up to 60,000)[3]
Mass Accuracy ~100-1000 ppm< 5 ppm[3]< 5 ppm[3]
Sensitivity Excellent (attomole range)[4]Very Good to ExcellentGood to Very Good
Selectivity High (in MRM mode)ExcellentExcellent
Qualitative Capability LimitedExcellentExcellent
Key Advantage for mcm5U Highest sensitivity for targeted quantification.[5][6]High confidence in identification and quantification.[7]Fast acquisition speeds suitable for UHPLC.[3]
Potential Limitation Susceptible to isobaric interferences without careful optimization.[8]Higher initial cost.Lower resolution compared to Orbitrap for some applications.[9][10]

The Power of Targeted Analysis: Triple Quadrupole Mass Spectrometry

Triple quadrupole mass spectrometers, operating in Multiple Reaction Monitoring (MRM) mode, are the workhorses of targeted quantitative analysis.[5][6][11] This technique offers exceptional sensitivity and a wide dynamic range by monitoring specific precursor-to-product ion transitions for the analyte of interest.[6] For mcm5U, this targeted approach minimizes background noise, allowing for the detection and quantification of this modification at very low levels.[5]

The Rise of High-Resolution, Accurate-Mass (HRAM) Systems: Orbitrap and QTOF

High-resolution mass spectrometry platforms, such as Orbitrap and QTOF instruments, provide a significant advantage in terms of mass accuracy and resolution.[3] This allows for the confident identification of mcm5U and the ability to distinguish it from other co-eluting and isobaric species, a common challenge in complex biological samples.[8]

Orbitrap instruments, in particular, are renowned for their exceptionally high resolving power, which can be crucial for separating mcm5U from interfering ions with very similar mass-to-charge ratios.[3][7] QTOF systems, while offering slightly lower resolution than Orbitraps, boast faster acquisition speeds, making them well-suited for coupling with ultra-high-performance liquid chromatography (UHPLC) systems for high-throughput analyses.[3] Recent advancements have demonstrated that HRAM platforms like the Q Exactive series can achieve sensitivity comparable to triple quadrupoles for quantitative applications, while also providing valuable qualitative data in the same run.[7]

Experimental Protocols: A Step-by-Step Guide to mcm5U Analysis

The following provides a generalized yet detailed methodology for the analysis of mcm5U using LC-MS/MS, adaptable for both triple quadrupole and HRAM platforms.

RNA Isolation and Digestion
  • RNA Extraction: Isolate total RNA from cells or tissues using a commercially available kit or a standard Trizol-based method. The quality and integrity of the RNA should be assessed using a spectrophotometer and gel electrophoresis.

  • Enzymatic Digestion: To liberate the individual nucleosides, the RNA is subjected to enzymatic digestion. A common approach involves a two-step digestion process to ensure complete hydrolysis.[8]

    • Step 1 (Acidic Digestion): Incubate the RNA with nuclease P1 in a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 37°C for 2-4 hours.

    • Step 2 (Alkaline Digestion): Add bacterial alkaline phosphatase and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubate at 37°C for an additional 2 hours.[8]

Liquid Chromatography Separation
  • Column: A reversed-phase C18 column is typically used for the separation of nucleosides.[8][12]

  • Mobile Phases:

    • Mobile Phase A: An aqueous solution containing a volatile buffer, such as 0.1% formic acid or 5-10 mM ammonium acetate.[8][13]

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same buffer concentration as Mobile Phase A.[8][13]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the nucleosides based on their hydrophobicity. A typical gradient might run from 0% to 30% B over 15-20 minutes.

Mass Spectrometry Analysis
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common method for ionizing nucleosides.[5][8]

  • Triple Quadrupole (MRM) Parameters for mcm5U:

    • Precursor Ion (Q1): [M+H]+ for mcm5U (m/z 317.1).[12]

    • Product Ions (Q3): Characteristic fragment ions, typically the nucleobase fragment (m/z 185.1) and other specific fragments (e.g., m/z 153.1, 125.1).[12] The transition m/z 317.1 → 185.1 is commonly used for quantification.

  • High-Resolution Mass Spectrometry (HRAM) Parameters:

    • Full Scan Mode: Acquire data over a relevant m/z range (e.g., 100-500) to detect all ions. The accurate mass of the mcm5U precursor ion ([M+H]+, m/z 317.0985) is then extracted for quantification.[12]

    • Tandem MS (MS/MS or HCD): Fragment the precursor ion of mcm5U to confirm its identity based on the accurate mass of its fragment ions.

Visualizing the Workflow and Platform Comparison

To better illustrate the analytical process and the key distinctions between the mass spectrometry platforms, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & BAP) RNA_Isolation->Enzymatic_Digestion LC_Separation Reversed-Phase LC Separation Enzymatic_Digestion->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis MS Analysis ESI->MS_Analysis Data_Analysis Data Analysis & Quantification MS_Analysis->Data_Analysis

Figure 1: General experimental workflow for mcm5U analysis by LC-MS/MS.

platform_comparison cluster_qqq Triple Quadrupole (QqQ) cluster_orbitrap Orbitrap cluster_qtof QTOF cluster_application Application Focus QqQ_Node High Sensitivity Targeted (MRM) Targeted_Quant Targeted Quantification QqQ_Node->Targeted_Quant Orbitrap_Node High Resolution High Mass Accuracy Orbitrap_Node->Targeted_Quant Untargeted_Analysis Untargeted & Qualitative Analysis Orbitrap_Node->Untargeted_Analysis QTOF_Node High Speed Good Resolution QTOF_Node->Targeted_Quant QTOF_Node->Untargeted_Analysis

Figure 2: Conceptual comparison of mass spectrometry platforms for mcm5U analysis.

Conclusion: Selecting the Right Tool for the Job

The choice between a triple quadrupole and a high-resolution mass spectrometer for mcm5U analysis ultimately depends on the specific research question and available resources.

  • For targeted, high-sensitivity quantification of mcm5U in large sample cohorts , a triple quadrupole mass spectrometer remains an excellent and cost-effective choice. Its established MRM workflows provide robust and reliable data for hypothesis-driven research.

  • For studies requiring both accurate quantification and confident identification, especially in complex matrices or for discovery-based research , a high-resolution mass spectrometer like an Orbitrap or QTOF is highly recommended. The additional information provided by high mass accuracy and resolution can be invaluable for avoiding misidentification and for simultaneously analyzing other RNA modifications.

As mass spectrometry technology continues to advance, the lines between these platforms are blurring, with HRAM systems becoming increasingly competitive in the quantitative arena. Researchers should carefully consider the long-term goals of their work when selecting an instrument for mcm5U analysis and other epitranscriptomic applications.

References

In Vitro vs. In Vivo Functional Validation of 5-Methoxycarbonylmethyluridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the functional validation of 5-methoxycarbonylmethyluridine (mcmc⁵U), a critical modified nucleoside found in the wobble position of transfer RNA (tRNA). Understanding the impact of this modification on translational efficiency and fidelity is paramount for research in gene expression, stress responses, and the development of novel therapeutics. This document outlines key experimental approaches, presents quantitative data from relevant studies, and provides detailed protocols to aid in the design and execution of functional validation experiments.

Introduction to 5-Methoxycarbonylmethyluridine (mcm⁵U)

5-methoxycarbonylmethyluridine is a post-transcriptional modification of uridine (B1682114) at position 34 of the anticodon in specific tRNAs, such as those for Arginine (UCU), Glutamic acid (UUC), and Glycine (UCC). This modification is crucial for accurate and efficient decoding of messenger RNA (mRNA) codons during protein synthesis. The biosynthesis of mcm⁵U is a multi-step process, with the final methylation step catalyzed by the TRM9/ALKBH8 family of enzymes. Deficiencies in mcm⁵U have been linked to altered translation, sensitivity to DNA damaging agents, and neurological dysfunction, highlighting its importance in cellular homeostasis.

Comparative Analysis of Validation Methodologies

The functional significance of mcm⁵U can be interrogated through a variety of in vitro and in vivo techniques. In vitro methods offer a controlled environment to dissect the molecular mechanisms of mcm⁵U-dependent translation, while in vivo approaches provide insights into its physiological roles within a complex cellular system.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of mcm⁵U deficiency, primarily through the analysis of yeast strains with a deleted TRM9 gene (trm9Δ) and Alkbh8 knockout mice, both of which are unable to synthesize mcm⁵U.

Table 1: In Vitro Translation Efficiency

Assay SystemReporter ConstructFold Change in Protein Output (WT vs. mcm⁵U-deficient)Reference
Rabbit Reticulocyte LysateLuciferase mRNA with AGA codons~1.5 - 2.0 fold decrease[1]
Wheat Germ ExtractGFP mRNA with GAA codons~1.3 - 1.8 fold decrease[1]

Table 2: In Vivo Proteomic Analysis of mcm⁵U-Deficient Models

Model OrganismProtein/Pathway AffectedFold Change (mcm⁵U-deficient vs. WT)MethodReference
Saccharomyces cerevisiae (trm9Δ)Ribosome-related proteinsSignificant downregulationQuantitative Proteomics (SILAC)
Saccharomyces cerevisiae (trm9Δ)DNA damage response proteins (e.g., Rnr1, Rnr3)Significant downregulationQuantitative Proteomics (SILAC)[1]
Mus musculus (Alkbh8 knockout)Erythrocyte differentiation proteinsDownregulatedProteomics
Mus musculus (Alkbh8 knockout)Oxidative stress-related proteinsDifferentially regulatedProteomics[2]
Mus musculus (Alkbh8 knockout)Selenoproteins (e.g., Gpx1)Reduced expressionWestern Blot[3]

Table 3: Ribosome Occupancy at Codons Read by mcm⁵U-Modified tRNAs

Model OrganismCodonChange in Ribosome Occupancy (mcm⁵U-deficient vs. WT)MethodReference
Saccharomyces cerevisiae (trm9Δ)AGA (Arginine)Increased pausingRibosome Profiling[4]
Saccharomyces cerevisiae (trm9Δ)GAA (Glutamic acid)Increased pausingRibosome Profiling[4]

Signaling Pathways Involving mcm⁵U

The functional consequences of mcm⁵U modification are intertwined with cellular signaling networks, particularly those governing nutrient sensing and stress responses. The Target of Rapamycin (TOR) pathway, a central regulator of cell growth and proliferation, is notably affected by the status of tRNA modifications.

TOR_Signaling cluster_Nutrient_Sensing Nutrient Availability cluster_TOR_Complex TOR Signaling cluster_tRNA_Modification tRNA Modification Pathway cluster_Translational_Response Translational Response Nutrients Nutrients TOR_Active TOR Active Nutrients->TOR_Active activates Elongator_Complex Elongator Complex TOR_Active->Elongator_Complex promotes Translation_Fidelity Translation Fidelity & Efficiency TOR_Active->Translation_Fidelity promotes TOR_Inactive TOR Inactive mcm5U_deficient mcm⁵U Deficient TOR_Inactive->mcm5U_deficient leads to Rapamycin Rapamycin Rapamycin->TOR_Active inhibits TRM9_ALKBH8 TRM9/ALKBH8 Elongator_Complex->TRM9_ALKBH8 provides substrate for mcm5U_synthesis mcm⁵U Synthesis TRM9_ALKBH8->mcm5U_synthesis mcm5U_synthesis->Translation_Fidelity Ribosome_Stalling Ribosome Stalling mcm5U_deficient->Ribosome_Stalling GCN4_Activation GCN4 Activation (GCN2-independent) mcm5U_deficient->GCN4_Activation

Figure 1. The interplay between TOR signaling and mcm⁵U biosynthesis.

Experimental Workflows and Protocols

In Vitro Validation Workflow

In_Vitro_Workflow Start tRNA_Isolation Isolate tRNA from WT and trm9Δ/Alkbh8-KO Start->tRNA_Isolation In_Vitro_Transcription In Vitro Transcribe Reporter mRNA Start->In_Vitro_Transcription In_Vitro_Translation In Vitro Translation Assay (e.g., Rabbit Reticulocyte Lysate) tRNA_Isolation->In_Vitro_Translation HPLC_MS HPLC-MS Analysis of tRNA tRNA_Isolation->HPLC_MS Gamma_Toxin_Assay γ-toxin Cleavage Assay tRNA_Isolation->Gamma_Toxin_Assay In_Vitro_Transcription->In_Vitro_Translation Luciferase_Assay Luciferase/GFP Quantification In_Vitro_Translation->Luciferase_Assay End Luciferase_Assay->End Modification_Quantification Quantify mcm⁵U levels HPLC_MS->Modification_Quantification Modification_Quantification->End Cleavage_Analysis Analyze Cleavage Products (Northern Blot/qPCR) Gamma_Toxin_Assay->Cleavage_Analysis Cleavage_Analysis->End

Figure 2. Workflow for the in vitro functional validation of mcm⁵U.

Protocol 1: In Vitro Translation using Rabbit Reticulocyte Lysate

  • Prepare Reporter mRNA: In vitro transcribe a luciferase reporter mRNA containing multiple copies of codons read by mcm⁵U-modified tRNAs (e.g., AGA, GAA). Purify the mRNA using standard methods.

  • Isolate tRNA: Isolate total tRNA from wild-type and mcm⁵U-deficient (e.g., trm9Δ yeast or Alkbh8 knockout mouse tissue) cells.

  • Set up Translation Reaction: In a microcentrifuge tube, combine rabbit reticulocyte lysate, the in vitro transcribed reporter mRNA, amino acid mixture, and either wild-type or mcm⁵U-deficient tRNA.

  • Incubation: Incubate the reaction at 30°C for 60-90 minutes.

  • Quantify Protein Synthesis: Measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Analysis: Compare the luciferase activity in reactions supplemented with wild-type tRNA to those with mcm⁵U-deficient tRNA to determine the effect of the modification on translation efficiency.[5]

Protocol 2: HPLC-MS for mcm⁵U Quantification

  • tRNA Hydrolysis: Purified total tRNA is hydrolyzed to its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).[6][7]

  • Chromatographic Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC) on a C18 column.[6][7]

  • Mass Spectrometry Detection: The eluting nucleosides are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[6][7]

  • Quantification: The amount of mcm⁵U is determined by comparing its peak area to that of a known internal standard and/or a standard curve of synthetic mcm⁵U.[6][7]

Protocol 3: γ-toxin tRNA Cleavage Assay (for mcm⁵s²U, a related modification)

Note: This assay detects the closely related mcm⁵s²U modification but can be adapted to assess the substrate status of tRNA for further modifications.

  • Reaction Setup: Incubate total RNA from wild-type and mcm⁵U-deficient cells with purified γ-toxin in a reaction buffer containing MgCl₂.[8][9]

  • Incubation: Incubate the reaction at 30°C for 10-30 minutes.[8][9]

  • Analysis of Cleavage Products: The tRNA cleavage products are analyzed by Northern blotting using a probe specific for the tRNA of interest or by quantitative reverse transcription PCR (qRT-PCR).[8][9]

  • Interpretation: A lack of cleavage in the mcm⁵U-deficient sample indicates the absence of the modification recognized by γ-toxin.[8]

In Vivo Validation Workflow

In_Vivo_Workflow Start Model_System Generate/Obtain mcm⁵U-deficient model (trm9Δ yeast / Alkbh8-KO mouse) Start->Model_System Phenotypic_Analysis Phenotypic Analysis (Growth, Stress Sensitivity) Model_System->Phenotypic_Analysis Reporter_Assay In Vivo Reporter Assay (e.g., Dual-Luciferase) Model_System->Reporter_Assay Proteomics Quantitative Proteomics (SILAC, Label-free) Model_System->Proteomics Ribosome_Profiling Ribosome Profiling Model_System->Ribosome_Profiling Data_Analysis Data Analysis and Interpretation Phenotypic_Analysis->Data_Analysis Reporter_Assay->Data_Analysis Proteomics->Data_Analysis Ribosome_Profiling->Data_Analysis End Data_Analysis->End

Figure 3. Workflow for the in vivo functional validation of mcm⁵U.

Protocol 4: In Vivo Dual-Luciferase Reporter Assay in Yeast

  • Construct Design: Create a plasmid expressing a firefly luciferase reporter gene containing codons dependent on mcm⁵U-modified tRNA. A second plasmid expressing Renilla luciferase under a constitutive promoter is used as a transfection control.

  • Yeast Transformation: Transform wild-type and trm9Δ yeast strains with both reporter plasmids.

  • Cell Culture and Lysis: Grow the transformed yeast cells to mid-log phase and then lyse the cells to release the proteins.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase assay system.[10][11]

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transformation efficiency and cell number.

  • Analysis: Compare the normalized luciferase ratios between wild-type and trm9Δ strains to determine the in vivo effect of mcm⁵U on the translation of the reporter.[10][11]

Protocol 5: Ribosome Profiling

  • Cell Treatment and Lysis: Treat wild-type and mcm⁵U-deficient cells with cycloheximide (B1669411) to arrest translating ribosomes. Lyse the cells under conditions that preserve ribosome-mRNA complexes.[12][13]

  • Nuclease Digestion: Digest the lysates with RNase I to degrade mRNA not protected by ribosomes.[12][13]

  • Ribosome Purification: Isolate the ribosome-protected mRNA fragments (RPFs) by sucrose (B13894) density gradient centrifugation or size exclusion chromatography.[12][13]

  • Library Preparation and Sequencing: Prepare a cDNA library from the RPFs and perform high-throughput sequencing.[12][13]

  • Data Analysis: Align the sequencing reads to the transcriptome to determine the density of ribosomes at each codon. Compare the ribosome occupancy profiles between wild-type and mcm⁵U-deficient cells to identify sites of translational pausing.[12][13]

Conclusion

Both in vitro and in vivo approaches are indispensable for a thorough functional validation of 5-methoxycarbonylmethyluridine. In vitro assays provide a reductionist view, allowing for the precise measurement of the biochemical consequences of mcm⁵U on the translation machinery. In contrast, in vivo studies, through the use of genetic models and global analyses like proteomics and ribosome profiling, reveal the physiological importance of this modification in the context of cellular stress responses and organismal health. The choice of methodology will depend on the specific research question, with a combination of both approaches yielding the most comprehensive understanding of mcm⁵U function. This guide serves as a foundational resource for researchers embarking on the study of this and other crucial RNA modifications.

References

Safety Operating Guide

Proper Disposal of 5-Methoxycarbonylmethyluridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals handling 5-Methoxycarbonylmethyluridine, adherence to proper disposal protocols is paramount for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

Immediate Safety and Handling Precautions:

Prior to initiating any disposal procedures, it is crucial to handle 5-Methoxycarbonylmethyluridine with appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, the following PPE is mandatory:

  • Gloves: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1][2].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal Procedures for 5-Methoxycarbonylmethyluridine

The primary method for the disposal of 5-Methoxycarbonylmethyluridine is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

Step 1: Waste Collection and Segregation

  • Carefully collect all waste materials containing 5-Methoxycarbonylmethyluridine, including unused product, contaminated consumables (e.g., pipette tips, tubes), and any spill cleanup materials.

  • This waste should be segregated and placed in a clearly labeled, sealed, and suitable container for chemical waste. The container must be appropriate for solid waste and prevent any leakage or dust formation.

Step 2: Labeling and Storage

  • The waste container must be clearly labeled with the full chemical name: "5-Methoxycarbonylmethyluridine Waste". Include any relevant hazard symbols (e.g., irritant).

  • Store the sealed container in a designated, secure area for chemical waste, away from incompatible materials. This area should be cool, dry, and well-ventilated.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Follow all institutional and local regulations for scheduling a waste pickup. Provide the disposal service with an accurate description of the waste.

Step 4: Decontamination of Work Area

  • After the waste has been containerized, thoroughly decontaminate the work area. Wipe down all surfaces with an appropriate cleaning agent.

  • Dispose of any cleaning materials (e.g., wipes, absorbent pads) as chemical waste, following the same procedure outlined in Step 1.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Contain the Spill: Prevent the spill from spreading.

  • Absorb and Collect: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust formation[2]. For a solution, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent, and collect all cleanup materials for disposal as chemical waste.

Prohibited Disposal Methods:

Under no circumstances should 5-Methoxycarbonylmethyluridine be disposed of via the regular trash or by washing it down the drain[3]. Discharge into sewer systems or the environment must be avoided[3][4].

Quantitative Data Summary

While specific quantitative data for disposal is not applicable, the following table summarizes the key hazard classifications that inform the disposal procedures.

Hazard StatementClassificationReference
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]
Environmental HazardsNot classified as hazardous to the aquatic environment

Experimental Workflow for Disposal

The logical flow for the proper disposal of 5-Methoxycarbonylmethyluridine is depicted in the following diagram.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Collect Collect 5-Methoxycarbonylmethyluridine Waste Ventilation->Collect Segregate Segregate into a Labeled, Sealed Container Collect->Segregate Store Store in Designated Chemical Waste Area Segregate->Store Contact Contact EHS or Licensed Waste Disposal Service Store->Contact Decontaminate Decontaminate Work Area and Dispose of Cleaning Materials Contact->Decontaminate

Caption: Disposal workflow for 5-Methoxycarbonylmethyluridine.

References

Safeguarding Your Research: A Guide to Handling 5-Methoxycarbonylmethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-Methoxycarbonylmethyluridine, a uridine (B1682114) derivative used in biochemical research.[1] Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling 5-Methoxycarbonylmethyluridine, a comprehensive approach to personal protection is necessary. The following table outlines the recommended PPE based on a risk assessment for handling potentially hazardous chemical compounds.[2][3][4]

Body AreaRequired PPESpecifications
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. If direct contact occurs, remove gloves immediately, wash hands, and don a new pair.[2]
Body Laboratory CoatA disposable, polyethylene-coated polypropylene (B1209903) gown is recommended. Standard cloth lab coats are not advised due to their absorbent nature.[4]
Eyes Safety GogglesMust provide a complete seal around the eyes to protect against splashes and airborne particles.
Face Face ShieldTo be worn in addition to safety goggles, especially when there is a risk of splashing.[2]
Respiratory N95 RespiratorRecommended when handling the compound as a powder to avoid inhalation.

Operational Plan: From Receipt to Use

A structured workflow is crucial for the safe handling of 5-Methoxycarbonylmethyluridine. The following diagram illustrates the key steps from receiving the compound to its use in experimental procedures.

receiving Receiving storage Secure Storage receiving->storage Verify Integrity pre_use Pre-Use Preparation storage->pre_use Transport in Secondary Container handling Handling in Ventilated Area pre_use->handling Don Full PPE experiment Experimental Use handling->experiment Weighing and Dilution decontamination Decontamination experiment->decontamination Post-Experiment

Figure 1. Workflow for the safe handling of 5-Methoxycarbonylmethyluridine.

Experimental Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the workspace by covering it with absorbent, disposable bench paper.

  • Handling: All handling of the powdered form of 5-Methoxycarbonylmethyluridine should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5]

  • Weighing and Dilution: Use dedicated equipment for weighing. If preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Experimental Use: When using the compound in experiments, maintain all PPE and follow standard laboratory safety protocols.

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.

Disposal Plan: A Responsible Conclusion

Proper disposal of 5-Methoxycarbonylmethyluridine and any contaminated materials is crucial to prevent environmental contamination and potential health hazards. As a nucleoside analog, it should be treated as hazardous chemical waste.[6][7][8][9]

Waste TypeDisposal Procedure
Solid Waste All solid waste, including contaminated gloves, bench paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions of 5-Methoxycarbonylmethyluridine should be collected in a sealed, labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.[7]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

The following diagram outlines the disposal workflow.

start Waste Generation segregate Segregate Waste start->segregate solid_waste Solid Waste Container segregate->solid_waste Solids liquid_waste Liquid Waste Container segregate->liquid_waste Liquids label_waste Label Containers solid_waste->label_waste liquid_waste->label_waste storage Temporary Storage label_waste->storage Secure & Await Pickup disposal Professional Disposal storage->disposal

Figure 2. Disposal workflow for 5-Methoxycarbonylmethyluridine waste.

By implementing these safety and handling protocols, researchers can mitigate risks and ensure a secure environment for the advancement of science. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical you are working with.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxycarbonyl methyl uridine
Reactant of Route 2
Reactant of Route 2
5-Methoxycarbonyl methyl uridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。